molecular formula C6H14NO5P B1666155 Avenin CAS No. 6309-98-4

Avenin

Cat. No.: B1666155
CAS No.: 6309-98-4
M. Wt: 211.15 g/mol
InChI Key: XXRYFVCIMARHRS-UHFFFAOYSA-N
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Description

Avenin has been reported in Alopecurus myosuroides with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6309-98-4

Molecular Formula

C6H14NO5P

Molecular Weight

211.15 g/mol

IUPAC Name

propan-2-yl N-dimethoxyphosphorylcarbamate

InChI

InChI=1S/C6H14NO5P/c1-5(2)12-6(8)7-13(9,10-3)11-4/h5H,1-4H3,(H,7,8,9)

InChI Key

XXRYFVCIMARHRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NP(=O)(OC)OC

Appearance

Solid powder

Other CAS No.

6309-98-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Avenin;  Carbamic acid;  NSC 43003;  NSC-43003;  NSC43003

Origin of Product

United States

Foundational & Exploratory

The Structural Biology of Avenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Protein Structure of Oat Prolamins

This technical guide provides a comprehensive overview of the protein structure of avenin, the primary storage prolamin in oats. Tailored for researchers, scientists, and professionals in drug development, this document delves into the hierarchical levels of this compound structure, presents quantitative data in a structured format, and offers detailed experimental protocols for its characterization.

Introduction to this compound

This compound is the alcohol-soluble fraction of oat proteins, classified as a prolamin.[1] Unlike the major storage proteins in wheat (gliadin and glutenin), barley (hordein), and rye (secalin), avenins constitute a smaller proportion of the total protein in oats, typically around 10-15%.[1] The majority of oat storage protein is composed of globulins. Avenins are characterized by their high content of glutamine and proline residues.[2] They share structural homology with other cereal prolamins, such as the α- and γ-gliadins of wheat, B-hordeins of barley, and γ-secalins of rye.[3]

Primary Structure and Amino Acid Composition

The primary structure of this compound consists of a polypeptide chain with a molecular weight ranging from approximately 20 to 40 kDa.[3] The polypeptide can be divided into distinct domains, including a signal peptide and conserved regions interspersed with repetitive sequences rich in glutamine and proline/leucine. The primary structure also features a number of cysteine residues that form intramolecular disulfide bonds, contributing to the protein's overall conformation. This compound sequences have been categorized into different groups, including α, β, γ, and ω-avenins.

Amino Acid Composition

The amino acid composition of oat proteins has been analyzed, and while specific data for isolated this compound is limited, the overall composition of oat flour provides insights into the constituent amino acids. Avenins are notably rich in glutamine and proline. The following table summarizes the amino acid composition of two oat varieties.

Amino AcidVariety 'Lizete' (g/kg)Breeding Line '33793' (g/kg)
Essential
Histidine3.692.82
Isoleucine4.423.86
Leucine9.217.77
Lysine3.863.96
Methionine1.701.71
Phenylalanine5.625.16
Threonine4.143.63
Valine6.175.29
Non-Essential
Alanine5.925.31
Arginine9.117.82
Aspartic Acid10.159.17
Cysteine2.452.50
Glutamic Acid28.5324.81
Glycine6.135.46
Proline7.817.15
Serine5.484.96
Tyrosine3.993.61

Data adapted from a study on the amino acid composition of oat samples. Note that this represents the composition of the entire oat grain protein, of which this compound is a fraction.

Secondary, Tertiary, and Quaternary Structure

Secondary Structure

The secondary structure of this compound is predicted to be largely α-helical, a common feature among prolamins. These helical structures are likely concentrated in the non-repetitive domains of the protein. While circular dichroism (CD) spectroscopy is a standard technique for quantifying secondary structure content, specific quantitative data for this compound (i.e., percentage of α-helices, β-sheets, turns, and random coils) is not extensively reported in the literature. A study on oat bran proteins, including the "gliadin" (this compound) fraction, indicated that changes in pH can modify the secondary structure, suggesting a degree of conformational flexibility.

Tertiary and Quaternary Structure

Detailed information on the tertiary (three-dimensional) and quaternary (oligomeric) structure of this compound is currently limited. High-resolution structural determination by techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy has not been widely reported for this compound. This is likely due to the challenges associated with crystallizing these proteins, which can be heterogeneous and have flexible regions.

Size-exclusion chromatography (SEC) has been used to analyze the size distribution of oat protein extracts. These studies show that avenins exist as monomeric proteins, while other oat proteins can form polymers. This suggests that in its native state, this compound does not typically form large, stable oligomeric complexes.

Experimental Protocols

This compound Extraction

This protocol describes the extraction of the this compound fraction from oat flour based on its solubility in alcohol solutions.

Materials:

  • Oat flour

  • 70% (v/v) ethanol

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Water bath

Procedure:

  • Weigh 100 mg of oat flour into a centrifuge tube.

  • Add 1 mL of 70% (v/v) ethanol to the flour.

  • Vortex the mixture continuously for 1 hour at room temperature.

  • Centrifuge the suspension at 10,000 x g for 5 minutes.

  • Carefully collect the supernatant, which contains the this compound fraction.

  • To maximize yield, the pellet can be re-extracted two more times with 70% ethanol, and the supernatants pooled.

  • The pooled supernatant can be concentrated, for example, by overnight incubation at 65°C to evaporate the ethanol.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is used to separate this compound proteins based on their molecular weight.

Materials:

  • This compound extract

  • SDS-PAGE loading buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like DTT or β-mercaptoethanol)

  • Polyacrylamide gels (e.g., 12.5%)

  • Electrophoresis apparatus and power supply

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Mix the this compound extract with an equal volume of 2x SDS-PAGE loading buffer.

  • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Load the samples and a molecular weight marker into the wells of the polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue for at least 1 hour.

  • Destain the gel until the protein bands are clearly visible against a clear background.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating and quantifying different this compound components based on their hydrophobicity.

Materials:

  • This compound extract

  • RP-HPLC system with a C18 column

  • Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

  • Solvent B: Acetonitrile with 0.1% TFA

  • UV detector

Procedure:

  • Filter the this compound extract through a 0.45 µm syringe filter.

  • Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B.

  • Inject the filtered sample onto the column.

  • Elute the proteins using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 20% to 60% Solvent B over 60 minutes.

  • Monitor the elution of proteins at a wavelength of 210 nm or 280 nm.

  • Collect fractions for further analysis if desired.

Visualizations

This compound Polypeptide Structure

The following diagram illustrates the general organization of an this compound polypeptide chain, highlighting its key domains.

avenin_structure cluster_domains This compound Polypeptide Chain sig Signal Peptide n_term N-terminal Region rep1 Repetitive Region 1 (Gln/Pro-rich) cys1 Cys Domain 1 inter Intervening Region rep2 Repetitive Region 2 (Gln/Pro-rich) cys2 Cys Domain 2 c_term C-terminal Region

Caption: Schematic representation of the this compound polypeptide structure.

Experimental Workflow for this compound Analysis

This diagram outlines the logical flow of experiments for the extraction and characterization of this compound.

avenin_workflow cluster_analysis Structural Characterization arrow arrow start Oat Flour extraction This compound Extraction (70% Ethanol) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant (this compound Fraction) centrifugation->supernatant pellet Pellet (Other Proteins & Starch) centrifugation->pellet sds_page SDS-PAGE (Molecular Weight) supernatant->sds_page rp_hplc RP-HPLC (Hydrophobicity) supernatant->rp_hplc cd_spec Circular Dichroism (Secondary Structure) supernatant->cd_spec mass_spec Mass Spectrometry (Sequence ID) rp_hplc->mass_spec

Caption: Experimental workflow for this compound extraction and analysis.

Conclusion

The protein structure of this compound is a complex and multifaceted area of study. While significant progress has been made in understanding its primary structure and in developing robust methods for its isolation and analysis, further research is needed to elucidate its higher-order structures. Specifically, high-resolution three-dimensional structures from techniques like X-ray crystallography and detailed quantitative analysis of its secondary structure using circular dichroism would provide invaluable insights into its functional properties and its interactions within biological systems. This guide serves as a foundational resource for researchers embarking on or continuing their investigations into the structural biology of this important oat protein.

References

An In-depth Technical Guide to the Avenin Protein Family: Classification, Characterization, and Immunological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenins, the prolamin storage proteins of oats (Avena sativa), constitute a unique and complex protein family with significant implications for food science, nutrition, and immunology. While oats are often considered a safe alternative for individuals with celiac disease, a subset of patients exhibit an immune response to specific avenin peptides. This technical guide provides a comprehensive overview of the this compound protein family, including their classification, physicochemical properties, and the experimental methodologies used for their isolation and characterization. Furthermore, it delves into the immunological aspects of avenins, particularly their role in celiac disease, and outlines a workflow for the identification of immunogenic epitopes. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working with oat proteins.

Introduction

Oats are recognized for their nutritional benefits, largely attributed to their high protein content and the presence of soluble fibers like β-glucans. The primary storage proteins in oats are globulins (avenalins), which account for the majority of the protein content, and a smaller fraction of prolamins known as avenins.[1] Avenins typically constitute 10-15% of the total seed protein in oats.[2] Structurally, avenins are similar to other cereal prolamins such as gliadins in wheat, hordeins in barley, and secalins in rye, all of which are known to trigger celiac disease.[3] This homology has led to extensive research into the safety of oat consumption for celiac patients. This guide provides an in-depth exploration of the this compound protein family, from their basic biochemical properties to their complex interactions with the human immune system.

This compound Protein Classification and Characteristics

Avenins are a heterogeneous family of proteins that can be classified based on their electrophoretic mobility, sequence homology, and the presence of specific immunogenic epitopes.

Classification Systems

Historically, avenins have been classified into α-, β-, γ-, and ω-avenins based on their electrophoretic mobility, similar to the classification of wheat gliadins. More recent proteomic studies have led to alternative classification schemes. For instance, avenins can be categorized into groups based on their homology to S-rich prolamins of the Triticeae tribe.[3] Some studies also classify them as "gliadin-like" (monomeric) and "glutenin-like" (polymeric) based on their solubility and aggregation state.[3] Furthermore, a classification system based on the presence of known celiac disease-related T-cell epitopes has been proposed.

Physicochemical Properties

Avenins are characterized by their high content of proline and glutamine residues. However, their proline content is generally lower than that of wheat gliadins, which may contribute to their lower immunotoxicity. The molecular weight of avenins typically ranges from 20 to 36 kDa.

Table 1: Quantitative Data of this compound Proteins

PropertyValueSource(s)
Relative Abundance 10-15% of total oat protein
Molecular Weight (MW) 20 - 36 kDa (general range)
21.9 - 28.3 kDa (for 9 unique sequences)
Isoelectric Point (pI) Wide range, typically in the acidic to neutral pH range (estimated from 2-DE gels)
Amino Acid Composition High in Proline and Glutamine

Note: Detailed quantitative data for specific this compound classes (α, β, γ, ω) is not consistently available across the literature. The provided molecular weight range for nine unique sequences is based on calculated values from expressed sequence tags (ESTs) and may not directly correspond to the classical classification.

Experimental Protocols for this compound Analysis

The isolation and characterization of avenins require specific biochemical techniques. This section provides detailed methodologies for key experiments.

This compound Extraction

Several methods are employed for the extraction of avenins from oat flour, with the choice of method often depending on the desired purity and the downstream application.

This is a common method for selectively extracting prolamins.

  • Defatting (Optional): Defat oat flour with a suitable solvent (e.g., hexane or acetone) to remove lipids, which can interfere with protein extraction.

  • Albumin and Globulin Removal: Suspend the oat flour in a salt solution (e.g., 0.5 M NaCl) to solubilize albumins and globulins. Centrifuge the suspension and discard the supernatant. Repeat this washing step multiple times.

  • This compound Extraction: Resuspend the pellet in 50-70% (v/v) aqueous ethanol. Stir or vortex for an extended period (e.g., 1-2 hours) at room temperature.

  • Clarification: Centrifuge the suspension at high speed (e.g., 10,000 x g) to pellet the insoluble material.

  • Protein Precipitation (Optional): The this compound-containing supernatant can be concentrated or the proteins precipitated by adding cold acetone or by solvent evaporation.

This classical method separates proteins based on their solubility in a series of solvents.

  • Sample Preparation: Mill dehulled oat grains into a fine flour.

  • Albumin/Globulin Extraction: Extract the flour with a salt solution (e.g., 1 M NaCl in 50 mM Tris-HCl, pH 8.5) with continuous mixing at 4°C. Centrifuge and collect the supernatant.

  • This compound Extraction: Extract the remaining pellet with 60% (v/v) ethanol with vortexing and incubation at room temperature. Centrifuge and collect the supernatant containing the avenins.

  • Glutelin Extraction: The final pellet contains the glutelins, which can be extracted with a dilute acid or alkali solution.

This compound Separation and Analysis

SDS-PAGE is used to separate avenins based on their molecular weight.

  • Sample Preparation: Mix the extracted this compound solution with an equal volume of 2x SDS-PAGE sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like dithiothreitol or β-mercaptoethanol). Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the prepared samples and a molecular weight marker onto a polyacrylamide gel (typically 12-15%). Run the gel in a suitable running buffer at a constant voltage or current until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.

  • Analysis: Determine the apparent molecular weights of the this compound bands by comparing their migration to that of the molecular weight standards.

RP-HPLC separates avenins based on their hydrophobicity.

  • Sample Preparation: Solubilize the extracted this compound sample in the initial mobile phase (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid). Filter the sample through a 0.45 µm filter.

  • Chromatography: Inject the sample onto a C8 or C18 reversed-phase column. Elute the proteins using a linear gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA.

  • Detection: Monitor the eluate at 210 nm or 280 nm to detect the separated this compound fractions.

  • Quantification: The area of each peak can be integrated to determine the relative abundance of each this compound fraction.

2-DE provides higher resolution by separating proteins in two dimensions: by isoelectric point (pI) in the first dimension and by molecular weight in the second dimension.

  • First Dimension (Isoelectric Focusing - IEF):

    • Rehydrate an immobilized pH gradient (IPG) strip with a rehydration buffer containing the this compound sample, urea, thiourea, a non-ionic detergent (e.g., CHAPS), and a reducing agent (e.g., DTT).

    • Perform isoelectric focusing using a programmed voltage gradient until the proteins have migrated to their respective isoelectric points.

  • Equilibration: Equilibrate the focused IPG strip in an SDS-containing buffer, first with DTT and then with iodoacetamide, to reduce and alkylate the proteins.

  • Second Dimension (SDS-PAGE): Place the equilibrated IPG strip onto a large format SDS-PAGE gel and run as described in section 3.2.1.

  • Staining and Analysis: Stain the 2-DE gel and analyze the resulting spot pattern. The position of each spot corresponds to the pI and MW of a specific protein isoform.

This compound Characterization by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the precise identification and characterization of this compound proteins.

  • In-gel Digestion: Excise the protein bands or spots of interest from SDS-PAGE or 2-DE gels. Destain the gel pieces, reduce and alkylate the proteins, and then digest them with a specific protease, typically trypsin.

  • Peptide Extraction: Extract the resulting peptides from the gel pieces.

  • LC-MS/MS Analysis: Separate the peptides by nano-liquid chromatography (nano-LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to obtain sequence information.

  • Database Searching: Search the obtained MS/MS spectra against a protein database (e.g., NCBI or UniProt) containing known oat protein sequences to identify the this compound proteins.

Immunological Significance of Avenins in Celiac Disease

While pure oats are tolerated by most individuals with celiac disease, some patients experience an inflammatory response upon oat consumption. This is due to the presence of specific T-cell epitopes within certain this compound sequences that can activate the immune system in genetically susceptible individuals.

This compound-Specific T-cell Epitopes

Research has identified specific this compound-derived peptides that can be recognized by T-cells from some celiac disease patients. These epitopes are rich in proline and glutamine and can be deamidated by tissue transglutaminase (tTG), which enhances their binding to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells. This binding initiates a pro-inflammatory T-cell response in the small intestine.

Visualizations

This compound Classification

Avenin_Classification This compound This compound Protein Family Method1 Electrophoretic Mobility This compound->Method1 Method2 Sequence Homology (to Triticeae Prolamins) This compound->Method2 Method3 Solubility & Aggregation This compound->Method3 Method4 Presence of Immunogenic Epitopes This compound->Method4 Class1 α, β, γ, ω-Avenins Method1->Class1 Class2 S-rich Prolamin Homologs Method2->Class2 Class3 Gliadin-like (monomeric) Glutenin-like (polymeric) Method3->Class3 Class4 Epitope-Positive Avenins Method4->Class4

Caption: Classification of the this compound protein family.

Experimental Workflow for this compound Analysis

Avenin_Analysis_Workflow Start Oat Flour Extraction This compound Extraction (e.g., 60% Ethanol) Start->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract Separation Separation CrudeExtract->Separation SDS_PAGE 1D SDS-PAGE Separation->SDS_PAGE RP_HPLC RP-HPLC Separation->RP_HPLC TwoDE 2-DE Separation->TwoDE Characterization Characterization SDS_PAGE->Characterization RP_HPLC->Characterization TwoDE->Characterization MS Mass Spectrometry (LC-MS/MS) Characterization->MS Results Protein Identification, MW, pI, Sequence MS->Results

Caption: Experimental workflow for this compound analysis.

Logical Workflow for Identification of Immunogenic this compound Peptides

Immunogenic_Peptide_ID_Workflow Start Purified this compound Digestion In Silico or In Vitro Digestion (e.g., Trypsin, Chymotrypsin) Start->Digestion Peptides This compound Peptides Digestion->Peptides LC_MSMS LC-MS/MS Analysis Peptides->LC_MSMS PeptideID Peptide Identification LC_MSMS->PeptideID EpitopePrediction In Silico Epitope Prediction (Binding to HLA-DQ2/DQ8) PeptideID->EpitopePrediction TCellAssay T-Cell Proliferation Assay (using patient-derived T-cells) PeptideID->TCellAssay ImmunogenicPeptides Identified Immunogenic This compound Peptides EpitopePrediction->ImmunogenicPeptides TCellAssay->ImmunogenicPeptides

Caption: Workflow for identifying immunogenic this compound peptides.

Conclusion

The this compound protein family represents a small but significant fraction of oat proteins with complex characteristics and important implications for human health, particularly in the context of celiac disease. This guide has provided a detailed overview of their classification, physicochemical properties, and the key experimental methodologies for their study. A thorough understanding of avenins is crucial for the development of safe and nutritious oat-based products, as well as for advancing our knowledge of celiac disease pathogenesis. The provided protocols and workflows serve as a valuable resource for researchers and professionals in this field, facilitating further investigation into this fascinating protein family.

References

A Technical Guide to Avenin Amino acid Sequence Databases and Analysis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of avenin amino acid sequence data, resources, and the experimental protocols essential for their study. Avenins, the prolamins found in oats (Avena sativa), are of significant interest due to their nutritional value and their role in immune responses, particularly in the context of celiac disease. This document synthesizes key information for researchers and professionals in drug development, offering a structured approach to accessing and analyzing this compound protein data.

This compound Amino Acid Sequence Databases

While a single, dedicated "this compound Database" does not currently exist, comprehensive information on this compound amino acid sequences can be retrieved from several major public protein and genetic databases. These resources serve as the primary repositories for this compound sequence data.

Key Databases:

  • UniProt (Universal Protein Resource): A comprehensive and high-quality resource for protein sequence and functional information. It contains curated entries for various this compound proteins, providing details on their amino acid sequence, function, domain structure, and relevant publications.[1][2][3][4][5] UniProt entries for avenins are typically listed under the organism Avena sativa.

  • GenBank (National Center for Biotechnology Information - NCBI): A comprehensive public database of nucleotide sequences and their protein translations. Researchers can find a large number of this compound gene and protein sequences submitted from various research projects.

  • AllergenOnline: A database specifically focused on proteins that can cause allergic reactions. It includes a section for celiac disease-associated proteins, where various this compound sequences are listed and classified.

  • Ensembl Genomes: Provides genomic data for a variety of organisms, including Avena sativa. It allows for the exploration of this compound genes within the context of the oat genome.

Quantitative Data on this compound Proteins

The following tables summarize key quantitative data related to this compound proteins, including their amino acid composition and molecular weight. This information is crucial for various applications, from nutritional analysis to the design of immunological studies.

Table 1: Amino Acid Composition of Avenins

Oat prolamins (avenins) are characterized by a high content of glutamic acid and proline, and low amounts of basic amino acids. The specific amino acid composition can vary between different this compound types and oat cultivars.

Amino AcidAverage Content (%)Key Characteristics
Glutamic AcidHighContributes to the overall charge and solubility of the protein.
ProlineHighInfluences the secondary structure, leading to less organized structures than other proteins.
LeucineModerate to HighAn essential amino acid.
ArginineModerateA basic amino acid.
PhenylalanineModerateAn essential amino acid.
LysineLowAn essential amino acid; its low content is a limiting factor in the nutritional quality of many cereals.

Note: The exact percentages can vary significantly based on the specific this compound protein and the oat cultivar.

Table 2: Molecular Weight of this compound Proteins

Avenins are a heterogeneous group of proteins with molecular weights generally ranging from 20 to 40 kDa. Different extraction and analysis methods can yield various this compound fractions.

This compound Fraction/TypeMolecular Weight (kDa)Analytical Method(s)
Monomeric Avenins~20 - 35SDS-PAGE
Polymeric Avenins> 35SDS-PAGE, RP-HPLC
α-avenins~20 - 30SDS-PAGE, Mass Spectrometry
γ-avenins~25 - 35SDS-PAGE, Mass Spectrometry

Experimental Protocols

This section details the methodologies for key experiments related to the extraction, purification, and characterization of this compound proteins.

This compound Extraction

3.1.1. Osborne Fractionation (Modified for Avenins)

This classical method separates proteins based on their solubility in different solvents.

  • Sample Preparation: Dehusked oat kernels are ground into a fine flour.

  • Albumin Extraction: The flour is mixed with cold water and stirred for 90 minutes at 4°C. The mixture is then centrifuged, and the supernatant containing albumins is collected.

  • Globulin Extraction: The remaining pellet is extracted with a salt solution (e.g., 50 mM Tris-HCl, 1 M NaCl, pH 8.5) with continuous mixing for 90 minutes at 4°C. After centrifugation, the supernatant containing globulins is collected.

  • This compound Extraction: The pellet is then washed with cold water. Avenins are subsequently extracted with 60-70% (v/v) ethanol with continuous mixing for at least 60 minutes. This step is typically repeated three times to maximize the yield. The supernatants are pooled.

  • Glutelin Extraction: The final pellet contains the glutelins.

3.1.2. Direct Ethanol Extraction

A simplified method for enriching avenins.

  • Extraction: Oat flour is directly extracted with 50-70% (v/v) aqueous ethanol or 55% (v/v) isopropanol (IPA) with constant stirring for 1-2 hours at room temperature.

  • Centrifugation: The mixture is centrifuged at high speed (e.g., 6,000 x g for 20 minutes) to pellet the insoluble material.

  • Supernatant Collection: The supernatant, containing the this compound-rich fraction, is carefully collected.

This compound Purification

3.2.1. Chill Precipitation

A recently developed method for purifying avenins from ethanol extracts.

  • Extraction: Avenins are extracted using 50% (v/v) ethanol as described above.

  • Chilling: The ethanol extract is chilled to 4°C. A milky white precipitate containing substantially purified avenins will form.

  • Pelleting: The chilled suspension is centrifuged to pellet the precipitated avenins.

  • Washing: The pellet can be washed with cold 50% ethanol to remove any remaining soluble impurities.

  • Drying: The purified this compound pellet is typically dried (e.g., by freeze-drying) for storage and subsequent analysis.

This compound Characterization

3.3.1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Used to separate this compound proteins based on their molecular weight.

  • Sample Preparation: The purified this compound sample is dissolved in a sample buffer containing SDS and a reducing agent (like DTT or β-mercaptoethanol) and heated.

  • Electrophoresis: The prepared samples are loaded onto a polyacrylamide gel (typically 12-15%). An electric field is applied to separate the proteins.

  • Staining: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. Molecular weight markers are run in parallel to estimate the size of the this compound proteins.

3.3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Separates this compound proteins based on their hydrophobicity.

  • Sample Preparation: The this compound extract is filtered through a 0.45 µm filter.

  • Chromatography: An aliquot of the extract is injected into a C18 reversed-phase column.

  • Elution: Proteins are eluted using a gradient of an organic solvent (e.g., acetonitrile) in water, both typically containing a small amount of trifluoroacetic acid (TFA).

  • Detection: The eluted proteins are detected by their absorbance at 210 nm or 280 nm. The resulting chromatogram shows a series of peaks, each representing a different this compound protein or a group of closely related proteins.

3.3.3. Mass Spectrometry (LC-MS/MS and MALDI-TOF-MS)

Provides detailed information on the identity and sequence of this compound proteins.

  • Protein Digestion: The this compound sample is digested into smaller peptides using a protease such as trypsin or chymotrypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The digested peptides are separated by liquid chromatography and then introduced into a tandem mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and their fragments.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): The sample is mixed with a matrix and spotted onto a target plate. A laser is used to desorb and ionize the molecules, and their time of flight to a detector is measured to determine their mass.

  • Database Searching: The obtained mass spectra are searched against protein sequence databases (like UniProt or NCBI) to identify the this compound proteins present in the sample.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key experimental workflows for this compound analysis.

Experimental_Workflow_for_Avenin_Analysis cluster_extraction Protein Extraction cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis oat_flour Oat Flour osborne Osborne Fractionation oat_flour->osborne direct_ethanol Direct Ethanol Extraction oat_flour->direct_ethanol chill_precipitation Chill Precipitation osborne->chill_precipitation direct_ethanol->chill_precipitation rp_hplc_purification RP-HPLC direct_ethanol->rp_hplc_purification sds_page SDS-PAGE chill_precipitation->sds_page lc_msms LC-MS/MS chill_precipitation->lc_msms maldi_tof MALDI-TOF-MS chill_precipitation->maldi_tof rp_hplc_purification->lc_msms rp_hplc_purification->maldi_tof sequence_db Sequence Database Search (UniProt, NCBI) lc_msms->sequence_db maldi_tof->sequence_db amino_acid_analysis Amino Acid Analysis sequence_db->amino_acid_analysis

Caption: General experimental workflow for this compound extraction, purification, and characterization.

Osborne_Fractionation_Workflow start Oat Flour step1 Extract with Cold Water start->step1 centrifuge1 Centrifuge step1->centrifuge1 albumin Supernatant (Albumins) centrifuge1->albumin Supernatant pellet1 Pellet centrifuge1->pellet1 Pellet step2 Extract with Salt Solution (e.g., 1M NaCl) pellet1->step2 centrifuge2 Centrifuge step2->centrifuge2 globulin Supernatant (Globulins) centrifuge2->globulin Supernatant pellet2 Pellet centrifuge2->pellet2 Pellet step3 Extract with 60-70% Ethanol pellet2->step3 centrifuge3 Centrifuge step3->centrifuge3 This compound Supernatant (Avenins) centrifuge3->this compound Supernatant pellet3 Pellet (Glutelins) centrifuge3->pellet3 Pellet

Caption: Detailed workflow for the Osborne fractionation of oat proteins.

Mass_Spectrometry_Workflow start Purified this compound Sample digestion Enzymatic Digestion (Trypsin/Chymotrypsin) start->digestion separation Peptide Separation (LC or none for MALDI) digestion->separation ms_analysis Mass Spectrometry (MS/MS or TOF) separation->ms_analysis database_search Database Search (UniProt, GenBank) ms_analysis->database_search identification Protein Identification and Sequence Analysis database_search->identification

Caption: Logical workflow for the identification of this compound proteins using mass spectrometry.

References

Avenin vs. Gluten: A Deep Dive into Molecular Structure and Immunogenicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the molecular structures of avenin, the prolamin protein found in oats, and gluten, the protein complex in wheat, barley, and rye. We delve into the primary, secondary, tertiary, and quaternary structures of these proteins, highlighting key differences in amino acid composition, subunit heterogeneity, and polymeric assembly. Special emphasis is placed on the structural basis of their differential immunogenicity in the context of celiac disease. This document summarizes key quantitative data, outlines detailed experimental protocols for protein characterization, and presents signaling pathways and experimental workflows through structured diagrams to support advanced research and therapeutic development.

Introduction

Gluten is a complex protein network renowned for providing the viscoelastic properties of dough and is a staple in diets worldwide. It is primarily composed of two protein families: the monomeric gliadins and the polymeric glutenins[1][2]. However, for individuals with celiac disease, an autoimmune disorder, specific gluten peptides are potent triggers of a harmful inflammatory response in the small intestine[3][4]. This compound, the storage prolamin in oats, shares structural homology with gluten proteins but is often tolerated by many individuals with celiac disease[5]. Understanding the nuanced molecular differences between this compound and gluten is critical for dietary management, food science, and the development of therapeutics for gluten-related disorders. This guide explores these differences from a structural and molecular biology perspective.

Primary Structure: The Foundational Differences

The primary structure, or amino acid sequence, is the fundamental determinant of a protein's function and immunogenicity. Both gluten and this compound are classified as prolamins due to their high content of proline and glutamine residues.

Gluten proteins are exceptionally rich in glutamine (Gln, ~35%) and proline (Pro, ~15%). These amino acids are concentrated in repetitive domains. The high proline content makes gluten peptides resistant to complete digestion by gastrointestinal proteases, leaving long, immunogenic peptides intact. The most well-studied of these is the 33-mer α-gliadin peptide, which is highly resistant to degradation and contains multiple T-cell epitopes.

Avenins also have elevated glutamine and proline levels, but the proline content is notably lower than that of wheat gliadins. This difference in proline content may contribute to avenins being more susceptible to digestion by intestinal proteases, a factor that could explain their lower immunotoxicity. While avenins lack the 33-mer α-gliadin peptide, they do contain specific sequences, such as DQ2.5-ave-1a (PYPEQEEPF) and DQ2.5-ave-1b (PYPEQEQPF), that can stimulate T-cells in some celiac patients, albeit often with lower binding stability to the HLA-DQ2.5 molecule.

Data Presentation: Amino Acid and Physicochemical Properties

The following tables summarize the key quantitative differences between this compound and gluten protein families.

Table 1: General Properties of this compound and Gluten

PropertyThis compound (Oats)Gluten (Wheat)
Prolamin Fraction of Total Protein 10-15%75-85%
General Classification Single prolamin familyTwo major prolamin families (Gliadins, Glutenins)
Key Amino Acids High Glutamine, Lower Proline (vs. Gluten)High Glutamine (~35%), High Proline (~15%)
Immunogenicity Generally low; toxic to a subset of celiac patientsHigh; primary trigger for celiac disease

Table 2: Molecular Weight of this compound and Gluten Subunits

Protein FamilySubunit / TypeMolecular Weight (kDa)
This compound Avenins & Gliadin-like Avenins20 - 40
(MALDI-TOF analysis)(Centroids at 19.3 - 32.4)
Gluten Gliadins
α/β-gliadins30 - 80
γ-gliadins30 - 80
ω-gliadins30 - 80
Glutenins
Low-Molecular-Weight (LMW-GS)32 - 35
High-Molecular-Weight (HMW-GS)67 - 88

Higher-Order Structure: From Chains to Complex Networks

The folding and assembly of protein chains into complex three-dimensional structures dictate their physical properties and biological interactions.

Secondary Structure: The repetitive, proline-rich regions of gliadins adopt a unique secondary structure known as a poly-L-proline II (PPII) helix, interspersed with β-reverse turns. The non-repetitive C-terminal domains are richer in α-helices. This PPII conformation is also adopted by gluten peptides when bound within the groove of HLA-DQ molecules, a critical step in the celiac disease pathway. Avenins share structural homology with the α- and γ-gliadins and are presumed to adopt similar secondary structures.

Tertiary Structure: The complete tertiary structures of full-length gluten proteins and avenins have been challenging to resolve using methods like X-ray crystallography due to their heterogeneity and tendency to aggregate. However, it is known that the C-terminal domains of α- and γ-gliadins are stabilized by several intramolecular disulfide bonds. Similarly, this compound polypeptides contain conserved cysteine residues that form intramolecular bonds, creating a compact domain structure.

Quaternary Structure: A defining feature of gluten is the formation of a vast, polymeric network. This network is built upon a backbone of HMW-GS linked by intermolecular disulfide bonds. LMW-GS are incorporated into this polymer, also via intermolecular disulfide bonds, acting as chain terminators. This glutenin macropolymer is responsible for the strength and elasticity of dough. The monomeric gliadins do not form polymers themselves but interact with the glutenin network non-covalently, contributing to the viscosity and extensibility of the gluten complex.

Oats also contain both monomeric and polymeric avenins. The monomeric forms are referred to as "gliadin-like avenins," while the polymeric, disulfide-bonded forms are termed "glutenin-like avenins". However, oats do not appear to form the extensive, high-molecular-weight polymers characteristic of wheat glutenins, as major peaks corresponding to HMW-GS are not detected in oats. This structural difference is a primary reason why oat flour does not form a viscoelastic dough in the same manner as wheat flour.

Immunological Signaling in Celiac Disease

The pathogenesis of celiac disease is a well-defined, HLA-DQ-mediated disorder. The process begins with the incomplete digestion of gluten, followed by a series of molecular interactions in the gut mucosa.

  • Peptide Entry & Modification: Proline-rich gluten peptides survive digestion and cross the intestinal barrier. In the lamina propria, the enzyme tissue transglutaminase (tTG) modifies these peptides.

  • Deamidation: tTG specifically targets glutamine residues within the peptides and deamidates them into glutamic acid. This conversion introduces a negative charge, which dramatically increases the binding affinity of the peptide for the peptide-binding grooves of HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells (APCs).

  • Antigen Presentation: The APCs present the gluten peptide-HLA-DQ complex to CD4+ T-cells.

  • T-Cell Activation & Inflammatory Cascade: The recognition of this complex by the T-cell receptor triggers the activation and proliferation of gluten-specific T-cells. These activated T-cells release pro-inflammatory cytokines (e.g., IFN-γ), which lead to the characteristic tissue damage, including villous atrophy and crypt hyperplasia, seen in celiac disease.

This compound peptides can participate in a similar pathway, but with lower efficiency. Their lower proline content makes them more susceptible to degradation, and the resulting peptides that do bind to HLA-DQ2 have been shown to have weaker binding stability. This reduced stability and lower abundance likely contribute to the fact that only a subset of celiac disease patients react to pure, uncontaminated oats.

Mandatory Visualization: Signaling Pathways

celiac_pathway cluster_lumen Intestinal Lumen cluster_mucosa Lamina Propria Gluten Gluten Protein GlutenPeptide Gluten Peptides (Proline/Glutamine-rich) Gluten->GlutenPeptide Digestion tTG Tissue Transglutaminase (tTG) GlutenPeptide->tTG Crosses Epithelium DeamidatedPeptide Deamidated Peptide (Glu-rich) tTG->DeamidatedPeptide Deamidates HLA_DQ HLA-DQ2/8 DeamidatedPeptide->HLA_DQ Binds to APC Antigen Presenting Cell (APC) TCell CD4+ T-Cell APC->TCell Presents Antigen Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ) TCell->Cytokines Releases Damage Tissue Damage (Villous Atrophy) Cytokines->Damage Causes

Caption: Celiac Disease Pathogenesis Pathway.

Experimental Protocols

The characterization of this compound and gluten relies on a series of well-established biochemical techniques. The following outlines core methodologies for their extraction, separation, and analysis.

Protocol 1: Sequential Protein Extraction (Modified Osborne Fractionation)

This protocol separates proteins based on their solubility, allowing for the isolation of gliadin-like (alcohol-soluble) and glutenin-like (alcohol-insoluble, requires reducing agents) fractions from both wheat and oat flour.

  • Materials:

    • 100 mg of flour (oat or wheat)

    • 60% (v/v) ethanol

    • Extraction Buffer: 50% (v/v) 1-propanol, 2 M urea, 0.05 M Tris-HCl (pH 7.5), 2% (w/v) dithiothreitol (DTT)

    • Microcentrifuge and tubes

    • Vortex mixer and shaker

  • Procedure for Gliadin-like/Gliadin Fraction: a. Add 670 µL of 60% ethanol to 100 mg of flour in a microcentrifuge tube. b. Vortex vigorously for 2 minutes at room temperature (RT). c. Incubate for 10 minutes at RT with shaking. d. Centrifuge at 6,000 x g for 20 minutes. Collect the supernatant. e. Repeat steps a-d two more times on the pellet, pooling all three supernatants. This pooled fraction contains the gliadin-like avenins or gliadins.

  • Procedure for Glutenin-like/Glutenin Fraction: a. To the pellet from the previous step, add 500 µL of Extraction Buffer. b. Vortex for 2 minutes at RT. c. Incubate for 15 minutes at 60°C with shaking. d. Centrifuge at 6,000 x g for 20 minutes. Collect the supernatant. e. Repeat steps a-d one more time, pooling the two supernatants. This fraction contains the glutenin-like avenins or glutenins.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used to separate and quantify the complex mixture of proteins within the extracted fractions based on their hydrophobicity.

  • Materials & Equipment:

    • HPLC system with a C18 reversed-phase column (e.g., ZORBAX 300SB-C18, 4.6 mm × 150 mm, 5 μm)

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water

    • Solvent B: 0.1% TFA in acetonitrile

    • Filtered protein extracts from Protocol 1 (use a 0.45 µm filter)

  • Procedure: a. Equilibrate the column with an initial solvent mixture (e.g., 67% Solvent A, 33% Solvent B). b. Set the column temperature to 60°C. c. Inject ~10 µL of the filtered protein extract. d. Elute the proteins using a linear gradient from the initial condition to a higher concentration of Solvent B (e.g., 33% to 80% B) over 65 minutes at a flow rate of 1 mL/min. e. Monitor protein elution by measuring absorbance at 210 nm.

Workflow Visualization

experimental_workflow Flour Oat or Wheat Flour Extraction Protocol 1: Sequential Extraction Flour->Extraction GliadinFraction Gliadin / Gliadin-like (Ethanol Soluble) Extraction->GliadinFraction GluteninFraction Glutenin / Glutenin-like (Reduced Soluble) Extraction->GluteninFraction RPHPLC Protocol 2: RP-HPLC Analysis GliadinFraction->RPHPLC GluteninFraction->RPHPLC MALDI MALDI-TOF MS (Molecular Weight) RPHPLC->MALDI Collect Fractions LCMS LC-MS/MS (Sequence ID) RPHPLC->LCMS Collect Fractions Chromatogram Protein Profile (Chromatogram) RPHPLC->Chromatogram MW_Data Molecular Weight Data MALDI->MW_Data Seq_Data Peptide Sequences & Protein ID LCMS->Seq_Data

Caption: Experimental Workflow for Prolamin Analysis.

Conclusion

The molecular structures of this compound and gluten, while homologous, exhibit critical differences that underpin their distinct physicochemical properties and immunogenic potentials. Gluten's high proline content and extensive, disulfide-bonded glutenin network are key to its unique viscoelasticity and its potent role in celiac disease. This compound, in contrast, represents a much smaller fraction of the total protein in oats, has a lower proline content, and forms less complex polymers. These molecular distinctions likely render this compound more digestible and its immunogenic peptides less potent binders to HLA-DQ molecules, explaining the tolerance of pure oats by a majority of celiac disease patients. A thorough understanding of these structural nuances, facilitated by the protocols and pathways outlined in this guide, is essential for advancing food safety, clinical diagnostics, and the development of novel therapies for gluten-related disorders.

References

The Function of Avenin in Oat Grains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oats (Avena sativa L.) are a globally significant cereal crop, recognized for their high nutritional value, which is attributed to a unique composition of proteins, soluble fibers (β-glucans), and bioactive compounds.[1][2] Among the proteins, avenins, the prolamin fraction of oat storage proteins, play a crucial role in the grain's nitrogen storage and have been a subject of intense research due to their potential implications in celiac disease.[3][4] This technical guide provides an in-depth exploration of the function of avenin in oat grains, its biochemical characteristics, and the methodologies used for its study.

Biochemical and Functional Properties of this compound

Avenins are a heterogeneous group of alcohol-soluble proteins that constitute a minor fraction, approximately 10-15%, of the total protein in oat grains.[5] This is in contrast to other cereals like wheat, where prolamins (gliadins and glutenins) are the major storage proteins, making up 80-85% of the total. The primary function of avenins, like other prolamins, is to serve as a nitrogen and carbon source during seed germination and early seedling growth.

Structurally, avenins are classified as S-rich prolamins, characterized by a high content of proline and glutamine residues. They have a molecular weight ranging from approximately 20 to 40 kDa. The polypeptide structure of this compound is organized into distinct domains, including a signal peptide and regions rich in glutamine and proline/leucine. These proteins can be monomeric (gliadin-like) or form polymers (glutenin-like) through disulfide bonds.

Synthesis and Deposition in the Oat Endosperm

The synthesis of avenins is a temporally regulated process during oat grain development. Messenger RNAs (mRNAs) encoding for this compound proteins become abundant around 4 days after anthesis, reaching their peak concentration at approximately 8 days. The accumulation of this compound polypeptides begins between 4 and 6 days after anthesis. Avenins are synthesized on the rough endoplasmic reticulum and are subsequently deposited into protein bodies within the starchy endosperm of the oat grain. Unlike some other cereals, in oats, these prolamin inclusions are found within a matrix of the major storage proteins, the globulins.

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound in oat grains, providing a comparative overview for researchers.

ParameterValueReferences
This compound Content (% of Total Protein) 10-15%
Molecular Weight Range (kDa) 20-40

Table 1: General Quantitative Properties of this compound

Amino AcidContentReferences
Proline High
Glutamine High
Lysine Low

Table 2: Key Amino Acid Composition of this compound

This compound and Celiac Disease

Celiac disease is an autoimmune disorder triggered by the ingestion of gluten proteins from wheat, barley, and rye in genetically susceptible individuals. While oats were historically excluded from a gluten-free diet, numerous studies have shown that the majority of individuals with celiac disease can tolerate pure, uncontaminated oats. However, a small subset of patients may exhibit an immune response to this compound.

The immunogenicity of this compound is linked to specific peptide sequences that can bind to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells, leading to the activation of T-cells and a subsequent inflammatory response in the small intestine. Research has identified specific this compound-derived peptides that can stimulate T-cell responses in some celiac disease patients. It is important to note that the concentration of these potentially immunogenic epitopes in oats is significantly lower than that of gluten in wheat.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

This compound Extraction from Oat Grains

This protocol describes a common method for the sequential extraction of proteins from oat flour, isolating the this compound fraction.

Materials:

  • Oat flour (from dehulled kernels)

  • Cold deionized water

  • 70% (v/v) ethanol

  • Centrifuge and tubes

  • Vortex mixer

Procedure:

  • Albumin and Globulin Removal:

    • Suspend 100 mg of oat flour in cold water.

    • Mix continuously at 4°C for 90 minutes.

    • Centrifuge at 8,000 x g for 20 minutes to pellet the insoluble material.

    • Discard the supernatant containing albumins and globulins.

  • This compound Extraction:

    • Wash the pellet with cold water three times by vortexing for 5 minutes and centrifuging at 10,000 x g for 5 minutes.

    • Add 70% (v/v) ethanol to the pellet and mix continuously for 60 minutes.

    • Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.

    • Repeat the ethanol extraction two more times, pooling the supernatants.

  • This compound Precipitation:

    • Incubate the pooled ethanol supernatant overnight at -20°C or use a chill precipitation method by cooling to 4°C to precipitate the avenins.

    • Centrifuge to collect the precipitated this compound.

SDS-PAGE Analysis of this compound

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate this compound proteins based on their molecular weight.

Materials:

  • This compound extract

  • SDS-PAGE loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol)

  • Polyacrylamide gels (e.g., 12.5%)

  • Electrophoresis apparatus and power supply

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

  • Molecular weight markers

Procedure:

  • Sample Preparation:

    • Resuspend the this compound extract in SDS-PAGE loading buffer.

    • Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.

  • Electrophoresis:

    • Load the prepared sample and molecular weight markers into the wells of the polyacrylamide gel.

    • Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage (e.g., 90V initially, then increased to 150V) until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue solution.

    • Destain the gel to visualize the protein bands against a clear background.

    • Analyze the protein bands by comparing their migration to the molecular weight markers.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of Avenins

RP-HPLC separates this compound proteins based on their hydrophobicity, providing a detailed profile of the different this compound components.

Materials:

  • This compound extract

  • RP-HPLC system with a C8 or C18 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation:

    • Dissolve the this compound extract in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatography:

    • Equilibrate the RP-HPLC column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Elute the proteins using a linear gradient of increasing acetonitrile concentration (mobile phase B). A typical gradient might run from 20% to 60% acetonitrile over 60 minutes.

    • Monitor the eluate for protein absorbance at 210 nm or 280 nm.

    • Collect fractions for further analysis if desired.

Enzyme-Linked Immunosorbent Assay (ELISA) for Gluten Contamination

ELISA is a highly sensitive method used to detect and quantify gluten contamination in oat products, which is crucial for ensuring their safety for individuals with celiac disease. The R5 monoclonal antibody-based ELISA is a commonly used and validated method.

Materials:

  • Oat sample extract

  • ELISA plate pre-coated with a capture antibody (e.g., R5)

  • Detection antibody conjugated to an enzyme (e.g., HRP-conjugated R5)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Gluten standards

  • Microplate reader

Procedure:

  • Sample and Standard Preparation:

    • Extract proteins from the oat sample using an appropriate extraction solution (e.g., a cocktail solution for processed foods).

    • Prepare a dilution series of the gluten standards.

  • Immunoassay:

    • Add the prepared samples and standards to the wells of the pre-coated ELISA plate and incubate.

    • Wash the plate to remove unbound proteins.

    • Add the enzyme-conjugated detection antibody to each well and incubate.

    • Wash the plate again to remove unbound detection antibody.

  • Detection:

    • Add the substrate solution to each well and incubate to allow for color development.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader.

    • Generate a standard curve from the absorbance values of the gluten standards.

    • Determine the gluten concentration in the samples by interpolating their absorbance values on the standard curve.

T-cell Proliferation Assay for this compound Sensitivity

This assay is used to assess the cellular immune response to this compound by measuring the proliferation of T-cells isolated from individuals.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or intestinal biopsy-derived T-cells

  • This compound digest (pepsin-trypsin or chymotrypsin digest)

  • Antigen-presenting cells (APCs) (e.g., irradiated DR3+DQ2+ B lymphoblastoid cells)

  • Cell culture medium (e.g., RPMI-1640)

  • 96-well cell culture plates

  • [³H]-thymidine or other proliferation marker

  • Scintillation counter or other appropriate reader

Procedure:

  • Cell Culture Setup:

    • Isolate T-cells from the subject's blood or intestinal biopsy.

    • Co-culture the T-cells with APCs in a 96-well plate.

  • Antigen Stimulation:

    • Add the this compound digest to the cell cultures at various concentrations.

    • Include positive (e.g., phytohemagglutinin) and negative (medium only) controls.

  • Proliferation Measurement:

    • Incubate the cultures for 3-5 days.

    • Pulse the cultures with [³H]-thymidine for the final 18-24 hours of incubation.

    • Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter.

  • Data Analysis:

    • Calculate the stimulation index (SI) by dividing the counts per minute (cpm) of the antigen-stimulated cultures by the cpm of the unstimulated cultures. An SI greater than 3 is typically considered a positive response.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Avenin_Synthesis_and_Deposition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_protein_body Protein Body in Endosperm Avenin_Gene This compound Gene mRNA_Transcription mRNA Transcription Avenin_Gene->mRNA_Transcription 4-8 days after anthesis mRNA This compound mRNA mRNA_Transcription->mRNA RER Rough Endoplasmic Reticulum (RER) mRNA->RER Translation Translation RER->Translation Avenin_Polypeptide This compound Polypeptide Translation->Avenin_Polypeptide Avenin_Deposition This compound Deposition (within Globulin Matrix) Avenin_Polypeptide->Avenin_Deposition Transport & Aggregation

Caption: this compound synthesis and deposition pathway in the oat endosperm.

Avenin_Immunological_Pathway Avenin_Ingestion Oat Ingestion GI_Digestion Gastrointestinal Digestion Avenin_Ingestion->GI_Digestion Avenin_Peptides This compound Peptides GI_Digestion->Avenin_Peptides APC Antigen-Presenting Cell (APC) (e.g., Dendritic Cell) Avenin_Peptides->APC Uptake & Processing HLA_DQ2_DQ8 HLA-DQ2/DQ8 APC->HLA_DQ2_DQ8 Peptide Presentation T_Cell CD4+ T-Cell HLA_DQ2_DQ8->T_Cell T-Cell Receptor Binding T_Cell_Activation T-Cell Activation & Proliferation T_Cell->T_Cell_Activation Cytokine_Release Pro-inflammatory Cytokine Release (e.g., IFN-γ) T_Cell_Activation->Cytokine_Release Intestinal_Inflammation Intestinal Inflammation & Villous Atrophy Cytokine_Release->Intestinal_Inflammation

Caption: Immunological signaling pathway of this compound in susceptible individuals.

Avenin_Experimental_Workflow Start Start: Oat Grain Sample Grinding Grinding to Flour Start->Grinding Extraction Sequential Protein Extraction Grinding->Extraction Avenin_Fraction Isolated this compound Fraction Extraction->Avenin_Fraction SDS_PAGE SDS-PAGE Analysis Avenin_Fraction->SDS_PAGE RP_HPLC RP-HPLC Analysis Avenin_Fraction->RP_HPLC ELISA ELISA for Gluten Contamination Avenin_Fraction->ELISA T_Cell_Assay T-Cell Proliferation Assay Avenin_Fraction->T_Cell_Assay Data_Analysis Data Analysis & Interpretation SDS_PAGE->Data_Analysis RP_HPLC->Data_Analysis ELISA->Data_Analysis T_Cell_Assay->Data_Analysis End End: Characterization of this compound Data_Analysis->End

Caption: General experimental workflow for this compound analysis.

Conclusion

Avenins are a critical component of the oat grain, serving as a key source of nitrogen for the developing embryo. While they constitute a smaller proportion of the total protein compared to the prolamins in other major cereals, their unique biochemical properties and potential immunogenicity in a subset of individuals with celiac disease make them a significant area of study. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of food science, immunology, and drug development, facilitating a deeper understanding of this compound's function and its implications for human health. Further research into the specific T-cell epitopes of this compound and the factors influencing individual sensitivity will be crucial for developing improved diagnostics and therapeutic strategies.

References

Avenin Subclasses and Their Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Avenins

Avenins are the prolamin storage proteins found in oats (Avena sativa), constituting a minor fraction of the total protein content, typically 10-15%, in contrast to other cereals like wheat, where prolamins can represent up to 80% of the total seed protein[1][2]. The major storage proteins in oats are globulins[2]. Avenins are characterized by their solubility in alcohol-water mixtures and a high content of proline and glutamine residues, which is a common feature of prolamins[3][4]. Structurally, they share homology with other immunogenic cereal prolamins, such as the α- and γ-gliadins of wheat, B-hordeins of barley, and γ-secalins of rye. This homology is the basis for concerns about their safety for individuals with celiac disease, an autoimmune disorder triggered by gluten proteins. While oats are tolerated by most celiac patients, a subset of individuals can mount an immune response to specific this compound peptides. This guide provides an in-depth overview of this compound subclasses, their biochemical properties, relevant experimental protocols for their analysis, and their immunological role in celiac disease.

Classification and Physicochemical Properties

Avenins are a heterogeneous family of proteins that can be categorized into different subclasses, often referred to as alpha, beta, gamma, and omega-avenins, based on their solubility and structural characteristics. These proteins are generally monomeric and stabilized by intramolecular disulfide bonds.

The polymorphism within this compound patterns is notable, showing more heterogeneity compared to the globulin fraction in oats. This diversity arises from the fact that a single oat plant can contain up to 10 different this compound genes, which cluster into distinct phylogenetic groups.

Molecular Weight

The molecular weight (MW) of this compound proteins typically falls within the range of 20 to 40 kDa. Analysis using SDS-PAGE often shows a concentration of protein bands between 25 and 35 kDa. More precise measurements using mass spectrometry have identified this compound proteins with centroid mass values ranging from 19.3 to 32.4 kDa. Under reducing conditions, electrophoresis of total oat proteins reveals a wider profile from 12 to 98 kDa, which includes other protein types like globulins and glutelins.

Amino Acid Composition

Like other prolamins, avenins are rich in glutamic acid and proline. However, some studies note that they contain about half the amount of proline compared to the prolamins of wheat, barley, and rye, which may contribute to their generally lower immunogenicity and increased susceptibility to digestion. The overall protein composition of oats is also rich in aspartic acid, leucine, and arginine.

Quantitative Data Summary

The following tables summarize key quantitative properties of avenins, including their molecular weight and the sequences of known immunogenic T-cell epitopes.

Table 1: Molecular Weight of this compound Subclasses

Method Reported Molecular Weight Range (kDa) Reference
General Classification 20 - 40
SDS-PAGE 25 - 35
Mass Spectrometry (MALDI-TOF) 19.3 - 32.4
Mass Spectrometry (MALDI-TOF) ~20 - 30

| SDS-PAGE (Identified Bands) | 25 - 37 | |

Table 2: Immunodominant this compound T-Cell Epitopes in Celiac Disease

Epitope Name Amino Acid Sequence Reference
DQ2.5-ave-1a P Y P E Q E E P F
DQ2.5-ave-1b P Y P E Q E Q P F
DQ2.5-ave-1c P Y P E Q E Q P I

| DQ2.5-ave-2 | P Y P E Q Q P F | |

Experimental Protocols for this compound Analysis

Characterizing this compound subclasses requires a multi-step approach involving protein extraction followed by various analytical techniques for separation and identification.

This compound Extraction Protocols

Protocol 4.1.1: Sequential Osborne Fractionation This classical method separates proteins based on their solubility.

  • Albumin Extraction: Mix 100 mg of oat flour with cold water and mix continuously at 4°C for 90 minutes. Centrifuge at 8,000 x g for 20 minutes. Precipitate the supernatant with two volumes of acetone at -20°C.

  • Globulin Extraction: Extract the pellet from the previous step with a salt solution (50 mM Tris-HCl, 1 M NaCl, pH 8.5) at 4°C for 90 minutes. Centrifuge and precipitate the supernatant with acetone.

  • This compound Extraction: Wash the remaining pellet three times with cold water. Add 70% (v/v) ethanol and mix for 60 minutes. Centrifuge at 10,000 x g for 5 minutes. Repeat this step three times and pool the supernatants, which contain the avenins.

  • Glutelin Extraction: The final pellet contains the glutelin fraction.

Protocol 4.1.2: Large-Scale this compound Purification by Chill Precipitation This method is suitable for producing larger quantities of food-grade this compound for clinical studies.

  • Suspend 200 kg of oat flour in 2,500 L of 50% (v/v) ethanol and stir overnight at room temperature.

  • Centrifuge the suspension at 800 x g for 5 minutes to pellet the starch and fiber.

  • Pool the clear supernatants and chill at 4°C for 1-2 days to selectively precipitate the avenins.

  • Collect the this compound precipitate by decanting the supernatant and subsequent centrifugation (5,000 x g for 10 min at 4°C).

  • Resuspend the this compound pellet in a minimal volume of 10% (v/v) ethanol, freeze, and lyophilize to yield a white powder. This process yields an extract of approximately 85% protein, of which 96% is this compound.

Electrophoretic Analysis: SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular mass.

Protocol 4.2.1: Standard SDS-PAGE of Avenins

  • Resuspend the extracted this compound protein fraction in an SDS-PAGE loading buffer (e.g., 45 mM Tris-HCl, pH 6.8, 50 mM DTT, 1% SDS, 10% glycerol, 0.001% bromophenol blue).

  • Determine protein concentration using a Bradford assay.

  • Load samples onto a 12.5% polyacrylamide gel.

  • Run the electrophoresis using a standard apparatus (e.g., Hoefer tank).

  • Stain the gel with Coomassie Brilliant Blue R-250 to visualize protein bands.

  • Use a pre-stained molecular weight marker to estimate the size of the separated proteins.

Chromatographic Separation: RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates proteins based on their surface hydrophobicity and is a powerful tool for resolving the different this compound subclasses.

Protocol 4.3.1: RP-HPLC for this compound Profiling

  • Sample Preparation: Solubilize 10 mg of purified, freeze-dried this compound in 70% (v/v) ethanol. Vortex for 30 minutes and centrifuge at ~16,000 x g for 20 minutes. Filter the supernatant through a 0.45 µm filter.

  • LC System: Use an Agilent 1200 LC system or equivalent.

  • Column: C18 reversed-phase column (e.g., Zorbax 300SB-C18, 4.6 × 150 mm, 5 µm). Maintain column temperature at 60°C.

  • Mobile Phase:

    • Solvent A: Ultrapure water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient: Run a linear gradient to separate the this compound fractions. A typical gradient might run from ~25% to 55% Solvent B over 40-60 minutes.

  • Detection: Monitor the eluent at 210 nm.

Mass Spectrometry for Identification and Characterization

Mass spectrometry (MS) is essential for the definitive identification of proteins and the sequencing of peptides.

Protocol 4.4.1: MALDI-TOF MS for Intact Protein Mass

  • Extract avenins from 60 mg of flour or 10 mg of purified sample using 70% (v/v) ethanol.

  • Co-crystallize the protein extract with a suitable matrix (e.g., sinapinic acid) on a MALDI target plate.

  • Analyze using a MALDI-TOF mass spectrometer to obtain a mass spectrum of the intact this compound proteins, typically in the 20-40 kDa range.

Protocol 4.4.2: LC-MS/MS for Protein Identification and Sequencing

  • Digestion: Take an aliquot of the purified this compound fraction. Reduce disulfide bonds and alkylate cysteine residues. Digest the proteins overnight with a sequence-grade protease such as chymotrypsin or trypsin.

  • LC Separation: Separate the resulting peptides using nano-liquid chromatography with a C18 column and a gradient of acetonitrile in water with 0.1% formic acid.

  • MS/MS Analysis: Couple the LC system to a high-resolution mass spectrometer (e.g., Agilent 6540 Q-TOF). Acquire data in an auto-MS/MS mode, where precursor ions are selected for fragmentation to generate tandem mass spectra.

  • Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., NCBI, UniProt) containing Avena sativa sequences using a search algorithm (e.g., Mascot, Sequest) to identify the proteins and their corresponding peptides.

Visualized Workflows and Pathways

This compound Classification Hierarchy

The diagram below illustrates the classification of oat proteins, highlighting the position of avenins.

G OatProteins Oat Proteins Albumins Albumins (Water Soluble) OatProteins->Albumins Globulins Globulins (Salt Soluble) Major Storage Protein OatProteins->Globulins Protamines Protamines OatProteins->Protamines Glutelins Glutelins (Alkali/Acid Soluble) OatProteins->Glutelins Avenins Avenins (Alcohol Soluble) Prolamins OatProteins->Avenins Alpha α-Avenin Beta β-Avenin Gamma γ-Avenin Omega ω-Avenin

Caption: Hierarchical classification of oat proteins with a focus on this compound subclasses.

Experimental Workflow for this compound Characterization

This workflow outlines the key steps from sample preparation to detailed protein characterization.

G cluster_analysis Analytical Techniques start Oat Flour extraction This compound Extraction (e.g., 70% Ethanol) start->extraction sds_page SDS-PAGE (Molecular Weight) extraction->sds_page rp_hplc RP-HPLC (Subclass Separation) extraction->rp_hplc ms Mass Spectrometry extraction->ms maldi MALDI-TOF MS (Intact Mass Profile) ms->maldi lcms Enzymatic Digestion -> LC-MS/MS ms->lcms identification Protein Identification & Sequence Analysis lcms->identification

Caption: Experimental workflow for the extraction and characterization of avenins.

Immunological Properties and Signaling in Celiac Disease

While contamination-free oats are considered safe for most individuals with celiac disease, avenins can trigger an immune response in a susceptible subset. Studies have isolated pro-inflammatory, this compound-specific CD4+ T cells from both the blood and duodenum of some celiac patients.

The immune response is dose-dependent. Ingestion of purified this compound can induce acute symptoms (e.g., pain, diarrhea) and a significant elevation in serum Interleukin-2 (IL-2), a sensitive biomarker for gluten-specific T-cell activation. However, reassuringly, studies have shown that even in individuals who react, extended ingestion of this compound does not typically lead to the small intestinal villous atrophy characteristic of a response to wheat gluten. This suggests that in most cases, the this compound-induced immune response is not sustained above the threshold required for mucosal damage.

The lower immunogenicity of this compound compared to wheat gluten may be due to several factors: a lower overall prolamin content in oats, fewer immunogenic epitopes, and greater susceptibility of this compound peptides to gastrointestinal proteases.

This compound-Induced T-Cell Activation Pathway

The signaling pathway for this compound-induced immunity in genetically predisposed individuals (HLA-DQ2.5/DQ8 positive) mirrors that of classical gluten-induced celiac disease.

G cluster_apc Antigen Presenting Cell (APC) This compound This compound Protein Peptides This compound Peptides (Post-Digestion) This compound->Peptides Digestion Uptake Peptide Uptake Peptides->Uptake Presentation Presentation on HLA-DQ2/DQ8 Uptake->Presentation TCell CD4+ T-Cell Presentation->TCell TCR Recognition Activation T-Cell Activation & Proliferation TCell->Activation Cytokines Pro-inflammatory Cytokines (e.g., IL-2, IFN-γ) Activation->Cytokines

Caption: Simplified pathway of this compound-induced T-cell activation in celiac disease.

Conclusion

Avenins represent a complex and heterogeneous group of oat prolamins. While they share structural similarities with toxic prolamins from wheat, barley, and rye, their immunological impact is generally less severe. Advanced analytical techniques such as RP-HPLC and mass spectrometry are crucial for characterizing the diverse this compound subclasses and quantifying potentially immunogenic epitopes. Although a subset of celiac disease patients exhibits a transient immune response to this compound, this reaction typically does not lead to the sustained intestinal damage caused by gluten. Further research into specific this compound profiles in different oat cultivars may enable the breeding of oat varieties with even lower immunogenic potential, enhancing their safety for all individuals on a gluten-free diet.

References

The Discovery and History of Avenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenin is the primary prolamin protein found in oats (Avena sativa), constituting a minor fraction of the total grain protein but holding significant implications for immunology and food science.[1][2] Unlike the prolamins of wheat (gliadin), barley (hordein), and rye (secalin), which are major storage proteins, avenins represent only 10-15% of the total protein in oats.[1] The bulk of oat protein consists of globulins (70-80%).[2][3] This technical guide provides an in-depth exploration of the discovery, history, and characterization of this compound, detailing the experimental protocols that defined our understanding of this protein and its role in human health, particularly in the context of celiac disease.

The Dawn of Protein Chemistry: Early Classification

The story of this compound is rooted in the foundational period of protein chemistry in the late 19th and early 20th centuries. Before proteins could be sequenced or structurally analyzed, they were categorized based on their physical properties, primarily solubility. This early work laid the groundwork for understanding the complex proteome of cereal grains.

The Osborne Legacy: Fractionating the Seed Proteome

The systematic classification of vegetable proteins was pioneered by American chemist Thomas Burr Osborne. Working at the Connecticut Agricultural Experiment Station from the late 1880s, Osborne undertook a massive effort to isolate and characterize the proteins from numerous plant seeds. His initial investigation into the oat kernel, published in 1891, was a critical first step.

Osborne developed a sequential extraction method, now famously known as Osborne fractionation , which separates proteins into four main classes based on their solubility in different solvents. This classification became the standard for cereal protein chemistry for decades. The prolamin group, named for its high content of proline and glutamine (amide nitrogen), was defined by its unique solubility in aqueous alcohol solutions. It was within this framework that the alcohol-soluble protein from oats was identified and named This compound , derived from the genus name for oats, Avena.

Experimental Protocols: From Bulk Extraction to Molecular Identification

The methodologies used to study this compound have evolved dramatically, from classical solubility-based fractionation to high-resolution chromatography and mass spectrometry.

Historical Method: The Osborne Fractionation

Osborne's method provided the first means of isolating this compound. Although variations exist, the classical protocol follows a sequential extraction of oat flour.

Objective: To separate oat proteins into albumin, globulin, prolamin (this compound), and glutelin fractions.

Protocol:

  • Albumin Extraction: Oat flour is first extracted with water or a dilute salt solution to solubilize the albumin proteins. The mixture is centrifuged, and the supernatant containing albumins is collected.

  • Globulin Extraction: The remaining pellet is then extracted with a more concentrated salt solution (e.g., 1 M NaCl) to solubilize the globulins. Centrifugation separates the globulin-containing supernatant.

  • This compound (Prolamin) Extraction: The pellet from the previous step is subsequently extracted with an alcohol solution, typically 60-70% ethanol (v/v). This step specifically solubilizes the this compound. The mixture is centrifuged, and the supernatant containing the purified this compound fraction is collected.

  • Glutelin Extraction: The final pellet, containing the least soluble proteins, is extracted with a dilute acid or alkali solution to solubilize the glutelins.

The following diagram illustrates the logical workflow of the Osborne fractionation process.

Osborne_Fractionation OatFlour Oat Flour Step1 Extract with Water/Dilute Salt OatFlour->Step1 Centrifuge1 Centrifuge Step1->Centrifuge1 Supernatant1 Supernatant: Albumins Centrifuge1->Supernatant1 Soluble Pellet1 Pellet Centrifuge1->Pellet1 Insoluble Step2 Extract with Conc. Salt (NaCl) Pellet1->Step2 Centrifuge2 Centrifuge Step2->Centrifuge2 Supernatant2 Supernatant: Globulins Centrifuge2->Supernatant2 Soluble Pellet2 Pellet Centrifuge2->Pellet2 Insoluble Step3 Extract with 60-70% Ethanol Pellet2->Step3 Centrifuge3 Centrifuge Step3->Centrifuge3 Supernatant3 Supernatant: Avenins Centrifuge3->Supernatant3 Soluble Pellet3 Pellet Centrifuge3->Pellet3 Insoluble Step4 Extract with Dilute Acid/Alkali Pellet3->Step4 Centrifuge4 Centrifuge Step4->Centrifuge4 Supernatant4 Supernatant: Glutelins Centrifuge4->Supernatant4 Soluble Pellet4 Final Pellet (Insoluble) Centrifuge4->Pellet4 Insoluble

Figure 1: Osborne Sequential Extraction Workflow.
Modern Analytical Techniques

While Osborne fractionation is crucial for its historical context and for bulk separation, modern research employs more sophisticated techniques for detailed characterization.

Protocol: RP-HPLC and Mass Spectrometry for this compound Profiling

Objective: To separate and identify specific this compound proteins and peptides from an extract.

  • This compound Extraction: Oat flour is extracted directly with 50-70% (v/v) ethanol or isopropanol to solubilize the this compound fraction. The sample is vortexed, incubated, and centrifuged to collect the supernatant.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • The this compound extract is filtered and injected into an RP-HPLC system.

    • A C8 or C18 column is typically used.

    • Proteins are separated based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., trifluoroacetic acid).

    • Elution is monitored by UV absorbance at 210 nm.

  • Mass Spectrometry (MS) Analysis:

    • Fractions collected from the RP-HPLC can be analyzed directly, or the entire extract can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • For "bottom-up" proteomics, proteins are first digested into smaller peptides using an enzyme like trypsin or chymotrypsin.

    • The resulting peptides are ionized (e.g., using ESI or MALDI) and their mass-to-charge ratio is measured, allowing for protein identification by matching peptide masses and fragmentation patterns to sequence databases.

Quantitative Data and Characterization

Early studies by Osborne and later researchers established key quantitative characteristics of this compound, which have been refined over time with modern analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod of DeterminationReference(s)
Proportion of Total Grain Protein 4-15%Osborne Fractionation, SE-HPLC
Molecular Weight (MW) 20-37 kDaSDS-PAGE, Mass Spectrometry
Solubility Class ProlaminOsborne Fractionation
Primary Solvent 60-70% Aqueous EthanolSolubility Assays
Isoelectric Point (pI) Weakly acidic to neutralIsoelectric Focusing

Table 2: Comparative Amino Acid Composition of Cereal Prolamins (%)

Amino AcidThis compound (Oat)Gliadin (Wheat)Hordein (Barley)
Glutamine (Gln) High (~20-25%)Very High (~35-40%)High (~30-35%)
Proline (Pro) High (~10-15%)High (~15-20%)Very High (~20-25%)
Leucine (Leu) High (~8-10%)Moderate (~7%)Moderate (~7%)
Lysine (Lys) LowVery LowVery Low
Note: Values are approximate and can vary by cultivar. Data compiled from multiple sources indicating relative abundance.

Avenins are characterized by a high content of glutamine and proline, the defining feature of prolamins. However, compared to the prolamins of wheat, barley, and rye, avenins generally have a lower proline content. This difference in amino acid composition is thought to contribute to their generally lower immunotoxicity in the context of celiac disease.

This compound and Celiac Disease: A Signaling Perspective

While oats are tolerated by most individuals with celiac disease, a subset of patients exhibits an immune response to specific this compound peptide sequences. This response follows a similar immunological pathway to that of gluten in wheat.

The process begins with the incomplete digestion of this compound in the gastrointestinal tract, leaving proline- and glutamine-rich peptides intact. In genetically predisposed individuals (those carrying HLA-DQ2 or HLA-DQ8 genes), these peptides can trigger an adaptive immune response.

Signaling Pathway: T-Cell Recognition of this compound Epitopes

  • Peptide Presentation: this compound peptides cross the intestinal barrier. Antigen-presenting cells (APCs), such as dendritic cells, internalize these peptides.

  • HLA-DQ Binding: Inside the APC, the this compound peptides bind to HLA-DQ2/DQ8 molecules.

  • T-Cell Activation: The peptide-HLA complex is presented on the surface of the APC to CD4+ T-cells.

  • Inflammatory Cascade: Recognition of this complex by a specific T-cell receptor activates the T-cell, leading to the release of pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). This cytokine release orchestrates the inflammatory response characteristic of celiac disease, including villous atrophy in sensitive individuals.

The following diagram illustrates this T-cell activation pathway.

Avenin_Signaling cluster_lumen Intestinal Lumen cluster_apc Antigen-Presenting Cell (APC) cluster_tcell CD4+ T-Cell This compound This compound Protein Digestion Incomplete Digestion This compound->Digestion AveninPeptide This compound Peptides (Epitopes) Digestion->AveninPeptide Internalize Internalization AveninPeptide->Internalize Crosses Epithelium HLADQ2 HLA-DQ2/8 Complex Peptide-HLA Complex HLADQ2->Complex + Peptide TCR T-Cell Receptor (TCR) Complex->TCR Presentation TCell Activation TCR->TCell Cytokines Release of Pro-inflammatory Cytokines (IL-2, IFN-γ) TCell->Cytokines Inflammation Intestinal Inflammation Cytokines->Inflammation Drives

Figure 2: Immune Signaling Pathway of this compound in Celiac Disease.

Conclusion

The discovery of this compound is a story of meticulous chemical classification that laid the foundation for modern proteomics. From the pioneering work of Thomas Burr Osborne, who first systematically isolated this alcohol-soluble protein fraction from oats, to contemporary studies using advanced mass spectrometry, our understanding of this compound has grown profoundly. Initially characterized by its solubility and amino acid composition, this compound is now studied for its complex role in immunology, particularly its ability to trigger an inflammatory response in a minority of celiac disease patients. The evolution of experimental protocols from bulk fractionation to sensitive peptide analysis continues to refine our knowledge, aiding researchers and drug development professionals in navigating the complexities of cereal protein science and its impact on human health.

References

An In-depth Technical Guide to Avenin Gene Expression in Avena sativa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenins are the primary storage proteins found in oats (Avena sativa), constituting approximately 10-15% of the total seed protein content.[1][2] Classified as prolamins, they are characterized by their high proline and glutamine content and solubility in alcohol solutions.[3] Avenins play a crucial role in supplying nitrogen and amino acids during seed germination and early seedling growth. From a human health perspective, avenins are of significant interest due to their relationship with celiac disease, an autoimmune disorder triggered by the ingestion of gluten proteins from wheat, barley, and rye. While oats are often considered a safe alternative for individuals with celiac disease, some studies have indicated that certain avenin peptides may elicit an immune response in a subset of patients.[2][4] This has spurred research into the diversity, expression, and regulation of the this compound gene family to identify oat cultivars with low immunogenic potential. This technical guide provides a comprehensive overview of this compound gene expression in Avena sativa, detailing the regulatory mechanisms, experimental protocols for analysis, and quantitative data on this compound content.

This compound Gene Family and Expression Dynamics

The this compound gene family in hexaploid oat is complex, with estimates of approximately 25 genes per haploid genome. These genes are classified into different groups based on their sequence homology. The expression of this compound genes is tightly regulated, both temporally and spatially, during seed development.

This compound and globulin (another major storage protein in oats) polypeptides begin to accumulate in the developing seed between 4 and 6 days after anthesis (DAA). The corresponding messenger RNAs (mRNAs) for both protein classes become abundant around 4 DAA, with peak concentrations observed at approximately 8 DAA. Interestingly, this compound mRNAs are present in somewhat greater molar amounts than globulin mRNAs starting from 4 DAA. This suggests that the final protein composition in the mature seed, where globulins are more abundant, is regulated at both the transcriptional and post-transcriptional levels.

Quantitative Analysis of this compound Protein Content

The protein composition, including the relative abundance of different this compound fractions, can vary significantly among oat cultivars. This diversity is a key factor in the differential immunogenicity observed in celiac disease studies. The following tables summarize quantitative data on protein and this compound content in various oat cultivars.

Table 1: Protein and this compound Content in Different Oat Cultivars

CultivarTotal Protein Content (% of dry weight)This compound Fraction (% of total protein)Polymeric Proteins (% of total protein)Monomeric Globulins (% of total protein)Reference
Various (mean of 162 cultivars) -19.3873.147.29
Range (162 cultivars) -8.86 - 27.7263.29 - 86.602.89 - 11.85

Table 2: Effect of Nitrogen Fertilization on Protein Content in Oat Cultivars

CultivarNitrogen Treatment ( kg/ha )Protein Content (%)Reference
Genzania 0Not specified
120Not specified
180Not specified
240Increased with N
Shifaa 0Not specified
120Not specified
180Not specified
240Increased with N
Carrolup 0Not specified
120Not specified
180Not specified
240Increased with N
Various (5 genotypes) 0 to 120Increase up to 4.4%

Regulatory Networks of this compound Gene Expression

The expression of this compound genes is controlled by a complex interplay of signaling pathways and transcription factors, responding to both developmental cues and environmental signals.

Signaling Pathways

Two key signaling molecules, sucrose and abscisic acid (ABA), play a central role in regulating storage protein synthesis in cereal grains. Sucrose, the primary transport sugar in plants, not only provides the carbon skeletons and energy for protein synthesis but also acts as a signaling molecule. ABA is a plant hormone crucial for seed development, dormancy, and stress responses. The interaction between sucrose and ABA signaling pathways is critical for coordinating grain filling.

Signaling_Pathway Sucrose Sucrose SnRK1 SNF1-related Protein Kinase 1 (SnRK1) Sucrose->SnRK1 activates ABA Abscisic Acid (ABA) SnRK2 SNF1-related Protein Kinase 2 (SnRK2) ABA->SnRK2 activates PP2C Protein Phosphatase 2C (PP2C) ABA->PP2C inhibits bZIP_TFs bZIP Transcription Factors (e.g., Opaque2-like) SnRK1->bZIP_TFs phosphorylates & activates DOF_TFs DOF Transcription Factors (e.g., PBF) SnRK1->DOF_TFs phosphorylates & activates NAC_TFs NAC Transcription Factors SnRK1->NAC_TFs phosphorylates & activates SnRK2->bZIP_TFs phosphorylates & activates PP2C->SnRK2 dephosphorylates & inactivates Promoter This compound Gene Promoter bZIP_TFs->Promoter binds to GCN4-like motif DOF_TFs->Promoter binds to Prolamin-box NAC_TFs->Promoter binds to other cis-elements Avenin_Genes This compound Genes Promoter->Avenin_Genes initiates transcription

Sucrose and ABA signaling pathways regulating this compound gene expression.
Transcription Factors and cis-Regulatory Elements

The promoters of this compound genes, like other prolamin genes in cereals, contain conserved cis-regulatory elements that serve as binding sites for specific transcription factors. Key motifs include the GCN4-like motif (GLM) and the Prolamin-box (P-box), which often form a bipartite "endosperm box."

  • bZIP (basic leucine zipper) transcription factors , such as Opaque-2-like proteins, bind to the GCN4-like motif.

  • DOF (DNA-binding with one finger) transcription factors , like the Prolamin-box Binding Factor (PBF), recognize and bind to the P-box.

  • NAC (NAM, ATAF, and CUC) transcription factors are another class of regulators involved in seed development and storage protein gene expression.

The coordinated action of these transcription factors, modulated by upstream signaling pathways, fine-tunes the level of this compound gene expression.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study this compound gene expression at both the transcript and protein levels.

Experimental Workflow for this compound Gene Expression Analysis

Experimental_Workflow Start Oat Seed Collection (developing caryopses) RNA_Extraction Total RNA Extraction Start->RNA_Extraction Protein_Extraction Total Protein Extraction Start->Protein_Extraction RT_qPCR Reverse Transcription Quantitative PCR (RT-qPCR) RNA_Extraction->RT_qPCR Northern_Blot Northern Blot Analysis RNA_Extraction->Northern_Blot SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE TwoD_PAGE 2D-PAGE Protein_Extraction->TwoD_PAGE Gene_Expression This compound Gene Expression Levels RT_qPCR->Gene_Expression Northern_Blot->Gene_Expression Western_Blot Western Blot SDS_PAGE->Western_Blot Protein_Abundance This compound Protein Abundance & Isoforms Western_Blot->Protein_Abundance TwoD_PAGE->Protein_Abundance

A generalized workflow for the analysis of this compound gene and protein expression.
RNA Extraction from Developing Oat Seeds

This protocol is adapted for the isolation of high-quality RNA from starch- and polysaccharide-rich cereal seeds.

Materials:

  • Developing oat caryopses (flash-frozen in liquid nitrogen and stored at -80°C)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • RNA extraction buffer (e.g., TRIzol reagent or a modified SDS/TRIzol method)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes (RNase-free)

Procedure:

  • Grind 50-100 mg of frozen oat caryopses to a fine powder in a mortar and pestle under liquid nitrogen.

  • Transfer the frozen powder to a pre-chilled 2 mL microcentrifuge tube.

  • Add 1 mL of RNA extraction buffer (e.g., TRIzol) and vortex vigorously for 1 minute to homogenize.

  • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of extraction buffer. Cap the tube securely and shake vigorously by hand for 15 seconds.

  • Incubate at room temperature for 2-3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

  • Carefully transfer the upper aqueous phase to a fresh RNase-free microcentrifuge tube.

  • Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol. Mix by inverting the tube and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.

  • Mix the sample by vortexing and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.

  • Dissolve the RNA pellet in 20-50 µL of RNase-free water by passing the solution a few times through a pipette tip and incubating for 10 minutes at 55-60°C.

  • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0) and by running an aliquot on a denaturing agarose gel to check for intact ribosomal RNA bands.

Northern Blot Analysis of this compound mRNA

Northern blotting is a classic technique to determine the size and relative abundance of specific mRNA transcripts.

Materials:

  • Total RNA (10-20 µg per lane)

  • Formaldehyde-agarose gel

  • MOPS running buffer

  • Nylon membrane

  • UV cross-linker

  • Hybridization buffer

  • Radiolabeled or non-radiolabeled this compound-specific probe

  • Wash buffers (low and high stringency)

  • Detection system (autoradiography film or chemiluminescence imager)

Procedure:

  • Prepare a denaturing formaldehyde-agarose gel (1-1.5%).

  • Denature RNA samples by heating at 65°C for 15 minutes in the presence of formaldehyde and formamide-containing loading buffer, then immediately place on ice.

  • Separate the RNA samples by electrophoresis.

  • Transfer the RNA from the gel to a positively charged nylon membrane via capillary action overnight or using a vacuum transfer apparatus.

  • Fix the RNA to the membrane by UV cross-linking.

  • Pre-hybridize the membrane in hybridization buffer at 42°C (for formamide-containing buffer) or 68°C (for aqueous buffer) for at least 30 minutes.

  • Prepare the labeled this compound-specific probe.

  • Add the denatured probe to the hybridization buffer and incubate overnight with gentle agitation.

  • Wash the membrane under increasingly stringent conditions (low and high stringency washes) to remove non-specifically bound probe.

  • Detect the hybridized probe using an appropriate detection method (e.g., expose to X-ray film for a radiolabeled probe or use a chemiluminescent substrate and imager for a biotin- or digoxigenin-labeled probe).

Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive and specific method for quantifying gene expression levels.

Materials:

  • Total RNA (1-2 µg)

  • DNase I (RNase-free)

  • Reverse transcriptase and associated buffers/reagents

  • Oligo(dT) and/or random primers

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • This compound gene-specific primers (forward and reverse)

  • Reference gene primers (e.g., Actin, GAPDH)

  • Real-time PCR instrument

Procedure:

  • Treat the total RNA sample with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand complementary DNA (cDNA) from the treated RNA using a reverse transcriptase enzyme with oligo(dT) and/or random primers.

  • Set up the qPCR reactions in a 96-well plate. Each reaction should contain the qPCR master mix, forward and reverse primers for the target this compound gene or a reference gene, and diluted cDNA template. Include no-template controls for each primer pair.

  • Perform the qPCR in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Analyze the amplification data. Determine the cycle threshold (Ct) values for each reaction.

  • Calculate the relative expression of the target this compound genes using the ΔΔCt method, normalizing to the expression of one or more stable reference genes.

Protein Extraction and Quantification

Materials:

  • Mature oat seeds, ground into a fine flour

  • Extraction buffer (e.g., 50% (v/v) ethanol or a buffer containing urea and DTT for total protein)

  • Microcentrifuge tubes

  • Bradford or BCA protein assay kit

Procedure:

  • Weigh out 100 mg of oat flour into a microcentrifuge tube.

  • Add 1 mL of extraction buffer. For this compound-enriched fractions, 50% ethanol is commonly used.

  • Vortex vigorously and incubate with shaking for 1-2 hours at room temperature.

  • Centrifuge at 14,000 x g for 15 minutes at room temperature.

  • Carefully collect the supernatant containing the soluble proteins.

  • Quantify the protein concentration using a Bradford or BCA assay, with bovine serum albumin (BSA) as a standard.

SDS-PAGE and Western Blotting

Materials:

  • Protein extract

  • Laemmli sample buffer (with SDS and a reducing agent like β-mercaptoethanol or DTT)

  • Polyacrylamide gels (stacking and resolving)

  • SDS-PAGE running buffer

  • Electroblotting transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody (anti-avenin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Mix the protein extract with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel.

  • Separate the proteins by size via electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus (wet or semi-dry transfer).

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

  • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane as in step 7.

  • Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.

Two-Dimensional Gel Electrophoresis (2D-PAGE)

2D-PAGE separates proteins based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second dimension, providing high resolution of complex protein mixtures.

Materials:

  • Protein extract

  • Rehydration buffer for IEF strips

  • Immobilized pH gradient (IPG) strips

  • IEF focusing unit

  • Equilibration buffer (with DTT and iodoacetamide)

  • SDS-PAGE gels

  • Protein stain (e.g., Coomassie Brilliant Blue or silver stain)

Procedure:

  • Precipitate and resolubilize the protein sample in a buffer compatible with isoelectric focusing (IEF).

  • Load the protein sample onto an IPG strip via rehydration loading.

  • Perform isoelectric focusing using a programmed voltage gradient.

  • Equilibrate the focused IPG strip in two steps: first in an equilibration buffer containing DTT to reduce disulfide bonds, and second in the same buffer containing iodoacetamide to alkylate the reduced cysteines.

  • Place the equilibrated IPG strip onto the top of an SDS-PAGE gel.

  • Run the second dimension electrophoresis to separate proteins by molecular weight.

  • Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein spots.

  • Analyze the 2D gel image to identify differentially expressed this compound isoforms.

Conclusion

The study of this compound gene expression in Avena sativa is a multifaceted field with implications for crop improvement, food science, and human health. The complex regulation of the this compound gene family, involving intricate signaling pathways and a suite of transcription factors, presents both challenges and opportunities for targeted breeding of oat cultivars with desirable protein profiles. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the nuances of this compound gene expression and protein accumulation. Further research, particularly quantitative analyses of the expression of different this compound gene families in response to genetic and environmental factors, will be crucial for a complete understanding of this important class of seed storage proteins.

References

Homology of Avenin with other Prolamins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the homologous relationship between avenin, the prolamin found in oats, and other cereal prolamins, namely gliadin and glutenin in wheat, secalin in rye, and hordein in barley. The focus is on the structural, sequential, and immunological similarities and differences that are critical for research in celiac disease and the development of gluten-free products.

Structural and Sequential Homology

Avenins are the alcohol-soluble storage proteins of oats, analogous to gliadins in wheat, hordeins in barley, and secalins in rye.[1][2] While they share a common evolutionary origin and structural similarities with other prolamins, avenins possess distinct characteristics.

Structurally, avenins are classified as S-rich prolamins, showing homology to the α- and γ-gliadins of wheat, B-hordeins of barley, and γ-secalins of rye.[1][3][4] Phylogenetic analysis confirms that while avenins cluster separately, they are indeed related to other prolamins. A key distinction is their lower proline and glutamine content compared to other prolamins, which may contribute to their generally lower immunotoxicity. Notably, avenins lack the 33-mer peptide from wheat α-gliadin, which is a highly potent immunogenic epitope in celiac disease.

The proportion of this compound in oat protein is significantly lower than that of prolamins in other cereals, which has implications for the overall gluten load.

Table 1: Prolamin Content in Different Cereals
CerealProlamin NamePercentage of Total Grain Protein
WheatGliadin & Glutenin75-80%
BarleyHordein50-55%
RyeSecalin45-50%
OatThis compound10-15%

Phylogenetic relationships illustrate the evolutionary distance between these prolamins.

Prolamin_Homology cluster_triticeae Triticeae Tribe cluster_aveneae Aveneae Tribe Wheat Wheat (Gliadin, Glutenin) Barley Barley (Hordein) Wheat->Barley High Homology Rye Rye (Secalin) Wheat->Rye High Homology Oat Oat (this compound) Wheat->Oat Structural Homology, Lower Sequence Identity Barley->Rye High Homology Barley->Oat Structural Homology, Lower Sequence Identity Rye->Oat Structural Homology, Lower Sequence Identity

Figure 1: Evolutionary relationship of cereal prolamins.

Immunological Cross-Reactivity

The homology between this compound and other prolamins can lead to immunological cross-reactivity in some individuals with celiac disease. T-cells from a subset of celiac disease patients can be stimulated by this compound peptides. Studies have shown that an oral barley challenge can induce T-cells that cross-react with both hordein and this compound peptides.

This cross-reactivity is also observed at the antibody level. The G12 monoclonal antibody, developed against a highly immunotoxic peptide in α-gliadin, can recognize epitopes in avenins, albeit with lower sensitivity. This can result in false-positive results in enzyme-linked immunosorbent assays (ELISAs) used for gluten detection in food. However, it is important to note that this cross-reactivity is often due to homologous sequences rather than the presence of identical T-cell stimulatory epitopes.

Table 2: Immunological Properties of Prolamins
ProlaminCerealKey Immunogenic PeptidesT-Cell Cross-Reactivity with this compoundAntibody (G12) Cross-Reactivity with this compound
GliadinWheat33-mer in α-gliadinYes, in some patientsHigh (G12 target)
HordeinBarleyHomologous to gliadin peptidesYes, can induce cross-reactive T-cellsYes
SecalinRyeHomologous to gliadin peptidesLikely, due to high homology with wheat/barleyYes
This compoundOatSpecific this compound peptides (distinct from 33-mer)-Lower sensitivity

The process of T-cell activation in susceptible individuals is a critical aspect of the immune response.

T_Cell_Activation cluster_ingestion Ingestion & Digestion cluster_immune Immune Response in Celiac Disease Prolamins Cereal Prolamins (Gliadin, Hordein, this compound) Peptides Prolamin Peptides Prolamins->Peptides Digestion APC Antigen Presenting Cell (APC) Peptides->APC Uptake T_Cell CD4+ T-Cell APC->T_Cell Antigen Presentation (HLA-DQ2/8) Cytokines Pro-inflammatory Cytokines T_Cell->Cytokines Activation & Release note Cross-reactivity can occur if T-cells recognize homologous peptides from different prolamins. Cytokines->T_Cell Amplification

Figure 2: Generalized pathway of prolamin-induced T-cell activation.

Experimental Protocols

The investigation of this compound homology relies on a variety of biochemical and immunological techniques. Below are outlines of key experimental protocols.

Prolamin Extraction and Fractionation

Objective: To isolate the alcohol-soluble prolamin fraction (avenins) from oat flour.

Methodology:

  • Defatting: Oat flour is defatted using a solvent such as hexane or acetone to remove lipids that can interfere with protein extraction.

  • Albumin/Globulin Removal: The defatted flour is treated with a salt solution (e.g., 0.5 M NaCl) to remove salt-soluble albumins and globulins. The sample is centrifuged, and the supernatant is discarded.

  • Prolamin Extraction: The remaining pellet is extracted with an aqueous alcohol solution (typically 50-70% ethanol or 50% 1-propanol) to solubilize the avenins. This step is often repeated multiple times to ensure complete extraction.

  • Glutelin Extraction (Optional): The pellet remaining after alcohol extraction contains the glutelin-like fraction, which can be solubilized using a denaturing and reducing solution (e.g., containing urea, SDS, and a reducing agent like DTT).

  • Concentration and Purification: The alcohol extract containing the avenins is concentrated, often by evaporation or precipitation, and may be further purified using techniques like dialysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate and quantify different prolamin components based on their hydrophobicity.

Methodology:

  • Sample Preparation: The extracted prolamin fraction is dissolved in a suitable solvent, often containing acetonitrile and trifluoroacetic acid (TFA).

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a C8 or C18 reversed-phase column.

  • Elution Gradient: Proteins are eluted using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA) concentration. More hydrophobic proteins are retained longer on the column and elute at higher acetonitrile concentrations.

  • Detection: Eluting proteins are detected by their absorbance at 210 or 280 nm. The resulting chromatogram shows peaks corresponding to different prolamin components.

RP_HPLC_Workflow Start Extracted Prolamin Sample Injection Inject into RP-HPLC System Start->Injection Separation Separation on C18 Column (Acetonitrile Gradient) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Result Chromatogram (Peak Analysis) Detection->Result

Figure 3: Workflow for RP-HPLC analysis of prolamins.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Objective: To separate prolamin proteins based on their molecular weight.

Methodology:

  • Sample Preparation: The protein extract is mixed with a sample buffer containing SDS (to denature proteins and impart a uniform negative charge) and a reducing agent (like DTT or β-mercaptoethanol, to break disulfide bonds). The sample is then heated.

  • Gel Electrophoresis: The prepared sample is loaded into the wells of a polyacrylamide gel. An electric field is applied, causing the negatively charged proteins to migrate through the gel towards the positive electrode. The gel matrix sieves the proteins, so smaller proteins move faster.

  • Staining: After electrophoresis, the gel is stained with a protein-binding dye (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein bands.

  • Analysis: The molecular weight of the protein bands is estimated by comparing their migration distance to that of molecular weight standards run on the same gel.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To detect and quantify prolamins using specific antibodies.

Methodology:

  • Coating: Wells of a microtiter plate are coated with a capture antibody specific for the target prolamin (e.g., G12 antibody for detecting gluten epitopes).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Sample Incubation: The protein extract from the sample is added to the wells. If the target prolamin is present, it will bind to the capture antibody.

  • Detection Antibody: A second, detection antibody (often conjugated to an enzyme like horseradish peroxidase - HRP) is added, which binds to a different epitope on the captured prolamin.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the detection antibody into a colored product.

  • Measurement: The intensity of the color, which is proportional to the amount of prolamin in the sample, is measured using a spectrophotometer. The concentration is determined by comparison to a standard curve.

Conclusion

Avenins share significant structural and evolutionary homology with the prolamins of wheat, barley, and rye. However, differences in their primary sequence, particularly the lower proline and glutamine content and the absence of key immunotoxic epitopes like the 33-mer of α-gliadin, generally render them less immunogenic. Despite this, immunological cross-reactivity can occur in a subset of individuals with celiac disease, and with antibodies used in gluten detection assays. A thorough understanding of these homologous relationships, facilitated by the experimental protocols outlined in this guide, is essential for accurate food safety testing, clinical diagnostics, and the development of therapies for gluten-related disorders.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Biochemical Characterization of Oat Avenins

This technical guide provides a comprehensive overview of the biochemical properties of oat avenins, the prolamin storage proteins found in oats. It details their classification, molecular characteristics, and relevance to celiac disease, offering standardized experimental protocols for their extraction and analysis.

Introduction to Oat Avenins

Oats (Avena sativa L.) are unique among cereals for their protein composition. The primary storage proteins are globulins, constituting approximately 80% of the total protein content, while prolamins, known as avenins, are a minor fraction, typically making up 5-15%.[1][2] Avenins are homologous to the gluten proteins in wheat (gliadins and glutenins), barley (hordeins), and rye (secalins) that are known to trigger celiac disease (CD).[3][4]

While oats are tolerated by most individuals with celiac disease, a small subset of patients may exhibit sensitivity to avenins.[5] This has prompted extensive research into the biochemical nature of these proteins to understand their immunogenicity and to develop safe oat varieties for celiac patients. Avenins are characterized by high levels of proline and glutamine, though their proline content is lower than that of wheat gliadin, which may contribute to their generally lower toxicity. They are typically classified into several groups based on sequence homology and molecular weight.

Biochemical and Compositional Data

The protein content of oats and the proportion of avenins can vary significantly between different cultivars.

Table 1: Protein Composition of Oat Grain
ComponentValueReference
Total Protein Content (% of dry weight)11.0% - 23.1%
Avenins (% of total protein)6.8% - 15.0%
Globulins (% of total protein)~80%
Albumins (% of total protein)~1% - 12%
Glutelins (% of total protein)~4%
Table 2: Molecular Characteristics of Avenins
PropertyValueMethod(s)Reference
Molecular Weight Range19.3 - 32.4 kDaMALDI-TOF MS
~20 - 40 kDaSDS-PAGE
22.5 kDa (for specific fractions)Ion-exchange chromatography
Isoelectric Point (pI)Wide range (pH 3-10)2-DE / IEF

Experimental Protocols for Avenin Characterization

Detailed methodologies are crucial for the accurate and reproducible analysis of avenins. The following protocols are standard in the field.

Protocol 1: this compound Extraction (Ethanol/Isopropanol Method)

This protocol describes the extraction of the prolamin (this compound) fraction from oat flour.

  • Sample Preparation : Mill whole oat grains into a fine flour.

  • Extraction :

    • Weigh 100 mg of oat flour into a microcentrifuge tube.

    • Add 500 µL of 50% (v/v) aqueous isopropanol or 60-70% (v/v) aqueous ethanol.

    • Vortex the suspension vigorously for 30-60 minutes at room temperature.

  • Centrifugation : Centrifuge the suspension at 10,000 x g for 10 minutes at room temperature to pellet the insoluble material.

  • Supernatant Collection : Carefully collect the supernatant, which contains the this compound extract.

  • Re-extraction (Optional but Recommended) : Re-suspend the pellet in another 500 µL of the same extraction solvent, repeat the vortexing and centrifugation steps, and pool the supernatants to maximize yield.

  • Storage : Store the this compound extract at -20°C for further analysis. Protein concentration can be determined using a standard protein assay (e.g., RC DC protein assay).

Protocol 2: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is used to separate avenins based on their molecular weight.

  • Sample Preparation : Mix the this compound extract with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis :

    • Load 10-20 µg of protein per lane onto a 12.5% or 14% polyacrylamide gel.

    • Include a pre-stained molecular weight marker in one lane.

    • Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.

  • Staining :

    • Stain the gel with Coomassie Brilliant Blue R-250 solution for at least 1 hour.

    • Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.

  • Imaging : Document the gel using a gel imaging system.

Protocol 3: Two-Dimensional Gel Electrophoresis (2-DE)

2-DE provides higher resolution by separating proteins based on isoelectric point (pI) in the first dimension and molecular weight in the second.

  • First Dimension: Isoelectric Focusing (IEF)

    • Precipitate approximately 100 µg (for analytical gels) or 1 mg (for preparative gels) of protein from the this compound extract.

    • Resuspend the protein pellet in rehydration buffer (7 M urea, 2 M thiourea, 4% CHAPS, 70 mM DTT, 1% IPG buffer pH 3-10).

    • Use the protein solution to rehydrate a 13 cm Immobiline DryStrip (pH 3-10 linear gradient) overnight.

    • Perform IEF using an appropriate voltage program (e.g., cumulative voltage of 30-60 kVh).

  • Strip Equilibration : After IEF, equilibrate the IPG strip first in an equilibration buffer containing DTT, and then in a second equilibration buffer containing iodoacetamide to alkylate the proteins.

  • Second Dimension: SDS-PAGE :

    • Place the equilibrated IPG strip onto a 12.5% SDS-PAGE gel and seal it with agarose.

    • Run the second dimension as described in the SDS-PAGE protocol.

  • Staining and Analysis : Stain the gel (e.g., with Coomassie Blue or silver stain) and analyze the resulting protein spot pattern.

Protocol 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates avenins based on their hydrophobicity, providing quantitative data on different this compound fractions.

  • Sample Preparation : Filter the this compound extract through a 0.45 µm syringe filter.

  • Chromatography :

    • Inject the sample onto a C18 reversed-phase column.

    • Use a mobile phase gradient of water (Solvent A) and acetonitrile (Solvent B), both containing 0.1% trifluoroacetic acid (TFA).

    • Elute the proteins with a linear gradient of increasing acetonitrile concentration.

  • Detection : Monitor the eluate at 210 nm or 280 nm.

  • Analysis : The resulting chromatogram shows peaks corresponding to different this compound fractions. These fractions can be collected for further analysis by mass spectrometry.

Protocol 5: Mass Spectrometry (MS) for Protein Identification

MS is used for the precise determination of molecular weights and for protein identification through peptide sequencing.

  • Sample Preparation :

    • For MALDI-TOF MS : Mix the purified this compound extract or collected RP-HPLC fractions with a suitable matrix (e.g., sinapinic acid) and spot onto a MALDI target plate.

    • For LC-MS/MS : Digest the protein sample with trypsin.

  • Mass Analysis :

    • MALDI-TOF MS : Analyze the sample to obtain a mass spectrum showing the molecular weights of the intact proteins.

    • LC-MS/MS : Separate the tryptic peptides using nano-liquid chromatography coupled directly to a tandem mass spectrometer. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis :

    • Use the peptide fragmentation data from LC-MS/MS to search protein databases (e.g., NCBI) to identify the specific this compound proteins and check for contaminants from other cereals.

Visualizations: Workflows and Pathways

Diagram 1: Classification of Oat Grain Proteins

OatGrain Oat Grain TotalProtein Total Protein (11-23%) OatGrain->TotalProtein Osborne Osborne Fractionation (Based on Solubility) TotalProtein->Osborne Albumins Albumins (Water Soluble) ~1-12% Osborne->Albumins Globulins Globulins (Saline Soluble) ~80% Osborne->Globulins Avenins Avenins (Prolamins) (Alcohol Soluble) ~7-15% Osborne->Avenins Glutelins Glutelins (Acid/Alkali Soluble) ~4% Osborne->Glutelins cluster_analysis Biochemical Analysis start Oat Flour extraction This compound Extraction (e.g., 60% Ethanol) start->extraction crude_extract Crude this compound Extract extraction->crude_extract sds_page 1D SDS-PAGE (Separation by MW) crude_extract->sds_page two_de 2-DE (Separation by pI & MW) crude_extract->two_de rphplc RP-HPLC (Separation by Hydrophobicity) crude_extract->rphplc ms Mass Spectrometry (MALDI-TOF / LC-MS/MS) crude_extract->ms results Molecular Weight Profile Isoelectric Point Quantitative Profile Protein Identification sds_page->results two_de->results rphplc->ms Fraction Analysis rphplc->results ms->results cluster_lumen Intestinal Lumen cluster_apc Antigen Presenting Cell (APC) This compound Oat this compound Protein Peptide This compound Peptides (e.g., DQ2.5-ave-1a) This compound->Peptide Digestion Uptake Peptide Uptake Peptide->Uptake HLADQ25 HLA-DQ2.5 Uptake->HLADQ25 Processing Presentation Antigen Presentation HLADQ25->Presentation TCell This compound-Specific CD4+ T-Cell Presentation->TCell TCR Recognition Activation T-Cell Activation & Proliferation TCell->Activation Cytokines Pro-inflammatory Cytokines (e.g., IL-2, IFN-γ) Activation->Cytokines

References

The Role of Avenins in Oat Endosperm Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenins, the prolamin storage proteins of oats (Avena sativa L.), play a crucial role in the nutritional quality and developmental processes of the oat grain. Comprising approximately 10-15% of the total seed protein, avenins are synthesized in the developing endosperm and deposited into protein bodies.[1][2] Their synthesis and accumulation are tightly regulated developmental processes, with significant implications for both oat biology and human health, particularly in the context of celiac disease. This technical guide provides a comprehensive overview of the current understanding of avenin's function in oat endosperm development, detailing the quantitative dynamics of their accumulation, the experimental protocols for their study, and the putative signaling pathways that regulate their expression.

Introduction

Oat grains are unique among cereals for their high protein content and distinct protein composition, which is dominated by globulins (70-80%) rather than prolamins.[2][3] Avenins, the oat prolamins, are homologous to wheat gliadins, barley hordeins, and rye secalins.[4] They are characterized by their solubility in alcohol solutions and a high content of proline and glutamine residues. The synthesis of avenins is spatially and temporally controlled during endosperm development, beginning a few days after anthesis and accumulating in specialized vacuoles known as protein bodies. This guide delves into the molecular and cellular biology of avenins, providing a technical resource for researchers in the fields of plant science, food science, and immunology.

Quantitative Dynamics of this compound Accumulation

The accumulation of avenins during oat endosperm development follows a predictable pattern, closely correlated with the overall maturation of the grain. Quantitative analysis of both mRNA transcripts and protein levels reveals a coordinated expression of storage protein genes.

Table 1: Temporal Accumulation of this compound and Globulin mRNA and Protein

Days After Anthesis (DAA)This compound mRNA LevelGlobulin mRNA LevelThis compound Polypeptide AccumulationGlobulin Polypeptide Accumulation
4Becomes abundantBecomes abundantBeginsBegins
6IncreasingIncreasingDetectableDetectable
8Peak concentrationPeak concentrationSignificant accumulationSignificant accumulation

Data synthesized from Chesnut et al., 1989.

Table 2: Relative Proportions of Storage Proteins in Mature Oat Endosperm

Protein FractionPercentage of Total ProteinMolar Ratio (Globulin/Avenin)Gene Copy Number per Haploid Genome
Globulins70-80%~10.1~50
Avenins10-15%-~25
Albumins/Glutelins5-20%-Not specified

Data synthesized from multiple sources, including Chesnut et al., 1989 and Kamal et al., 2022.

Subcellular Localization and Protein Body Formation

Avenins, along with globulins, are synthesized on the rough endoplasmic reticulum (RER) and are subsequently transported to and stored in protein bodies, which are specialized vacuoles. Immunolocalization studies have revealed a distinct segregation of these two protein types within the protein bodies of the starchy endosperm.

Globulins are typically found in the darker-staining matrix of the protein body, while avenins are localized in the light-staining regions. This segregation suggests distinct mechanisms of transport and deposition. Evidence suggests that avenins may aggregate within the RER before being transported to the vacuole, whereas globulins appear to aggregate primarily within the vacuole itself.

Experimental Protocols

A variety of experimental techniques are employed to study avenins. The following sections detail the methodologies for key experiments.

Osborne Fractionation of Oat Proteins

This classical method separates proteins based on their solubility in a series of solvents.

Protocol:

  • Homogenization: Grind oat flour or endosperm tissue to a fine powder.

  • Albumin Extraction: Suspend the flour in deionized water and stir for a specified time (e.g., 1 hour) at 4°C. Centrifuge and collect the supernatant containing albumins.

  • Globulin Extraction: Resuspend the pellet in a salt solution (e.g., 1 M NaCl in water) and stir for 1 hour at 4°C. Centrifuge and collect the supernatant containing globulins.

  • This compound Extraction: Resuspend the pellet in an alcohol solution (e.g., 50-70% ethanol) and stir for 1 hour at room temperature. Centrifuge and collect the supernatant containing avenins.

  • Glutelin Extraction: Resuspend the final pellet in a dilute alkaline or acidic solution (e.g., 0.1 M NaOH or 0.1 M acetic acid) and stir for 1 hour at room temperature. Centrifuge and collect the supernatant containing glutelins.

  • Protein Quantification: Determine the protein concentration of each fraction using a suitable method such as the Bradford or Lowry assay.

G start Oat Flour water Water Extraction start->water albumin Albumin Fraction (Supernatant) water->albumin pellet1 Pellet 1 water->pellet1 salt Salt (e.g., 1M NaCl) Extraction globulin Globulin Fraction (Supernatant) salt->globulin pellet2 Pellet 2 salt->pellet2 alcohol Alcohol (e.g., 70% EtOH) Extraction This compound This compound Fraction (Supernatant) alcohol->this compound pellet3 Pellet 3 alcohol->pellet3 alkali Dilute Alkali (e.g., 0.1M NaOH) Extraction glutelin Glutelin Fraction (Supernatant) alkali->glutelin pellet1->salt pellet2->alcohol pellet3->alkali G sucrose Sucrose Signaling tfs Putative Oat Transcription Factors (e.g., O2, PBF homologs) sucrose->tfs Activation avenin_genes This compound Genes tfs->avenin_genes Transcriptional Activation rer Rough Endoplasmic Reticulum (RER) avenin_genes->rer Transcription & Translation folding Protein Folding & Aggregation rer->folding translation Translation transport Transport to Vacuole folding->transport pb Protein Body Deposition transport->pb

References

T-Cell Epitopes in Avenin Sequences: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of T-cell epitopes present in avenin, the prolamin protein found in oats. It is intended for researchers, scientists, and drug development professionals working on celiac disease and other gluten-related disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the immunological pathways involved in the T-cell response to this compound.

Introduction

Celiac disease is an autoimmune disorder triggered by the ingestion of gluten from wheat, barley, and rye in genetically susceptible individuals. While oats have been considered a safe alternative, a subset of celiac disease patients exhibit an immune response to this compound, the prolamin in oats. This response is mediated by T-cells that recognize specific this compound-derived peptide epitopes presented by human leukocyte antigen (HLA) molecules, primarily HLA-DQ2.5. Understanding the nature of these epitopes and the methods to detect and quantify the T-cell response is crucial for developing safer oat cultivars, accurate diagnostics, and potential therapeutics.

This compound T-Cell Epitopes

Several immunodominant T-cell epitopes have been identified in this compound sequences. These peptides share sequence homology with gluten epitopes from other cereals, which can lead to cross-reactive T-cell responses. The primary this compound epitopes that stimulate pathogenic gluten-specific T-cells in celiac disease patients have been well-defined.[1][2]

Table 1: Key Immunodominant this compound T-Cell Epitopes

Epitope NameSequenceHomology
DQ2.5-ave-1aPYPEQEEPFBarley T-cell epitopes (e.g., DQ2.5-hor-3a: PIPEQPQPY)[1]
DQ2.5-ave-1bPYPEQEQPFBarley T-cell epitopes[1]
DQ2.5-ave-1cPYPEQEQPIBarley T-cell epitopes[1]
DQ2.5-ave-2PYPEQQPFBarley T-cell epitopes

The presence and concentration of these epitopes can vary significantly among different oat cultivars, highlighting the importance of screening for celiac-safe varieties.

Quantitative Analysis of this compound T-Cell Epitopes

The quantification of this compound epitopes is essential for assessing the immunogenic potential of different oat varieties. Various studies have measured the amounts of these epitopes, revealing a wide range of concentrations.

Table 2: Quantitative Data on this compound T-Cell Epitope Content in Oat Cultivars

Oat Cultivar/StudyEpitope(s) QuantifiedMethodReported ConcentrationReference
Study on 106 oat varietiesDQ2.5-ave epitopes (cumulative)RP-HPLC and MSVaries significantly; no variety found to be completely free of all four epitopes.
Various CultivarsG12 cross-reactive aveninsELISABelow 20 ppm in most, but above 80 ppm in a few varieties.
Study on 13 Avena speciesGluten epitope variantsIn silico analysisNo perfect gluten epitopes found; some variants with 1-3 amino acid differences identified.

Experimental Protocols

The identification and characterization of this compound T-cell epitopes rely on a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

This compound Protein Extraction and Digestion

To prepare this compound for T-cell assays, it must first be extracted from oat flour and then digested into smaller peptides.

  • This compound Extraction:

    • Defat oat flour by washing twice with water-saturated 1-butanol.

    • Extract the pellet with 45% ethanol overnight.

    • Centrifuge the mixture and precipitate the this compound fraction from the supernatant by adding two volumes of 1.5 M NaCl.

    • Alternatively, perform stepwise extractions with a salt solution followed by 60% (v/v) aqueous ethanol.

  • Peptic-Tryptic Digestion:

    • Dissolve 1 g of this compound in 50 ml of diluted HCl (pH 2.0) and add 100 mg of pepsin.

    • Stir the mixture at 37°C for two hours and then centrifuge.

    • Adjust the pH of the supernatant to 7.8 with 0.1 mol/l NaOH and add 1 ml of trypsin suspension.

    • After two hours of incubation at 37°C, adjust the pH to 7.0 and centrifuge.

    • Freeze-dry the supernatant to obtain the peptide digest.

  • Trypsin/Chymotrypsin Digestion for Mass Spectrometry:

    • Resolubilize the purified this compound sample in 50% (v/v) ethanol.

    • Apply aliquots to a 10 kDa molecular weight cut-off filter and alkylate using iodoacetamide.

    • Digest overnight with sequencing-grade trypsin or chymotrypsin.

    • Centrifuge the samples and dry the digested filtrates in a Speedvac.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to specific this compound peptides.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from HLA-DQ2.5 positive celiac disease patients.

  • Assay Setup:

    • Seed 2 x 10^5 cells in 0.2 ml of complete RPMI-10 medium into wells of a 96-well flat-bottom microtiter plate.

    • Prepare a dilution series of the this compound peptide digest (e.g., 100, 10, 1, and 0.1 µg/ml).

    • Add the peptide dilutions to the wells. Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate in a humidified 37°C, 5% CO2 incubator for 3 to 5 days.

  • Proliferation Measurement:

    • Pulse the cells with 1 µCi of [3H]-thymidine for the final 18 hours of incubation.

    • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • Alternatively, label cells with CFSE before stimulation and measure dye dilution by flow cytometry.

  • Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (cpm) of stimulated cultures divided by the mean cpm of unstimulated cultures. An SI > 3 is typically considered a positive response.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting T-cells (e.g., IFN-γ) at the single-cell level.

  • Plate Coating:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile PBS.

    • Coat the wells with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) diluted in PBS and incubate overnight at 4°C.

  • Cell Incubation:

    • Empty the wells and block with cell culture medium for at least 30 minutes at room temperature.

    • Add PBMCs (e.g., 250,000 cells per well) and the this compound peptide stimulus.

    • Incubate the plate at 37°C in a CO2 incubator for an appropriate duration (e.g., 15-20 hours).

  • Detection:

    • Wash the wells to remove cells.

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 1.5-2 hours at room temperature.

    • Wash the wells and add a streptavidin-enzyme conjugate (e.g., streptavidin-ALP) and incubate for 1 hour at room temperature.

  • Spot Development:

    • Wash the plate and add a substrate solution (e.g., BCIP/NBT) until distinct spots emerge.

    • Stop the reaction by washing thoroughly with tap water and allow the plate to dry.

  • Analysis: Count the spots, where each spot represents a single cytokine-secreting cell, using an automated ELISpot reader.

Mass Spectrometry for Epitope Identification

Mass spectrometry (MS) is a powerful tool for identifying and quantifying immunogenic peptides from a complex mixture.

  • Sample Preparation: Digest the this compound protein with a specific protease (e.g., trypsin, chymotrypsin) as described in Protocol 1.

  • Liquid Chromatography (LC) Separation: Separate the resulting peptides using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Spectrometry Analysis:

    • Introduce the separated peptides into a mass spectrometer, often using nano-electrospray ionization (nanoESI) for increased sensitivity.

    • Perform tandem mass spectrometry (MS/MS) to fragment the peptides and determine their amino acid sequences.

  • Data Analysis:

    • Search the obtained MS/MS spectra against a protein sequence database containing known this compound sequences to identify the peptides.

    • Quantify the abundance of specific epitope-containing peptides based on the intensity of their corresponding signals in the mass spectrometer.

Signaling Pathways and Experimental Workflows

The T-cell response to this compound epitopes involves a series of molecular interactions, beginning with the presentation of the peptide by an antigen-presenting cell (APC) and culminating in T-cell activation and cytokine release.

Antigen Presentation and T-Cell Activation Pathway

The following diagram illustrates the key steps in the HLA-DQ2.5-mediated presentation of an this compound epitope to a CD4+ T-cell.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell This compound This compound Protein Peptide This compound Peptide (e.g., DQ2.5-ave-1a) This compound->Peptide Proteolytic Digestion tTG Tissue Transglutaminase (tTG) Peptide->tTG Deamidated_Peptide Deamidated This compound Peptide tTG->Deamidated_Peptide Deamidation HLA_DQ2_5 HLA-DQ2.5 Deamidated_Peptide->HLA_DQ2_5 Peptide_HLA Peptide-HLA-DQ2.5 Complex HLA_DQ2_5->Peptide_HLA Binding TCR T-Cell Receptor (TCR) Peptide_HLA->TCR Recognition CD4 CD4 Peptide_HLA->CD4 Signaling Intracellular Signaling Cascade TCR->Signaling Activation T-Cell Activation: - Proliferation - Cytokine Release (IFN-γ) Signaling->Activation

Caption: HLA-DQ2.5-mediated presentation of this compound epitopes to CD4+ T-cells.

Experimental Workflow for T-Cell Epitope Identification

This diagram outlines the general workflow for identifying T-cell epitopes from this compound.

Epitope_Identification_Workflow cluster_Assays Functional Assays Start Oat Sample Extraction This compound Protein Extraction Start->Extraction Digestion Proteolytic Digestion (e.g., Pepsin/Trypsin) Extraction->Digestion Separation Peptide Separation (RP-HPLC) Digestion->Separation TCellAssay T-Cell Proliferation or ELISpot Assay Separation->TCellAssay PositiveFractions Identification of Immunoreactive Fractions TCellAssay->PositiveFractions MassSpec Mass Spectrometry (LC-MS/MS) PositiveFractions->MassSpec Sequencing Peptide Sequencing and Epitope Identification MassSpec->Sequencing

Caption: Workflow for the identification of immunogenic T-cell epitopes in this compound.

Conclusion

The study of T-cell epitopes in this compound is a critical area of research for ensuring the safety of oats for individuals with celiac disease. This guide provides a comprehensive overview of the known immunogenic epitopes, quantitative data on their prevalence, detailed experimental protocols for their analysis, and a visualization of the underlying immunological mechanisms. This information is intended to serve as a valuable resource for the scientific community to advance research and development in the field of gluten-related disorders.

References

The Varied Landscape of Avenin Immunogenicity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the immunogenicity of different avenin cultivars, offering critical insights for researchers, scientists, and professionals in drug development. As the inclusion of oats in a gluten-free diet for celiac disease (CD) patients remains a topic of discussion, understanding the differential immune responses elicited by various oat varieties is paramount. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of this nuanced field.

Core Findings: A Spectrum of Immunoreactivity

Research has demonstrated that not all oat cultivars are equal in their potential to trigger an immune response in individuals with celiac disease.[1] This variability is attributed to differences in the protein composition of avenins, the prolamins found in oats.[2][3] Studies have successfully classified oat varieties into distinct groups based on their immunoreactivity, ranging from high to non-reactive.[4][5] This classification is crucial for identifying potentially safe oat cultivars for consumption by CD patients.

A direct correlation has been observed between the reactivity of the G12 monoclonal antibody, which recognizes a key immunotoxic peptide in gluten, and the immunogenicity of different oat prolamins. This suggests that G12 reactivity can be a valuable tool for screening oat varieties for their potential toxicity.

Quantitative Insights into this compound Immunogenicity

Several studies have quantified the immune response to different oat cultivars. The following tables summarize key findings from this research.

Oat CultivarT-Cell Proliferation (Stimulation Index)IFN-γ Release (pg/mL)Monoclonal Antibody (G12) ReactivityReference
High Reactivity Group
LamptonSimilar to wheat gliadinHighHigh
AvaSimilar to wheat gliadinHighHigh
OM719HighHighHigh
Moderate/Low Reactivity Group
AstraLess immunogenic than Lampton/AvaModerateModerate
NaveLess immunogenic than Lampton/AvaModerateModerate
OH727ModerateModerateModerate
Avena genzianaLowLow (induced in 3/8 T-cell lines)Not specified
Avena potenzaLow (increased intraepithelial T-cells)LowNot specified
No/Very Low Reactivity Group
OF720Low/NoneLow/NoneLow/None
IrinaDid not elicit eventsNot specifiedNot specified
PotenzaDid not elicit eventsNot specifiedNot specified

Table 1: Comparative Immunogenicity of Selected Oat Cultivars. This table presents a summary of the in vitro immune responses elicited by different oat cultivars as reported in the cited literature. The data highlights the significant variability in T-cell proliferation, interferon-gamma (IFN-γ) release, and monoclonal antibody reactivity.

This compound T-cell EpitopeSequenceImmunogenicityReferences
DQ2.5-ave-1aPYPEQEEPFStimulates pathogenic gluten-specific T-cells
DQ2.5-ave-1bPYPEQEQPFStimulates pathogenic gluten-specific T-cells
DQ2.5-ave-1cPYPEQEQPIStimulates pathogenic gluten-specific T-cells
DQ2.5-ave-2PYPEQQPFStimulates pathogenic gluten-specific T-cells

Table 2: Key Immunodominant this compound T-cell Epitopes. This table lists the primary this compound peptides that have been identified to stimulate T-cell responses in celiac disease patients. The presence and concentration of these epitopes vary among different oat cultivars.

Experimental Protocols: A Methodological Overview

The assessment of this compound immunogenicity relies on a series of well-established in vitro and ex vivo experimental protocols. The following provides a detailed overview of the key methodologies employed in the cited research.

This compound Extraction and Digestion
  • This compound Extraction: this compound is typically extracted from oat flour using an aqueous ethanol solution (e.g., 60% ethanol). The mixture is agitated for a specified period and then centrifuged to separate the soluble this compound fraction from the insoluble components.

  • Peptic-Tryptic (PT) Digestion: To mimic gastrointestinal digestion, the extracted this compound is subjected to sequential enzymatic digestion with pepsin and then trypsin. This process breaks down the proteins into smaller peptides, which are then used in subsequent immunological assays.

Immunological Assays
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Competitive ELISA: This method is used to determine the relative affinity of monoclonal antibodies, such as G12, for avenins from different cultivars. A known amount of a reference peptide (e.g., the 33-mer from α-gliadin) is coated onto the wells of a microtiter plate. A mixture of the antibody and the this compound extract is then added. The degree of antibody binding to the plate is inversely proportional to its affinity for the this compound in the extract.

    • Sandwich ELISA: This format is used to quantify the amount of specific epitopes in an this compound extract. An antibody specific to the target epitope is coated on the plate. The this compound extract is added, followed by a second, labeled antibody that also binds to the epitope. The resulting signal is proportional to the concentration of the epitope.

  • T-cell Proliferation Assay:

    • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from blood samples of celiac disease patients.

    • T-cell Stimulation: The isolated PBMCs are cultured in the presence of the PT-digested this compound peptides.

    • Measurement of Proliferation: T-cell proliferation is assessed by measuring the incorporation of a labeled nucleotide (e.g., 3H-thymidine) into the DNA of dividing cells. The results are often expressed as a stimulation index, which is the ratio of proliferation in the presence of the antigen to the proliferation in the absence of the antigen.

  • Interferon-gamma (IFN-γ) Release Assay:

    • Cell Culture: PBMCs or isolated T-cells are cultured with the PT-digested this compound peptides.

    • Cytokine Measurement: After a specific incubation period, the concentration of IFN-γ in the cell culture supernatant is measured using an ELISA.

  • Organ Culture of Intestinal Biopsies:

    • Biopsy Collection: Small intestinal biopsies are obtained from celiac disease patients.

    • In Vitro Challenge: The biopsies are cultured in a specialized medium in the presence of PT-digested this compound peptides.

    • Immunohistochemical Analysis: After the culture period, the biopsies are analyzed for markers of immune activation, such as an increase in the density of intraepithelial lymphocytes (IELs) (e.g., CD3+ cells) and lamina propria T-cells (e.g., CD25+ cells), as well as changes in crypt cell proliferation and the expression of inflammatory cytokines like interleukin-15.

Visualizing the Science: Diagrams and Workflows

To further elucidate the complex processes involved in assessing this compound immunogenicity, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways.

Experimental_Workflow_for_Avenin_Immunogenicity_Assessment cluster_0 Sample Preparation cluster_1 Immunological Assays cluster_2 Data Analysis & Interpretation OatCultivars Different Oat Cultivars AveninExtraction This compound Extraction (60% Ethanol) OatCultivars->AveninExtraction PTDigestion Peptic-Tryptic Digestion AveninExtraction->PTDigestion ELISA ELISA (G12/R5 Antibody) PTDigestion->ELISA TCellAssay T-cell Proliferation Assay PTDigestion->TCellAssay IFNAssay IFN-γ Release Assay PTDigestion->IFNAssay OrganCulture Intestinal Biopsy Organ Culture PTDigestion->OrganCulture Reactivity Antibody Reactivity ELISA->Reactivity Proliferation T-cell Proliferation (Stimulation Index) TCellAssay->Proliferation Cytokine IFN-γ Levels IFNAssay->Cytokine Histology Histological Changes (IELs, Crypt Hyperplasia) OrganCulture->Histology Classification Classification of Cultivar (High, Moderate, Low Immunogenicity) Reactivity->Classification Proliferation->Classification Cytokine->Classification Histology->Classification

Figure 1: Workflow for assessing this compound immunogenicity.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell cluster_Response Immune Response APC APC (e.g., Dendritic Cell) HLADQ2 HLA-DQ2 TCR T-Cell Receptor (TCR) HLADQ2->TCR Presentation & Recognition AveninPeptide This compound Peptide AveninPeptide->HLADQ2 Binding TCell CD4+ T-Cell Proliferation T-Cell Proliferation TCell->Proliferation IFNgamma IFN-γ Production TCell->IFNgamma TCR->TCell Activation Signal Inflammation Intestinal Inflammation IFNgamma->Inflammation

Figure 2: this compound-mediated T-cell activation pathway.

Conclusion

The immunogenicity of this compound is not a monolithic entity but rather a complex and variable characteristic that differs significantly among oat cultivars. This technical guide provides a foundational understanding of this variability, the methods used for its assessment, and the key molecular players involved. For researchers and drug development professionals, this knowledge is critical for the development of safer food products for individuals with celiac disease and for the design of novel therapeutic interventions. Continued research into the specific genetic and proteomic factors that determine this compound immunogenicity will be essential for advancing this field.

References

Avenin Cross-Reactivity with Gliadin Antibodies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celiac disease (CD) is a chronic inflammatory enteropathy triggered by the ingestion of gluten proteins from wheat, barley, and rye in genetically susceptible individuals. The primary toxic components of gluten are the prolamin fractions: gliadin in wheat, hordein in barley, and secalin in rye. The only effective treatment for CD is a strict, lifelong gluten-free diet (GFD). The inclusion of oats in the GFD has been a subject of debate. While oats contain a different prolamin, avenin, which constitutes a smaller portion of the total protein compared to other cereals, its safety for CD patients is not universally established[1].

This guide provides an in-depth technical overview of the cross-reactivity between oat this compound and gliadin antibodies. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying immunological pathways and workflows to serve as a comprehensive resource for the scientific community.

Molecular and Immunological Basis of Cross-Reactivity

The potential for this compound to trigger an immune response in celiac disease stems from structural similarities between this compound and gliadin T-cell epitopes. These epitopes are typically rich in proline and glutamine residues[2][3]. The enzyme tissue transglutaminase (TG2) can deamidate specific glutamine residues, converting them to glutamic acid. This modification enhances the binding affinity of these peptides to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells, a critical step in activating the pathogenic T-cell response characteristic of celiac disease[2][4].

While avenins generally contain fewer proline residues than gliadins, certain this compound peptides share enough sequence homology with immunogenic gluten epitopes to be recognized by the immune system in some individuals. Studies have identified specific this compound T-cell epitopes, such as DQ2.5-ave-1a/b/c, which can stimulate pro-inflammatory T-cells in the gut and blood of some people with CD. This cross-reactivity is not universal and appears to be dependent on the specific oat cultivar, as different varieties express different this compound profiles and quantities of immunotoxic epitopes.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro, in vivo, and immunoassay-based studies on this compound immunogenicity and cross-reactivity.

Table 1: In Vitro and In Vivo T-Cell & Clinical Responses to this compound in Celiac Disease Patients
Study FocusPatient CohortThis compound/Oat ChallengeKey Quantitative FindingsReference(s)
In Vitro Cytokine Response 9 CD patients (gliadin), 8 CD patients (this compound)5 mg/ml peptic-tryptic (PT) this compound on duodenal biopsiesNo significant IFN-γ or IL-2 response to PT this compound, in contrast to a strong IFN-γ response to PT gliadin in all 9 patients.
In Vivo T-Cell & Clinical Response 29 HLA-DQ2.5+ adult CD patientsSingle-bolus, dose-escalating this compound challenge (0.1g to 6g)- T-Cell Activation (IL-2): 11/29 patients (38%) showed dose-dependent T-cell activation.- Acute Symptoms: 17/29 patients (59%) experienced acute symptoms (pain, diarrhea, vomiting).
In Vivo T-Cell & Clinical Response 73 CD patients3-day oat ingestion challenge6/73 patients (8%) mounted an this compound-specific T-cell response in the blood.
In Vivo IL-2 Response 29 HLA-DQ2.5+ CD patientsDose-escalating this compound challenge (0.05g to 6g)11/29 patients (38%) had a significant acute IL-2 elevation (mean 16-fold increase). 60% experienced adverse symptoms.
Long-Term Oat Consumption 5 patients with initial IL-2 responseDaily this compound for 6 weeksInitial T-cell response and IL-2 elevation returned to baseline; duodenal histology remained normal.
Table 2: Quantitative Analysis of this compound Cross-Reactivity with Gliadin Antibodies (ELISA-based)
AntibodyOat Cultivars TestedMethodKey Quantitative FindingsReference(s)
G12 Monoclonal Antibody 132 cultivars (2-year study)Sandwich ELISA- Mean content of cross-reactive peptides was 7.2 mg/kg.- In most cases, the level was below the 20 mg/kg limit for gluten-free foods.- Some cultivars consistently showed higher reactivity (12-16 mg/kg).
G12 Monoclonal Antibody Multiple cultivarsSandwich ELISAG12 antibody showed cross-reactivity with this compound, though with lower sensitivity than for wheat, barley, or rye prolamins.
R5 Monoclonal Antibody Not specifiedSandwich ELISASome oat varieties can exhibit cross-reactivity with the R5 antibody, with some showing gluten levels up to 100 mg/kg.
Cocktail of 3 Monoclonal Antibodies Not specifiedSandwich ELISASystem detected avenins with a sensitivity of 12 ng/ml.

Visualizations: Pathways and Workflows

T-Cell Activation Pathway

The following diagram illustrates the proposed mechanism by which this compound peptides can trigger a T-cell-mediated immune response in susceptible individuals with celiac disease.

Caption: T-Cell activation by this compound peptides in celiac disease.

Experimental Workflow: Sandwich ELISA

This diagram outlines the key steps in a sandwich ELISA protocol used to quantify cross-reactive this compound peptides using gliadin-specific monoclonal antibodies.

ELISA_Workflow start Start step1 1. Coat Plate Immobilize capture antibody (e.g., G12) on microtiter plate wells. start->step1 step2 2. Block Plate Add blocking buffer (e.g., BSA) to prevent non-specific binding. step1->step2 step3 3. Add Sample Add extracted this compound/oat protein sample to wells. Incubate. step2->step3 step4 4. Add Detection Antibody Add enzyme-conjugated detection antibody (e.g., HRP-G12). Incubate. step3->step4 step5 5. Add Substrate Add chromogenic substrate (e.g., TMB). Incubate. step4->step5 step6 6. Stop Reaction Add stop solution (e.g., H₂SO₄). step5->step6 step7 7. Read Plate Measure absorbance at a specific wavelength (e.g., 450 nm). step6->step7 end End (Quantify Concentration) step7->end

Caption: Standard workflow for a sandwich ELISA protocol.

Logical Flow of this compound Immunogenicity Assessment

This diagram presents the logical relationships and decision points in assessing the potential immunogenicity of oats for individuals with celiac disease.

Logical_Flow start Is a specific oat cultivar safe for CD patients? q1 Does the this compound share structural homology with gliadin epitopes? start->q1 q2 Do anti-gliadin antibodies (e.g., G12, R5) cross-react with the this compound? q1->q2 Yes res_safe Likely Safe for Most CD Patients q1->res_safe No q3 Does this compound stimulate T-cell activation and cytokine release (IFN-γ, IL-2) in vitro? q2->q3 Yes q2->res_safe No/Negligible q4 Does consumption trigger clinical symptoms or immune markers (e.g., serum IL-2) in vivo? q3->q4 Yes q3->res_safe No res_risk Potential Risk for a Subset of CD Patients q4->res_risk Yes res_monitor Requires Clinical Monitoring and Individual Assessment q4->res_monitor Variable/Mild res_risk->res_monitor

Caption: Logical flow for assessing oat immunogenicity in celiac disease.

Detailed Experimental Protocols

The following are synthesized protocols for key experiments used to evaluate this compound cross-reactivity, based on methodologies described in the cited literature.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the detection and quantification of this compound peptides that cross-react with anti-gliadin antibodies.

  • Objective: To quantify the concentration of G12 antibody-reactive this compound epitopes in oat samples.

  • Materials & Reagents:

    • 96-well microtiter plates

    • Anti-gliadin 33-mer G12 monoclonal antibody (capture and detection)

    • Horseradish Peroxidase (HRP) for conjugation

    • Oat flour samples

    • Extraction Buffer: 50-60% (v/v) ethanol

    • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4

    • Blocking Buffer: 5% non-fat dried milk or BSA in PBS-T (PBS with 0.05% Tween 20)

    • Wash Buffer: PBS-T

    • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

    • Stop Solution: 2M H₂SO₄

    • Plate reader (450 nm)

  • Procedure:

    • Protein Extraction: Extract prolamins (avenins) from 0.5 g of oat flour using 4.5 mL of 50% (v/v) ethanol. Vortex regularly for 1 hour and centrifuge at 3000 x g for 1 hour. The supernatant contains the this compound fraction.

    • Plate Coating: Dilute the capture G12 antibody in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.

    • Washing: Wash plates three times with Wash Buffer.

    • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).

    • Washing: Repeat step 3.

    • Sample Incubation: Add 100 µL of diluted oat extracts and gliadin standards to the wells. Incubate for 1-2 hours at RT.

    • Washing: Repeat step 3.

    • Detection Antibody: Add 100 µL of HRP-conjugated G12 detection antibody. Incubate for 1 hour at RT.

    • Washing: Repeat step 3.

    • Substrate Reaction: Add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes.

    • Stop Reaction: Add 50 µL of Stop Solution.

    • Data Acquisition: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve using known concentrations of gliadin. Calculate the concentration of cross-reactive avenins in the oat samples by interpolating their absorbance values from the standard curve.

Protocol: Western Blotting

This protocol is for the qualitative detection of cross-reactive this compound proteins by size separation and antibody probing.

  • Objective: To identify the molecular weight of this compound proteins that are recognized by anti-gliadin antibodies.

  • Materials & Reagents:

    • Extracted this compound proteins (from Protocol 5.1)

    • SDS-PAGE gels (e.g., 12.5%)

    • Nitrocellulose or PVDF membrane

    • Transfer Buffer (Tris-glycine with methanol)

    • Primary Antibody: Anti-gliadin 33-mer G12

    • Secondary Antibody: HRP-conjugated anti-mouse IgG

    • Blocking Buffer: 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20)

    • Wash Buffer: TBST

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Sample Preparation: Mix extracted this compound protein with SDS-PAGE sample loading buffer and boil for 5-10 minutes.

    • Electrophoresis (SDS-PAGE): Load samples onto the gel and run at a constant voltage (e.g., 170V) until the dye front reaches the bottom.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane using a wet or semi-dry transfer system (e.g., 100V for 1 hour).

    • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at RT with gentle agitation.

    • Primary Antibody Incubation: Incubate the membrane with the G12 primary antibody (diluted in Blocking Buffer) overnight at 4°C.

    • Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at RT.

    • Washing: Repeat step 6.

    • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Analyze the resulting bands to determine the molecular weight of this compound proteins that bind to the G12 antibody. Studies have identified reactive bands in the 25-30 kDa region.

Protocol: Mass Spectrometry (MS)

This protocol provides a general workflow for identifying specific this compound peptides following their separation.

  • Objective: To identify the precise amino acid sequence of this compound peptides, including those that may be immunogenic.

  • Methods:

    • Sample Preparation: this compound proteins are first extracted and separated, typically using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Protein Identification:

      • Excise protein bands of interest from a Coomassie-stained SDS-PAGE gel.

      • Perform in-gel digestion with an enzyme like trypsin.

      • Analyze the resulting peptides using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Tandem MS (LC-MS/MS).

  • Procedure (General LC-MS/MS):

    • Separation: Inject the digested peptide mixture into an LC system coupled to a mass spectrometer. Peptides are separated on a C18 column.

    • Ionization: Peptides eluting from the column are ionized (e.g., by electrospray ionization).

    • MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge (m/z) ratio of the intact peptides.

    • Fragmentation (MS2): The most abundant peptides from the MS1 scan are selected and fragmented (e.g., by collision-induced dissociation).

    • MS2 Scan: The m/z ratios of the resulting fragment ions are measured.

  • Data Analysis: The fragmentation patterns (MS2 spectra) are searched against a protein sequence database (e.g., NCBI) using software like Mascot or Sequest. This allows for the identification of the amino acid sequence of the original peptide, confirming it as an this compound and enabling the identification of potential T-cell epitopes.

Conclusion

The cross-reactivity of this compound with gliadin antibodies is a complex issue influenced by oat cultivar, individual patient sensitivity, and the specific epitopes present.

  • T-Cell Cross-Reactivity: A subset of celiac disease patients (estimated between 8% and 38% in different studies) possess T-cells that can be activated by specific this compound peptides, leading to an inflammatory response and clinical symptoms. However, for many, this response appears to be transient and may not cause the sustained mucosal damage characteristic of a reaction to wheat gluten.

  • Antibody Cross-Reactivity: Immunoassays using monoclonal antibodies like G12 and R5 confirm that some this compound proteins share epitopes with gliadin. However, the reactivity is generally lower than with wheat, barley, or rye prolamins, and the measured levels in most commercial oat products fall below the established 20 mg/kg threshold for "gluten-free" labeling.

  • Implications for Drug Development and Diagnostics: The variability in this compound immunogenicity highlights the need for precise diagnostic tools to identify the small number of CD patients who may react to oats. For drug development, understanding the specific T-cell epitopes in this compound can inform the design of broader-spectrum therapies for gluten-related disorders. The development of highly specific immunoassays that do not cross-react with non-toxic this compound sequences is crucial for accurately monitoring gluten contamination in foods.

References

Molecular Basis for Avenin Intolerance in Celiac Disease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten proteins from wheat, barley, and rye in genetically susceptible individuals. The resulting inflammatory response in the small intestine leads to villous atrophy, malabsorption, and a range of clinical manifestations. While a strict gluten-free diet is the only effective treatment, the inclusion of oats remains a subject of debate. Oats contain prolamins called avenins, which are structurally similar to gluten. While many individuals with celiac disease can tolerate pure, uncontaminated oats, a subset of patients experiences an inflammatory response upon oat consumption. This document provides a comprehensive technical overview of the molecular mechanisms underlying avenin intolerance in celiac disease.

Avenins constitute a smaller protein fraction in oats compared to gluten in wheat, and they possess a lower proline content.[1] However, specific this compound peptides can elicit a T-cell mediated immune response in some celiac disease patients, leading to symptoms and, in some cases, intestinal inflammation.[2] This guide will delve into the specific this compound epitopes, the cellular and molecular signaling pathways involved, and the experimental methodologies used to investigate these responses.

Molecular Basis of this compound Immunogenicity

The immunogenicity of avenins in celiac disease is primarily driven by the presence of specific T-cell epitopes that can bind to the disease-associated Human Leukocyte Antigen (HLA) class II molecules, HLA-DQ2 and HLA-DQ8.[2] The majority of celiac disease patients carry the HLA-DQ2.5 haplotype.

This compound T-Cell Epitopes

Several immunodominant T-cell epitopes have been identified in avenins. These peptides are rich in proline and glutamine residues, a characteristic feature of gluten epitopes.[2] The enzyme tissue transglutaminase (tTG) can deamidate specific glutamine residues within these peptides, converting them to glutamic acid. This modification enhances their binding affinity to HLA-DQ2/DQ8 molecules, a critical step in the activation of pathogenic T-cells.[2]

Key identified this compound T-cell epitopes include:

  • DQ2.5-ave-1a: PYPEQEEPF

  • DQ2.5-ave-1b: PYPEQEQPF

  • DQ2.5-ave-1c: PYPEQEQPI

  • DQ2.5-ave-2: PYPEQQPF

These this compound epitopes share sequence homology with immunogenic barley-derived T-cell epitopes, such as DQ2.5-hor-3a (PIPEQPQPY).

Prevalence of this compound Sensitivity

The prevalence of this compound sensitivity among individuals with celiac disease varies across studies, likely due to differences in study design, oat cultivars used, and the sensitivity of detection methods. Some studies report that a small percentage, around 8%, of celiac disease patients mount an this compound-specific T-cell response. Other studies involving challenges with purified this compound have shown a higher prevalence of immune activation and symptoms. For instance, one study reported dose-dependent T-cell activation in 38% and acute symptoms in 59% of participants. It is important to note that in many cases, this acute immune response does not lead to sustained enteropathy.

The Immune Response to this compound

The immune response to this compound in susceptible individuals mirrors the pathogenesis of celiac disease. It involves both the innate and adaptive immune systems, culminating in an inflammatory cascade within the small intestine.

Signaling Pathway

The central event in this compound-induced immunopathology is the activation of this compound-specific CD4+ T-cells in the lamina propria of the small intestine. This process is initiated by the presentation of this compound-derived peptides by antigen-presenting cells (APCs), primarily dendritic cells, expressing HLA-DQ2 or HLA-DQ8.

Avenin_Immune_Activation_Pathway Figure 1: Signaling Pathway of this compound-Induced Immune Response in Celiac Disease This compound This compound Ingestion Digestion Digestion & tTG Deamidation This compound->Digestion AveninPeptides This compound Peptides (e.g., DQ2.5-ave-1a) Digestion->AveninPeptides APC Antigen Presenting Cell (APC) (HLA-DQ2/DQ8) AveninPeptides->APC Uptake & Processing TCell This compound-Specific CD4+ T-Cell APC->TCell Antigen Presentation Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-2, TNF-α) TCell->Cytokines Activation & Release Inflammation Intestinal Inflammation & Villous Atrophy Cytokines->Inflammation Induction of

Caption: Signaling pathway of this compound-induced immune response.

Activated this compound-specific T-cells release pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and interleukin-2 (IL-2). This cytokine release drives the inflammatory cascade, leading to the clinical symptoms and, in some cases, the histological changes characteristic of celiac disease.

Quantitative Data

HLA-DQ2/DQ8 Binding Affinity of this compound Peptides
Peptide/EpitopeSequenceHLA AlleleBinding Affinity (IC50) in μMReference
This compound Epitopes
DQ2.5-ave-1aPYPEQEEPFHLA-DQ2.5Data not available
DQ2.5-ave-1bPYPEQEQPFHLA-DQ2.5Data not available
DQ2.5-ave-1cPYPEQEQPIHLA-DQ2.5Data not available
Homologous Gluten Epitopes
Glia-α2PQPQLPYPQPQLPYHLA-DQ2.5High to Intermediate
Glia-γ1QQPFPQPQQPFPQPHLA-DQ2.2High
Glt-17QGSEELRSLVHLA-DQ2.2High

Note: The binding affinity of gluten peptides to HLA-DQ2.5 is generally high to intermediate. The lack of specific IC50 values for this compound peptides is a current knowledge gap.

Cytokine Release Profile in Response to this compound

Upon stimulation with this compound, peripheral blood mononuclear cells (PBMCs) from this compound-sensitive celiac disease patients secrete a range of pro-inflammatory cytokines. While one study found no significant IFN-γ or IL-2 response when celiac biopsies were cultured with peptic-tryptic (PT) this compound, other studies using different methodologies have detected cytokine release. Following a gluten challenge, a significant elevation of multiple cytokines is observed, with IL-2 showing a prominent and early increase. A similar, though generally less potent, response can be triggered by this compound in sensitive individuals.

CytokineFold Change (Median) after Gluten ChallengeTime to PeakReference
IL-22722-4 hours
IL-8 (CXCL8)112-4 hours
MCP-1 (CCL2)High4 hours
IL-101.24 hours
IFN-γ2.64 hours
TNF-α1.24-6 hours
IL-17A-2 hours
IL-221.66 hours

Note: This table represents cytokine release after a general gluten challenge. The magnitude of the response to this compound may vary and is generally considered to be less potent than the response to wheat gluten.

Experimental Protocols

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to an antigen.

Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood of celiac disease patients and healthy controls using Ficoll-Paque density gradient centrifugation.

  • Antigen Preparation: Prepare a peptic-tryptic digest of this compound or use synthetic this compound peptides (e.g., DQ2.5-ave-1a) at various concentrations.

  • Cell Culture: Plate 2 x 10^5 PBMCs per well in a 96-well round-bottom plate in complete RPMI-1640 medium.

  • Stimulation: Add this compound digest or peptides to the wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium only).

  • Incubation: Incubate the plates for 5-6 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement: On day 5, pulse the cells with 1 µCi of [3H]-thymidine per well and incubate for another 18 hours.

  • Harvesting and Scintillation Counting: Harvest the cells onto glass fiber filters and measure the incorporated [3H]-thymidine using a liquid scintillation counter.

  • Data Analysis: Express results as a stimulation index (SI), calculated as the mean counts per minute (cpm) of stimulated cultures divided by the mean cpm of unstimulated cultures. An SI > 2 is typically considered a positive response.

TCell_Proliferation_Assay_Workflow Figure 2: Workflow for T-Cell Proliferation Assay Start Isolate PBMCs Culture Culture PBMCs with This compound Peptides Start->Culture Incubate Incubate for 5-6 Days Culture->Incubate Pulse Pulse with [3H]-Thymidine Incubate->Pulse Harvest Harvest Cells & Scintillation Counting Pulse->Harvest Analyze Calculate Stimulation Index Harvest->Analyze ELISpot_Assay_Workflow Figure 3: Workflow for ELISpot Assay Coat Coat Plate with Capture Antibody Block Block Plate Coat->Block AddCells Add PBMCs and This compound Peptides Block->AddCells Incubate Incubate 18-24 hours AddCells->Incubate Detect Add Detection Antibody & Enzyme Conjugate Incubate->Detect Develop Add Substrate & Develop Spots Detect->Develop Analyze Count Spots Develop->Analyze HLA_Binding_Assay_Workflow Figure 4: Workflow for HLA-Peptide Binding Assay Start HLA-DQ2/DQ8 Expressing Cells Incubate Incubate with Fluorescent Reference Peptide & Unlabeled this compound Peptide Start->Incubate Wash Wash to Remove Unbound Peptides Incubate->Wash Analyze Analyze by Flow Cytometry Wash->Analyze Calculate Calculate IC50 Analyze->Calculate

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Avenin from Oats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenins are the prolamin storage proteins found in oats, analogous to gliadins in wheat, hordeins in barley, and secalins in rye. Due to their potential implications in celiac disease and the increasing interest in oat proteins for various food and pharmaceutical applications, reliable and efficient methods for their extraction and purification are crucial. These protocols provide detailed procedures for isolating avenin from oats for research and development purposes. The primary methods detailed are based on alcohol solubility, followed by purification techniques such as chill precipitation.

Data Presentation

The following tables summarize quantitative data from various studies on this compound extraction and purification, providing a comparative overview of different methodologies.

Table 1: this compound Extraction Parameters and Yield

ParameterMethod 1Method 2Method 3Source
Starting Material Oat FlourOat FlourOat Flour[1][2]
Extraction Solvent 50% (v/v) Ethanol55% (v/v) Isopropanol + 2% (w/v) DTT70% (v/v) Ethanol[1][3]
Solid to Solvent Ratio 500 g flour to 750 mL solventNot specified100 mg flour to appropriate volume[1]
Extraction Time 2 min, 90 min, 1 day, or 2 daysNot specified60 min
Extraction Temperature Room TemperatureRoom TemperatureNot specified
Centrifugation 500 x g for 5 min10,000 rpm for 10 min10,000 x g for 5 min
Protein Yield Maximum yield after 1-2 days of extractionNot specifiedNot specified

Table 2: Purity and Composition of Purified this compound

ComponentConcentration (dry weight)Source
Protein 85%
This compound (as % of total protein) 96%
Starch 1.8%
β-Glucan 0.2%
Free Sugars 1.8%
Other Sugars 2.8%

Experimental Protocols

Protocol 1: Ethanol-Based Extraction and Chill Precipitation of this compound

This protocol is a widely used method for the extraction and purification of this compound, leveraging its solubility in aqueous alcohol and its precipitation at low temperatures.

Materials:

  • Oat flour (from a gluten-contamination-free source)

  • 50% (v/v) Ethanol

  • Refrigerated centrifuge

  • Stirring platform

  • Appropriate laboratory glassware and consumables

Procedure:

  • Extraction:

    • Weigh 500 g of oat flour and place it in a suitable container.

    • Add 750 mL of 50% (v/v) ethanol to the flour.

    • Stir the suspension regularly over a period of 1 to 2 days at room temperature to ensure optimal extraction of this compound proteins.

    • After the extraction period, centrifuge the suspension at 500 x g for 5 minutes to pellet the flour solids.

    • Carefully decant and reserve the supernatant, which contains the extracted this compound.

    • To maximize yield, resuspend the pellet in another 750 mL of 50% (v/v) ethanol, repeat the stirring and centrifugation steps, and pool the supernatants.

  • Chill Precipitation:

    • Place the pooled supernatant in a cold room or refrigerator at 4°C. A milky white precipitate of substantially purified this compound will form as the solution cools below 15°C.

    • Allow the precipitation to proceed to completion at 4°C.

    • Centrifuge the chilled suspension to pellet the precipitated this compound.

    • Discard the supernatant.

  • Purification and Drying:

    • The resulting pellet is the purified this compound. For further purification, the pellet can be washed with cold water.

    • The purified this compound can be freeze-dried to obtain a stable powder.

Protocol 2: Isopropanol-Based this compound Extraction

This protocol offers an alternative alcohol-based extraction method.

Materials:

  • Oat flour

  • 50% (v/v) Aqueous Isopropanol

  • Centrifuge

  • Vortex mixer or shaker

Procedure:

  • Extraction:

    • Weigh 100 mg of oat flour.

    • Add 0.5 mL of 50% (v/v) aqueous isopropanol.

    • Mix continuously using a vortex or shaker at 1000 rpm for 30 minutes at room temperature.

    • Centrifuge the mixture at 10,000 rpm for 10 minutes at room temperature.

    • Collect the supernatant containing the extracted avenins.

    • For exhaustive extraction, the residue can be re-extracted with another 0.5 mL of 50% (v/v) aqueous isopropanol, and the supernatants can be combined.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the extraction and purification of this compound.

Avenin_Extraction_Purification_Workflow start Oat Flour extraction Extraction with Aqueous Alcohol (e.g., 50% Ethanol or Isopropanol) start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Supernatant (this compound-rich extract) centrifugation1->supernatant1 Collect pellet1 Solid Residue (Starch, Fiber, etc.) centrifugation1->pellet1 Discard chill_precipitation Chill Precipitation (4°C) supernatant1->chill_precipitation centrifugation2 Centrifugation chill_precipitation->centrifugation2 supernatant2 Supernatant (Soluble impurities) centrifugation2->supernatant2 Discard pellet2 Purified this compound Pellet centrifugation2->pellet2 Collect drying Freeze-Drying pellet2->drying final_product Purified this compound Powder drying->final_product

Caption: Workflow for this compound Extraction and Purification.

Osborne_Fractionation_Workflow start Oat Flour albumin_globulin_extraction Sequential Extraction with Water (Albumins) and Salt Solution (Globulins) start->albumin_globulin_extraction centrifugation1 Centrifugation albumin_globulin_extraction->centrifugation1 supernatant1 Albumin/Globulin Fraction centrifugation1->supernatant1 Collect pellet1 Remaining Flour Pellet centrifugation1->pellet1 Process Further avenin_extraction Extraction with 70% Ethanol pellet1->avenin_extraction centrifugation2 Centrifugation avenin_extraction->centrifugation2 supernatant2 This compound Fraction centrifugation2->supernatant2 Collect pellet2 Glutelin-rich Residue centrifugation2->pellet2 Discard or Process Further

Caption: Osborne Fractionation for Oat Proteins.

References

Protocol for Avenin Quantification in Food Samples: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avenins are a class of prolamin proteins found in oats, analogous to gliadin in wheat, hordein in barley, and secalin in rye. While oats are often included in a gluten-free diet, some avenin peptides can trigger an immune response in a subset of individuals with celiac disease. Therefore, accurate and sensitive quantification of this compound in food products is crucial for consumer safety, regulatory compliance, and quality control in the food industry. This document provides detailed protocols for three common methods used for this compound quantification: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Real-Time Polymerase Chain Reaction (RT-PCR).

Scope

These protocols are intended for researchers, scientists, and quality control professionals in the food industry and drug development sectors. They provide a framework for the quantification of this compound in various food matrices, from raw oat grains to processed food products.

Overview of Quantification Methods

Three primary methods for the quantification of this compound in food samples are detailed in this application note:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay that utilizes antibodies specific to this compound for its detection and quantification. It is a widely used method for routine screening of food products.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive analytical technique that identifies and quantifies specific this compound peptides after protein extraction and enzymatic digestion. It is often used as a confirmatory method.

  • Real-Time Polymerase Chain Reaction (RT-PCR): A molecular biology technique that quantifies the amount of oat DNA in a sample. While it does not directly measure this compound protein, it serves as a sensitive and specific marker for the presence of oats.

Data Presentation: this compound/Gluten Content in Oat Products

The following table summarizes the this compound or total gluten content found in various oat products as reported in scientific literature. It is important to note that "gluten-free" labeled oats must typically contain less than 20 mg/kg (ppm) of gluten from wheat, barley, or rye contamination. The values below may reflect both intrinsic this compound levels and potential cross-contamination.

Product TypeOat Variety/CultivarThis compound/Gluten Content (mg/kg)Reference
Oat FlakesBílý Mlýn Kepka38.75 ± 2.60[1]
Oat FlakesAlbert50.34 ± 0.55[1]
Hulless OatStendes Emilija~40-50[2]
Husked OatLizete~20-25[2]
Various Cultivars (USA)19 different varieties3 varieties exceeded 20[3]
Various Cultivars (132 genotypes)Mean of all samples7.2
Purified this compound ExtractNot specified85% protein, 96% of which is this compound

Experimental Protocols

This compound Extraction from Food Samples

This compound extraction is a critical first step for both ELISA and LC-MS/MS analyses. The choice of extraction solution can influence the efficiency of protein recovery.

Materials:

  • Food sample (homogenized)

  • Extraction Solution A: 60% (v/v) ethanol in deionized water

  • Extraction Solution B: 55% (v/v) isopropanol, 2% (w/v) DTT in deionized water

  • Centrifuge

  • Vortex mixer

  • Incubator/shaker

Procedure:

  • Weigh 1 g of the homogenized food sample into a centrifuge tube.

  • Add 10 mL of the chosen extraction solution (A or B).

  • Vortex vigorously for 2 minutes at room temperature.

  • Incubate for 30 minutes at room temperature with shaking.

  • Centrifuge at 6,000 x g for 20 minutes.

  • Carefully collect the supernatant containing the extracted this compound. The supernatant can now be used for ELISA or further processed for LC-MS/MS.

Avenin_Extraction_Workflow sample Homogenized Food Sample add_solvent Add Extraction Solution (e.g., 60% Ethanol) sample->add_solvent vortex Vortex & Incubate add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant (this compound Extract) centrifuge->supernatant

This compound Extraction Workflow
Protocol 1: Sandwich ELISA for this compound Quantification

This protocol provides a general procedure for a sandwich ELISA. For commercially available kits, the manufacturer's instructions should be followed.

Materials:

  • This compound extract (from section 5.1)

  • ELISA plate pre-coated with anti-avenin capture antibody

  • This compound standards of known concentrations

  • Biotinylated anti-avenin detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Microplate reader

Procedure:

  • Plate Preparation: If not pre-coated, coat the ELISA plate wells with 100 µL of capture antibody (1-10 µg/mL in PBS) and incubate overnight at 4°C. Wash three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature. Wash three times.

  • Sample and Standard Incubation: Add 100 µL of this compound standards and diluted sample extracts to the wells. Incubate for 2 hours at room temperature. Wash four times.

  • Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature. Wash four times.

  • Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature. Wash four times.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the this compound concentration in the samples from the standard curve.

Sandwich_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Steps coat Coat with Capture Ab block Block Non-specific Sites coat->block add_sample Add Sample/Standard block->add_sample add_detect_ab Add Detection Ab add_sample->add_detect_ab add_enzyme Add Enzyme Conjugate add_detect_ab->add_enzyme add_substrate Add Substrate add_enzyme->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate LCMSMS_Workflow extract This compound Extract reduce_alkylate Reduction & Alkylation extract->reduce_alkylate digest Chymotryptic Digestion reduce_alkylate->digest cleanup Peptide Cleanup (SPE) digest->cleanup lc_separation LC Separation (C18) cleanup->lc_separation ms_detection MS/MS Detection (MRM/PRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis RealTime_PCR_Workflow sample Homogenized Food Sample dna_extraction Genomic DNA Extraction sample->dna_extraction pcr_setup Real-Time PCR Setup (Primers, Probe, Master Mix) dna_extraction->pcr_setup pcr_amplification Amplification & Detection pcr_setup->pcr_amplification data_analysis Data Analysis & Quantification pcr_amplification->data_analysis

References

Detecting Avenin in Food and Pharmaceutical Components Using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avenin, a prolamin protein found in oats, is a critical analyte in food safety and pharmaceutical quality control, particularly concerning celiac disease. While oats are often considered a safe alternative for individuals with celiac disease, a subset of patients exhibit an immune response to certain this compound epitopes. Therefore, sensitive and specific detection of this compound is crucial to ensure the safety of "gluten-free" products containing oats and to prevent adverse reactions in susceptible individuals. This document provides detailed application notes and protocols for the detection of this compound using Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive and specific method for protein quantification.

The primary challenge in this compound detection lies in the potential for cross-reactivity with gluten proteins from wheat (gliadin), barley (hordein), and rye (secalin). Standard gluten detection ELISAs, such as those based on the R5 and G12 monoclonal antibodies, have shown variable cross-reactivity with different oat cultivars, which can lead to inaccurate quantification of this compound and potentially mislabeling of products.[1][2][3] Consequently, the use of an ELISA specifically designed and validated for this compound detection is paramount for accurate and reliable results.

Principle of this compound Detection by Sandwich ELISA

The recommended method for this compound quantification is the sandwich ELISA. This immunoassay utilizes two antibodies that bind to different epitopes on the this compound protein. The high specificity of this format minimizes cross-reactivity and enhances the accuracy of the assay.

A typical sandwich ELISA workflow for this compound detection involves the following key steps:

  • Coating: A microtiter plate is coated with a capture antibody specific to this compound.

  • Sample/Standard Incubation: The sample extract or this compound standard is added to the wells, and the this compound protein is captured by the immobilized antibody.

  • Detection Antibody Incubation: A second, enzyme-conjugated detection antibody that also specifically binds to this compound is added, forming a "sandwich" with the this compound protein between the two antibodies.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the detection antibody into a colored product.

  • Detection: The intensity of the color, which is proportional to the amount of this compound present, is measured using a microplate reader.

Quantitative Data Presentation

The performance of commercially available ELISA kits is crucial for accurate this compound detection. The following table summarizes the key quantitative parameters of the ELISA Systems Oat Protein Residue Assay, a commercially available kit specifically designed for this compound detection.

ParameterELISA Systems Oat Protein Residue Assay (ESOAT-48)
Target Analyte Oat this compound Protein
Assay Format Double Antibody (Sandwich) ELISA
Specificity Specifically detects oat avenins. No cross-reactivity with gluten prolamins from wheat, barley, and rye is reported.
Lower Limit of Quantitation 2.5 ppm Oat Protein
Upper Limit of Quantitation 25 ppm Oat Protein
Assay Time Approximately 50 minutes for the assay itself, with an additional 20 minutes for sample extraction.
Kit Controls Supplied 2.5 ppm, 5.0 ppm, 12.5 ppm, 25.0 ppm Oat Protein
Sample Types Raw and cooked foods, nutritional supplements, and environmental samples.

Experimental Protocols

This section provides a detailed methodology for the detection of this compound in food and pharmaceutical components using a sandwich ELISA. The protocol is based on the principles of commercially available kits, such as the ELISA Systems Oat Protein Residue Assay.

Sample Preparation: this compound Extraction from Solid Samples (e.g., Oat Flour)

This protocol is adapted from established methods for prolamin extraction.

Materials:

  • Oat-containing sample (e.g., flour, crushed tablets)

  • 50% (v/v) ethanol in deionized water

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Weigh 0.5 g of the homogenized food sample into a microcentrifuge tube.

  • Add 4.5 mL of 50% (v/v) ethanol to the tube.

  • Vortex the mixture vigorously and continuously for 1 hour at room temperature to extract the this compound.

  • Centrifuge the suspension at 3,000 x g for 10 minutes to pellet the solid material.

  • Carefully collect the supernatant, which contains the extracted this compound. This extract is now ready for use in the ELISA protocol. For some assays, further dilution in the appropriate sample diluent may be required.

This compound Sandwich ELISA Protocol

This is a general protocol and should be adapted based on the specific instructions of the commercial ELISA kit being used.

Materials:

  • This compound-specific sandwich ELISA kit (e.g., ELISA Systems Oat Protein Residue Assay), containing:

    • Antibody-coated microtiter plate

    • This compound standards

    • Detection antibody (enzyme-conjugated)

    • Wash buffer concentrate

    • Substrate solution (e.g., TMB)

    • Stop solution

    • Sample diluent

  • Prepared sample extracts

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Deionized water

  • Absorbent paper

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting the wash buffer concentrate and reconstituting the this compound standards.

  • Standard and Sample Addition:

    • Add 100 µL of each this compound standard and prepared sample extract into the appropriate wells of the antibody-coated microtiter plate. It is recommended to run all standards and samples in duplicate.

    • Include a blank well containing only the sample diluent.

  • First Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 30 minutes at room temperature). This allows the this compound in the samples and standards to bind to the capture antibody.

  • Washing:

    • Aspirate the contents of the wells.

    • Wash the wells 3-4 times with 300 µL of diluted wash buffer per well.

    • After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual wash buffer.

  • Detection Antibody Addition: Add 100 µL of the enzyme-conjugated detection antibody to each well.

  • Second Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 15 minutes at room temperature).

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Color Development: Incubate the plate in the dark for the time specified in the kit manual (e.g., 15 minutes at room temperature) to allow for color development.

  • Stopping the Reaction: Add 100 µL of the stop solution to each well. The color in the wells will change (e.g., from blue to yellow).

  • Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank from the absorbance readings of the standards and samples.

    • Generate a standard curve by plotting the average absorbance for each standard on the y-axis against its concentration in ppm on the x-axis.

    • Determine the concentration of this compound in the samples by interpolating their average absorbance values from the standard curve.

Visualizations

Diagram 1: Sandwich ELISA Workflow for this compound Detection

ELISA_Workflow cluster_plate Microtiter Plate Well s1 1. Coating: Capture antibody specific to this compound is immobilized. s2 2. Sample Incubation: This compound binds to the capture antibody. s1->s2 Add Sample/ Standard s3 3. Detection Antibody: Enzyme-linked antibody binds to captured this compound. s2->s3 Wash, then Add Detection Antibody s4 4. Substrate Addition: Substrate is converted by the enzyme to a colored product. s3->s4 Wash, then Add Substrate s5 5. Detection: Color intensity is measured. s4->s5 Add Stop Solution

Caption: A step-by-step workflow of the sandwich ELISA for detecting this compound.

Diagram 2: Logical Relationship of Components in an this compound Sandwich ELISA

Sandwich_ELISA_Components cluster_well Inside the Well CaptureAb Capture Antibody This compound This compound Protein CaptureAb->this compound Binds to DetectionAb Detection Antibody (Enzyme-Linked) This compound->DetectionAb Binds to Substrate Substrate DetectionAb->Substrate Catalyzes Product Colored Product Substrate->Product Conversion

Caption: The molecular interactions within a sandwich ELISA for this compound detection.

References

Application Notes and Protocols for Avenin-Specific Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenins are the prolamin storage proteins found in oats, analogous to gliadin in wheat, hordein in barley, and secalin in rye. While oats are tolerated by many individuals with celiac disease, some avenin sequences have been shown to elicit an immune response in a subset of patients. Therefore, the specific and sensitive detection of avenins is crucial for food safety, clinical research, and the development of therapeutics for gluten-related disorders. This document provides detailed application notes and protocols for the use of monoclonal antibodies (mAbs) in the specific detection of this compound proteins.

The primary challenge in this compound detection has been the cross-reactivity of antibodies developed against other gluten proteins. Monoclonal antibodies such as the G12 and R5, which target epitopes in wheat gliadin, have shown variable cross-reactivity with certain this compound cultivars.[1][2][3][4] This can lead to inaccuracies in quantifying true gluten contamination in oat-based products. To address this, this compound-specific immunoassays have been developed. A notable example is the ELISA Systems Oat Protein Detection kit, which specifically detects oat avenins without cross-reactivity to prolamins from wheat, rye, or barley.

These application notes will focus on the principles and methodologies for utilizing such specific monoclonal antibodies for the accurate quantification and characterization of avenins.

Monoclonal Antibody Characteristics and Data Presentation

The development of monoclonal antibodies with high specificity for avenins is paramount for accurate detection. While detailed proprietary information on specific commercial antibodies is often limited, the functional characteristics of assays employing these antibodies provide valuable insights.

Quantitative Data Summary

The following tables summarize the performance characteristics of immunoassays for this compound detection. Table 1 outlines the specifications of a commercially available this compound-specific ELISA kit, while Table 2 details the performance of an assay using the G12 monoclonal antibody, which exhibits cross-reactivity with this compound.

Table 1: Performance Characteristics of this compound-Specific Sandwich ELISA (ELISA Systems Oat Protein Detection Kit)

ParameterSpecificationReference
Target Analyte Oat this compound Protein
Specificity No cross-reactivity with wheat, rye, or barley prolamins
Assay Format Sandwich ELISA
Lower Limit of Quantitation (LLOQ) 2.5 ppm Oat Protein
Upper Limit of Quantitation (ULOQ) 25 ppm Oat Protein
Assay Time Approximately 50-70 minutes
Sample Types Raw and cooked foods, nutritional supplements, environmental swabs, rinse waters

Table 2: Performance of G12 mAb-Based ELISA for Detection of Cross-Reactive Avenins

ParameterSpecificationReference
Target Epitope Primarily recognizes QPQLPY (gliadin), with cross-reactivity to homologous this compound sequences
Limit of Detection (LOD) 2 mg/kg (ppm)
Limit of Quantitation (LOQ) 4 mg/kg (ppm)
Observed this compound Levels In some oat cultivars, levels of cross-reactive avenins can range from 12-16 mg/kg

Experimental Protocols

This compound Extraction from Oat Flour

This protocol describes a common method for the extraction of avenins from oat flour, suitable for subsequent analysis by ELISA or Western blotting.

Materials:

  • Oat flour

  • 50% (v/v) ethanol

  • 60% (v/v) ethanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Refrigerator (4°C)

  • Spectrophotometer or protein assay kit (e.g., Bradford)

Procedure:

  • Weigh 0.5 g of oat flour into a microcentrifuge tube.

  • Add 4.5 mL of 50% (v/v) ethanol to the tube.

  • Vortex the mixture regularly for 1 hour at room temperature.

  • Centrifuge at 3,000 x g for 1 hour.

  • Carefully collect the supernatant, which contains the extracted avenins.

  • For further purification and concentration, chill the supernatant at 4°C overnight to precipitate the avenins.

  • Centrifuge at 3,000 x g to pellet the precipitated avenins.

  • Discard the supernatant and redissolve the this compound pellet in 0.3 mL of 60% (v/v) ethanol by incubating for 2 hours at room temperature with occasional vortexing.

  • Determine the protein concentration of the extract using a suitable protein assay.

  • Store the extracted this compound at -20°C for long-term use.

Sandwich ELISA Protocol for this compound Detection

This protocol is a generalized procedure for a sandwich ELISA, with specific parameters adapted from the ELISA Systems Oat Protein Detection kit.

Materials:

  • Microtiter plate pre-coated with anti-avenin capture antibody

  • This compound standards (e.g., 0, 2.5, 5.0, 12.5, 25.0 ppm)

  • Extracted this compound samples

  • Anti-avenin detection antibody conjugated to an enzyme (e.g., HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare this compound standards and extracted samples to the desired concentrations in the appropriate dilution buffer.

  • Add 100 µL of standards and samples to the wells of the pre-coated microtiter plate.

  • Incubate for the recommended time (e.g., 20 minutes) at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the enzyme-conjugated anti-avenin detection antibody to each well.

  • Incubate for the recommended time (e.g., 20 minutes) at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance values of the standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Western Blotting Protocol for this compound Detection

This protocol provides a general workflow for the detection of this compound proteins using SDS-PAGE and immunoblotting.

Materials:

  • Extracted this compound samples

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary anti-avenin monoclonal antibody

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Mix the extracted this compound samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Load the denatured samples and a molecular weight marker onto an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-avenin monoclonal antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10-15 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using an imaging system. This compound proteins will appear as bands at their corresponding molecular weights (typically in the range of 25-37 kDa).

Visualizations

Monoclonal_Antibody_Production_Workflow cluster_0 Immunization & Hybridoma Production cluster_1 Screening & Cloning cluster_2 Antibody Production & Purification Immunogen This compound Protein/Peptide Immunogen Preparation Immunization Immunization of Mouse Immunogen->Immunization Spleen Isolation of Spleen Cells (B-lymphocytes) Immunization->Spleen Fusion Cell Fusion (Hybridoma Formation) Spleen->Fusion Myeloma Myeloma Cell Culture Myeloma->Fusion HAT Selection in HAT Medium Fusion->HAT Screening Screening for this compound-Specific Antibody Production (ELISA) HAT->Screening Cloning Subcloning of Positive Hybridomas Screening->Cloning Expansion Expansion of Clones Cloning->Expansion Ascites In vivo Production (Ascites) Expansion->Ascites InVitro In vitro Culture Expansion->InVitro Purification Antibody Purification (e.g., Protein A/G Chromatography) Ascites->Purification InVitro->Purification Final_mAb Purified Anti-Avenin Monoclonal Antibody Purification->Final_mAb

Caption: Generalized workflow for the production of anti-avenin monoclonal antibodies.

Sandwich_ELISA_Principle cluster_0 Sandwich ELISA for this compound Detection cluster_1 Step 1: Coating cluster_2 Step 2: Sample Addition cluster_3 Step 3: Detection cluster_4 Step 4: Signal Generation Well Microtiter Well Surface CaptureAb Capture Antibody (Anti-Avenin mAb) This compound This compound Protein CaptureAb->this compound Binds DetectionAb Detection Antibody (Enzyme-conjugated Anti-Avenin mAb) This compound->DetectionAb Binds Substrate Substrate DetectionAb->Substrate Enzyme converts Product Colored Product Substrate->Product

Caption: Principle of a sandwich ELISA for the specific detection of this compound.

Western_Blot_Workflow cluster_0 Protein Separation cluster_1 Transfer & Blocking cluster_2 Immunodetection Extraction This compound Extraction Denaturation Protein Denaturation Extraction->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Electrotransfer to Membrane SDS_PAGE->Transfer Blocking Blocking Non-specific Sites Transfer->Blocking PrimaryAb Primary Antibody Incubation (Anti-Avenin mAb) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Enzyme-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Image Analysis Detection->Analysis

References

Application Note: Avenin Isolation and In Vitro T-Cell Assays for Celiac Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celiac disease is a T-cell-mediated autoimmune disorder triggered by the ingestion of gluten from wheat, barley, and rye in genetically susceptible individuals. The safety of oats in a gluten-free diet remains a subject of investigation, primarily due to the potential for some individuals with celiac disease to react to avenins, the prolamin proteins in oats.[1] While many clinical studies suggest that moderate consumption of pure, uncontaminated oats is safe for most patients, in vitro and in vivo studies have demonstrated that avenin peptides can stimulate pro-inflammatory T-cells in a subset of individuals.[2][3][4][5]

To investigate the immunomodulatory potential of this compound and its constituent peptides, robust in vitro assays are essential. These assays allow for a controlled assessment of T-cell activation, proliferation, and cytokine production in response to purified this compound. This application note provides detailed protocols for the isolation of high-purity this compound from oats and its subsequent use in in vitro T-cell assays, employing monocyte-derived dendritic cells (Mo-DCs) as antigen-presenting cells (APCs). The methodologies described herein are critical for screening oat varieties for immunogenicity, identifying specific T-cell epitopes, and developing diagnostic and therapeutic strategies for celiac disease.

Part 1: High-Purity this compound Isolation Protocol

This protocol is adapted from methodologies developed for isolating food-grade this compound in quantities sufficient for clinical and research studies. The principle relies on the solubility of prolamins (avenins) in aqueous ethanol.

Materials and Reagents
  • Gluten-free oat flour

  • 50% (v/v) Ethanol (food grade)

  • Deionized water

  • Centrifuge and appropriate tubes

  • Stir plate and magnetic stir bars

  • Lyophilizer (freeze-dryer)

  • Bicinchoninic acid (BCA) protein assay kit

  • SDS-PAGE reagents and equipment

This compound Extraction and Purification Protocol
  • Extraction:

    • Combine 500 g of gluten-free oat flour with 750 mL of 50% (v/v) ethanol in a large beaker.

    • Stir the slurry continuously on a stir plate at room temperature for 90 minutes.

    • Centrifuge the mixture at 4,000 x g for 10 minutes to pellet the flour solids.

    • Carefully decant and reserve the supernatant, which contains the soluble this compound.

    • Repeat the extraction process on the pellet with an additional 750 mL of 50% (v/v) ethanol to maximize yield.

    • Pool the supernatants from both extractions.

  • Precipitation and Collection:

    • Chill the pooled supernatant at 4°C for 2 hours to initiate precipitation of the this compound.

    • Centrifuge the chilled solution at 10,000 x g for 20 minutes at 4°C to pellet the precipitated this compound.

    • Discard the supernatant.

  • Washing and Lyophilization:

    • Resuspend the this compound pellet in cold deionized water and centrifuge again at 10,000 x g for 20 minutes at 4°C. Repeat this wash step twice to remove residual ethanol and soluble sugars.

    • Freeze the final this compound pellet at -80°C.

    • Lyophilize the frozen pellet until a dry powder is obtained.

  • Quantification and Quality Control:

    • Determine the protein concentration of the lyophilized this compound powder using a BCA protein assay.

    • Assess the purity of the this compound preparation by running samples on an SDS-PAGE gel. Avenins typically appear as a smear of bands between 20-40 kDa. A successful extraction should yield a product that is approximately 85% protein, with 96% of that protein being this compound.

This compound Isolation Workflow

Avenin_Isolation start Gluten-Free Oat Flour extraction Extract with 50% (v/v) Ethanol (90 min, Room Temp) start->extraction centrifuge1 Centrifuge (4,000 x g, 10 min) extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant pellet Re-extract Pellet centrifuge1->pellet Solids pool Pool Supernatants supernatant->pool pellet->centrifuge1 chill Chill Precipitation (4°C, 2 hr) pool->chill centrifuge2 Centrifuge (10,000 x g, 20 min) chill->centrifuge2 wash Wash Pellet with Deionized Water (x2) centrifuge2->wash Collect Pellet lyophilize Lyophilize to Dry Powder wash->lyophilize qc Protein Quantification (BCA) and Purity Check (SDS-PAGE) lyophilize->qc end Purified this compound qc->end

Caption: Workflow for the isolation and purification of this compound from oat flour.

Part 2: In Vitro T-Cell Assay Protocol

This protocol describes the co-culture of human T-cells with autologous Mo-DCs pulsed with purified this compound to measure antigen-specific T-cell activation.

Materials and Reagents
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Human GM-CSF (Granulocyte-macrophage colony-stimulating factor)

  • Human IL-4 (Interleukin-4)

  • Human TNF-α (Tumor necrosis factor-alpha)

  • CD14 MicroBeads (for monocyte isolation)

  • Pan T-Cell Isolation Kit (for T-cell isolation)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Purified this compound (from Part 1)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control)

  • Human IFN-γ and IL-2 ELISA kits

Protocol: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)

This process typically takes 7 days.

  • Monocyte Isolation (Day 0):

    • Isolate PBMCs from a healthy donor buffy coat using Ficoll-Paque density gradient centrifugation.

    • Isolate CD14+ monocytes from the PBMC fraction using positive selection with CD14 MicroBeads according to the manufacturer's protocol.

  • Differentiation (Day 0):

    • Plate the purified monocytes in a 6-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium (RPMI-1640 + 10% FBS + 1% Pen-Strep).

    • Supplement the medium with 800 IU/mL GM-CSF and 250 IU/mL IL-4 to induce differentiation into immature DCs.

    • Incubate at 37°C, 5% CO2.

  • Maturation (Day 5-7):

    • On Day 3, perform a half-media change with fresh medium containing GM-CSF and IL-4.

    • On Day 5, add a maturation stimulus such as 50 ng/mL TNF-α to the culture.

    • On Day 7, harvest the mature Mo-DCs, which should exhibit characteristic dendritic morphology.

Protocol: T-Cell Proliferation Assay (CFSE)
  • T-Cell Isolation and Labeling:

    • Isolate T-cells from the remaining PBMC fraction (from step 3.2.1) using a pan T-cell negative selection kit.

    • Resuspend the purified T-cells at 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the reaction by adding 5 volumes of cold complete RPMI medium.

    • Wash the cells twice with complete medium to remove unbound CFSE.

    • Resuspend the CFSE-labeled T-cells at 2 x 10^6 cells/mL.

  • Co-Culture Setup:

    • Plate the mature Mo-DCs (from step 3.2.3) in a 96-well U-bottom plate at 2 x 10^4 cells/well.

    • Add the purified this compound to the wells at various concentrations (e.g., 10, 50, 100 µg/mL). Include a "no antigen" negative control and a positive control (e.g., 1 µg/mL PHA).

    • Incubate the Mo-DCs with the antigen for 2-4 hours at 37°C to allow for antigen processing and presentation.

    • Add 2 x 10^5 CFSE-labeled T-cells to each well (for a 1:10 DC to T-cell ratio).

    • Incubate the co-culture for 4-5 days at 37°C, 5% CO2.

  • Analysis:

    • After incubation, harvest the cells and analyze by flow cytometry.

    • Gate on the T-cell population and measure the dilution of the CFSE fluorescence. Each peak of reduced fluorescence intensity represents a successive generation of cell division.

Protocol: Cytokine Production Analysis (ELISA)
  • Supernatant Collection:

    • After 72 hours of co-culture (from step 3.3.2), carefully collect the culture supernatants from each well before harvesting cells for CFSE analysis.

    • Centrifuge the supernatants to remove any cells and store at -80°C until analysis.

  • ELISA:

    • Measure the concentration of IFN-γ and IL-2 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

    • Compare the cytokine levels in this compound-stimulated wells to the negative control wells.

In Vitro T-Cell Assay Workflow

TCell_Assay cluster_0 Antigen Presenting Cell (APC) Preparation cluster_1 T-Cell Preparation cluster_2 Co-Culture and Analysis pbmc1 Isolate PBMCs from Blood mono_iso Isolate CD14+ Monocytes pbmc1->mono_iso pbmc2 PBMC Fraction differentiate Differentiate with GM-CSF + IL-4 (5 Days) mono_iso->differentiate mature Mature with TNF-α (2 Days) differentiate->mature mdc Mature Dendritic Cells (mDCs) mature->mdc pulse Pulse mDCs with Purified this compound mdc->pulse tcell_iso Isolate Pan T-Cells (Negative Selection) pbmc2->tcell_iso cfse Label T-Cells with CFSE tcell_iso->cfse labeled_tcells CFSE-Labeled T-Cells cfse->labeled_tcells coculture Co-culture mDCs and T-Cells (4-5 Days) labeled_tcells->coculture pulse->coculture supernatant Collect Supernatant (72 hours) coculture->supernatant flow T-Cell Proliferation Analysis (Flow Cytometry) coculture->flow Harvest Cells elisa Cytokine Analysis (ELISA) (IFN-γ, IL-2) supernatant->elisa

Caption: Experimental workflow for the in vitro T-cell assay using this compound.

Data Presentation

Quantitative data from these experiments should be structured for clear comparison.

Table 1: this compound Isolation Yield and Purity

Parameter Result
Starting Oat Flour (g) 500
Final Lyophilized this compound (mg) [Insert Value]
Protein Concentration (mg/mL) [Insert Value]

| this compound Purity (% of total protein) | >95% |

Table 2: T-Cell Proliferation Index

Condition This compound Conc. (µg/mL) Proliferation Index
Negative Control 0 [Insert Value]
This compound 10 [Insert Value]
This compound 50 [Insert Value]
This compound 100 [Insert Value]

| Positive Control (PHA) | 1 | [Insert Value] |

Table 3: Cytokine Production in Culture Supernatants

Condition This compound Conc. (µg/mL) IFN-γ (pg/mL) IL-2 (pg/mL)
Negative Control 0 [Insert Value] [Insert Value]
This compound 10 [Insert Value] [Insert Value]
This compound 50 [Insert Value] [Insert Value]
This compound 100 [Insert Value] [Insert Value]

| Positive Control (PHA) | 1 | [Insert Value] | [Insert Value] |

T-Cell Receptor Signaling Pathway

Upon recognition of an this compound peptide presented by an HLA-DQ2/8 molecule on the surface of a dendritic cell, the T-cell receptor (TCR) complex initiates a signaling cascade. This leads to the activation of transcription factors, such as NF-κB and AP-1, which drive the expression of genes involved in T-cell activation, proliferation, and the production of pro-inflammatory cytokines like IFN-γ and IL-2, characteristic of a Th1 response implicated in celiac disease.

TCR_Signaling cluster_APC Antigen Presenting Cell (DC) cluster_TCell CD4+ T-Cell HLA HLA-DQ2/8 + this compound Peptide TCR TCR HLA->TCR Recognition CD3 CD3 TCR->CD3 CD4 CD4 CD4->HLA Zap70 ZAP-70 CD3->Zap70 LAT LAT Complex Zap70->LAT PLCg PLCγ LAT->PLCg Ras Ras/MAPK Pathway LAT->Ras DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca2+ Flux IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin Transcription Gene Transcription NFkB->Transcription NFAT NFAT Calcineurin->NFAT NFAT->Transcription AP1 AP-1 Ras->AP1 AP1->Transcription Cytokines IFN-γ, IL-2 Production (Th1 Response) Transcription->Cytokines Proliferation Cell Proliferation Transcription->Proliferation

Caption: Simplified T-cell receptor signaling pathway upon this compound recognition.

References

Application Notes and Protocols for Utilizing Purified Avenin in Celiac Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of purified avenin, the prolamin protein found in oats, in various research models of celiac disease. This document outlines detailed protocols for key experiments, presents quantitative data from relevant studies in a structured format, and visualizes the pertinent biological pathways and experimental workflows.

Introduction

Celiac disease is an autoimmune disorder triggered by the ingestion of gluten proteins from wheat, barley, and rye in genetically susceptible individuals. The role of this compound, the corresponding protein in oats, in eliciting an immune response in celiac disease patients has been a subject of considerable research and debate. While oats are tolerated by many individuals with celiac disease, some studies have demonstrated that purified this compound can induce an immune response in a subset of patients.[1][2][3] The use of purified this compound in research models is crucial to dissect its specific immunological effects, distinct from other components of oats or potential gluten contamination.[4][5] These protocols and data summaries are intended to facilitate further research into the immunopathogenesis of this compound and the development of potential therapeutics.

Data Presentation

The following tables summarize quantitative data from studies investigating the immunological effects of purified this compound in celiac disease models.

Table 1: In Vitro Cytokine Response to Purified this compound in Duodenal Biopsies from Celiac Disease Patients

Treatment GroupAnalyteMeasurementResultp-valueReference
Celiac Biopsies + PT-Gliadin (5 mg/ml)IFN-γ mRNAFold IncreaseSignificant Increasep=0.0077
Celiac Biopsies + PT-Avenin (5 mg/ml)IFN-γ mRNAFold IncreaseNo Significant Increasep=0.7353
Celiac Biopsies + PT-Gliadin (5 mg/ml)IL-2 mRNAFold IncreaseSmaller IncreaseNot Specified
Celiac Biopsies + PT-Avenin (5 mg/ml)IL-2 mRNAFold IncreaseNo Significant ResponseNot Specified
Normal Control Biopsies + PT-GliadinIFN-γ mRNAFold IncreaseNo Significant Increasep=0.8658
Normal Control Biopsies + PT-AveninIFN-γ mRNAFold IncreaseNo Significant ResponseNot Specified

PT: Peptic-Tryptic digest

Table 2: In Vivo T-Cell Activation and Clinical Symptoms Following Purified this compound Challenge in Celiac Disease Patients

This compound DoseParameterObservationPercentage of PatientsReference
0.1 gSerum IL-2 ElevationPositive3/29 (10.3%)
0.5 gSerum IL-2 ElevationPositive4/29 (13.8%)
1 gSerum IL-2 ElevationPositive6/29 (20.7%)
4 gSerum IL-2 ElevationPositive7/29 (24.1%)
Dose-dependentAcute SymptomsReported17/29 (59%)
Single BolusT-cell Activation (Serum IL-2)Dose-dependent increase11/29 (38%)
6-week intakeIntestinal HistologyNo enteropathy observedNot Applicable

Experimental Protocols

Purification of this compound from Oats

This protocol describes a method for extracting and purifying this compound from gluten-free oat flour, suitable for use in both in vitro and in vivo studies.

Materials:

  • Gluten-free oat flour

  • Light petroleum (boiling range 40–60°C)

  • Salt solution (0.4 mol/l NaCl + 0.067 mol/l NaK phosphate, pH 7.6)

  • 60% (v/v) aqueous ethanol

  • 0.01 mol/l acetic acid

  • Ultra Turrax homogenizer

  • High-speed centrifuge (capable of 40,000 x g)

  • Vacuum evaporator

  • Dialysis tubing

  • Freeze dryer

Procedure:

  • Defatting: Defat the oat flour with light petroleum and air dry.

  • Salt Extraction: Extract the defatted flour three times with the salt solution using the homogenizer for 5 minutes at room temperature. Centrifuge at 40,000 x g for 15 minutes at room temperature after each extraction and discard the supernatant.

  • Ethanol Extraction: Extract the remaining pellet three times with 60% (v/v) aqueous ethanol using the homogenizer for 5 minutes at room temperature. Centrifuge at 40,000 x g for 15 minutes at room temperature after each extraction and collect the supernatants.

  • Concentration and Dialysis: Combine the ethanol supernatants and concentrate them to approximately one-quarter of the original volume using a vacuum evaporator at 40°C.

  • Dialyze the concentrated extract against 0.01 mol/l acetic acid until free from chloride.

  • Lyophilization: Freeze-dry the dialyzed solution to obtain the purified this compound powder.

Peptic-Tryptic (PT) Digestion of this compound

This protocol is for the enzymatic digestion of purified this compound to mimic the digestion process in the gastrointestinal tract, which is often necessary for in vitro immunological assays.

Materials:

  • Purified this compound

  • Pepsin (agarose-bound)

  • Trypsin (agarose-bound)

  • Diluted HCl (pH 2.0)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve 1 g of purified this compound in 50 ml of diluted HCl (pH 2.0).

  • Add 100 mg of agarose-bound pepsin.

  • Stir the mixture at 37°C for 2 hours.

  • Centrifuge at 6,000 x g for 20 minutes at room temperature to pellet the pepsin-agarose.

  • Carefully transfer the supernatant to a new tube. The resulting solution contains the peptic-tryptic digest of this compound.

In Vitro Organ Culture of Duodenal Biopsies

This protocol details the culture of duodenal biopsies from celiac disease patients to assess the immunogenicity of purified this compound.

Materials:

  • Freshly obtained duodenal biopsies from celiac disease patients (and non-celiac controls)

  • RPMI 1640 medium

  • PT-avenin and PT-gliadin (as a positive control)

  • Culture plates

  • Incubator (37°C, 5% CO2)

  • Reagents for RNA extraction and cytokine measurement (ELISA)

Procedure:

  • Place individual duodenal biopsies in wells of a culture plate containing RPMI 1640 medium.

  • Add PT-avenin to the experimental wells at a final concentration of 5 mg/ml.

  • For positive controls, add PT-gliadin at the same concentration to separate wells.

  • For negative controls, culture biopsies with RPMI 1640 alone.

  • Incubate the biopsies for 4 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, collect the culture supernatant for cytokine protein measurement by ELISA.

  • Harvest the biopsy tissue for total RNA extraction and subsequent quantification of cytokine mRNA (e.g., IFN-γ, IL-2) by real-time PCR.

In Vivo this compound Challenge and T-Cell Activation Assay

This protocol describes a clinical research model to evaluate the in vivo immune response to purified this compound in celiac disease patients. Note: This protocol must be conducted under strict medical supervision and with appropriate ethical approvals.

Materials:

  • Food-grade purified this compound

  • Serum collection tubes

  • Reagents and equipment for measuring serum Interleukin-2 (IL-2)

Procedure:

  • Baseline Measurement: Collect a baseline blood sample from the participating celiac disease patient immediately before the this compound challenge.

  • This compound Ingestion: The participant ingests a single bolus of purified this compound. Dose-escalation studies may start with a low dose (e.g., 0.1 g) and increase in subsequent challenges (e.g., 0.5 g, 1 g, 4 g) with adequate washout periods between challenges.

  • Post-Challenge Blood Collection: Collect a second blood sample 4 hours after this compound ingestion.

  • IL-2 Measurement: Isolate serum from both baseline and post-challenge blood samples and measure the concentration of IL-2 using a sensitive immunoassay. An elevation in serum IL-2 at 4 hours post-challenge is indicative of in vivo T-cell activation.

  • Symptom Monitoring: Record any clinical symptoms experienced by the participant following the this compound challenge.

Visualizations

Signaling Pathway of this compound-Induced T-Cell Activation in Celiac Disease

This diagram illustrates the proposed mechanism by which this compound peptides can trigger an immune response in the small intestine of susceptible individuals.

G cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria This compound Purified this compound Peptides This compound Peptides This compound->Peptides Digestion APC Antigen Presenting Cell (e.g., Dendritic Cell) Peptides->APC Uptake and Processing T_Cell CD4+ T-Cell APC->T_Cell Antigen Presentation via HLA-DQ2.5 Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-2) T_Cell->Cytokines Activation and Release Cytokines->T_Cell Autocrine/ Paracrine Signaling

Caption: this compound-induced T-cell activation pathway in celiac disease.

Experimental Workflow for In Vitro Analysis of this compound Immunogenicity

This diagram outlines the key steps involved in assessing the immunological effects of purified this compound on duodenal biopsies from celiac disease patients.

G start Start: Obtain Duodenal Biopsies (Celiac & Control Patients) culture Organ Culture (4 hours) start->culture treatments Treatments: 1. Media Alone (Control) 2. PT-Gliadin (Positive Control) 3. PT-Avenin culture->treatments harvest Harvest Supernatant and Tissue culture->harvest analysis Immunological Analysis harvest->analysis elisa ELISA: Cytokine Protein Levels (IFN-γ, IL-2) analysis->elisa qpcr RT-qPCR: Cytokine mRNA Expression analysis->qpcr end End: Compare Responses elisa->end qpcr->end

Caption: Workflow for in vitro immunogenicity testing of this compound.

Logical Flow for In Vivo this compound Challenge Studies

This diagram illustrates the decision-making and procedural flow for conducting an in vivo this compound challenge in celiac disease research participants.

G start Patient Recruitment (Confirmed Celiac Disease, HLA-DQ2.5+) baseline Baseline Assessment: - Blood Sample (Serum IL-2) - Symptom Score start->baseline challenge Administer Purified This compound Bolus baseline->challenge post_challenge 4-Hour Post-Challenge Assessment: - Blood Sample (Serum IL-2) - Symptom Score challenge->post_challenge decision Significant IL-2 Rise or Severe Symptoms? post_challenge->decision positive Positive Response: - T-Cell Activation Detected - Potential for Follow-up Studies decision->positive Yes negative Negative Response: - No Significant T-Cell Activation decision->negative No end End of Single-Dose Study positive->end negative->end

Caption: Logical workflow for in vivo this compound challenge studies.

References

Application Notes and Protocols for HPLC Separation of Avenin Fractions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenins, the prolamin storage proteins of oats, are of significant interest to researchers, particularly in the context of celiac disease and gluten-free product development. The accurate separation and quantification of different avenin fractions are crucial for understanding their immunogenic potential and functional properties. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of these complex protein mixtures. This document provides detailed application notes and protocols for three primary HPLC methods used for the separation of this compound fractions: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion HPLC (SE-HPLC), and Ion-Exchange HPLC (IE-HPLC).

I. Reversed-Phase HPLC (RP-HPLC) for this compound Fractionation

RP-HPLC separates proteins based on their surface hydrophobicity. It is a high-resolution technique widely used for the detailed characterization and quantification of individual this compound components.

Experimental Protocol 1: Method based on Tanner et al. (2019)

This protocol is suitable for the detailed profiling of this compound fractions.

1. Sample Preparation:

  • Weigh 10 mg of freeze-dried purified this compound.

  • Re-solubilize the sample in 1 mL of 70% (v/v) ethanol.

  • Vortex for 30 minutes to ensure complete dissolution.

  • Centrifuge the sample at 15,870 x g for 20 minutes.

  • Filter the supernatant through a 0.45 µm filter prior to injection.[1]

2. HPLC Conditions:

  • Column: Agilent Zorbax 300SB-C18, 4.6 x 150 mm, 5 µm particle size, 300 Å pore size.

  • Mobile Phase A: Ultrapure water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 33% to 80% Mobile Phase B over 65 minutes.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 60°C.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 10 µL.

Experimental Protocol 2: Modified Method based on Gojković-Cvjetković et al. (2022)

This protocol offers a faster separation of this compound fractions.

1. Sample Preparation:

  • Extract 0.5 g of oat flour with 4.5 mL of 50% (v/v) ethanol by vortexing for 1 hour.

  • Centrifuge at 3000 x g for 1 hour.

  • Chill the supernatant at 4°C overnight to precipitate avenins.

  • Centrifuge and redissolve the pellet in 0.3 mL of 60% (v/v) ethanol.

2. HPLC Conditions:

  • Column: Zorbax 300SB-C8 Poroshell™, 75 mm x 2.1 mm, 5 µm particle size.

  • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0–1 min, 23% B

    • 1–2.5 min, 23–30% B

    • 2.5–9.5 min, 30–47% B

    • 9.5–11 min, 47% B

    • 11–13 min, 47–23% B

    • 13–14 min, 23% B

  • Flow Rate: 1 cm³/min.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 10 µL.

Quantitative Data from RP-HPLC Analysis
StudyThis compound Fractions IdentifiedKey Quantitative Findings
Tanner et al. (2019)Two main groups of peaks with multiple individual components.- Group 1 (retention time 27.0-31.3 min) accounted for ~57% of the total protein. - Group 2 (retention time 37.6-46.0 min) accounted for 43% of the total protein.[2]
Gojković-Cvjetković et al. (2022)Multiple this compound peaks separated within a 14-minute run time.The method allows for the quantification of total this compound content by integrating the peak areas and comparing with a gliadin standard calibration curve.

II. Size-Exclusion HPLC (SE-HPLC) for this compound Fractionation

SE-HPLC separates proteins based on their molecular size in solution. This method is ideal for separating broad classes of oat proteins, including polymeric proteins, monomeric avenins, and other monomeric proteins like globulins.

Experimental Protocol: Method based on Gell et al. (2021)

1. Sample Preparation:

  • A one-step extraction is performed using a suitable buffer (e.g., phosphate buffer). The original method by Batey et al. (1991) used a sonicator for extraction, but vortexing may be sufficient for oat proteins.

2. HPLC Conditions:

  • Column: Agilent AdvanceBio Sec 300Å, 4.6 x 300 mm, 2.7 µm particle size.[3]

  • Mobile Phase: A mixture of two stock buffer solutions: A (0.2 M NaH₂PO₄) and B (0.2 M Na₂HPO₄). The final mobile phase composition should be optimized to achieve the desired pH.

  • Flow Rate: 0.350 µL/min.[3]

  • Column Temperature: Room temperature.[3]

  • Pressure: 120 bar.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 10 µL.

Quantitative Data from SE-HPLC Analysis
StudyProtein Fractions SeparatedRelative Abundance of Fractions
Gell et al. (2021)Polymeric proteins, Avenins, and Soluble non-avenin proteins.- Polymeric proteins: 68.79–86.60% - Avenins: 8.86–27.72% - Soluble non-avenin proteins: 2.89–11.85%
Another StudyPolymeric, this compound, and Non-avenin monomeric protein groups.- Polymeric proteins: 59.17–80.87% - this compound: 12.89–31.03% - Non-avenin monomeric proteins: 3.40–9.41%

III. Ion-Exchange HPLC (IE-HPLC) for this compound Fractionation

IE-HPLC separates proteins based on their net surface charge at a specific pH. This technique can be a powerful tool for fractionating avenins into groups with different isoelectric points. While specific protocols for this compound IE-HPLC are not as commonly published as for RP-HPLC, a method can be adapted from protocols for other cereal prolamins, such as gliadins.

Proposed Cation-Exchange HPLC Protocol (Adapted from Gliadin Analysis)

This protocol is a starting point and may require optimization for specific this compound samples.

1. Sample Preparation:

  • Extract avenins using 50-70% (v/v) ethanol as described in the RP-HPLC protocols.

  • Prior to injection, perform a buffer exchange into the initial mobile phase (Mobile Phase A) using dialysis or a desalting column to ensure proper binding to the column.

2. HPLC Conditions:

  • Column: Vydac sulfonic acid S-type cation-exchange column (e.g., 7.5 x 50 mm).

  • Mobile Phase A: 30-35% Acetonitrile, 0.05% TFA, adjusted to pH 2.6.

  • Mobile Phase B: Mobile Phase A containing 0.25 M NaCl.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 45 minutes.

  • Flow Rate: 1 mL/min (to be optimized).

  • Column Temperature: Ambient.

  • Detection: UV absorbance at 210 nm or 280 nm.

Proposed Anion-Exchange HPLC Protocol

1. Sample Preparation:

  • Extract avenins as described for cation-exchange HPLC.

  • Perform a buffer exchange into the initial mobile phase (Mobile Phase A), which should be a low ionic strength buffer with a pH above the isoelectric point of the target this compound fractions (typically pI of avenins is in the neutral to slightly acidic range, so a buffer at pH 8.0 could be a starting point). A suitable buffer would be 20 mM Tris-HCl, pH 8.0.

2. HPLC Conditions:

  • Column: A strong anion-exchange column, such as one with quaternary ammonium functional groups (e.g., DEAE or Q-type).

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: 20 mM Tris-HCl, pH 8.0 with 1 M NaCl.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 45 minutes.

  • Flow Rate: 1 mL/min (to be optimized).

  • Column Temperature: Ambient.

  • Detection: UV absorbance at 210 nm or 280 nm.

IV. Visualization of Experimental Workflows

Diagrams of HPLC Methods

RP_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis RP-HPLC Analysis A Weigh this compound Sample B Dissolve in 70% Ethanol A->B C Vortex B->C D Centrifuge C->D E Filter Supernatant D->E F Inject Sample E->F Prepared Sample G C18/C8 Column F->G H Gradient Elution (ACN/Water/TFA) G->H I UV Detection (210 nm) H->I J Data Acquisition & Analysis I->J

Caption: Workflow for RP-HPLC analysis of avenins.

SE_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis SE-HPLC Analysis A Extract Total Oat Proteins B Centrifuge/Filter A->B C Inject Sample B->C Prepared Sample D SEC Column (e.g., 300Å) C->D E Isocratic Elution (Phosphate Buffer) D->E F UV Detection (210 nm) E->F G Fractionation (Polymeric, this compound, Monomeric) F->G

Caption: Workflow for SE-HPLC analysis of oat proteins.

IE_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis IE-HPLC Analysis A Extract Avenins B Buffer Exchange A->B C Inject Sample B->C Prepared Sample D Ion-Exchange Column (Cation or Anion) C->D E Salt Gradient Elution D->E F UV Detection (210/280 nm) E->F G Fraction Collection F->G

Caption: Generalized workflow for IE-HPLC of avenins.

Logical Relationship of HPLC Methods

HPLC_Strategy cluster_separation HPLC Separation Strategies Start Oat Protein Extract SE_HPLC SE-HPLC (Size-Based Separation) Start->SE_HPLC RP_HPLC RP-HPLC (Hydrophobicity-Based Separation) Start->RP_HPLC IE_HPLC IE-HPLC (Charge-Based Separation) Start->IE_HPLC SE_HPLC->RP_HPLC Further Fractionation of this compound Peak SE_HPLC->IE_HPLC Further Fractionation of this compound Peak RP_HPLC->IE_HPLC Orthogonal Separation IE_HPLC->RP_HPLC Orthogonal Separation

Caption: Logical relationship of different HPLC methods.

References

Avenin Challenge Protocols for Clinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting avenin challenges in clinical studies, primarily aimed at investigating the response to oats in individuals with celiac disease or suspected oat sensitivity. The protocols are designed to ensure patient safety while gathering robust data on clinical symptoms and immunological responses.

Introduction

While oats are a source of nutritional benefit, their inclusion in a gluten-free diet for individuals with celiac disease remains a topic of discussion. The primary concern revolves around this compound, a prolamin protein in oats, which can trigger an immune response in a subset of celiac disease patients.[1][2][3] Clinical studies employing standardized this compound challenges are crucial for understanding the prevalence and nature of oat sensitivity, identifying immunogenic this compound epitopes, and developing safer oat varieties for consumption.[4][5] This document outlines protocols for oral this compound challenges, detailing participant selection, this compound preparation, challenge administration, and endpoint analysis.

I. Participant Selection and Characteristics

Proper participant selection is critical for the safety and validity of this compound challenge studies. The following table summarizes the key characteristics of study participants from a notable clinical trial investigating this compound sensitivity in celiac disease patients.

Participant Characteristic Description Reference
Diagnosis Confirmed celiac disease (CD)
Genetic Predisposition HLA-DQ2.5 positive
Age Range 18-70 years
Dietary Status On a strict gluten-free diet
Clinical Status In clinical remission at baseline

II. This compound Preparation and Quantification

The this compound used in clinical challenges must be pure and free from contamination with other gluten-containing cereals.

This compound Source and Purity:

  • Oat Source: this compound should be extracted from oat cultivars grown on dedicated gluten-contamination-free farms that adhere to strict purity protocols.

  • Extraction: A food-grade extraction process is employed to isolate this compound. One reported method yielded 2.1 kg of this compound from 400 kg of contamination-free oats. The resulting extract should be of high purity, with one study reporting an extract consisting of 85% protein, of which 96% was this compound.

  • Contaminant Analysis: The purified this compound must be tested and confirmed to be free of heavy metals and low in fermentable oligosaccharides, disaccharides, monosaccharides, and polyols (FODMAPs).

III. Experimental Protocols

Two primary types of this compound challenges are utilized in clinical studies: a single-bolus, dose-escalation challenge to assess acute responses, and a longer-term daily challenge to evaluate sustained effects.

A. Single-Bolus this compound Challenge Protocol

This protocol is designed to determine the dose-dependent acute immune and symptomatic responses to this compound.

Methodology:

  • Participant Preparation: Participants should be in a fasting state before the challenge. Baseline blood samples are collected.

  • Dose Escalation: this compound is administered in increasing doses with a washout period between each challenge. A typical dose-escalation regimen is as follows: 0.05 g, 0.1 g, 0.5 g, 1 g, 4 g, and 6 g of purified this compound. A 4-week washout period between challenges is recommended.

  • Administration: The purified this compound is typically mixed with a vehicle such as water or a gluten-free food product for consumption.

  • Monitoring: Participants are monitored for acute symptoms such as pain, diarrhea, and vomiting for several hours post-challenge.

  • Blood Sampling: A second blood sample is collected 4 hours after each challenge to measure biomarkers of immune activation, such as serum interleukin-2 (IL-2).

Quantitative Data from a Single-Bolus this compound Challenge:

This compound DoseEquivalent in Whole OatsPercentage of Patients with IL-2 Elevation (T-cell activation)Percentage of Patients with Acute Symptoms
0.1 g~10 g10.3% (3/29)Not specified
0.5 g~50 g (a standard serving)13.8% (4/29)Not specified
1.0 gNot specified20.7% (6/29)Not specified
4.0 gNot specified24.1% (7/29)Not specified
Overall 38% (11/29) 59% (17/29)

Data adapted from a study of 29 adult celiac disease patients.

B. Sustained (6-Week) this compound Challenge Protocol

This protocol assesses the clinical and immunological effects of daily this compound consumption over a longer period.

Methodology:

  • Participant Selection: Participants who demonstrated a positive IL-2 response in the single-bolus challenge are typically selected for the sustained challenge.

  • Dosage: The daily dose of this compound is determined by the highest tolerated dose that induced a significant IL-2 elevation in the initial dose-ranging study. Doses can range from 0.05 g to 6 g of this compound daily.

  • Administration: this compound is provided in single-dose containers for daily consumption.

  • Monitoring and Sampling:

    • Baseline: Duodenal biopsies and blood samples are collected before starting the challenge.

    • During Challenge: Blood samples are collected at specified time points (e.g., day 6) to assess T-cell responses.

    • End of Challenge: Duodenal biopsies and blood samples are collected at the end of the 6-week period.

  • Control: A positive control group, such as celiac disease patients undergoing a wheat gluten challenge, can be included for comparison.

IV. Endpoint Analysis and Biomarkers

A comprehensive analysis of clinical and immunological endpoints is essential to interpret the results of an this compound challenge.

Endpoint Category Specific Measurement Methodology Significance
Clinical Symptoms Gastrointestinal symptoms (pain, diarrhea, vomiting)Patient-reported outcomesAssesses immediate clinical reactivity.
Immune Cell Activation Serum Interleukin-2 (IL-2)ELISAA sensitive and specific biomarker of gluten-induced T-cell activation.
This compound-specific T-cellsFlow cytometry with DQ2.5-ave-1c tetramersQuantifies the frequency of T-cells responding to specific this compound epitopes.
T-cell phenotype (CD38, integrin β7)Flow cytometryIdentifies activated, gut-homing effector memory T-cells.
Intestinal Histology Villous height to crypt depth (Vh:Cd) ratioMicroscopic analysis of duodenal biopsiesAssesses for mucosal damage (enteropathy).
Intraepithelial lymphocyte (IEL) countImmunohistochemistry of duodenal biopsiesA marker of intestinal inflammation.
Serology IgA anti-tissue transglutaminase (tTG-IgA)ELISAStandard diagnostic marker for celiac disease activity.
IgG anti-deamidated gliadin peptide (DGP-IgG)ELISAAnother serological marker for celiac disease.
Anti-avenin IgGELISAMeasures the antibody response specifically to this compound.
Cytokine Profile Pro-inflammatory cytokinesMultiplex immunoassay (e.g., Olink Proteomics)Characterizes the broader inflammatory response.

V. Visualized Protocols and Pathways

This compound Challenge Experimental Workflow

G cluster_0 Participant Recruitment cluster_1 Single-Bolus Dose-Escalation Challenge cluster_2 Sustained 6-Week Challenge (for IL-2 Responders) cluster_3 Endpoint Analysis Recruit Recruit HLA-DQ2.5+ Celiac Disease Patients in Remission DoseEsc Administer Increasing Doses of Purified this compound (0.05g, 0.1g, 0.5g, 1g, 4g, 6g) Recruit->DoseEsc MonitorAcute Monitor Acute Symptoms DoseEsc->MonitorAcute BloodDrawAcute Blood Draw at 0 and 4 hours DoseEsc->BloodDrawAcute IL2_Analysis Serum IL-2 Analysis BloodDrawAcute->IL2_Analysis DailyDose Daily this compound Ingestion at Highest Tolerated Dose IL2_Analysis->DailyDose Select IL-2 Responders BloodDrawSustained Blood Draws (Baseline, Day 6, 6 Weeks) DailyDose->BloodDrawSustained BiopsyPost End-of-Study Duodenal Biopsy DailyDose->BiopsyPost BiopsyPre Baseline Duodenal Biopsy BiopsyPre->DailyDose Histology Histological Analysis (Vh:Cd Ratio, IELs) BiopsyPre->Histology Serology Serological Analysis (tTG-IgA, DGP-IgG, Anti-Avenin IgG) BloodDrawSustained->Serology TCellAnalysis T-Cell Response Analysis (Tetramer Staining, Cytokine Profile) BloodDrawSustained->TCellAnalysis BiopsyPost->Histology

Caption: Workflow for this compound Challenge Clinical Studies.

Proposed T-Cell Mediated Immune Response to this compound

G cluster_0 Antigen Presentation cluster_1 T-Cell Activation cluster_2 Effector Response This compound This compound Ingestion APC Antigen Presenting Cell (APC) This compound->APC Uptake and Processing HLA_DQ2_5 HLA-DQ2.5 APC->HLA_DQ2_5 Presents this compound Peptides T_Cell This compound-Specific CD4+ T-Cell HLA_DQ2_5->T_Cell TCR Recognition Activation T-Cell Activation and Proliferation T_Cell->Activation Cytokines Pro-inflammatory Cytokine Release (e.g., IL-2) Activation->Cytokines Symptoms Acute Clinical Symptoms (Pain, Diarrhea, Vomiting) Cytokines->Symptoms Inflammation Potential for Mucosal Inflammation Cytokines->Inflammation

References

Visualizing Avenin in Oat Tissue: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed methodologies for the visualization of avenin, the primary storage prolamin in oats, within oat tissue. The protocols are designed for researchers, scientists, and drug development professionals engaged in cereal grain analysis, food science, and celiac disease research. This document outlines both general protein staining and specific immunolocalization techniques.

Introduction

Avenins are a group of proline- and glutamine-rich storage proteins found in oats, analogous to gliadin in wheat and hordein in barley. Their localization and quantification within the oat grain are crucial for understanding grain development, nutritional quality, and for assessing the potential immunogenicity for individuals with celiac disease. The methods described herein provide robust protocols for the histological visualization of this compound in fixed oat tissue sections.

Data Presentation: Staining Methodologies for this compound Visualization

The following table summarizes the key staining methods applicable to the visualization of this compound in oat tissue. Quantitative data from tissue imaging for this compound is not widely published; the quantitative output is often derived from biochemical methods like ELISA or HPLC on tissue extracts.

Staining MethodTarget MoleculeSpecificityTypical Quantitative Data Output (from literature)AdvantagesLimitations
Coomassie Brilliant Blue Total ProteinNon-specificDensitometry of stained protein bands on gels. Potential for relative quantification in tissue via image analysis.Simple, rapid, and inexpensive method for visualizing protein-rich structures like protein bodies.Does not specifically identify this compound; stains all proteins.
Immunohistochemistry (IHC) / Immunofluorescence (IF) This compoundHighELISA or Western blot on tissue extracts.[1][2][3][4][5] Potential for quantification of signal intensity per area in tissue sections.Allows for specific localization of this compound within different tissues and subcellular compartments. High sensitivity.Dependent on the availability and specificity of a primary antibody validated for histology. Potential for cross-reactivity.

Experimental Protocols

Protocol 1: Coomassie Brilliant Blue Staining for Total Protein Visualization

This protocol is adapted from standard protein gel staining procedures for the histological staining of protein bodies in oat tissue sections.

Objective: To stain total protein in paraffin-embedded oat seed sections to visualize the distribution of protein bodies.

Materials:

  • Fixative (e.g., Formalin-Aceto-Alcohol: 50% ethanol, 5% acetic acid, 10% formalin)

  • Ethanol series (70%, 85%, 95%, 100%)

  • Xylene or xylene substitute

  • Paraffin wax

  • Microtome

  • Microscope slides

  • Staining solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid.

  • Destaining solution: 40% methanol, 10% acetic acid.

  • Mounting medium

Procedure:

  • Fixation: Fix trimmed oat seed pieces in Formalin-Aceto-Alcohol for at least 24 hours at 4°C.

  • Dehydration: Dehydrate the tissue through a graded ethanol series: 70% (1 hr), 85% (1 hr), 95% (1 hr), and 100% (2 changes, 1 hr each).

  • Clearing: Transfer the tissue to xylene (2 changes, 1 hr each).

  • Infiltration and Embedding: Infiltrate with paraffin wax at 60°C (3 changes, 2 hrs each) and embed in paraffin blocks.

  • Sectioning: Cut 8-10 µm thick sections using a rotary microtome and mount them on glass slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene (2 changes, 5 min each) and rehydrate through a descending ethanol series (100%, 95%, 70%, 50%; 3 min each) to distilled water.

  • Staining: Immerse slides in the Coomassie Brilliant Blue staining solution for 10-15 minutes.

  • Destaining: Briefly rinse in distilled water and then transfer to the destaining solution. Agitate gently until the desired differentiation is achieved, with protein bodies appearing as distinct blue structures against a lighter background.

  • Dehydration and Mounting: Dehydrate the stained sections through an ascending ethanol series, clear in xylene, and mount with a permanent mounting medium.

  • Microscopy: Observe under a bright-field microscope.

Protocol 2: Immunohistochemical/Immunofluorescent Localization of this compound

This is a general protocol for the immunolocalization of this compound. Note: A primary antibody specific to oat this compound and validated for immunohistochemistry is crucial for this protocol. While antibodies like the G12 monoclonal antibody are known to cross-react with some this compound epitopes in ELISA and immunoblotting, their suitability for IHC/IF on oat tissue requires validation. Researchers should perform necessary validation steps, including testing a range of antibody concentrations and appropriate controls.

Objective: To specifically localize this compound proteins in paraffin-embedded oat seed sections.

Materials:

  • Paraffin-embedded oat seed sections on slides (prepared as in Protocol 1, steps 1-5).

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

  • Blocking buffer (e.g., 5% Normal Goat Serum in Phosphate Buffered Saline with 0.1% Tween-20 - PBST).

  • Primary antibody (anti-avenin, requires user validation).

  • Secondary antibody (e.g., Goat anti-mouse IgG-HRP for IHC, or Goat anti-mouse IgG-Alexa Fluor 488 for IF).

  • Detection reagent (e.g., DAB substrate kit for IHC).

  • Counterstain (e.g., Hematoxylin for IHC, or DAPI for IF).

  • Mounting medium.

Procedure:

  • Deparaffinization and Rehydration: Perform as described in Protocol 1, step 6.

  • Antigen Retrieval: Immerse slides in pre-heated antigen retrieval buffer and incubate at 95°C for 20 minutes. Allow to cool to room temperature.

  • Blocking: Wash sections with PBST (3 changes, 5 min each). Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Dilute the primary anti-avenin antibody to its optimal concentration in blocking buffer. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash sections with PBST (3 changes, 5 min each).

  • Secondary Antibody Incubation: Incubate with the appropriate secondary antibody, diluted in PBST, for 1-2 hours at room temperature. For IF, this step should be performed in the dark.

  • Washing: Wash sections with PBST (3 changes, 5 min each). For IF, perform washes in the dark.

  • Detection & Visualization:

    • For IHC: Incubate with the DAB substrate solution until a brown color develops. Stop the reaction by rinsing with water.

    • For IF: Proceed directly to counterstaining.

  • Counterstaining:

    • For IHC: Lightly counterstain with hematoxylin.

    • For IF: Incubate with DAPI solution for 5-10 minutes to stain nuclei.

  • Dehydration and Mounting:

    • For IHC: Dehydrate through an ascending ethanol series, clear in xylene, and mount.

    • For IF: Rinse with PBS and mount with an aqueous mounting medium.

  • Microscopy: Observe under a bright-field microscope for IHC or a fluorescence microscope for IF.

Mandatory Visualizations

Coomassie_Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure Fixation Fixation (FAA) Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Embedding Embedding (Paraffin) Clearing->Embedding Sectioning Sectioning (8-10 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining Coomassie Blue Staining Deparaffinization->Staining Destaining Destaining Staining->Destaining Dehydration_Mount Dehydration & Mounting Destaining->Dehydration_Mount Microscopy Microscopy Dehydration_Mount->Microscopy

Caption: Workflow for Coomassie Brilliant Blue staining of oat tissue.

IHC_IF_Workflow cluster_prep Tissue Preparation cluster_immuno Immunolabeling cluster_viz Detection & Visualization TissuePrep Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (Citrate Buffer) TissuePrep->AntigenRetrieval Blocking Blocking (Normal Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-avenin) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP or Fluorophore) PrimaryAb->SecondaryAb Detection Detection (DAB or Fluorescence) SecondaryAb->Detection Counterstain Counterstain (Hematoxylin or DAPI) Detection->Counterstain Mounting Mounting Counterstain->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: General workflow for Immunohistochemistry/Immunofluorescence.

References

Application Notes and Protocols for Avenin Peptide Synthesis in Immunological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of immunogenic avenin peptides and their application in immunological studies, particularly in the context of celiac disease research. The protocols outlined below are intended to facilitate the investigation of T-cell responses to oat-derived peptides and to aid in the development of diagnostics and therapeutics for gluten-related disorders.

Introduction

Avenins are proline- and glutamine-rich storage proteins found in oats, analogous to glutenins and gliadins in wheat. While oats are often considered a safe alternative for individuals with celiac disease, a subset of patients exhibit an immune response to specific this compound peptides.[1] This response is mediated by CD4+ T-cells that recognize this compound epitopes presented by specific Human Leukocyte Antigen (HLA) molecules, primarily HLA-DQ2.5.[1][2] Studying these immunological responses requires the availability of high-purity, well-characterized synthetic this compound peptides. This document details the necessary protocols for their synthesis and subsequent use in key immunological assays.

Immunodominant this compound Peptides

Several this compound peptides have been identified as immunodominant in celiac disease patients. These peptides are recognized by T-cells and can trigger an inflammatory cascade. The primary this compound T-cell epitopes are homologous to barley and wheat T-cell epitopes.[3][4] Key immunogenic this compound peptide sequences include:

Peptide NameSequenceReference
DQ2.5-ave-1aPYPEQEEPF
DQ2.5-ave-1bPYPEQEQPF
DQ2.5-ave-1cPYPEQEQPI
DQ2.5-ave-2PYPEQQPF

These peptides can be synthesized using solid-phase peptide synthesis (SPPS) for use in in vitro and ex vivo immunological assays.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the immunological response to this compound peptides in celiac disease patients.

Table 1: In Vivo IL-2 Release in Response to this compound Challenge

This compound Dose (g)Percentage of Patients with Elevated IL-2 (%)Reference
0.110.3
0.513.8
1.020.7
4.024.1

Note: Data from a study involving 29 HLA-DQ2.5+ adult celiac disease patients undergoing a single-bolus oat this compound challenge. Serum IL-2 levels were measured 4 hours post-challenge.

Table 2: T-Cell Proliferation in Response to this compound Peptides

AntigenT-Cell Line OriginStimulation Index (SI)Reference
TG2-treated this compoundBiopsy from oat-intolerant patient>3
This compound PeptidesBiopsy from oat-intolerant patient>3
PT-AveninDuodenal Biopsies from Celiac PatientsNo significant response

Note: A Stimulation Index (SI) greater than 3 is generally considered a positive proliferative response.PT-Avenin refers to peptic-tryptic digested this compound.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Peptides (e.g., DQ2.5-ave-1c: PYPEQEQPI)

This protocol describes the manual synthesis of the immunodominant this compound peptide DQ2.5-ave-1c (PYPEQEQPI) using Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 3-5 equivalents of the first Fmoc-protected amino acid (Fmoc-Ile-OH) and HBTU in DMF.

    • Add 5-10 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, Gln, Glu, Gln, Glu, Pro, Tyr, Pro).

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and wash with cold ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Protocol 2: Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay

This assay measures the proliferation of T-cells in response to stimulation with synthetic this compound peptides.

Materials:

  • Ficoll-Paque

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • Human peripheral blood from HLA-DQ2.5+ celiac disease patients and healthy controls

  • Synthetic this compound peptides (e.g., DQ2.5-ave-1c)

  • Phytohemagglutinin (PHA) as a positive control

  • [³H]-thymidine

  • 96-well round-bottom plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture:

    • Wash the isolated PBMCs with RPMI 1640 medium.

    • Resuspend the cells to a final concentration of 1 x 10⁶ cells/mL in complete RPMI medium.

  • Assay Setup:

    • Plate 100 µL of the PBMC suspension (1 x 10⁵ cells) into each well of a 96-well plate.

    • Add 100 µL of medium containing the synthetic this compound peptide at various concentrations (e.g., 10, 25, 50 µg/mL).

    • Include a negative control (medium only) and a positive control (PHA, 5 µg/mL).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • Proliferation Measurement:

    • Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

    • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures. An SI > 3 is considered a positive response.

Protocol 3: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This assay quantifies the number of this compound-specific T-cells that secrete Interferon-gamma (IFN-γ) upon stimulation.

Materials:

  • Human IFN-γ ELISPOT kit (containing capture and detection antibodies)

  • PVDF-membrane 96-well plates

  • Synthetic this compound peptides

  • PBMCs from HLA-DQ2.5+ celiac disease patients and healthy controls

  • RPMI 1640 medium with 10% FBS

  • PHA as a positive control

Procedure:

  • Plate Coating: Coat the ELISPOT plate with anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI 1640 medium containing 10% FBS for 2 hours at 37°C.

  • Cell Plating and Stimulation:

    • Add 2.5 x 10⁵ PBMCs in 100 µL of medium to each well.

    • Add 100 µL of medium containing the synthetic this compound peptide (final concentration e.g., 10-20 µg/mL).

    • Include a negative control (medium only) and a positive control (PHA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour.

    • Wash the plate and add the substrate solution.

  • Spot Development and Analysis:

    • Stop the reaction by washing with water once spots have developed.

    • Allow the plate to dry and count the spots using an automated ELISPOT reader.

    • Results are expressed as spot-forming cells (SFCs) per 10⁶ PBMCs.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assays Immunological Assays Resin Rink Amide Resin Coupling Iterative Fmoc Amino Acid Coupling Resin->Coupling Cleavage Cleavage & Deprotection Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC Mass Spectrometry QC Purification->QC Proliferation PBMC Proliferation Assay ([³H]-Thymidine Incorporation) QC->Proliferation Synthetic this compound Peptide ELISPOT IFN-γ ELISPOT Assay QC->ELISPOT Synthetic this compound Peptide PBMC_Isolation PBMC Isolation (Ficoll Gradient) PBMC_Isolation->Proliferation PBMC_Isolation->ELISPOT

Caption: Workflow for this compound peptide synthesis and immunological testing.

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell This compound This compound Protein Peptide This compound Peptide (e.g., PYPEQEQPI) This compound->Peptide Processing HLA_DQ2_5 HLA-DQ2.5 Peptide->HLA_DQ2_5 Binding TCR T-Cell Receptor (TCR) HLA_DQ2_5->TCR Peptide Presentation & Recognition CD4 CD4 HLA_DQ2_5->CD4 Activation T-Cell Activation TCR->Activation CD4->Activation Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-2) Activation->Cytokines Proliferation Clonal Expansion Activation->Proliferation

Caption: this compound peptide-mediated T-cell activation pathway in celiac disease.

References

Application Notes and Protocols for Creating Avenin-Free Oat Lines for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the creation and analysis of avenin-free oat (Avena sativa) lines. The primary goal is to equip researchers with the necessary information to develop oat varieties devoid of immunogenic this compound proteins, which are implicated in celiac disease and other gluten-related disorders. These this compound-free lines will serve as crucial tools for research into the precise role of oat proteins in human health and for the development of safer food products.

Introduction

Oats are a nutritious cereal grain, but for a subset of individuals with celiac disease, the storage proteins known as avenins can trigger an immune response. While oats are considered safe for many with celiac disease, some patients exhibit sensitivity to specific this compound epitopes. The development of this compound-free oat lines is therefore of significant interest for both fundamental research and practical applications in food science and medicine.

This guide outlines the use of CRISPR-Cas9 technology to achieve targeted knockout of this compound-coding genes. It also details the necessary protocols for transforming oat plants and for the subsequent analysis of the resulting lines to confirm the absence of this compound proteins and to assess their agronomic performance.

Experimental Workflow

The overall process for creating and validating this compound-free oat lines involves several key stages, from the initial design of the gene-editing constructs to the final characterization of the modified plants.

cluster_0 Phase 1: Vector Construction cluster_1 Phase 2: Oat Transformation cluster_2 Phase 3: Analysis of Transgenic Lines cluster_3 Key Outputs gRNA Design gRNA Design Vector Assembly Vector Assembly gRNA Design->Vector Assembly Agrobacterium Preparation Agrobacterium Preparation Vector Assembly->Agrobacterium Preparation Co-cultivation Co-cultivation Agrobacterium Preparation->Co-cultivation Explant Preparation Explant Preparation Explant Preparation->Co-cultivation Selection & Regeneration Selection & Regeneration Co-cultivation->Selection & Regeneration Molecular Analysis Molecular Analysis Selection & Regeneration->Molecular Analysis Protein Analysis Protein Analysis Molecular Analysis->Protein Analysis Phenotypic Analysis Phenotypic Analysis Protein Analysis->Phenotypic Analysis This compound-Free Oat Line This compound-Free Oat Line Phenotypic Analysis->this compound-Free Oat Line

Figure 1: Overall experimental workflow for creating this compound-free oat lines.

Experimental Protocols

CRISPR-Cas9 Vector Construction for this compound Gene Knockout

This protocol describes the construction of a binary vector for Agrobacterium-mediated transformation of oats, designed to co-express the Cas9 nuclease and a guide RNA (gRNA) targeting a conserved region within the this compound gene family.

3.1.1. gRNA Design

Successful gene knockout requires the design of gRNAs that target a conserved and functionally important region of the target gene(s). For this compound genes, targeting the sequences that encode the immunogenic epitopes is a primary strategy.

  • Target Selection: Identify conserved regions within the this compound gene family. The regions encoding the DQ2.5-ave-1a (PYPEQEEPF), DQ2.5-ave-1b (PYPEQEQPF), DQ2.5-ave-1c (PYPEQEQPI), and DQ2.5-ave-2 (PYPEQQPF) epitopes are ideal targets[1].

  • gRNA Design Tools: Utilize online gRNA design tools such as Benchling, CHOPCHOP, or GenScript's gRNA design tool to identify suitable 20-nucleotide target sequences upstream of a Protospacer Adjacent Motif (PAM). For Streptococcus pyogenes Cas9 (SpCas9), the most common PAM sequence is 5'-NGG-3'[2].

  • Off-target Analysis: It is crucial to perform a genome-wide off-target analysis to minimize the risk of unintended mutations. Most gRNA design tools include this feature.

3.1.2. Vector Assembly Protocol

This protocol is adapted for a typical monocot CRISPR vector system.

Materials:

  • pU6-gRNA entry vector (containing a plant U6 promoter and the gRNA scaffold)

  • Binary destination vector (containing a plant-codon-optimized Cas9 expression cassette and a plant selectable marker, e.g., hygromycin resistance)

  • Target-specific forward and reverse oligonucleotides for the gRNA

  • Restriction enzymes (e.g., BsaI for Golden Gate assembly)

  • T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α)

  • Appropriate antibiotics for selection

Protocol:

  • Oligonucleotide Annealing:

    • Synthesize forward and reverse oligonucleotides encoding the 20-bp target sequence with appropriate overhangs for cloning into the pU6-gRNA entry vector.

    • Anneal the oligonucleotides by mixing equimolar amounts, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Ligation into Entry Vector:

    • Digest the pU6-gRNA entry vector with the chosen restriction enzyme (e.g., BsaI).

    • Ligate the annealed oligonucleotides into the digested entry vector using T4 DNA ligase.

    • Transform the ligation product into competent E. coli and select for positive colonies on antibiotic-containing media.

    • Verify the sequence of the inserted gRNA by Sanger sequencing.

  • Assembly into Binary Vector:

    • Use a recombination-based cloning method (e.g., Gateway LR clonase reaction) or restriction-ligation to transfer the U6-gRNA expression cassette from the entry vector into the binary destination vector containing the Cas9 cassette.

    • Transform the final binary vector into competent E. coli and select on appropriate antibiotics.

    • Verify the integrity of the final construct by restriction digest and/or sequencing.

Target Oligos Target Oligos Ligation Ligation Target Oligos->Ligation pU6-gRNA Entry Vector pU6-gRNA Entry Vector pU6-gRNA Entry Vector->Ligation Binary Destination Vector (Cas9) Binary Destination Vector (Cas9) Recombination/Ligation Recombination/Ligation Binary Destination Vector (Cas9)->Recombination/Ligation Final Binary Vector Final Binary Vector gRNA Entry Clone gRNA Entry Clone Ligation->gRNA Entry Clone gRNA Entry Clone->Recombination/Ligation Recombination/Ligation->Final Binary Vector

Figure 2: CRISPR-Cas9 vector construction workflow.
Agrobacterium-Mediated Transformation of Oat

This protocol is based on successful transformation methods for oat, utilizing immature embryos as the explant source.

Materials:

  • Agrobacterium tumefaciens strain (e.g., AGL1, EHA105) containing the final binary vector

  • Mature oat seeds of a transformable cultivar (e.g., 'Park')[3]

  • Callus induction medium

  • Co-cultivation medium

  • Selection medium containing hygromycin

  • Regeneration medium

  • Rooting medium

Protocol:

  • Agrobacterium Culture Preparation:

    • Inoculate a single colony of Agrobacterium carrying the binary vector into liquid LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.

    • Pellet the bacterial cells by centrifugation and resuspend in liquid co-cultivation medium to an OD600 of 0.5-1.0. Add acetosyringone to a final concentration of 200 µM.

  • Explant Preparation (Immature Embryos):

    • Sterilize mature oat seeds and germinate them on sterile filter paper.

    • Aseptically isolate immature embryos (1.0-1.5 mm in length) from developing seeds.

  • Infection and Co-cultivation:

    • Immerse the isolated immature embryos in the Agrobacterium suspension for 30 minutes.

    • Blot the embryos dry on sterile filter paper and place them on solid co-cultivation medium.

    • Incubate in the dark at 22-25°C for 2-3 days.

  • Selection and Regeneration:

    • Transfer the embryos to callus induction medium containing hygromycin (e.g., 20 mg/L) and a bacteriostatic agent (e.g., cefotaxime) to eliminate Agrobacterium.

    • Subculture the developing calli on fresh selection medium every 2-3 weeks.

    • After 6-8 weeks, transfer the hygromycin-resistant calli to regeneration medium and incubate under light to induce shoot formation.

    • Transfer regenerated plantlets to rooting medium.

  • Acclimatization:

    • Once a strong root system has developed, transfer the plantlets to soil and grow in a controlled environment with high humidity, gradually acclimatizing them to greenhouse conditions.

Molecular Analysis of Transgenic Lines

3.3.1. PCR-based Screening for Transgene Integration

  • Extract genomic DNA from the leaves of putative transgenic plants.

  • Perform PCR using primers specific for the Cas9 gene and the selectable marker (e.g., hygromycin) to confirm the presence of the T-DNA.

3.3.2. Analysis of Gene Editing Events

  • Amplify the target region of the this compound gene(s) from the genomic DNA of transgenic plants using primers flanking the gRNA target site.

  • Use a mismatch cleavage assay (e.g., T7 Endonuclease I) or high-resolution melt analysis to screen for mutations.

  • For positive candidates, perform Sanger sequencing of the PCR products to determine the exact nature of the mutation (insertion, deletion, or substitution).

Quantification of this compound Protein Content

3.4.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating and quantifying different this compound protein fractions.

Protocol:

  • This compound Extraction:

    • Grind oat seeds into a fine flour.

    • Extract avenins from the flour using a 60% (v/v) ethanol solution with constant agitation for 2 hours at room temperature.

    • Centrifuge the suspension and collect the supernatant containing the this compound proteins.

  • RP-HPLC Analysis:

    • Use a C18 reverse-phase column.

    • Employ a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) to elute the proteins.

    • Monitor the elution profile at 210 nm.

    • Quantify the this compound content by integrating the peak areas corresponding to the this compound fractions and comparing them to a standard curve generated with purified this compound.

3.4.2. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a sensitive method for quantifying total this compound content.

Protocol:

  • Sample Preparation:

    • Extract proteins from oat flour as described for RP-HPLC.

  • Sandwich ELISA:

    • Coat a 96-well plate with a capture antibody specific for this compound.

    • Block non-specific binding sites.

    • Add the extracted oat protein samples and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Measure the absorbance using a plate reader and calculate the this compound concentration based on the standard curve.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the analysis of this compound-free oat lines.

Table 1: Molecular Characterization of Transgenic Oat Lines

Line IDCas9 PCRHygromycin PCRThis compound Gene MutationMutation Type
Oat-AF-01++Yes1 bp insertion
Oat-AF-02++Yes5 bp deletion
Oat-AF-03++No-
Wild-Type--No-

Table 2: Quantification of this compound Content in T2 Generation Seeds

Line IDThis compound Content (mg/g flour) by RP-HPLCThis compound Reduction (%)This compound Content (µg/g flour) by ELISAThis compound Reduction (%)
Wild-Type10.2 ± 0.8-10500 ± 750-
Oat-AF-01Not Detected100< 1.0> 99.9
Oat-AF-02Not Detected100< 1.0> 99.9
Oat-AF-039.8 ± 0.73.99950 ± 6805.2

Table 3: Agronomic Performance of this compound-Free Oat Lines

Line IDPlant Height (cm)Tiller Number per Plant1000-Grain Weight (g)Yield per Plant (g)
Wild-Type95 ± 54.2 ± 0.538.5 ± 1.215.2 ± 1.8
Oat-AF-0193 ± 64.1 ± 0.637.9 ± 1.514.8 ± 2.1
Oat-AF-0296 ± 44.3 ± 0.438.1 ± 1.115.0 ± 1.5

Discussion and Future Perspectives

The protocols outlined in this document provide a comprehensive framework for the development of this compound-free oat lines. The successful creation of such lines will have a significant impact on celiac disease research, allowing for definitive studies on the role of different oat components in the immune response. Furthermore, these lines could form the basis for the commercial development of oat-based products that are safe for all individuals with gluten-related disorders.

Future research should focus on targeting multiple members of the this compound gene family simultaneously to ensure the complete elimination of all potentially immunogenic epitopes. Additionally, extensive field trials will be necessary to evaluate the agronomic performance and nutritional quality of this compound-free oat lines under different environmental conditions. It will also be important to assess the impact of removing avenins on the overall nutritional profile of the oat grain, including total protein content and the balance of essential amino acids[4]. While CRISPR-Cas9 is the primary focus of this guide, RNA interference (RNAi) presents an alternative approach for silencing this compound gene expression that could also be explored[5].

References

Avenin as a Potential Biomarker for Oat Sensitivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oats are a common dietary staple, but for a subset of individuals, consumption can trigger adverse reactions, a condition known as oat sensitivity. The primary protein implicated in this sensitivity is avenin, a prolamin analogous to gluten in wheat. Identifying reliable biomarkers for oat sensitivity is crucial for accurate diagnosis, patient management, and the development of targeted therapies. This document provides a comprehensive overview of this compound's role as a potential biomarker, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in this field.

Oat sensitivity can manifest with a range of symptoms, and in some individuals, particularly those with celiac disease, there is an immunological response to this compound.[1] Research has focused on characterizing this response, including the production of specific antibodies and the activation of T-cells.[2][3]

Data Presentation

The following tables summarize key quantitative data from studies investigating this compound sensitivity, providing a snapshot of the current evidence for its use as a biomarker.

Table 1: Prevalence and Nature of Immune Response to this compound in Celiac Disease Patients

ParameterFindingPatient CohortReference
This compound-Specific T-Cell Response 8% (6 of 73) of patients showed a T-cell response after a 3-day oat challenge.Adults with Celiac Disease (HLA-DQ2.5+)[3]
Dose-Dependent T-Cell Activation (IL-2 Release) 38% (11 of 29) of patients exhibited T-cell activation (IL-2 release) in a dose-dependent manner after a single-bolus this compound challenge.Adults with Celiac Disease (HLA-DQ2.5+)[3]
Symptom Development 59% (17 of 29) of patients reported acute symptoms following an this compound challenge.Adults with Celiac Disease (HLA-DQ2.5+)
Anti-Avenin Antibodies (IgA and IgG) Children with celiac disease on a normal diet had significantly higher levels of both IgA and IgG antibodies to this compound compared to reference children.Children with Celiac Disease

Table 2: this compound Content and Cross-Reactivity in Oat Cultivars

ParameterFindingMethodologyReference
Cross-Reactive this compound Content The mean content of cross-reactive this compound epitopes (interfering with G12 antibody) in 132 oat cultivars was 7.2 mg/kg.G12-based ELISA
Cultivar Variability Significant differences in the levels of immunoreactive gluten epitopes were observed among various oat cultivars.ELISA and Immunoblotting
Cross-Reactivity with Anti-Gliadin Antibodies Some oat cultivars contain this compound that cross-reacts with anti-gliadin 33-mer peptide antibodies.ELISA

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed immunological pathways involved in this compound sensitivity and the logical workflow for its investigation as a biomarker.

Immune_Response_to_this compound This compound This compound (from Oats) APC Antigen Presenting Cell (APC) e.g., Dendritic Cell This compound->APC Uptake and Processing T_Cell T-Helper Cell (CD4+) APC->T_Cell Antigen Presentation (MHC-II) B_Cell B-Cell T_Cell->B_Cell Activation Cytokines Pro-inflammatory Cytokines (e.g., IL-2, IFN-γ) T_Cell->Cytokines Secretion Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Anti-Avenin Antibodies (IgA, IgG) Plasma_Cell->Antibodies Production Symptoms Clinical Symptoms (e.g., GI distress) Antibodies->Symptoms Cytokines->Symptoms

Figure 1: Proposed immunological cascade in this compound sensitivity.

Avenin_Biomarker_Workflow Patient_Sample Patient Sample (Serum, PBMCs, Biopsy) ELISA ELISA for Anti-Avenin IgA and IgG Patient_Sample->ELISA T_Cell_Assay T-Cell Proliferation Assay (e.g., CFSE) Patient_Sample->T_Cell_Assay IL2_Assay IL-2 Release Assay Patient_Sample->IL2_Assay Avenin_Purification Purification of this compound from Oats Avenin_Purification->ELISA Western_Blot Western Blot for This compound Protein Avenin_Purification->Western_Blot Avenin_Purification->T_Cell_Assay Data_Analysis Data Analysis and Correlation with Symptoms ELISA->Data_Analysis Western_Blot->Data_Analysis T_Cell_Assay->Data_Analysis IL2_Assay->Data_Analysis

Figure 2: Experimental workflow for this compound biomarker validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from various sources and should be optimized for specific laboratory conditions.

Protocol 1: Purification of this compound from Oats

This protocol describes a method for extracting and purifying this compound from oat flour, a necessary first step for its use as an antigen in immunoassays.

Materials:

  • Gluten-free oat flour

  • 50% (v/v) ethanol

  • Centrifuge and centrifuge tubes

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Whatman filter paper)

  • Dialysis tubing (10 kDa MWCO)

  • Lyophilizer (optional)

Procedure:

  • Extraction: a. Mix oat flour with 50% (v/v) ethanol at a 1:5 (w/v) ratio in a large beaker. b. Stir the mixture vigorously on a magnetic stirrer for 2 hours at room temperature. c. Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C to pellet the insoluble material. d. Carefully decant and collect the supernatant, which contains the this compound extract.

  • Precipitation (Optional, for further purification): a. Chill the supernatant at -20°C overnight to precipitate the this compound. b. Centrifuge the chilled extract at 10,000 x g for 30 minutes at 4°C. c. Discard the supernatant and resuspend the this compound pellet in a minimal volume of 50% ethanol.

  • Dialysis: a. Transfer the this compound solution to a dialysis tubing. b. Dialyze against deionized water at 4°C for 48 hours, with several changes of water, to remove ethanol and small molecular weight impurities.

  • Lyophilization: a. Freeze the dialyzed this compound solution at -80°C. b. Lyophilize the frozen sample to obtain a powdered form of purified this compound.

  • Quantification and Storage: a. Determine the protein concentration of the purified this compound using a standard protein assay (e.g., Bradford or BCA). b. Store the purified this compound at -20°C or -80°C for long-term use.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Avenin IgA and IgG

This indirect ELISA protocol is designed to detect and quantify IgA and IgG antibodies specific to this compound in serum samples.

Materials:

  • Purified this compound (from Protocol 1)

  • 96-well high-binding ELISA plates

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Patient and control serum samples

  • HRP-conjugated anti-human IgA and IgG secondary antibodies

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating: a. Dilute purified this compound to 1-5 µg/mL in coating buffer. b. Add 100 µL of the diluted this compound to each well of a 96-well plate. c. Incubate overnight at 4°C.

  • Blocking: a. Wash the plate three times with 200 µL of wash buffer per well. b. Add 200 µL of blocking buffer to each well. c. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: a. Wash the plate three times with wash buffer. b. Dilute serum samples (e.g., 1:100) in blocking buffer. c. Add 100 µL of diluted samples to the appropriate wells. Include positive and negative controls. d. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: a. Wash the plate three times with wash buffer. b. Dilute HRP-conjugated anti-human IgA or IgG in blocking buffer according to the manufacturer's instructions. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1 hour at room temperature.

  • Detection: a. Wash the plate five times with wash buffer. b. Add 100 µL of TMB substrate solution to each well. c. Incubate in the dark for 15-30 minutes at room temperature. d. Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition: a. Read the absorbance at 450 nm using a plate reader.

Protocol 3: Western Blot for this compound Detection

This protocol outlines the steps for detecting this compound proteins in oat extracts using western blotting, which can be useful for assessing the presence and size of this compound variants in different oat cultivars.

Materials:

  • Oat protein extract

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody (e.g., anti-gliadin antibody with cross-reactivity to this compound)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: a. Mix the oat protein extract with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: a. Load the prepared samples and a molecular weight marker onto an SDS-PAGE gel. b. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: a. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions. c. Capture the signal using an imaging system.

Protocol 4: T-Cell Proliferation Assay using CFSE

This assay measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to this compound stimulation, indicating a cell-mediated immune response.

Materials:

  • Ficoll-Paque for PBMC isolation

  • RPMI-1640 medium supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Purified this compound (from Protocol 1)

  • Phytohemagglutinin (PHA) as a positive control

  • Flow cytometer

Procedure:

  • PBMC Isolation: a. Isolate PBMCs from fresh whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: a. Resuspend PBMCs at 1 x 10⁶ cells/mL in PBS. b. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. c. Quench the staining by adding five volumes of ice-cold culture medium. d. Wash the cells twice with culture medium.

  • Cell Culture and Stimulation: a. Resuspend the CFSE-labeled PBMCs in complete RPMI medium. b. Plate 2 x 10⁵ cells per well in a 96-well round-bottom plate. c. Add purified this compound (e.g., 10-50 µg/mL), PHA (positive control), or medium alone (negative control) to the wells. d. Culture the cells for 5-7 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis: a. Harvest the cells and stain with antibodies against T-cell markers (e.g., CD3, CD4, CD8) if desired. b. Acquire the cells on a flow cytometer. c. Analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.

Protocol 5: Measurement of Serum Interleukin-2 (IL-2)

This protocol describes the measurement of IL-2 in serum following an in vivo this compound challenge, which serves as a sensitive marker of T-cell activation.

Materials:

  • Serum samples collected before and 4 hours after an oral this compound challenge

  • Human IL-2 high-sensitivity ELISA kit or other sensitive immunoassay platform (e.g., Simoa)

  • Plate reader or appropriate detection instrument

Procedure:

  • Sample Collection: a. Collect a baseline blood sample from the patient before the this compound challenge. b. Administer a standardized oral dose of purified this compound. c. Collect a second blood sample 4 hours after the challenge. d. Process the blood to obtain serum and store at -80°C until analysis.

  • IL-2 Measurement: a. Thaw the serum samples on ice. b. Perform the IL-2 measurement using a high-sensitivity ELISA kit or other immunoassay platform according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the concentration of IL-2 in the pre- and post-challenge samples. b. An increase in IL-2 levels post-challenge is indicative of an this compound-specific T-cell response. A fold-change cut-off (e.g., >2.5) can be used to define a positive response.

Conclusion

This compound holds promise as a biomarker for oat sensitivity, particularly in the context of celiac disease. The presence of anti-avenin antibodies and the activation of this compound-specific T-cells provide measurable indicators of an immune response. However, the variability in this compound content and immunoreactivity across different oat cultivars, as well as the observation that not all individuals with celiac disease react to oats, highlights the complexity of this issue. The standardized protocols provided here offer a framework for researchers to further investigate the clinical utility of this compound as a biomarker, ultimately leading to improved diagnostic tools and therapeutic strategies for individuals with oat sensitivity. Further research is needed to establish definitive sensitivity and specificity values for these biomarker assays in a broader population.

References

Application of Avenin in Food Allergy Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenin, the primary storage protein in oats, has become a significant subject of investigation in food allergy and sensitivity research, particularly concerning its potential role in celiac disease and other oat-related adverse reactions. While oats are often considered a safe alternative for individuals with wheat allergies, a subset of patients with celiac disease exhibit an immune response to this compound.[1][2] This document provides detailed application notes and protocols for researchers studying the immunological effects of this compound, focusing on its allergenicity, cross-reactivity, and its use in diagnostics and clinical challenges.

I. Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound in patients with celiac disease.

Table 1: Dose-Dependent T-Cell Activation and Symptom Induction by this compound in Celiac Disease Patients

This compound Dose (grams)Equivalent in Whole OatsPercentage of Patients with IL-2 Elevation (T-cell activation)
0.1~10 g10.3% (3/29)
0.5~50 g (one serving)13.8% (4/29)
1.0Not specified20.7% (6/29)
4.0Not specified24.1% (7/29)

Data extracted from a study on HLA-DQ2.5+ adult celiac disease patients undergoing a single-bolus this compound challenge.[3]

Table 2: Clinical and Immunological Responses to this compound Challenge in Celiac Disease Patients

ParameterObservationPercentage of Patients Affected
Acute Symptoms Pain, diarrhea, vomiting60% (17/29)
T-Cell Activation (IL-2 Elevation) Significant increase in serum IL-238% (11/29)
Severe Pro-inflammatory Response Wheat-like response with vomiting3% (1/29)

This table summarizes the overall response to single-bolus this compound challenges in the same cohort of celiac disease patients.[3][4]

II. Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research.

Protocol 1: Purification of Food-Grade this compound for Clinical Studies

This protocol describes a method for extracting large quantities of purified this compound from gluten-free oats, suitable for oral food challenges.

Materials:

  • Gluten-contamination-free oat flour (e.g., from cv. Wandering)

  • 50% (v/v) ethanol

  • Centrifuge capable of handling large volumes

  • Freeze-dryer

  • Equipment for proximate analysis (protein, starch, β-glucan, sugars)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Extraction:

    • Mix 400 kg of gluten-free oat flour with an appropriate volume of 50% (v/v) ethanol.

    • Shake regularly over 1-2 days to maximize protein extraction.

    • Centrifuge the mixture at 500 x g for 5 minutes to pellet the flour.

    • Collect the supernatant containing the dissolved this compound.

    • Repeat the extraction process with the pellet to ensure maximal yield.

    • Pool the supernatants.

  • Chill Precipitation:

    • Cool the pooled ethanol supernatant to 4°C. A precipitate will form as the temperature drops below 15°C.

    • Allow precipitation to complete at 4°C.

  • Harvesting and Drying:

    • Collect the precipitated this compound.

    • Freeze-dry the collected precipitate to obtain a stable powder. From 400 kg of oats, approximately 2.1 kg of purified this compound can be isolated.

  • Quality Control:

    • Perform proximate analysis to determine the composition of the purified this compound. The final product should be high in protein (e.g., 85%) and low in starch (e.g., 1.8%), β-glucan (e.g., 0.2%), and free sugars (e.g., 1.8%).

    • Use LC-MS/MS to confirm the protein composition, ensuring it consists of oat proteins and is free from contamination by wheat, barley, or rye.

    • Confirm the presence of known immunogenic this compound T-cell epitopes.

Protocol 2: Oral Food Challenge (OFC) with Purified this compound

This protocol outlines a dose-escalation study to assess the clinical and immunological response to purified this compound in individuals with suspected oat sensitivity.

Patient Population:

  • Adults with a confirmed diagnosis of celiac disease (e.g., HLA-DQ2.5+).

  • Patients should be on a strict gluten-free diet.

Materials:

  • Purified, food-grade this compound powder.

  • Lactose-free milk or other suitable vehicle for consumption.

  • Blood collection tubes for serum isolation.

  • ELISA kit for Interleukin-2 (IL-2) measurement.

Procedure:

  • Baseline Assessment:

    • Collect baseline blood samples for serological markers (e.g., tTG-IgA, DGP-IgG) and for baseline IL-2 levels.

  • Dose-Escalation Challenge:

    • Administer a starting dose of 0.1 g of this compound. The this compound can be mixed with 100 mL of lactose-free milk for palatability.

    • Monitor the patient for acute symptoms (e.g., nausea, vomiting, abdominal pain, diarrhea) for at least 4 hours post-ingestion.

    • Collect a blood sample 4 hours after the challenge to measure serum IL-2 levels.

    • Subsequent challenges with increasing doses (e.g., 0.5 g, 1 g, 4 g, 6 g) should be performed with a washout period of at least 4 weeks between each challenge.

    • For highly symptomatic patients or those with a high IL-2 response at a low dose, a lower subsequent dose (e.g., 0.05 g) can be tested.

  • Data Analysis:

    • Correlate the administered this compound dose with the severity of symptoms and the level of serum IL-2.

    • An elevation in serum IL-2 above a pre-defined cut-off is indicative of T-cell activation.

Protocol 3: In Vitro T-Cell Proliferation Assay

This assay is used to assess the reactivity of peripheral blood mononuclear cells (PBMCs) to this compound peptides.

Materials:

  • Heparinized blood from patients.

  • Ficoll-Paque for PBMC isolation.

  • RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.

  • Purified this compound or specific this compound peptides.

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE).

  • Liquid scintillation counter or flow cytometer.

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend in complete RPMI 1640 medium.

  • Cell Culture:

    • Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.

    • Add purified this compound or this compound peptides at various concentrations to the wells.

    • Include a positive control (e.g., phytohemagglutinin) and a negative control (medium only).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 5-6 days.

  • Proliferation Measurement:

    • For [³H]-thymidine incorporation, pulse the cells with 1 µCi of [³H]-thymidine 18 hours before harvesting.

    • Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

    • For CFSE-based assays, stain the cells with CFSE before stimulation and analyze the dilution of the dye by flow cytometry after the incubation period.

  • Data Analysis:

    • Calculate the stimulation index (SI) as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures. An SI > 2 is typically considered a positive response.

III. Visualization of Pathways and Workflows

This compound-Induced T-Cell Activation in Celiac Disease

The following diagram illustrates the proposed pathway for this compound-induced T-cell activation in genetically susceptible individuals with celiac disease.

Avenin_TCell_Activation cluster_epithelial Intestinal Lumen / Epithelium cluster_immune Lamina Propria This compound This compound Ingestion Peptides This compound Peptides This compound->Peptides Digestion tTG Tissue Transglutaminase (tTG) Peptides->tTG DeamidatedPeptides Deamidated this compound Peptides tTG->DeamidatedPeptides Deamidation APC Antigen Presenting Cell (APC) (HLA-DQ2.5) DeamidatedPeptides->APC Uptake and Presentation TCell This compound-Specific CD4+ T-Cell APC->TCell Activation Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ, IL-2) TCell->Cytokines Release Inflammation Mucosal Inflammation and Symptoms Cytokines->Inflammation

Caption: this compound-induced T-cell activation pathway in celiac disease.

Experimental Workflow for this compound Oral Food Challenge

This diagram outlines the workflow for conducting a dose-escalation oral food challenge with purified this compound.

OFC_Workflow Start Patient Recruitment (HLA-DQ2.5+ CD) Baseline Baseline Assessment (Blood Collection) Start->Baseline Dose1 Administer Dose 1 (e.g., 0.1g this compound) Baseline->Dose1 Monitor1 Monitor Symptoms (4h) Collect Blood for IL-2 Dose1->Monitor1 Washout1 4-Week Washout Monitor1->Washout1 Dose2 Administer Dose 2 (e.g., 0.5g this compound) Washout1->Dose2 Monitor2 Monitor Symptoms (4h) Collect Blood for IL-2 Dose2->Monitor2 Washout2 ... Monitor2->Washout2 Analysis Data Analysis (Correlate Dose, Symptoms, IL-2) Washout2->Analysis End Conclusion on this compound Sensitivity Analysis->End

Caption: Workflow for a dose-escalation this compound oral food challenge.

IV. Concluding Remarks

The study of this compound is crucial for understanding the full spectrum of dietary triggers in celiac disease and for providing evidence-based dietary recommendations. The protocols and data presented here offer a framework for researchers to investigate the immunogenicity of this compound. While most individuals with celiac disease can tolerate gluten-free oats, a subset of patients experiences adverse reactions, highlighting the importance of personalized dietary management and the need for clear labeling of oat-containing products. Further research is warranted to elucidate the precise molecular mechanisms of this compound sensitivity and to develop improved diagnostic tools.

References

Troubleshooting & Optimization

Avenin Integrity During Extraction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of avenin, the primary prolamin protein in oats, during extraction. Maintaining the structural integrity of this compound is crucial for accurate immunological studies, particularly in the context of celiac disease research, as well as for the development of gluten-free products and novel therapeutics.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges that can lead to this compound degradation during the extraction process and offers targeted solutions to mitigate these issues.

Problem Potential Cause Recommended Solution
Low this compound Yield and Presence of Smaller Peptide Fragments Proteolytic Degradation: Oats contain endogenous proteases, such as acidic and neutral proteases, which become active upon cell lysis and can degrade this compound into smaller peptides.[1]1. Use of Protease Inhibitors: Incorporate a broad-spectrum protease inhibitor cocktail into the extraction buffer. Cocktails designed for plant protein extraction are particularly effective as they target a range of proteases including serine, cysteine, metalloproteases, and aspartic proteases.[2][3] 2. Temperature Control: Perform all extraction steps at low temperatures (e.g., 4°C) to reduce the activity of endogenous proteases.[4] 3. pH Optimization: Maintain a pH that is suboptimal for the major oat proteases. Oat acidic proteases are active at a low pH, while neutral proteases are active around pH 7.0.[1] Extraction with aqueous ethanol solutions is a common and effective method.
Protein Aggregation and Poor Solubility Oxidation: The sulfhydryl groups in cysteine residues of this compound can oxidize, leading to the formation of intermolecular disulfide bonds and subsequent aggregation.1. Addition of Reducing Agents: Include reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol in the extraction buffer to maintain a reducing environment and prevent the formation of disulfide bonds. 2. Use of Antioxidants: While less common in standard protocols, the inclusion of antioxidants could potentially mitigate oxidative damage.
Inconsistent Extraction Efficiency Suboptimal Extraction Conditions: The choice of solvent, temperature, and pH can significantly impact the solubility and stability of this compound.1. Standardized Protocol: Adhere to a well-established protocol, such as the chill precipitation method, which has been shown to yield high-purity this compound. 2. Solvent Concentration: Use an appropriate concentration of aqueous ethanol (typically 50-70%) for optimal this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The primary causes of this compound degradation are enzymatic activity from endogenous plant proteases and oxidation of amino acid residues. When the oat kernel is disrupted during milling and extraction, cellular compartmentalization is lost, allowing proteases to come into contact with and hydrolyze this compound. Oxidation can lead to protein aggregation and loss of function.

Q2: How do protease inhibitors work to protect this compound?

A2: Protease inhibitors are small molecules that bind to the active site of proteases, blocking their catalytic activity. By using a cocktail of inhibitors with different specificities, a broad range of proteases present in the oat extract can be effectively neutralized, thus preserving the integrity of the this compound proteins.

Q3: What is a recommended starting point for a protease inhibitor cocktail for this compound extraction?

A3: A commercially available plant-specific protease inhibitor cocktail is a convenient and effective option. These cocktails typically contain a mixture of inhibitors targeting various protease classes. A common composition is provided in the table below. Always follow the manufacturer's instructions for the recommended concentration (usually 1X).

Q4: Can I create my own protease inhibitor cocktail?

A4: Yes, you can prepare a custom cocktail. A common do-it-yourself cocktail for plant protein extraction includes PMSF (a serine protease inhibitor), EDTA (a metalloprotease inhibitor), and other inhibitors like leupeptin and pepstatin A to target cysteine and aspartic proteases, respectively. However, using a pre-made commercial cocktail ensures a standardized and broad-spectrum inhibition.

Q5: What is the optimal temperature for this compound extraction?

A5: To minimize protease activity, it is highly recommended to perform the entire extraction process at a low temperature, typically 4°C. This includes pre-chilling all buffers and equipment.

Q6: How does pH affect this compound stability during extraction?

A6: The pH of the extraction buffer can influence the activity of endogenous proteases. Oats contain both acidic and neutral proteases. While a specific optimal pH for this compound stability during extraction is not definitively established, alcohol-based extraction methods are widely and successfully used, suggesting that the conditions of these protocols are generally suitable for preserving this compound.

Q7: What is the role of reducing agents like DTT in the extraction buffer?

A7: Reducing agents like dithiothreitol (DTT) are crucial for preventing the oxidation of sulfhydryl groups on cysteine residues within the this compound protein structure. This prevents the formation of intermolecular disulfide bonds which can lead to aggregation and precipitation of the protein, thereby improving solubility and yield.

Experimental Protocols and Data

High-Purity this compound Extraction Protocol (Chill Precipitation Method)

This protocol is adapted from the method described by Tanner et al. (2019), which has been demonstrated to yield high-purity this compound suitable for sensitive applications like celiac disease research.

Materials:

  • Oat flour (from a gluten-free source)

  • 50% (v/v) ethanol in deionized water

  • Protease inhibitor cocktail (for plant extracts)

  • Dithiothreitol (DTT)

  • Centrifuge

  • Refrigerated storage

Procedure:

  • Extraction:

    • Suspend oat flour in 50% ethanol at a ratio of 1:1.5 (w/v).

    • Add a protease inhibitor cocktail to the suspension at the manufacturer's recommended concentration.

    • Add DTT to a final concentration of 1 mM.

    • Stir the suspension at 4°C for 2 hours.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the extracted this compound.

  • Chill Precipitation:

    • Place the supernatant at 4°C without agitation. A milky white precipitate of this compound will form.

    • Allow the precipitation to proceed overnight at 4°C.

    • Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet the this compound.

    • Carefully decant and discard the supernatant.

  • Washing and Lyophilization:

    • Gently wash the this compound pellet with cold 50% ethanol.

    • Centrifuge again and discard the supernatant.

    • Lyophilize the purified this compound pellet to obtain a dry powder.

Expected Yield and Purity: This method has been reported to produce an extract that is 85% protein, of which 96% is this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound extraction and the prevention of its degradation.

Table 1: Composition of a Commercial Plant Protease Inhibitor Cocktail

InhibitorTarget Protease Class
AEBSFSerine Proteases
BestatinAminopeptidases
E-64Cysteine Proteases
LeupeptinSerine and Cysteine Proteases
Pepstatin AAspartic Proteases
1,10-PhenanthrolineMetalloproteases

Source: Adapted from commercially available plant protease inhibitor cocktail specifications.

Table 2: Purity of this compound Extract from Chill Precipitation Method

ComponentPercentage of Dry Weight
Total Protein 85%
This compound (as % of total protein)96%
Starch1.8%
β-glucan0.2%
Free Sugars1.8%

Source: Tanner et al. (2019)

Visualizing the Workflow and Degradation Prevention

This compound Extraction Workflow with Degradation Prevention Steps

AveninExtraction cluster_extraction Extraction cluster_precipitation Chill Precipitation cluster_purification Purification oat_flour Oat Flour mixing Mix at 4°C oat_flour->mixing extraction_buffer 50% Ethanol + Protease Inhibitors + DTT extraction_buffer->mixing centrifuge1 Centrifuge at 4°C mixing->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 chill Incubate at 4°C (Overnight) supernatant1->chill centrifuge2 Centrifuge at 4°C chill->centrifuge2 pellet This compound Pellet centrifuge2->pellet wash Wash with Cold 50% Ethanol pellet->wash lyophilize Lyophilize wash->lyophilize pure_this compound High-Purity this compound lyophilize->pure_this compound

Caption: Workflow for high-purity this compound extraction with key degradation prevention steps.

Signaling Pathway of this compound Degradation and Inhibition

DegradationPathway cluster_process Extraction Process cluster_inhibition Inhibition Strategies cell_lysis Cell Lysis (Grinding/Homogenization) proteases Endogenous Proteases (e.g., Serine, Cysteine) cell_lysis->proteases Release oxidation Oxidative Stress (e.g., Reactive Oxygen Species) cell_lysis->oxidation Induces This compound Intact this compound degraded_this compound Degraded this compound (Peptide Fragments) aggregated_this compound Aggregated this compound (Disulfide Bonds) proteases->degraded_this compound Degrades this compound oxidation->aggregated_this compound Causes Aggregation inhibitors Protease Inhibitors inhibitors->proteases Inhibits reducing_agents Reducing Agents (e.g., DTT) reducing_agents->oxidation Prevents

Caption: Factors leading to this compound degradation and corresponding preventative measures.

References

Technical Support Center: Improving the Yield of Purified Avenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during avenin purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the this compound purification process, presented in a question-and-answer format.

Extraction & Initial Processing

  • Q1: My initial this compound extract has a very low protein concentration. What are the possible causes and solutions?

    A1: Low protein concentration in the initial extract can be due to several factors:

    • Inefficient Extraction Solvent: Avenins are prolamins, soluble in aqueous alcohol solutions. The most common and effective solvent is 50-70% (v/v) ethanol.[1] If using other solvents, solubility may be limited.

    • Insufficient Extraction Time: The extraction process requires adequate time for the solvent to penetrate the oat flour and solubilize the avenins. On a laboratory scale, mixing for 10-30 minutes may be sufficient, while larger, commercial-scale extractions could require 1 to 24 hours for optimal yield.[2]

    • Incorrect Solid-to-Solvent Ratio: A low solvent volume may not be sufficient to solubilize all the available this compound. A common starting point is a ratio of 1:1.5 (w/v) of oat flour to 50% ethanol (e.g., 500g of flour in 750 mL of 50% ethanol).[1][3]

    • Oat Cultivar Variability: The total protein and this compound content can vary significantly between different oat cultivars.[4] If consistently low yields are an issue, consider screening different oat sources.

    • Inadequate Mixing: Ensure thorough and consistent mixing of the oat flour and solvent to maximize the surface area for extraction.

  • Q2: The extract is highly viscous and difficult to work with. How can I reduce the viscosity?

    A2: High viscosity is often caused by the presence of β-glucans and starch, which are abundant in oats.

    • Enzymatic Treatment: The use of enzymes like β-glucanase and α-amylase can help to break down these viscosity-inducing components, facilitating easier processing.

    • Temperature Control: While some protocols use heat to enhance extraction, this can also lead to starch gelatinization and increased viscosity. Performing the extraction at ambient temperatures (around 20-25°C) can mitigate this issue.

    • Centrifugation: A high-speed centrifugation step after extraction can help to pellet insoluble materials, including some of the components contributing to viscosity.

Precipitation & Purification

  • Q3: I am not getting a good precipitate after adding a precipitating agent. What could be the problem?

    A3: Inefficient precipitation can be a significant bottleneck for yield.

    • Incorrect Precipitant Concentration: For alcohol-based precipitation, increasing the ethanol concentration of a 50% ethanol extract to 83-90% can effectively precipitate avenins. Diluting the ethanol with water can also induce precipitation, but the resulting precipitate may be difficult to pellet by centrifugation.

    • Temperature: For the chill precipitation method, cooling the 50% ethanol extract to 4°C is crucial for inducing precipitation. The precipitate can be redissolved by warming to 20°C, indicating the temperature-sensitive nature of this method.

    • pH Adjustment: The solubility of proteins is minimal at their isoelectric point (pI). Adjusting the pH of the solution to the pI of avenins can enhance precipitation.

    • Insufficient Incubation Time: Allow sufficient time for the precipitate to form after adding the precipitating agent or changing the temperature. For chill precipitation, an overnight incubation at 4°C can be beneficial.

  • Q4: The purified this compound preparation has low purity with significant contamination from other proteins and carbohydrates. How can I improve the purity?

    A4: Contamination is a common issue that can affect downstream applications.

    • Starch and β-Glucan Contamination: These are major contaminants in oat preparations. The chill precipitation method has been shown to effectively reduce starch to ~1.8% and β-glucan to ~0.2% in the final product.

    • Non-Avenin Proteins: Other oat proteins like globulins and albumins can co-purify with avenins. The Osborne fractionation method, which uses a series of different solvents, can be used to separate these different protein classes.

    • Cross-Contamination with Other Cereals: Ensure that the starting oat flour is certified gluten-free to avoid contamination from wheat, barley, or rye.

    • Washing Steps: Incorporate washing steps after precipitation. For instance, after centrifugation to pellet the precipitated this compound, the pellet can be washed with the precipitation solvent to remove soluble impurities.

    • Chromatographic Methods: For very high purity requirements, chromatographic techniques such as size-exclusion or ion-exchange chromatography can be employed as a final polishing step.

  • Q5: The final purified this compound yield is still low. Are there any other factors to consider?

    A5: Several factors throughout the process can contribute to low final yield.

    • Losses During Transfers: Be mindful of mechanical losses during transfers of supernatants and pellets between centrifugation steps.

    • Incomplete Precipitation: As discussed in Q3, ensure that the precipitation conditions are optimal.

    • Re-solubilization Issues: If the purified this compound needs to be re-solubilized for downstream applications, inefficient solubilization can lead to an underestimation of the yield. This compound can be re-solubilized in 70% ethanol or, for more resistant fractions, in solutions containing urea and reducing agents like DTT.

    • Starting Material Quality: The this compound content of oats can be influenced by genetic and environmental factors. Using oat cultivars known for higher protein content may improve the starting yield potential.

Data Presentation

Table 1: Composition of Purified this compound via Chill Precipitation

ComponentConcentration (% dry weight)Reference
Protein85%
This compound (as % of total protein)96%
Starch1.8%
β-Glucan0.2%
Free Sugars1.8%
Other Water-Soluble Carbohydrates2.8%

Table 2: Factors Influencing this compound Extraction and Precipitation

ParameterConditionEffect on Yield/PurityReference
Extraction Solvent 50% (v/v) EthanolEffective for this compound solubilization
Extraction Time 1-2 days (large scale)Maximizes protein yield
Precipitation Method Increasing ethanol to 90%Effective precipitation, easy to pellet
Diluting with waterPrecipitates this compound, but difficult to pellet
Chill Precipitation (4°C)High purity and good recovery
Oat Cultivar VariesThis compound content can range from 6.8% to 10.9% of total protein

Experimental Protocols

Protocol 1: this compound Purification by Chill Precipitation (Lab Scale)

This protocol is adapted from the methods described by Tanner et al. (2019).

  • Extraction:

    • Weigh 50 g of certified gluten-free oat flour.

    • Add 75 mL of 50% (v/v) ethanol.

    • Mix thoroughly using a shaker or magnetic stirrer at room temperature for at least 90 minutes.

    • Centrifuge at 500 x g for 5 minutes to pellet the flour.

    • Carefully decant and collect the supernatant.

    • Repeat the extraction on the pellet with another 75 mL of 50% ethanol and pool the supernatants.

  • Precipitation:

    • Place the pooled supernatant in a sealed container and incubate at 4°C overnight. A milky white precipitate should form.

  • Collection and Washing:

    • Centrifuge the chilled extract at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the precipitated this compound.

    • Decant the supernatant.

    • (Optional) Wash the pellet with cold 50% ethanol to remove any remaining soluble impurities, and repeat the centrifugation.

  • Drying and Storage:

    • The resulting this compound pellet can be freeze-dried to obtain a stable powder.

    • Store the purified this compound at -20°C or below for long-term stability.

Protocol 2: Osborne Fractionation for Oat Proteins

This is a classical method for separating cereal proteins based on their solubility.

  • Albumin and Globulin Extraction:

    • Extract oat flour with a salt solution (e.g., 0.5 M NaCl) to solubilize albumins and globulins.

    • Centrifuge to pellet the insoluble material. The supernatant contains albumins and globulins.

  • This compound Extraction:

    • Wash the pellet from the previous step with water to remove residual salt.

    • Extract the pellet with 60-70% (v/v) ethanol to solubilize the avenins.

    • Centrifuge to pellet the remaining insoluble material. The supernatant contains the this compound fraction.

  • Avenalin (Glutelin) Extraction:

    • The pellet from the this compound extraction contains the avenalins (glutelins). These can be solubilized using a dilute acid or alkaline solution.

Mandatory Visualizations

Avenin_Purification_Workflow cluster_extraction Extraction cluster_purification Purification OatFlour Oat Flour Mix Mixing (RT, >90 min) OatFlour->Mix Ethanol50 50% Ethanol Ethanol50->Mix Centrifuge1 Centrifugation (500 x g) Mix->Centrifuge1 Supernatant1 Supernatant (Crude this compound Extract) Centrifuge1->Supernatant1 Pellet1 Spent Flour Centrifuge1->Pellet1 Chill Chill Precipitation (4°C, Overnight) Supernatant1->Chill Centrifuge2 Centrifugation (10,000 x g, 4°C) Chill->Centrifuge2 AveninPellet This compound Pellet Centrifuge2->AveninPellet Supernatant2 Supernatant (Impurities) Centrifuge2->Supernatant2 FreezeDry Freeze-Drying AveninPellet->FreezeDry Purifiedthis compound Purified this compound Powder FreezeDry->Purifiedthis compound

Caption: Workflow for this compound Purification by Chill Precipitation.

Troubleshooting_Logic Start Low this compound Yield CheckExtract Low Protein in Initial Extract? Start->CheckExtract CheckPrecip Poor Precipitation? Start->CheckPrecip CheckPurity Low Purity? Start->CheckPurity Solvent Optimize Solvent & Extraction Time/Ratio CheckExtract->Solvent Yes Cultivar Screen Oat Cultivars CheckExtract->Cultivar Yes Precipitant Adjust Precipitant Concentration/Temp CheckPrecip->Precipitant Yes pH Optimize pH CheckPrecip->pH Yes Washing Incorporate Washing Steps CheckPurity->Washing Yes Chromatography Add Chromatographic Polishing Step CheckPurity->Chromatography Yes

Caption: Troubleshooting Logic for Low this compound Yield.

Oat_Protein_Synthesis_Pathway cluster_energy Energy & Carbon Skeletons cluster_amino_acid Amino Acid Biosynthesis cluster_protein_synthesis Storage Protein Synthesis Glycolysis Glycolysis TCA TCA Cycle Glycolysis->TCA Pyruvate AA_Synth Amino Acid Synthesis (e.g., Glutamate) TCA->AA_Synth Carbon Skeletons (e.g., α-ketoglutarate) Translation mRNA Translation AA_Synth->Translation Amino Acids Transcription Gene Transcription (e.g., this compound genes) Transcription->Translation Protein_Folding Protein Folding & Trafficking Translation->Protein_Folding Storage Deposition in Protein Bodies Protein_Folding->Storage TF Transcription Factors (e.g., AP2/ERF) TF->Transcription

Caption: Simplified Pathway of Oat Storage Protein Synthesis.

References

Technical Support Center: Avenin Antibody Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low antibody affinity or poor signal in immunoassays involving avenin, a prolamin protein found in oats.

Frequently Asked Questions (FAQs)

Q1: Why am I observing weak or no signal in my this compound ELISA or Western blot?

A weak or absent signal when detecting this compound can stem from several factors beyond low antibody affinity. A primary consideration is the inherent variability in this compound content and sequence across different oat cultivars.[1][2][3][4] Some oat varieties may express lower levels of the specific this compound epitopes your antibody recognizes.[1] Additionally, the issue could be related to the antibody itself, the experimental protocol, or the sample preparation.

Q2: My anti-avenin antibody is advertised as high affinity, yet my results are poor. What could be the issue?

Antibody performance can be influenced by cross-reactivity and the specific epitopes present in your sample. For instance, the G12 monoclonal antibody, often used for gluten detection, can cross-react with this compound, but its sensitivity may be lower compared to its reactivity with wheat, barley, or rye prolamins. This is due to a lower affinity for the epitopes present in this compound. Similarly, the R5 antibody, which is reported to not interact with oat proteins, has been shown in some studies to bind to avenins from certain oat cultivars. The "affinity" of an antibody is context-dependent, and variations in this compound structure between oat varieties can significantly impact the binding event.

Q3: Could the structure of this compound be affecting antibody binding?

Yes, the conformation of the target protein is critical for antibody recognition, especially for monoclonal antibodies that recognize specific three-dimensional epitopes. This compound proteins are known to have a secondary structure that includes beta-turns. If your sample preparation method denatures the protein, an antibody that recognizes a conformational epitope may fail to bind. Conversely, for antibodies that recognize linear epitopes, denaturation can sometimes improve binding by exposing the target sequence.

Q4: Are there known issues with specific anti-avenin antibodies?

Commercially available antibodies used for gluten detection, such as the G12 and R5 mAbs, have been documented to have variable cross-reactivity with this compound, which can be mistaken for low affinity. The G12 antibody has been shown to cross-react with homologous sequences in avenins, but this reactivity can be cultivar-dependent. The R5 antibody is generally considered not to react with oats, but some studies have identified specific oat varieties that are recognized by the R5 mAb.

Troubleshooting Guides

Low Signal in this compound ELISA

If you are experiencing a low signal in your this compound ELISA, consider the following troubleshooting steps, summarized in the workflow diagram below.

ELISA_Troubleshooting Start Start: Low ELISA Signal Check_Reagents 1. Verify Reagent Integrity (Antibody, this compound Standard, Substrate) Start->Check_Reagents Optimize_Ab_Conc 2. Optimize Antibody Concentrations (Capture & Detection) Check_Reagents->Optimize_Ab_Conc Reagents OK Optimize_Incubation 3. Adjust Incubation Times & Temperatures Optimize_Ab_Conc->Optimize_Incubation Concentrations Optimized Optimize_Blocking 4. Optimize Blocking & Washing Steps Optimize_Incubation->Optimize_Blocking Conditions Optimized Check_Sample_Prep 5. Evaluate Sample Preparation (Extraction Method, this compound Solubility) Optimize_Blocking->Check_Sample_Prep Blocking/Washing Optimized Consider_Cultivar 6. Consider Oat Cultivar Variability Check_Sample_Prep->Consider_Cultivar Sample Prep OK End Signal Improved Consider_Cultivar->End Cultivar Considered

Caption: Troubleshooting workflow for low signal in this compound ELISA.

Detailed Steps:

  • Verify Reagent Integrity: Ensure that your antibodies, this compound standards, and detection substrates have not expired and have been stored correctly.

  • Optimize Antibody Concentrations: The concentrations of both the capture and detection antibodies are critical. Perform a checkerboard titration to determine the optimal concentrations for your specific assay conditions.

  • Adjust Incubation Times and Temperatures: Increasing incubation times or adjusting the temperature can enhance the binding of low-affinity antibodies. However, be aware that this may also increase non-specific binding.

  • Optimize Blocking and Washing Steps: Inadequate blocking can lead to high background noise, while overly stringent washing can remove weakly bound antibodies. Experiment with different blocking agents (e.g., BSA, non-fat milk) and washing buffer compositions.

  • Evaluate Sample Preparation: this compound extraction from oat flour can be challenging. Ensure your extraction protocol is efficient. A common method involves using a 60% ethanol solution.

  • Consider Oat Cultivar Variability: The expression level and sequence of this compound can differ significantly between oat cultivars. If possible, test your antibody against a known positive control from a cultivar shown to have high this compound content.

Weak Bands in this compound Western Blot

For faint or absent bands in a Western blot, follow this troubleshooting guide.

WB_Troubleshooting Start Start: Weak Western Blot Bands Check_Protein_Transfer 1. Verify Protein Transfer (Ponceau S Staining) Start->Check_Protein_Transfer Optimize_Ab_Dilution 2. Optimize Primary Antibody Dilution Check_Protein_Transfer->Optimize_Ab_Dilution Transfer OK Optimize_Incubation_WB 3. Adjust Incubation Conditions (Time, Temperature) Optimize_Ab_Dilution->Optimize_Incubation_WB Dilution Optimized Enhance_Detection 4. Enhance Detection Method (Sensitive Substrate, Secondary Ab) Optimize_Incubation_WB->Enhance_Detection Conditions Optimized Check_Sample_Loading 5. Increase Protein Loading Amount Enhance_Detection->Check_Sample_Loading Detection Optimized End Bands Visualized Check_Sample_Loading->End Loading Adjusted

Caption: Troubleshooting workflow for weak bands in this compound Western blot.

Detailed Steps:

  • Verify Protein Transfer: After transferring your proteins from the gel to the membrane, stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.

  • Optimize Primary Antibody Dilution: The dilution of your primary antibody is a critical parameter. Test a range of dilutions to find the one that provides the best signal-to-noise ratio.

  • Adjust Incubation Conditions: For low-affinity antibodies, a longer incubation time (e.g., overnight at 4°C) may be necessary to allow for sufficient binding.

  • Enhance Detection Method: Use a more sensitive chemiluminescent substrate or a higher-quality secondary antibody to amplify the signal.

  • Increase Protein Loading Amount: If the this compound concentration in your sample is low, increasing the total amount of protein loaded onto the gel can help to produce a visible band.

Data Summary

The following tables summarize key data regarding antibody cross-reactivity with this compound.

Table 1: Cross-Reactivity of Common Gluten-Detecting Antibodies with this compound

AntibodyTarget Epitope(s)Reported this compound Cross-ReactivityKey Considerations
G12 33-mer of α-gliadinYes, but variable and cultivar-dependent.Lower sensitivity for this compound compared to wheat, barley, and rye prolamins.
R5 QQPFP, QQQFP, LQPFP, QLPFPGenerally considered non-reactive, but some studies show binding to specific oat cultivars.Useful for detecting contamination of oats with other gluten-containing grains.

Key Experimental Protocols

This compound Extraction from Oat Flour

A standard method for extracting this compound from oat flour for use in immunoassays is as follows:

  • Defatting (Optional but Recommended): Mix the oat flour with acetone or hexane, vortex, and centrifuge. Discard the supernatant and allow the pellet to air dry.

  • Extraction: Resuspend the oat flour in a 60% (v/v) ethanol solution at a 1:10 solid-to-liquid ratio (w/v).

  • Incubation: Incubate for 1 hour at room temperature with moderate agitation.

  • Centrifugation: Centrifuge the mixture to pellet the insoluble material.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound-enriched protein fraction.

Sandwich ELISA for this compound Detection
  • Coating: Coat a 96-well plate with a capture anti-avenin antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample/Standard Incubation: Add your this compound standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the detection anti-avenin antibody (often conjugated to an enzyme like HRP) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.

References

Technical Support Center: Optimizing Western Blot for Avenin Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Western blot detection of avenin, a prolamin protein found in oats.

Frequently Asked Questions (FAQs)

Q1: Which primary antibody is recommended for detecting oat this compound?

A1: While a specific, commercially available monoclonal or polyclonal antibody raised directly against oat this compound is ideal, many researchers successfully use antibodies that cross-react with this compound. Commonly used antibodies include the G12 monoclonal antibody, which targets a 33-mer peptide in α-gliadin that has some homology with this compound epitopes, and some anti-gliadin antibodies.[1][2][3] It is crucial to validate the cross-reactivity of any antibody with purified this compound or oat protein extracts.

Q2: What is the expected molecular weight of this compound on a Western blot?

A2: Avenins are a group of proteins, and their apparent molecular weight can vary. You should expect to see bands in the range of 14 kDa to 37 kDa.[1][4]

Q3: How can I prepare oat samples for this compound detection by Western blot?

A3: A common method involves extraction with an ethanol solution. A detailed protocol for this compound extraction from oat flour is provided in the "Experimental Protocols" section below. The key steps involve separating the alcohol-soluble avenins from other oat components.

Q4: What are the best blocking buffers to use for this compound Western blots?

A4: Standard blocking buffers are generally effective. The choice between 3-5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) or Phosphate-buffered saline with Tween 20 (PBST) should be empirically determined. If you are detecting phosphorylated proteins, BSA is preferred as milk contains phosphoproteins like casein that can cause high background.

Q5: How much protein should I load per lane?

A5: For purified this compound, loading 1-5 µg per lane has been shown to be effective. For total oat protein extracts, the optimal amount may be higher and should be determined by titration, but a starting point of 20-40 µg is common for Western blotting in general.

Troubleshooting Guide

This guide addresses common issues encountered during the Western blot detection of this compound.

Problem 1: No Signal or Weak Signal
Possible Cause Recommended Solution
Inefficient Protein Extraction Ensure your this compound extraction protocol is robust. Avenins are soluble in alcohol solutions (e.g., 50-70% ethanol).
Poor Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For smaller proteins like some avenins, consider using a membrane with a smaller pore size (0.2 µm) and optimizing transfer time to prevent "blow-through".
Low Antibody Concentration The primary or secondary antibody concentration may be too low. Perform a dot blot to test antibody activity and optimize concentrations. Typical starting ranges are 1:500-1:2,000 for the primary antibody and 1:5,000-1:20,000 for the secondary.
Inactive Antibody Ensure antibodies have been stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles.
Insufficient Protein Load The concentration of this compound in your sample may be too low. Increase the amount of protein loaded onto the gel.
Antigen Masking by Blocking Buffer Some blocking agents can mask the epitope. Try switching from non-fat dry milk to BSA or vice versa. You can also try reducing the blocking time.
Sodium Azide Inhibition Sodium azide is an inhibitor of Horseradish Peroxidase (HRP). If your primary antibody contains sodium azide, ensure thorough washing of the membrane before adding the HRP-conjugated secondary antibody.
Problem 2: High Background
Possible Cause Recommended Solution
Insufficient Blocking Increase the blocking time (e.g., up to 2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent (e.g., up to 5%).
Antibody Concentration Too High High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Ensure the wash buffer contains a detergent like Tween 20 (0.05-0.1%).
Membrane Dried Out Ensure the membrane remains hydrated throughout the incubation and washing steps.
Contaminated Buffers Use freshly prepared, filtered buffers to avoid particulate matter that can cause speckling.
Problem 3: Non-Specific Bands
Possible Cause Recommended Solution
Primary Antibody Cross-Reactivity The primary antibody may be recognizing other proteins with similar epitopes. Check the antibody datasheet for specificity. Including a positive control (purified this compound) and a negative control (a sample known not to contain this compound) can help interpret results.
Secondary Antibody Non-Specificity Ensure the secondary antibody is specific to the host species of the primary antibody. Run a control lane with only the secondary antibody to check for non-specific binding.
Protein Degradation Proteolysis of this compound can lead to bands at lower molecular weights. Perform sample preparation on ice and add protease inhibitors to your lysis buffer.
Protein Overload Loading too much protein can lead to aggregation and smearing, which may appear as non-specific bands. Reduce the amount of protein loaded per lane.

Quantitative Data Summary

The following table provides recommended starting concentrations and incubation times for key steps in an this compound Western blot protocol. These should be optimized for your specific experimental conditions.

Parameter Recommended Range/Value
Protein Load (Purified this compound) 1 - 5 µ g/lane
Protein Load (Total Oat Extract) 20 - 40 µ g/lane (starting point)
Blocking Buffer 3-5% Non-fat dry milk or BSA in TBST/PBST
Blocking Time 1 hour at Room Temperature or Overnight at 4°C
Primary Antibody Dilution 1:500 - 1:2,000 (optimize by titration)
Primary Antibody Incubation 2 hours at Room Temperature or Overnight at 4°C
Secondary Antibody Dilution 1:5,000 - 1:20,000 (optimize by titration)
Secondary Antibody Incubation 1 hour at Room Temperature
Wash Steps 3 x 5-10 minutes in TBST/PBST

Experimental Protocols

Protocol 1: this compound Extraction from Oat Flour

This protocol is adapted from methodologies described in the literature.

  • Weigh 1 gram of fine oat flour into a centrifuge tube.

  • Add 10 mL of a 50% (v/v) ethanol solution.

  • Incubate for 1 hour at room temperature with continuous agitation.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Carefully collect the supernatant, which contains the this compound fraction.

  • To concentrate the protein, the supernatant can be chilled at 4°C overnight to precipitate the avenins.

  • Centrifuge the chilled supernatant at 3,000 x g for 10 minutes.

  • Discard the supernatant and resuspend the this compound-rich pellet in a buffer suitable for quantification and SDS-PAGE, such as 8 M urea with 1% DTT.

  • Determine the protein concentration using a suitable method (e.g., Bradford assay).

Protocol 2: Western Blot for this compound Detection
  • Sample Preparation: Mix the this compound extract with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load 1-5 µg of purified this compound or 20-40 µg of total protein extract per lane on a 12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., G12 or anti-gliadin) at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) at its optimized dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

Visualizations

Logical Workflow and Troubleshooting

Troubleshooting_Workflow cluster_workflow Western Blot Workflow cluster_troubleshooting Troubleshooting cluster_solutions_weak Weak Signal Solutions cluster_solutions_bg High Background Solutions cluster_solutions_ns Non-Specific Band Solutions Start Start Experiment Prep Sample Preparation (this compound Extraction) Start->Prep Gel SDS-PAGE Prep->Gel Transfer Membrane Transfer Gel->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Detection SecondaryAb->Detect Result Analyze Results Detect->Result WeakSignal Weak or No Signal? Result->WeakSignal HighBg High Background? WeakSignal->HighBg No Sol_Weak1 Check Transfer (Ponceau S) WeakSignal->Sol_Weak1 Yes NonSpecific Non-Specific Bands? HighBg->NonSpecific No Sol_Bg1 Optimize Blocking HighBg->Sol_Bg1 Yes NonSpecific->Result No, Re-evaluate Sol_Ns1 Check Ab Specificity NonSpecific->Sol_Ns1 Yes Sol_Weak2 Increase Ab Concentration Sol_Weak1->Sol_Weak2 Sol_Weak3 Increase Protein Load Sol_Weak2->Sol_Weak3 Sol_Weak3->Detect Sol_Bg2 Decrease Ab Concentration Sol_Bg1->Sol_Bg2 Sol_Bg3 Increase Washes Sol_Bg2->Sol_Bg3 Sol_Bg3->Detect Sol_Ns2 Add Protease Inhibitors Sol_Ns1->Sol_Ns2 Sol_Ns3 Reduce Protein Load Sol_Ns2->Sol_Ns3 Sol_Ns3->Prep

Caption: Troubleshooting logic for this compound Western blotting.

This compound-Induced Immune Response in Celiac Disease

Avenin_Signaling cluster_ingestion Ingestion & Digestion cluster_presentation Antigen Presentation cluster_activation T-Cell Activation & Response Oats Oat Ingestion This compound This compound Protein Oats->this compound Peptides This compound Peptides This compound->Peptides APC Antigen Presenting Cell (e.g., Dendritic Cell) Peptides->APC Uptake HLA HLA-DQ2 APC->HLA Presents Peptide TCell CD4+ T-Cell HLA->TCell Activates Cytokines Pro-inflammatory Cytokines (e.g., IL-2, IFN-γ) TCell->Cytokines Inflammation Mucosal Inflammation & Symptoms Cytokines->Inflammation

Caption: this compound's role in the celiac disease immune response.

References

Technical Support Center: Avenin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with avenin extracts. Our goal is to help you overcome common challenges and ensure the highest purity of your this compound preparations for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminating proteins in this compound extracts?

A1: The most frequently encountered contaminating proteins in this compound extracts are α-amylase/trypsin inhibitors, which have a molecular weight of around 14.1 kDa. Other potential protein contaminants include albumins and globulins, which are soluble in water or salt solutions and may not be completely removed during the initial ethanol-based extraction. Additionally, depending on the purity of the oat source, contamination from other cereals like wheat, barley, or rye can introduce gluten-like proteins.[1]

Q2: What non-protein contaminants are typically found in this compound extracts?

A2: Besides contaminating proteins, crude this compound extracts can contain significant amounts of starch, β-glucan, and free sugars.[2][3] Lipids can also be present and may interfere with certain purification steps by causing the this compound to float during centrifugation.

Q3: What is a realistic purity and yield to expect from this compound extraction?

A3: Using optimized methods like chill precipitation, it is possible to achieve high purity and yield. For instance, a large-scale extraction from 400 kg of wheat-free oats yielded 2 kg of this compound extract that was 85% protein, of which 96% was this compound. This resulted in a final product with low levels of starch (1.8%), β-glucan (0.2%), and free sugars (1.8%).

Q4: How can I assess the purity of my this compound extract?

A4: A multi-pronged approach is recommended for accurately assessing this compound purity:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a fundamental technique to visualize the protein profile of your extract and identify contaminating proteins of different molecular weights.

  • Western Blot: Using antibodies specific to potential contaminants (e.g., anti-gliadin antibodies for wheat contamination) can confirm the presence or absence of specific impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates proteins based on their hydrophobicity and can provide a quantitative assessment of this compound purity.

  • Mass Spectrometry (e.g., MALDI-TOF, LC-MS/MS): Mass spectrometry provides precise molecular weight information and can definitively identify both this compound and any contaminating proteins.

Troubleshooting Guides

Issue 1: Low this compound Yield

Symptom: The final amount of purified this compound is significantly lower than expected.

Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the oat flour is thoroughly suspended in the ethanol solution. Increase the extraction time or perform additional extraction steps on the pellet. The optimal extraction time can be between 90 minutes and 2 days.
This compound Loss During Precipitation If using chill precipitation, ensure the extract is sufficiently cooled (around 4°C) to allow for complete precipitation. For solvent precipitation, optimize the final ethanol concentration; concentrations between 66-90% are effective.
Proteolytic Degradation Work quickly and at low temperatures during extraction to minimize the activity of endogenous proteases. Consider adding protease inhibitors to your extraction buffer.
Inaccurate Protein Quantification Use a reliable protein quantification method, such as the Bradford assay, and ensure your standards are appropriate for this compound.
Issue 2: Persistent Protein Contamination

Symptom: SDS-PAGE or Western blot analysis shows the presence of non-avenin protein bands in the final product.

Possible Cause Troubleshooting Step
Inefficient Initial Extraction The initial ethanol extraction is selective for prolamins like this compound. Ensure the correct ethanol concentration (typically 50-70% v/v) is used to minimize the co-extraction of other protein classes.
Co-purification of Similar Proteins If contaminating proteins have similar properties to this compound, further purification steps are necessary. Consider using size-exclusion chromatography (SEC) to separate proteins based on size or ion-exchange chromatography (IEX) to separate based on charge.
Cross-Contamination from Other Cereals Ensure that the starting oat material is certified gluten-free to avoid contamination from wheat, barley, or rye. Use dedicated lab equipment for this compound extraction to prevent cross-contamination.
Protein Aggregation Protein aggregates can trap contaminants. Ensure complete solubilization of the this compound extract before loading it onto a chromatography column. This can be facilitated by using denaturing agents like urea if compatible with downstream applications.
Issue 3: Presence of Non-Protein Contaminants

Symptom: The final this compound product has a sticky or viscous consistency, or analysis reveals high levels of carbohydrates or lipids.

Possible Cause Troubleshooting Step
High Starch or β-Glucan Content The chill precipitation method is effective at reducing these contaminants. Alternatively, enzymatic digestion with amylase can be used to break down starch, followed by a separation step like ultrafiltration.
Lipid Contamination If a lipid layer forms during centrifugation, it can be physically removed. For persistent lipid contamination, a solvent extraction with a non-polar solvent like hexane can be performed, though this may denature the protein. Centrifugation at low speeds can also help pellet the protein while leaving lipids in the supernatant.
High Sugar Content Dialysis or buffer exchange using size-exclusion chromatography can effectively remove small molecules like sugars from the protein extract.

Experimental Protocols

This compound Extraction with Ethanol and Chill Precipitation

This protocol is adapted from a large-scale purification method and is effective for obtaining high-purity this compound.

  • Extraction:

    • Mix oat flour with 50% (v/v) ethanol at a ratio of 1:1.5 (w/v).

    • Stir the suspension regularly for at least 90 minutes at room temperature.

    • Centrifuge at a low speed (e.g., 500 x g) for 5 minutes to pellet the flour.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with fresh 50% ethanol and pool the supernatants.

  • Chill Precipitation:

    • Cool the pooled supernatant to 4°C. A milky white precipitate of this compound will form.

    • Centrifuge the chilled extract at a higher speed (e.g., 5,000 x g) to pellet the precipitated this compound.

    • Discard the supernatant.

  • Washing and Drying:

    • Wash the this compound pellet with cold water to remove residual ethanol and soluble contaminants.

    • Lyophilize (freeze-dry) the washed pellet to obtain a purified this compound powder.

Purity Analysis by SDS-PAGE
  • Sample Preparation:

    • Dissolve a small amount of the purified this compound in a sample buffer containing SDS and a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Heat the sample at 95-100°C for 5 minutes to denature the proteins.

  • Electrophoresis:

    • Load the denatured sample and a molecular weight marker into the wells of a polyacrylamide gel (a 12.5% gel is suitable for avenins).

    • Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.

    • Destain the gel to reduce the background and enhance the visibility of the protein bands.

    • Analyze the resulting bands to assess the purity of the this compound extract, comparing it to the molecular weight marker and looking for the presence of non-avenin bands.

Data Presentation

Table 1: Purity and Composition of this compound Extract from Chill Precipitation Method

ComponentConcentration (% Dry Weight)
Protein 85.0%
This compound (as % of total protein)96.0%
Starch 1.8%
β-Glucan 0.2%
Free Sugars 1.8%
Other Sugars 2.8%

Data adapted from Tanner et al. (2019).

Table 2: Common Contaminants and Their Molecular Weights

ContaminantTypical Molecular Weight (kDa)Primary Removal Method
α-amylase/trypsin inhibitors~14Chromatography (SEC or IEX)
Albumins/GlobulinsVariable (typically 20-70)Selective extraction, Chromatography
Gluten-like proteins (from contamination)Variable (gliadins ~29-70)Use of certified gluten-free oats

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_final Step 3: Final Product oat_flour Oat Flour ethanol_extraction Mix with 50% Ethanol oat_flour->ethanol_extraction centrifuge1 Centrifuge (500 x g) ethanol_extraction->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Pellet centrifuge1->pellet1 pooled_supernatant Pooled Supernatant supernatant1->pooled_supernatant repeat_extraction Repeat Extraction on Pellet pellet1->repeat_extraction repeat_extraction->centrifuge1 chill_precipitation Chill to 4°C pooled_supernatant->chill_precipitation centrifuge2 Centrifuge (5,000 x g) chill_precipitation->centrifuge2 avenin_pellet This compound Pellet centrifuge2->avenin_pellet supernatant2 Discard Supernatant (Soluble Contaminants) centrifuge2->supernatant2 wash Wash with Cold Water avenin_pellet->wash lyophilize Lyophilize wash->lyophilize purified_this compound Purified this compound Powder lyophilize->purified_this compound

Caption: Workflow for this compound Purification using Chill Precipitation.

troubleshooting_logic start This compound Purification Complete purity_check Assess Purity (SDS-PAGE, HPLC, MS) start->purity_check pure Purity Acceptable Proceed to Downstream Applications purity_check->pure Yes impure Purity Unacceptable purity_check->impure No contaminant_type Identify Contaminant Type impure->contaminant_type protein_contaminant Protein Contaminants contaminant_type->protein_contaminant Protein non_protein_contaminant Non-Protein Contaminants (Starch, Lipids, Sugars) contaminant_type->non_protein_contaminant Non-Protein chromatography Further Purification: Size-Exclusion or Ion-Exchange Chromatography protein_contaminant->chromatography optimize_precipitation Optimize Precipitation/ Consider Enzymatic Digestion or Dialysis non_protein_contaminant->optimize_precipitation re_assess Re-assess Purity chromatography->re_assess optimize_precipitation->re_assess re_assess->pure Purity Acceptable re_assess->impure Still Impure (Re-evaluate entire process)

Caption: Logical Flow for Troubleshooting this compound Purity Issues.

References

Cross-reactivity issues with avenin ELISA kits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cross-reactivity issues with avenin ELISA kits.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound is a prolamin protein found in oats. While most individuals with celiac disease can tolerate pure, uncontaminated oats, some studies have indicated that certain this compound peptides may elicit an immune response in a subset of patients. Accurate detection of this compound is crucial for food safety, particularly for verifying the gluten-free status of oat-containing products, and for research into the immunogenicity of different oat cultivars.

Q2: What is the primary cause of cross-reactivity in this compound ELISA kits?

A2: The primary cause of cross-reactivity stems from the antibodies used in the ELISA kit, which may recognize homologous amino acid sequences present in both this compound and other gluten proteins like gliadin (from wheat), hordein (from barley), and secalin (from rye).[1][2] This is particularly noted with monoclonal antibodies such as G12 and, in some cases, R5, which are commonly used in gluten detection assays.[1][2][3] These antibodies can bind to epitopes on this compound that are similar, but not identical, to the toxic gluten epitopes they were designed to detect, leading to a false-positive signal.

Q3: Can different oat cultivars lead to varying levels of cross-reactivity?

A3: Yes, studies have demonstrated that the level of cross-reactivity can significantly differ between various oat cultivars. Some cultivars naturally express higher levels of this compound proteins with sequences that are more likely to be recognized by the antibodies in gluten ELISA kits. This variability is an important consideration when testing oat-based samples. In a study of 132 oat cultivars, the mean content of cross-reactive gluten peptides detected by a G12-based ELISA was 7.2 mg/kg, with some cultivars showing levels above 16 mg/kg.

Q4: Are there ELISA kits specifically designed to detect this compound without cross-reactivity to other gluten proteins?

A4: Yes, newer ELISA kits have been developed to specifically detect oat avenins without cross-reacting with prolamins from wheat, rye, or barley. These kits are essential for accurately quantifying oat protein content and can be used in conjunction with traditional gluten assays for a comprehensive analysis of gluten-containing cereals.

Troubleshooting Guide

Issue 1: High Background or Suspected False-Positive Results

High background or results indicating gluten contamination in a supposedly pure oat sample can be indicative of cross-reactivity.

Potential Cause Recommended Solution
Antibody Cross-Reactivity with this compound 1. Confirm Antibody Specificity: Review the ELISA kit's technical datasheet for information on cross-reactivity with oat varieties. 2. Use an Oat-Specific ELISA: If quantifying oat protein is the goal, switch to an ELISA kit specifically validated for this compound detection with no cross-reactivity to other gluten proteins. 3. Orthogonal Method Validation: Confirm positive results with an alternative method, such as Western blot or mass spectrometry, to verify the presence of gluten contaminants versus this compound cross-reactivity.
Insufficient Washing 1. Increase Wash Steps: Increase the number and vigor of wash steps between antibody incubations to remove non-specifically bound antibodies. 2. Check Washer Performance: If using an automated plate washer, ensure all ports are clean and dispensing wash buffer evenly across the plate.
Contaminated Reagents 1. Use Fresh Buffers: Prepare fresh wash buffers and substrate solutions for each assay. 2. Proper Reagent Storage: Ensure all kit components are stored at the recommended temperatures and have not expired.
Issue 2: Inconsistent or Non-Reproducible Results

Variability between assays can be a significant issue, potentially stemming from procedural inconsistencies or the inherent variability in oat samples.

Potential Cause Recommended Solution
Inter-Assay Procedural Variation 1. Standardize Protocols: Adhere strictly to the same protocol for all assays, including incubation times and temperatures. 2. Use Internal Controls: Include well-characterized internal positive and negative controls in every assay to monitor performance.
Oat Cultivar Variability 1. Characterize Samples: If possible, identify the cultivar of the oat sample being tested, as this can influence the level of cross-reactivity. 2. Homogenize Samples: Ensure thorough homogenization of solid samples to obtain a representative test portion.
Pipetting Errors 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and used carefully to ensure accurate reagent and sample volumes. 2. Perform Replicates: Run samples and standards in duplicate or triplicate to improve accuracy.

Quantitative Data Summary

The following table summarizes the levels of cross-reactivity observed in various studies using gluten-specific ELISA kits on oat samples.

ELISA Antibody Oat Cultivars Studied Mean Cross-Reactivity (mg/kg or ppm) Range of Cross-Reactivity (mg/kg or ppm) Reference
G121327.2<4 to >20
Not SpecifiedMultipleNot SpecifiedIn most samples <20; in a few, >80
R519Not Specified3 varieties exceeded 20 ppm gluten equivalent

Experimental Protocols

General Protocol for Antibody Specificity Testing (Western Blot)

This protocol outlines a general procedure to verify the specificity of a primary antibody and assess its cross-reactivity with this compound.

  • Protein Extraction:

    • Extract total protein from oat flour, as well as from wheat, barley, and rye flour (as controls), using a suitable extraction buffer (e.g., 60% ethanol).

  • SDS-PAGE:

    • Separate the extracted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of total protein for each sample.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (the same one used in the ELISA kit) at the recommended dilution overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 6.

  • Detection:

    • Add an HRP substrate and visualize the protein bands using a chemiluminescence detection system. The presence of bands in the oat lane indicates cross-reactivity.

Visualizations

Cross_Reactivity_Pathway cluster_elisa This compound ELISA cluster_samples Sample Proteins cluster_results ELISA Results ELISA_Ab Primary Antibody (e.g., G12, R5) True_Positive True Positive Signal ELISA_Ab->True_Positive Correct Detection False_Positive False Positive Signal (Cross-Reactivity) ELISA_Ab->False_Positive Incorrect Detection Gluten Gluten (Wheat, Barley, Rye) Target Epitope Gluten->ELISA_Ab Specific Binding This compound This compound (Oats) Homologous Epitope This compound->ELISA_Ab Non-Specific Binding

Caption: Logical relationship of antibody cross-reactivity in this compound ELISA.

Troubleshooting_Workflow Start High Background or Suspected False Positive Check_Kit_Specs Review Kit Datasheet for Oat Cross-Reactivity Start->Check_Kit_Specs Increase_Washing Increase Wash Steps and Check Washer Start->Increase_Washing Use_Fresh_Reagents Prepare Fresh Buffers and Substrate Start->Use_Fresh_Reagents Cross_Reactivity_Known Is Cross-Reactivity with Oats Mentioned? Check_Kit_Specs->Cross_Reactivity_Known Re_Run_Assay Re-Run Assay Increase_Washing->Re_Run_Assay Use_Fresh_Reagents->Re_Run_Assay Validate_with_Ortho_Method Validate with Western Blot or Mass Spectrometry Cross_Reactivity_Known->Validate_with_Ortho_Method Yes Cross_Reactivity_Known->Re_Run_Assay No Use_Avenin_Specific_Kit Use this compound-Specific ELISA Kit Validate_with_Ortho_Method->Use_Avenin_Specific_Kit Problem_Resolved Problem Resolved? Re_Run_Assay->Problem_Resolved Problem_Resolved->Use_Avenin_Specific_Kit Yes, but want oat-specific data Contact_Support Contact Technical Support Problem_Resolved->Contact_Support No

Caption: Troubleshooting workflow for suspected false positives in this compound ELISA.

References

How to improve the solubility of avenin for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubilization of avenin for experimental purposes.

Troubleshooting Guide: Common this compound Solubility Issues

This guide addresses common problems encountered when trying to dissolve this compound.

Issue 1: this compound fails to dissolve in aqueous buffers.

  • Cause: this compound is a prolamin protein, characterized by its high content of proline and glutamine, which makes it generally insoluble in water and neutral salt solutions.[1]

  • Solution:

    • Primary Method (Alcoholic Solvents): this compound is soluble in alcohol-water mixtures. The most effective concentration is typically between 40-60% (v/v) ethanol.[2][3][4] Isopropanol can also be used.[5]

    • Alternative Method (Dilute Acids): this compound can be dissolved in dilute acids, such as 0.01 M acetic acid (pH 1.8).

    • Organic Solvents: this compound is reported to be soluble in DMSO.

Issue 2: this compound precipitates out of the solution.

  • Cause: Changes in solvent polarity or temperature can cause this compound to precipitate. For instance, diluting a 50% ethanol extract with water or increasing the ethanol concentration to 90% can induce precipitation. Chilling an ethanol extract can also be used for selective precipitation.

  • Troubleshooting Steps:

    • Maintain the optimal solvent concentration (40-60% ethanol).

    • Avoid drastic temperature changes unless precipitation is the desired outcome.

    • If precipitation occurs after adding other reagents, consider the compatibility of those reagents with the this compound solution.

Issue 3: Incomplete solubilization, even with appropriate solvents.

  • Cause: Some avenins exist as polymers linked by disulfide bonds, making them less soluble, similar to glutenin in wheat. These polymeric forms require reducing conditions to be solubilized.

  • Solution:

    • Add a Reducing Agent: Incorporate a reducing agent like dithiothreitol (DTT) into your solubilization buffer. A common protocol uses 8 M urea, 1% DTT, and 20 mM triethylamine (pH 6).

    • Consider the this compound Source: The proportion of monomeric and polymeric avenins can vary between oat cultivars.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving commercially available purified this compound?

For most applications, a solution of 40-60% (v/v) aqueous ethanol is the recommended starting point. If this fails, consider using 8 M urea with a reducing agent like DTT.

Q2: Can I use sonication or homogenization to improve this compound solubility?

While not extensively documented for pure this compound, high-pressure homogenization has been shown to increase the solubility of oat protein preparations and reduce particle size. Gentle sonication could potentially aid in dispersing aggregates, but care should be taken to avoid protein denaturation due to excessive heat.

Q3: How does pH affect this compound solubility?

For some oat protein preparations, solubility is relatively stable across a pH range of 3.14 to 6.42. However, this compound can be dissolved in dilute acidic solutions (e.g., pH 1.8), which is often used for subsequent enzymatic digestion.

Q4: Are there any additives that can enhance this compound solubility?

Proline has been shown to increase the solubility of sparingly soluble proteins and prevent their precipitation. Given that this compound is naturally rich in proline, the addition of free L-proline to the buffer could potentially enhance its solubility, although specific protocols for this compound are not widely published.

Data Presentation

Table 1: Solvent Systems for this compound Solubilization

Solvent SystemConcentrationTarget this compound FormReference(s)
Aqueous Ethanol40-60% (v/v)Monomeric Avenins
Aqueous Isopropanol55% (v/v) with 2% (w/v) DTTMonomeric & Polymeric
Urea with Reducing Agent8 M Urea, 1% (w/v) DTT, 20 mM Triethylamine (pH 6)Total this compound (Monomeric & Polymeric)
Dilute Acetic Acid0.01 M (pH 1.8)Total this compound for Digestion
Dimethyl Sulfoxide (DMSO)Not specifiedGeneral Solubility

Table 2: Composition of a Purified this compound Extract

ComponentConcentration (Dry Weight)
Protein (this compound)~85% (of which 96% is this compound)
Starch1.8%
β-Glucan0.2%
Free Sugars1.8%
Data from a specific chill precipitation method.

Experimental Protocols

Protocol 1: Basic Solubilization of Monomeric this compound

  • Weigh the desired amount of purified this compound powder.

  • Prepare a 50% (v/v) aqueous ethanol solution.

  • Add the ethanol solution to the this compound powder to achieve the target concentration.

  • Vortex or stir the mixture at room temperature until the this compound is fully dissolved.

  • Centrifuge the solution to pellet any insoluble material.

Protocol 2: Solubilization of Total this compound (Including Polymeric Forms)

  • Prepare a solubilization buffer consisting of 8 M urea, 1% (w/v) dithiothreitol (DTT), and 20 mM triethylamine, adjusted to pH 6.0.

  • Add the buffer to the purified this compound sample.

  • Incubate the mixture overnight at room temperature with gentle agitation to ensure complete dissolution and reduction of disulfide bonds.

  • This solution is suitable for applications like SDS-PAGE analysis.

Visualizations

AveninSolubilityWorkflow cluster_start Starting Material cluster_solubilization Solubilization cluster_analysis Result This compound Purified this compound Powder Solvent Add Solvent (e.g., 50% Ethanol) This compound->Solvent Mix Vortex / Stir Solvent->Mix Centrifuge Centrifuge Mix->Centrifuge Supernatant Solubilized this compound (Supernatant) Centrifuge->Supernatant Success Pellet Insoluble Material (Pellet) Centrifuge->Pellet Issue

Caption: General workflow for the solubilization of this compound.

TroubleshootingAveninSolubility Start This compound Not Dissolving? CheckSolvent Is the solvent 40-60% Ethanol? Start->CheckSolvent UseEthanol Action: Use 40-60% Ethanol CheckSolvent->UseEthanol No CheckReducing Is a reducing agent present (for polymeric this compound)? CheckSolvent->CheckReducing Yes UseEthanol->CheckReducing AddDTT Action: Add DTT (e.g., in 8M Urea) CheckReducing->AddDTT No ConsiderAlternatives Still issues? Consider alternative solvents (Dilute Acid, DMSO) CheckReducing->ConsiderAlternatives Yes AddDTT->ConsiderAlternatives

Caption: Troubleshooting decision tree for this compound solubility issues.

FactorsAffectingSolubility cluster_factors Influencing Factors center This compound Solubility Solvent Solvent Polarity (Ethanol %) center->Solvent Reducing Reducing Agents (DTT) center->Reducing pH pH (Acidity) center->pH Temp Temperature center->Temp Structure Protein Structure (Monomer vs. Polymer) center->Structure

Caption: Key factors that influence the solubility of this compound.

References

Technical Support Center: Quantifying Avenin in Processed Foods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of avenin in processed foods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying this compound in processed foods?

A1: The primary challenges stem from the inherent properties of this compound and the effects of food processing. These include:

  • This compound Heterogeneity: There is significant diversity in this compound sequences among different oat cultivars. This can lead to variable antibody recognition and inconsistent quantification.[1][2]

  • Impact of Food Processing: Thermal processing, such as baking, can alter the structure of this compound proteins, leading to aggregation and reduced solubility.[3] This can mask antibody epitopes or hinder protein extraction, resulting in underestimation.[4]

  • Matrix Effects: The complex biochemical environment of processed foods (e.g., high fat, sugar, or acid content) can interfere with analytical methods, reducing extraction efficiency and assay sensitivity.

  • Antibody Cross-Reactivity: Some monoclonal antibodies used in commercial gluten detection kits (like G12 and R5) can cross-react with this compound epitopes, leading to false positives or inaccurate quantification of gluten contamination versus inherent this compound content.

  • Lack of Standardized Reference Materials: The variability in this compound content and structure across oat varieties makes it challenging to develop a universal standard for calibration, impacting the comparability of results between different laboratories and methods.

Q2: Which analytical methods are most commonly used for this compound quantification?

A2: The three main techniques employed for this compound quantification are:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used method due to its sensitivity and high throughput. It relies on antibodies to detect and quantify this compound. Both sandwich and competitive ELISA formats are available.

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS offer high specificity and can identify and quantify specific this compound peptides, overcoming the cross-reactivity issues of some ELISAs.

  • Polymerase Chain Reaction (PCR): Real-time PCR (qPCR) detects and quantifies oat DNA. While it doesn't directly measure the this compound protein, it is a highly sensitive and specific method for detecting the presence of oats in a food product, which can be correlated to potential this compound content.

Q3: How does food processing affect this compound detection by ELISA?

A3: Food processing, particularly heat treatment, can cause this compound proteins to denature and form aggregates through disulfide bonds and other cross-links. This can lead to:

  • Reduced Protein Extractability: Aggregated proteins are less soluble in standard extraction buffers, leading to incomplete extraction and subsequent underestimation of the this compound content.

  • Masking of Antibody Binding Sites: The altered protein structure can hide the specific epitopes that the ELISA antibodies are designed to recognize, resulting in a weaker signal and lower quantified values.

Troubleshooting Guides

ELISA (Enzyme-Linked Immunosorbent Assay)
Problem Possible Causes Solutions
Weak or No Signal Incomplete protein extraction from the food matrix.- Use a more robust extraction buffer containing reducing agents (e.g., DTT) and detergents (e.g., SDS) to break down protein aggregates, especially for highly processed samples.- Optimize the extraction protocol by adjusting time, temperature, and agitation.
This compound epitopes are masked due to processing.- Try a different ELISA kit with antibodies targeting a different this compound epitope.- Use an extraction method that includes a denaturation step to unfold the proteins.
Low this compound content in the sample.- Concentrate the sample extract before performing the ELISA.- Increase the amount of sample used for extraction.
Reagent or procedural error.- Ensure all reagents are prepared correctly and are not expired.- Verify pipetting accuracy and follow the kit protocol precisely.
High Background Non-specific binding of antibodies.- Increase the number of washing steps or the duration of each wash.- Optimize the concentration of the blocking buffer.
Cross-reactivity of the detection antibody.- Run appropriate controls to check for cross-reactivity with other ingredients in the food matrix.- Use a more specific monoclonal antibody if available.
Contaminated reagents or plate.- Use fresh, sterile buffers and reagents.- Ensure the plate wells are clean and handled carefully to avoid contamination.
High Variability Between Replicates Inhomogeneous sample.- Thoroughly homogenize the food sample before extraction.- Ensure the extracted sample is well-mixed before adding to the ELISA plate.
Pipetting inconsistencies.- Calibrate pipettes regularly.- Use a consistent pipetting technique for all wells.
Edge effects on the plate.- Avoid using the outer wells of the plate if edge effects are suspected.- Ensure even temperature distribution during incubation by avoiding stacking plates.
Mass Spectrometry (MS)
Problem Possible Causes Solutions
Poor Signal Intensity Inefficient protein digestion.- Optimize the trypsin (or other protease) digestion protocol (enzyme-to-protein ratio, incubation time, and temperature).- Ensure complete reduction and alkylation of disulfide bonds before digestion.
Low sample concentration.- Concentrate the peptide sample before LC-MS/MS analysis.- Increase the injection volume if possible.
Ion suppression from matrix components.- Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances.- Optimize the liquid chromatography method to better separate the target peptides from matrix components.
Instrument not properly tuned or calibrated.- Perform regular tuning and mass calibration of the mass spectrometer.
Inaccurate Mass Measurement Incorrect instrument calibration.- Recalibrate the mass spectrometer using an appropriate calibration standard.
Instrument drift.- Allow the instrument to stabilize before analysis.- Perform periodic recalibration during long analytical runs.
Poor Reproducibility Inconsistent sample preparation.- Standardize all steps of the sample preparation workflow, from extraction to digestion and cleanup.- Use an internal standard for normalization.
Variability in chromatographic separation.- Equilibrate the LC column thoroughly before each run.- Monitor and maintain consistent mobile phase composition and flow rate.
Real-Time PCR (qPCR)
Problem Possible Causes Solutions
No Amplification or High Ct Values Poor DNA quality or low yield.- Use a DNA extraction kit specifically designed for food matrices to remove inhibitors.- Optimize the DNA extraction protocol for the specific food type.
PCR inhibitors in the sample extract.- Dilute the DNA template to reduce the concentration of inhibitors.- Use a PCR master mix that is more resistant to inhibitors.
Incorrect primer/probe design or concentration.- Verify that the primers and probe are specific to oat DNA.- Optimize the primer and probe concentrations.
Suboptimal annealing temperature.- Perform a temperature gradient PCR to determine the optimal annealing temperature.
Amplification in No-Template Control (NTC) Contamination of reagents or workspace.- Use dedicated PCR workstations and aerosol-resistant pipette tips.- Aliquot reagents to avoid contaminating stock solutions.
Primer-dimer formation.- Redesign primers to have a lower propensity for self-dimerization.- Optimize the annealing temperature and primer concentrations.
Low PCR Efficiency Suboptimal reaction conditions.- Optimize the concentrations of MgCl2 and dNTPs in the reaction mix.- Ensure the thermal cycler is properly calibrated.
Degraded DNA template.- Store DNA extracts at -20°C or below.- Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Comparison of this compound Quantification Methods

Method Principle Typical Limit of Quantification (LOQ) Advantages Disadvantages
ELISA Antibody-based detection of this compound protein.2-5 ppm (for gluten, this compound-specific assays may vary)- High sensitivity- High throughput- Relatively low cost- Susceptible to matrix effects- Antibody cross-reactivity can lead to inaccurate results- Food processing can impact protein detection
LC-MS/MS Separation and mass-based detection of specific this compound peptides.0.5-10 ppm (protein)- High specificity and accuracy- Can identify specific this compound variants- Less prone to cross-reactivity issues- Higher equipment cost- More complex sample preparation- Lower throughput than ELISA
Real-Time PCR Amplification and quantification of oat-specific DNA sequences.0.5-5 ppm (ingredient)- Extremely high sensitivity and specificity- Robust to food processing effects on proteins- Indirectly measures this compound by quantifying oat DNA- DNA may be degraded in highly processed foods- Does not provide information on the protein itself

Experimental Protocols

Protocol 1: this compound Extraction from Baked Goods for ELISA

This protocol is adapted for the extraction of this compound from complex matrices like bread or cookies.

  • Sample Homogenization:

    • Grind the baked product into a fine, homogeneous powder using a food processor or mortar and pestle.

  • Extraction Solution Preparation:

    • Prepare an extraction cocktail containing 60% (v/v) ethanol. For highly processed foods, a reducing extraction buffer may be necessary. A common example is the "Cocktail" solution (patented by R-Biopharm) or a buffer containing urea and a reducing agent like dithiothreitol (DTT).

  • Extraction Procedure:

    • Weigh 1 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of the extraction solution.

    • Vortex vigorously for 1 minute.

    • Incubate at 50°C for 40 minutes with continuous shaking.

    • Centrifuge at 2500 x g for 10 minutes at room temperature.

    • Carefully collect the supernatant for ELISA analysis. The supernatant may need to be diluted with the assay buffer provided in the ELISA kit.

Protocol 2: LC-MS/MS Quantification of this compound Peptides

This protocol outlines a general workflow for the quantification of this compound using LC-MS/MS.

  • Protein Extraction:

    • Extract total protein from the homogenized food sample using a buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT). A common extraction solution is 50% (v/v) propan-1-ol with 1% (w/v) DTT.

  • Reduction and Alkylation:

    • To the protein extract, add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate the free sulfhydryl groups.

  • Enzymatic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to stop the reaction.

    • Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other interfering substances.

  • LC-MS/MS Analysis:

    • Resuspend the cleaned peptides in a mobile phase A (e.g., 0.1% formic acid in water).

    • Inject the sample onto a C18 reversed-phase LC column.

    • Separate the peptides using a gradient of mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Analyze the eluting peptides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode, targeting specific this compound peptide transitions.

Protocol 3: Real-Time PCR for Oat DNA Detection

This protocol provides a general outline for detecting oat DNA in a food sample.

  • DNA Extraction:

    • Homogenize the food sample thoroughly.

    • Use a commercial DNA extraction kit specifically designed for food matrices, as these are optimized to remove common PCR inhibitors like fats and polysaccharides. Follow the manufacturer's instructions.

  • DNA Quantification and Quality Check:

    • Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). A 260/280 nm ratio of ~1.8 is indicative of pure DNA.

  • qPCR Reaction Setup:

    • Prepare a master mix containing a qPCR master mix (with DNA polymerase, dNTPs, and buffer), oat-specific primers, and a fluorescent probe.

    • Add a specific amount of the extracted DNA template (e.g., 50 ng) to each reaction well.

    • Include positive controls (oat DNA) and no-template controls (NTC) in each run.

  • Thermal Cycling and Data Analysis:

    • Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

    • Analyze the amplification data to determine the cycle threshold (Ct) values. The presence of oats is confirmed by a Ct value below a certain cutoff (typically <35-40), while the NTC should show no amplification.

Visualizations

Experimental_Workflow_for_Avenin_Quantification cluster_sample_prep Sample Preparation cluster_elisa ELISA cluster_ms Mass Spectrometry cluster_pcr Real-Time PCR Homogenization Homogenize Processed Food Extraction Protein/DNA Extraction Homogenization->Extraction ELISA_Assay Perform ELISA Extraction->ELISA_Assay Protein Extract Digestion Protein Digestion (Trypsin) Extraction->Digestion Protein Extract qPCR Perform qPCR Extraction->qPCR DNA Extract Data_Analysis_E Quantify this compound (ng/mg) ELISA_Assay->Data_Analysis_E LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis_MS Quantify this compound Peptides LC_MS->Data_Analysis_MS Data_Analysis_PCR Quantify Oat DNA (copies) qPCR->Data_Analysis_PCR

References

How to minimize variability in avenin T-cell proliferation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in avenin T-cell proliferation assays.

Troubleshooting Guides

This section addresses common issues encountered during this compound T-cell proliferation assays, providing potential causes and recommended solutions to ensure data accuracy and reproducibility.

Issue 1: High Background Proliferation in Unstimulated Control Wells

High background proliferation in negative control wells can mask true antigen-specific responses and lead to false-negative results.

Potential CauseRecommended Solution
Poor Cell Health: Stressed or dying cells can non-specifically take up proliferation dyes or release signals that stimulate other cells.- Ensure high cell viability (>95%) before starting the assay. - Allow cells to rest for a few hours after thawing before labeling and stimulation.
Reagent Contamination: Media, serum, or other reagents may be contaminated with mitogens or endotoxins.- Use fresh, high-quality, and endotoxin-tested reagents. - Heat-inactivate serum to denature complement and other potentially activating factors.
Inappropriate Dye Concentration: High concentrations of proliferation dyes (e.g., CFSE) can be toxic to cells, leading to non-specific proliferation of surviving cells.- Titrate the proliferation dye to determine the optimal concentration that provides bright staining with minimal toxicity.
Over-manipulation of Cells: Excessive pipetting or harsh centrifugation can cause cell stress and activation.- Handle cells gently throughout the protocol. - Use appropriate centrifugation speeds and durations.

Issue 2: Low or No Proliferation in this compound-Stimulated Wells

The absence of a proliferative response to this compound can be due to several factors, ranging from the experimental setup to the inherent biology of the T-cell response.

Potential CauseRecommended Solution
Suboptimal this compound Concentration: The concentration of the this compound peptide may be too low to induce a detectable response or too high, causing activation-induced cell death.- Perform a dose-response experiment with a range of this compound concentrations to determine the optimal stimulating dose.
Low Frequency of this compound-Specific T-Cells: The precursor frequency of T-cells specific for a particular this compound epitope may be very low in the donor sample.- Increase the number of cells seeded per well. - Consider using T-cell enrichment techniques if a specific T-cell subset is being targeted.
Poor Antigen Presentation: Antigen-presenting cells (APCs) may not be functioning optimally.- Ensure a sufficient number of healthy APCs are present in the culture. - For purified T-cell assays, ensure the addition of functional, irradiated, or mitomycin-C-treated APCs.
Inappropriate Incubation Time: The culture duration may be too short for sufficient cell divisions to occur.- Optimize the incubation time; typically, 4-7 days are required for robust proliferation in response to peptide antigens.
Variability in this compound Preparations: Different batches or preparations of this compound can have varying purity and immunogenicity.- Use a well-characterized and consistent source of this compound. - Test new batches of this compound for activity before use in critical experiments.

Issue 3: High Variability Between Replicate Wells

Inconsistent results between replicate wells can compromise the statistical power of the experiment and make data interpretation difficult.

Potential CauseRecommended Solution
Inaccurate Cell Seeding: Uneven distribution of cells across the plate is a common source of variability.- Ensure the cell suspension is homogenous before and during plating. - Use calibrated pipettes and proper pipetting techniques.
"Edge Effects" in Culture Plates: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and cell stress.- Avoid using the outer wells of the plate for experimental samples. - Fill the outer wells with sterile water or media to maintain humidity.
Inconsistent Reagent Addition: Variations in the volume of this compound, media, or other reagents added to each well.- Use a multichannel pipette for adding reagents to multiple wells simultaneously. - Be meticulous and consistent with all pipetting steps.
Instrument Variability: Fluctuations in incubator temperature or CO2 levels can affect cell growth and proliferation.- Ensure the incubator is properly calibrated and maintained. - Avoid opening the incubator door frequently during the culture period.

Frequently Asked Questions (FAQs)

Q1: What is a typical positive response in an this compound T-cell proliferation assay?

A1: A common metric for a positive response is a Stimulation Index (SI) of 3 or greater. The SI is calculated by dividing the proliferation in the this compound-stimulated wells by the proliferation in the unstimulated control wells. However, the definition of a positive response should be established based on internal controls and the specific goals of the experiment.

Q2: How does the choice of oat cultivar affect the T-cell response?

A2: Different oat cultivars can have varying levels of immunogenicity. Some studies have shown that certain this compound peptides from specific oat varieties are more potent in stimulating T-cell responses in individuals with celiac disease. Therefore, it is crucial to document the source and cultivar of the this compound used in the assay.

Q3: Can I use cryopreserved PBMCs for this compound T-cell proliferation assays?

A3: Yes, cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) can be used. However, it is essential to have a robust cryopreservation and thawing protocol to ensure high cell viability and functionality. It is recommended to allow the cells to rest for a few hours after thawing before proceeding with the assay.

Q4: What are the key cytokines to measure in parallel with proliferation?

A4: Measuring cytokine production can provide additional insights into the nature of the T-cell response. For this compound-specific responses, particularly in the context of celiac disease, measuring pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) is highly relevant.

Q5: How can I be sure the observed response is specific to this compound and not due to contamination?

A5: It is critical to use highly purified this compound preparations that are free from other gluten proteins (e.g., gliadin, hordein). Including a negative control with an irrelevant peptide and a positive control with a known T-cell mitogen (e.g., phytohemagglutinin) or anti-CD3/CD28 beads can help validate the specificity of the response.

Quantitative Data Summary

The following tables summarize representative quantitative data from this compound T-cell proliferation assays. Note that these values can vary significantly depending on the donor, the specific this compound peptide used, and the experimental conditions.

Table 1: Example of Stimulation Index (SI) in Response to this compound Stimulation

Donor StatusThis compound Concentration (µg/mL)Mean Stimulation Index (SI)Range of SI
Celiac Disease Patient504.82.5 - 8.2
Celiac Disease Patient1006.23.1 - 11.5
Healthy Control501.20.8 - 1.5
Healthy Control1001.30.9 - 1.6

Table 2: Proliferation and Cytokine Production in Response to Different Oat Cultivars

Oat CultivarThis compound Concentration (µg/mL)% Proliferating CD4+ T-CellsIFN-γ (pg/mL)IL-2 (pg/mL)
Cultivar A5012.5%850450
Cultivar B505.2%320180
Cultivar C502.1%11050
Unstimulated Control00.8%3515

Experimental Protocols

Protocol 1: CFSE-Based T-Cell Proliferation Assay for this compound

This protocol outlines a standard procedure for measuring this compound-specific T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Viability and Counting: Assess cell viability and count using a hemocytometer or an automated cell counter. Ensure viability is >95%.

  • CFSE Labeling:

    • Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and mix immediately.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium (containing 10% FBS).

    • Incubate on ice for 5 minutes, then wash the cells twice with complete RPMI.

  • Cell Plating and Stimulation:

    • Resuspend CFSE-labeled PBMCs at 2 x 10^6 cells/mL in complete RPMI.

    • Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.

    • Add 100 µL of complete RPMI containing this compound peptide at 2x the final desired concentration (e.g., 100 µg/mL for a final concentration of 50 µg/mL).

    • Set up unstimulated controls (media only) and positive controls (e.g., PHA or anti-CD3/CD28 beads).

  • Incubation: Culture the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Staining for Flow Cytometry:

    • Harvest cells from the plate.

    • Wash with FACS buffer (PBS + 2% FBS).

    • Stain with a viability dye (e.g., 7-AAD or a live/dead fixable dye) to exclude dead cells from the analysis.

    • Stain with fluorochrome-conjugated antibodies against cell surface markers of interest (e.g., CD3, CD4, CD8).

    • Wash and resuspend the cells in FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on live, single cells, and then on the T-cell population of interest (e.g., CD3+CD4+).

    • Analyze the CFSE dilution profile within the target gate to determine the percentage of proliferating cells and the division index.

Visualizations

T_Cell_Activation_Pathway This compound-Induced T-Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell cluster_costim This compound-Induced T-Cell Activation Pathway MHC_II MHC Class II TCR T-Cell Receptor (TCR) MHC_II->TCR Signal 1: Antigen Recognition Avenin_Peptide This compound Peptide Avenin_Peptide->MHC_II Processed & Presented Signal_Cascade Intracellular Signaling Cascade TCR->Signal_Cascade CD4 CD4 CD4->Signal_Cascade CD28 CD28 CD28->Signal_Cascade NFAT NFAT Signal_Cascade->NFAT AP1 AP-1 Signal_Cascade->AP1 NFkB NF-kB Signal_Cascade->NFkB Proliferation Proliferation NFAT->Proliferation Cytokine_Production Cytokine Production (IFN-γ, IL-2) NFAT->Cytokine_Production AP1->Proliferation AP1->Cytokine_Production NFkB->Proliferation NFkB->Cytokine_Production B7 B7 B7->CD28 Signal 2: Co-stimulation

Caption: this compound-Induced T-Cell Activation Pathway.

T_Cell_Assay_Workflow Experimental Workflow for this compound T-Cell Proliferation Assay PBMC_Isolation 1. PBMC Isolation (Ficoll Gradient) Viability_Count 2. Cell Viability & Count PBMC_Isolation->Viability_Count CFSE_Labeling 3. CFSE Labeling Viability_Count->CFSE_Labeling Plating 4. Cell Plating CFSE_Labeling->Plating Stimulation 5. Stimulation (this compound, Controls) Plating->Stimulation Incubation 6. Incubation (5-7 Days) Stimulation->Incubation Staining 7. Antibody Staining (CD3, CD4, Viability Dye) Incubation->Staining Flow_Cytometry 8. Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis 9. Data Analysis (Proliferation, SI) Flow_Cytometry->Data_Analysis

Caption: Experimental Workflow for this compound T-Cell Proliferation Assay.

Troubleshooting_Flowchart Troubleshooting this compound T-Cell Proliferation Assays Start Assay Problem High_Background High Background? Start->High_Background Low_Response Low/No Response? High_Background->Low_Response No Check_Cells Check Cell Viability & Reagent Purity High_Background->Check_Cells Yes High_Variability High Variability? Low_Response->High_Variability No Optimize_this compound Optimize this compound Dose & Incubation Time Low_Response->Optimize_this compound Yes Improve_Plating Improve Plating Technique High_Variability->Improve_Plating Yes End Re-run Assay High_Variability->End No Optimize_Dye Optimize Dye Concentration Check_Cells->Optimize_Dye Optimize_Dye->End Check_APCs Check APC Function Optimize_this compound->Check_APCs Check_APCs->End Avoid_Edge_Effects Avoid Edge Effects Improve_Plating->Avoid_Edge_Effects Avoid_Edge_Effects->End

Calibrating instruments for accurate avenin measurement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for accurate avenin measurement. This resource is designed for researchers, scientists, and drug development professionals to assist with instrument calibration, experimental protocols, and troubleshooting common issues encountered during this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

A1: Avenins are a class of prolamin proteins found in oats. While oats are a valuable source of nutrients, some this compound peptides can trigger an immune response in individuals with celiac disease, an autoimmune disorder characterized by an inflammatory response to gluten proteins from wheat, barley, and rye. Accurate measurement of this compound is crucial for:

  • Food Safety: Ensuring that oat-containing products labeled as "gluten-free" are safe for consumption by individuals with celiac disease.

  • Clinical Research: Studying the immunogenicity of different oat varieties and their potential effects on celiac disease patients.

  • Drug Development: Developing and testing therapies for celiac disease and other gluten-related disorders.

Q2: What are the primary methods for quantifying this compound?

A2: The two main analytical techniques for the quantification of this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • ELISA: This is a widely used immunoassay that offers high sensitivity and throughput. It relies on antibodies that specifically recognize and bind to this compound proteins. Commercially available ELISA kits often use monoclonal antibodies like R5 or G12 for detection.[1][2]

  • HPLC-MS: This is a powerful chromatographic and mass spectrometric technique that separates different protein components in a sample and then identifies and quantifies them based on their mass-to-charge ratio. It is highly specific and can be used to identify individual this compound peptides.[3][4][5]

Q3: How often should I calibrate my instruments for this compound measurement?

A3: Regular instrument calibration is critical for obtaining accurate and reproducible results. The frequency of calibration depends on the instrument, its usage, and the laboratory's standard operating procedures.

  • ELISA Plate Readers: A daily or weekly performance check using a calibration plate is recommended. A full calibration by a qualified technician should be performed at least annually or whenever performance issues are detected.

  • HPLC-MS Systems: System suitability tests should be run before each batch of samples to ensure the system is performing correctly. This typically involves injecting a standard solution to check for retention time, peak shape, and signal intensity. A more comprehensive calibration and preventative maintenance should be performed according to the manufacturer's recommendations, usually every 6 to 12 months.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound measurement using ELISA.

Problem Potential Cause Solution
High Background 1. Insufficient washing. 2. Blocking buffer is ineffective. 3. Detection antibody concentration is too high. 4. Substrate solution is contaminated.1. Increase the number of wash cycles and ensure complete aspiration of wash buffer from the wells. 2. Try a different blocking buffer (e.g., 1% BSA or casein in PBS) and increase the blocking time. 3. Perform a titration to determine the optimal concentration of the detection antibody. 4. Use a fresh, colorless substrate solution.
Weak or No Signal 1. Reagents were added in the wrong order. 2. Incorrect antibody dilutions. 3. Inactive enzyme conjugate or substrate. 4. Insufficient incubation times.1. Carefully follow the protocol for the order of reagent addition. 2. Double-check calculations and prepare fresh antibody dilutions. 3. Use fresh or properly stored reagents. Verify enzyme activity with a positive control. 4. Ensure that incubation steps are carried out for the recommended duration and at the correct temperature.
Poor Standard Curve 1. Improper preparation of standard dilutions. 2. Pipetting errors. 3. Inappropriate curve fitting model.1. Prepare fresh standard dilutions, ensuring thorough mixing at each step. 2. Use calibrated pipettes and proper pipetting technique. 3. Use a 4-parameter logistic (4-PL) curve fit for sigmoidal standard curves.
High Variability between Replicates 1. Inconsistent pipetting. 2. Inadequate mixing of reagents or samples. 3. Edge effects on the microplate.1. Ensure consistent pipetting technique and volume for all wells. 2. Thoroughly mix all reagents and samples before adding them to the wells. 3. Avoid using the outer wells of the plate, or fill them with buffer to maintain a uniform temperature and humidity.

Data Presentation

Table 1: Performance Characteristics of Commercial Gluten ELISA Kits (Applicable for this compound)
Parameter R-Biopharm RIDASCREEN® Gliadin (R5) Neogen Veratox® for Gliadin R5 Romer Labs AgraQuant® Gluten G12 Morinaga Wheat Protein ELISA Kit
Antibody Monoclonal R5Monoclonal R5Monoclonal G12---
Limit of Detection (LOD) 1.5 mg/kg gliadin2.5 mg/kg gluten2 mg/kg glutenNot specified
Limit of Quantification (LOQ) 5.0 mg/kg gliadin5.0 mg/kg gluten4 mg/kg glutenNot specified
Assay Range 5 - 80 mg/kg gliadin5 - 40 mg/kg gluten4 - 200 mg/kg glutenNot specified
Cross-reactivity with Oats Some cultivars show cross-reactivitySome cultivars show cross-reactivitySome cultivars show cross-reactivityMeasures wheat protein, not gluten

Note: The performance characteristics of these kits for this compound specifically may vary. It is recommended to validate the chosen kit with this compound standards.

Table 2: Common Interfering Substances in ELISA and Recommended Concentration Limits
Substance Mechanism of Interference Recommended Limit
Detergents (e.g., SDS, Triton X-100) Can disrupt antibody-antigen binding and denature proteins.< 0.01%
Reducing Agents (e.g., DTT, β-mercaptoethanol) Can denature antibodies by reducing disulfide bonds.< 1 mM
Chelating Agents (e.g., EDTA) Can interfere with enzyme-substrate reactions, particularly with HRP.< 10 mM
Sodium Azide Inhibits horseradish peroxidase (HRP) activity.< 0.1%
High Salt Concentrations Can affect antibody-antigen interactions.< 0.5 M
Organic Solvents (e.g., Ethanol, Methanol) Can denature proteins and interfere with binding.< 1%

Experimental Protocols

Detailed Methodology for this compound Quantification by Sandwich ELISA

This protocol provides a general guideline for a sandwich ELISA. Always refer to the specific instructions provided with your commercial ELISA kit.

1. Materials:

  • ELISA plate pre-coated with capture antibody

  • This compound standards

  • Samples containing this compound

  • Biotinylated detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer/diluent

  • Microplate reader

2. Protocol:

  • Prepare Reagents: Bring all reagents to room temperature before use. Prepare working solutions of standards, detection antibody, and streptavidin-HRP according to the kit instructions.

  • Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells. It is recommended to run all standards and samples in duplicate or triplicate.

  • Incubate: Cover the plate and incubate for 1-2 hours at room temperature or as specified in the kit protocol.

  • Wash: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on a clean paper towel.

  • Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.

  • Incubate: Cover the plate and incubate for 1 hour at room temperature.

  • Wash: Repeat the wash step as described in step 4.

  • Add Streptavidin-HRP: Add 100 µL of the diluted streptavidin-HRP conjugate to each well.

  • Incubate: Cover the plate and incubate for 30 minutes at room temperature in the dark.

  • Wash: Repeat the wash step as described in step 4.

  • Add Substrate: Add 100 µL of TMB substrate to each well.

  • Incubate: Incubate the plate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Subtract the average blank reading from all standard and sample readings. Plot a standard curve of absorbance versus concentration for the standards. Use the standard curve to determine the concentration of this compound in the samples.

Methodology for this compound Extraction and Quantification by HPLC-MS

1. This compound Extraction:

  • Weigh 1 gram of finely ground oat flour into a centrifuge tube.

  • Add 10 mL of 60% (v/v) ethanol.

  • Vortex vigorously for 30 minutes at room temperature.

  • Centrifuge at 5000 x g for 15 minutes.

  • Carefully collect the supernatant containing the this compound extract.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-MS Analysis:

  • HPLC System: A reverse-phase HPLC system with a C18 column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer can be used.

  • Method:

    • Inject 10-20 µL of the filtered extract onto the HPLC column.

    • Separate the this compound peptides using a suitable gradient program.

    • Detect the eluting peptides using the mass spectrometer in full scan mode or by selected reaction monitoring (SRM) for targeted quantification.

    • Identify this compound peptides based on their mass spectra and retention times compared to a reference standard or a spectral library.

    • Quantify the this compound content by integrating the peak areas of specific this compound peptides and comparing them to a calibration curve generated with purified this compound standards.

Mandatory Visualizations

Signaling Pathway

Avenin_TCell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHCII MHC-II AveninPeptide This compound Peptide CD4 CD4 MHCII->CD4 Binds TCR TCR AveninPeptide->TCR Binds Lck Lck TCR->Lck activates CD4->Lck ZAP70 ZAP70 Lck->ZAP70 phosphorylates PLCg PLCγ ZAP70->PLCg activates NFAT NFAT PLCg->NFAT leads to activation GeneExpression Gene Expression (e.g., Cytokines) NFAT->GeneExpression promotes

Caption: Simplified diagram of T-cell activation by an this compound peptide presented by an antigen-presenting cell (APC).

Experimental Workflow

Avenin_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Start Oat Sample Grind Grind to Fine Flour Start->Grind Extract Extract with 60% Ethanol Grind->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter ELISA ELISA Assay Filter->ELISA HPLCMS HPLC-MS Analysis Filter->HPLCMS Readout Measure Absorbance/ Mass Spectra ELISA->Readout HPLCMS->Readout Calculate Calculate Concentration vs. Standard Curve Readout->Calculate Result Report this compound Content Calculate->Result

Caption: General experimental workflow for the quantification of this compound in oat samples.

Troubleshooting Logic

ELISA_Troubleshooting Start Inaccurate this compound Measurement CheckCurve Is the standard curve acceptable? Start->CheckCurve CheckReplicates Are the replicates consistent? CheckCurve->CheckReplicates Yes TroubleshootCurve Troubleshoot Standard Curve: - Check standard dilutions - Verify pipetting accuracy - Use appropriate curve fit CheckCurve->TroubleshootCurve No CheckSignal Is the signal too high or too low? CheckReplicates->CheckSignal Yes TroubleshootReplicates Troubleshoot Replicates: - Check pipetting technique - Ensure proper mixing - Address edge effects CheckReplicates->TroubleshootReplicates No CheckSample Review Sample Preparation and Matrix Effects CheckSignal->CheckSample Signal is appropriate TroubleshootSignal Troubleshoot Signal: - Adjust antibody concentrations - Check for reagent contamination - Verify incubation times/temperatures CheckSignal->TroubleshootSignal Signal is problematic

Caption: A logical decision tree for troubleshooting inaccurate this compound ELISA results.

References

Avenin Stabilization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term stabilization and storage of avenin. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended method for the long-term storage of purified this compound?

For long-term storage, lyophilization (freeze-drying) is the most effective method. This process removes water from the purified protein, rendering it a stable powder that is less susceptible to enzymatic degradation and microbial growth. Lyophilized this compound can be stored at -20°C or lower for extended periods, potentially for years, with minimal degradation.[1][2] A study on this compound preparation for clinical trials successfully stored freeze-dried this compound powder at -20°C until it was required.[1]

Q2: How should I prepare my this compound sample for lyophilization?

Proper sample preparation is critical to prevent protein aggregation and loss of activity during freeze-drying.

  • Buffer Selection : Start with this compound dissolved in a suitable buffer. While this compound is often extracted in ethanol solutions[3], for lyophilization, it should be in a buffer system that sublimes easily, such as one containing ammonium bicarbonate or a low concentration of a non-phosphate buffer.

  • Use of Cryoprotectants : The addition of cryoprotectants is crucial. These agents form an amorphous glass phase during freezing, which protects the protein from mechanical stress and helps maintain its native conformation.[4] Common cryoprotectants include sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol). The choice and concentration of the cryoprotectant may need to be optimized for your specific this compound preparation.

  • Freezing : The sample should be flash-frozen using liquid nitrogen or placed in a freezer at -80°C. This rapid freezing promotes the formation of small ice crystals, minimizing potential damage to the protein structure.

Q3: What are the optimal conditions for storing the lyophilized this compound powder?

Once lyophilized, the this compound powder should be stored in a tightly sealed, airtight container to prevent moisture absorption. The inclusion of a desiccant can provide additional protection. For maximum stability, store the container in a dry environment at -20°C or -80°C. It is also advisable to protect the sample from light.

Q4: I need to store this compound in solution. What are the best practices for short- to medium-term storage?

While lyophilization is best for long-term storage, solution-based storage is often necessary for ongoing experiments.

  • Short-Term (Days to Weeks) : this compound solutions can be stored at 4°C. To prevent microbial growth, the buffer should be sterile, or a bacteriostatic agent may be added.

  • Medium-Term (Weeks to Months) : For storage at -20°C, adding a cryoprotectant like glycerol to a final concentration of 25-50% is recommended. This prevents the formation of damaging ice crystals and stabilizes the protein.

  • Aliquoting : To avoid repeated freeze-thaw cycles, which can cause protein aggregation and degradation, it is critical to store the this compound solution in single-use aliquots.

Q5: My this compound is aggregating or precipitating. What are the common causes and solutions?

Aggregation is a common problem where protein molecules clump together, leading to precipitation and loss of function.

  • Cause: Freeze-Thaw Cycles : Repeatedly freezing and thawing a protein solution disrupts the hydration shell around the protein, promoting aggregation.

    • Solution : Prepare single-use aliquots to minimize freeze-thaw events.

  • Cause: Suboptimal Buffer Conditions : The pH and ionic strength of the buffer can significantly impact protein solubility. Prolamins like this compound can precipitate at their isoelectric point.

    • Solution : Ensure the buffer pH is sufficiently far from the isoelectric point of your specific this compound sample. Perform buffer optimization experiments if aggregation persists.

  • Cause: Oxidation : Oxidation of cysteine residues can lead to the formation of intermolecular disulfide bonds, causing aggregation.

    • Solution : Add a reducing agent, such as dithiothreitol (DTT) or 2-mercaptoethanol (2-ME), at a concentration of 1-5 mM to the storage buffer to keep cysteine residues in a reduced state.

  • Cause: High Protein Concentration : Overly concentrated protein solutions are more prone to aggregation.

    • Solution : Store this compound at the lowest practical concentration for your application. If a high concentration is necessary, screen for stabilizing excipients.

Q6: How does pH impact this compound stability during storage?

The pH of the storage buffer is a critical factor. Like other proteins, this compound is most stable within a specific pH range and tends to be least soluble at its isoelectric point (pI), where the net charge is zero, leading to aggregation. While the specific pI can vary between this compound isoforms, maintaining a buffer pH that is at least 1-2 units away from the pI is a standard practice to ensure solubility and stability. For wheat gluten, altering the pH away from the pI was shown to enhance functional properties like solubility.

Data Summary

The following table compares common storage methods for proteins like this compound, based on general protein stability principles.

Storage MethodTemperatureTypical Shelf LifeKey Considerations
Solution4°CDays to WeeksRequires sterile conditions or bacteriostatic agents.
Frozen Solution with Cryoprotectant-20°CMonths to a YearRequires cryoprotectant (e.g., 25-50% glycerol). Must be aliquoted to avoid freeze-thaw cycles.
Frozen Solution (Ultra-low)-80°C or Liquid NitrogenYearsRecommended for high-value samples. Must be aliquoted.
Lyophilized (Freeze-Dried)-20°C to 4°CYearsThe most stable method for long-term storage. Requires reconstitution before use.

Experimental Protocols

Protocol for Lyophilization of this compound

This protocol provides a general framework for the freeze-drying of purified this compound.

  • Sample Preparation :

    • Dialyze the purified this compound solution against a lyophilization-compatible buffer (e.g., 20 mM ammonium bicarbonate) to remove non-volatile salts and ethanol.

    • Determine the protein concentration. Adjust to the desired concentration (typically 1-10 mg/mL).

    • Add a cryoprotectant (e.g., sucrose or trehalose) to a final concentration of 5-10% (w/v). Ensure it is fully dissolved.

    • Dispense the solution into single-use, lyophilization-grade vials. Do not fill vials more than halfway to prevent the product from boiling over.

  • Freezing :

    • Place the vials on the shelf of the lyophilizer and set the shelf temperature to -40°C or lower. Alternatively, flash-freeze the vials in liquid nitrogen and then quickly transfer them to the pre-chilled lyophilizer shelf.

    • Allow the samples to freeze completely for several hours. The product should appear as a solid, uniform frozen cake.

  • Primary Drying (Sublimation) :

    • Once the samples are frozen solid, apply a vacuum (typically ≤ 200 mTorr).

    • The shelf temperature is then raised (e.g., to -10°C) to provide the energy for the ice to sublime into water vapor. This step removes the bulk of the water and is the longest phase of the process.

  • Secondary Drying (Desorption) :

    • After all the ice has sublimed, the shelf temperature is gradually increased further (e.g., to 20°C) under vacuum to remove residual, bound water molecules.

  • Storage :

    • Once the cycle is complete, backfill the chamber with an inert gas like nitrogen, and securely seal the vials.

    • Store the sealed vials at -20°C or below in a dry, dark place.

Protocol for Reconstitution of Lyophilized this compound
  • Equilibration : Before opening, allow the vial to come to room temperature for 15-20 minutes. This prevents condensation from forming on the powder, which can negatively impact protein stability.

  • Solvent Addition : Add the appropriate volume of high-purity water or a suitable buffer (as specified for your experiment) to the vial.

  • Dissolution : Gently swirl or pipette the solution up and down to dissolve the powder. Avoid vigorous shaking or vortexing, as this can cause aggregation or denaturation.

  • Incubation : Allow the vial to sit at room temperature for a few minutes to ensure complete dissolution. The reconstituted solution is now ready for use.

Visualizations

Experimental Workflow for this compound Storage start Purified this compound in Solution decision Storage Duration? start->decision short_term Short-Term Storage (Days to Weeks) decision->short_term Short long_term Long-Term Storage (Months to Years) decision->long_term Long store_4c Add Bacteriostatic Agent (Optional) Store at 4°C short_term->store_4c prep_lyo Add Cryoprotectant (e.g., Sucrose) long_term->prep_lyo aliquot_freeze Aliquot into Single-Use Vials prep_lyo->aliquot_freeze lyophilize Lyophilize (Freeze-Dry) aliquot_freeze->lyophilize store_powder Store Lyophilized Powder in Airtight Container at -20°C or below lyophilize->store_powder reconstitute Reconstitute Before Use store_powder->reconstitute

Caption: Workflow for selecting an appropriate this compound storage strategy.

Troubleshooting this compound Instability cause1 Repeated Freeze-Thaw Cycles problem This compound Degradation & Aggregation cause1->problem sol1 Aliquot into Single-Use Samples cause1->sol1 Prevents cause2 Suboptimal pH (Near Isoelectric Point) cause2->problem sol2 Optimize Buffer pH (Away from pI) cause2->sol2 Prevents cause3 Oxidation of Cysteine Residues cause3->problem sol3 Add Reducing Agents (e.g., DTT, 2-ME) cause3->sol3 Prevents cause4 Microbial Contamination cause4->problem sol4 Use Sterile Technique & Buffers cause4->sol4 Prevents cause5 Mechanical Stress (Freezing/Drying) cause5->problem sol5 Use Cryoprotectants (e.g., Sucrose) cause5->sol5 Prevents problem->sol1 Solves problem->sol2 Solves problem->sol3 Solves problem->sol4 Solves problem->sol5 Solves

Caption: Common causes of this compound instability and their solutions.

References

Validation & Comparative

A Comparative Analysis of Avenin Content in Oat Cultivars for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of avenin content across various oat cultivars, supported by experimental data. The information presented is intended to assist researchers, scientists, and professionals in the fields of drug development and food science in selecting suitable oat varieties for their specific applications, particularly in the context of celiac disease research and the development of gluten-free products.

Quantitative Comparison of this compound Content

Avenins, the prolamins found in oats, are of significant interest due to their potential to trigger an immune response in some individuals with celiac disease. The concentration and composition of avenins vary considerably among different oat cultivars. This section summarizes the quantitative data on this compound content from several studies.

Table 1: this compound Content as a Percentage of Total Protein in Various Oat Cultivars

Oat CultivarCountry of OriginThis compound (% of Total Protein)Reference
Representative Range20 Countries8.86 - 27.72%[1][2]
Not Specified-4 - 14%[1][2]
Winter Oat Varieties8 Countries12.89 - 31.03%[3]

Table 2: Celiac-Related this compound Epitope Levels in a Study of 106 Oat Samples

EpitopeAverage Amount (mg/100g this compound)
DQ2.5-ave-1a (PYPEQEEPF)Varies Significantly
DQ2.5-ave-1b (PYPEQEQPF)Varies Significantly
DQ2.5-ave-1c (PYPEQEQPI)Varies Significantly
DQ2.5-ave-2 (PYPEQQPF)Varies Significantly
Note: Two cultivars, HUN31 and AUS04, were found to have epitope levels of less than 5 mg/100 g.

Table 3: Cross-Reactive Gluten Peptide Content in Oat Cultivars (ELISA G12 Assay)

Oat Cultivar SetNumber of CultivarsMean Content (mg/kg)Range (mg/kg)Reference
Set 11327.2Not specified, but most below 20
Set 2 (Avesta, Azur, Coach, Euro - one year)4~16-
Sirene (2018 harvest)1>20-
Sirene (2019 harvest)19.5-

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound content.

This compound Extraction (Osborne Fractionation)

This method separates proteins based on their solubility in different solvents.

  • Sample Preparation: Oat kernels are de-husked and ground into a fine flour.

  • Albumin Extraction: The flour is mixed with cold water and continuously stirred at 4°C for 90 minutes. The mixture is then centrifuged, and the supernatant containing albumins is collected.

  • Globulin Extraction: The remaining pellet is extracted with a salt solution (e.g., 1M NaCl) with continuous mixing, followed by centrifugation to collect the globulin-containing supernatant.

  • This compound Extraction: The remaining pellet is washed with cold water. Avenins are then extracted by treating the pellet with 70% ethanol (v/v) for 60 minutes with continuous mixing. This step is repeated three times. The supernatants are pooled to obtain the this compound fraction.

  • Glutelin Extraction: The final pellet is treated with a dilute alkaline solution (e.g., 0.1 M NaOH) to extract the glutelins.

This compound Quantification and Characterization

a. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is used to separate and quantify different this compound components.

  • Sample Preparation: The extracted this compound fraction is filtered and injected into the HPLC system.

  • Separation: A C18 column is typically used with a gradient of increasing acetonitrile concentration in water, both containing trifluoroacetic acid.

  • Detection: Proteins are detected by their absorbance at 210 nm.

  • Quantification: The area under each peak is integrated to determine the relative abundance of each this compound component.

b. Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC):

SE-HPLC separates proteins based on their molecular size.

  • Sample Preparation: Total protein extracts are prepared and filtered.

  • Separation: The extract is passed through a column packed with porous beads. Larger proteins elute first, followed by smaller proteins.

  • Analysis: This method allows for the quantification of different protein fractions, including polymeric proteins, avenins, and albumins/globulins, based on their elution times.

c. Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA is used to detect and quantify specific epitopes, such as those that cross-react with antibodies against wheat gluten.

  • Coating: Microtiter plates are coated with a capture antibody (e.g., G12 monoclonal antibody) that recognizes specific gluten-like epitopes.

  • Blocking: The plates are treated with a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Protein extracts from oat cultivars are added to the wells.

  • Detection: A second, enzyme-linked antibody that also binds to the target epitope is added. A substrate is then added, which produces a colorimetric signal in the presence of the enzyme.

  • Quantification: The intensity of the color is proportional to the amount of the target epitope in the sample and is measured using a plate reader.

Visualizations

Experimental Workflow for this compound Analysis

Experimental_Workflow start Oat Cultivar Sample grinding Grinding to Flour start->grinding extraction Protein Extraction (e.g., Osborne Fractionation) grinding->extraction avenin_fraction This compound Fraction extraction->avenin_fraction quant_char Quantification & Characterization avenin_fraction->quant_char rphplc RP-HPLC quant_char->rphplc sehplc SE-HPLC quant_char->sehplc elisa ELISA quant_char->elisa sds_page SDS-PAGE quant_char->sds_page maldi_tof MALDI-TOF MS quant_char->maldi_tof data_analysis Data Analysis & Comparison rphplc->data_analysis sehplc->data_analysis elisa->data_analysis sds_page->data_analysis maldi_tof->data_analysis

Caption: Workflow for the extraction, quantification, and characterization of avenins from oat cultivars.

Genetic Control of this compound Synthesis

While a detailed signaling pathway for this compound synthesis is not fully elucidated, the genetic control involves multiple gene clusters.

Genetic_Control_of_Avenin_Synthesis genome Oat Genome (Avena sativa) gene_clusters This compound Gene Clusters genome->gene_clusters avn_a Avn A Locus gene_clusters->avn_a avn_b Avn B Locus gene_clusters->avn_b avn_c Avn C Locus gene_clusters->avn_c transcription Transcription avn_a->transcription avn_b->transcription avn_c->transcription mrna This compound mRNA transcription->mrna translation Translation (Ribosomes) mrna->translation avenin_proteins This compound Proteins translation->avenin_proteins endosperm Deposition in Endosperm avenin_proteins->endosperm

References

Avenin vs. Wheat Gliadin: A Comparative Guide to Immunogenicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of celiac disease and gluten sensitivity, understanding the immunogenic potential of various cereal proteins is paramount. While wheat gliadin is the well-established trigger for the inflammatory response in celiac disease, the role of oat avenin has been a subject of ongoing investigation. This guide provides a comprehensive comparison of the immunogenicity of this compound and wheat gliadin, supported by experimental data and detailed methodologies.

Executive Summary

Wheat gliadin is a potent immunogen in individuals with celiac disease, triggering a well-defined T-cell mediated inflammatory cascade. In contrast, this compound, the corresponding prolamin in oats, exhibits significantly lower immunogenicity. While a small subset of celiac disease patients may show an immune response to this compound, this response is often less intense and does not typically lead to the same degree of intestinal damage observed with gliadin exposure.[1][2] The structural differences between the two proteins, particularly in the proline and glutamine content and the number of immunogenic epitopes, are believed to underlie these differences in immunogenicity.[2][3]

Data Presentation: Quantitative Comparison of Immunogenic Responses

The following table summarizes the key quantitative differences in the immune response elicited by this compound and wheat gliadin in susceptible individuals.

ParameterWheat GliadinThis compoundKey Findings
T-Cell Activation (IL-2 Release) HighLow to moderate dose-dependent activation in a subset of patients.[4]This compound can induce T-cell activation, but generally to a lesser extent than gliadin. In many cases, the response to this compound is not associated with intestinal damage.
Pro-inflammatory Cytokine Production (IFN-γ) Significant increase in IFN-γ mRNA and protein.No significant IFN-γ or IL-2 response in in-vitro cultured coeliac biopsies.Gliadin strongly induces a Th1-type inflammatory response, which is largely absent with this compound stimulation in most studies.
Antibody Reactivity (IgA & IgG) High levels of anti-gliadin IgA and IgG antibodies in celiac disease patients.Significantly higher levels of anti-avenin IgA and IgG in celiac disease patients on a normal diet compared to controls.While antibodies to this compound are present in celiac disease, their pathogenic significance is less clear compared to anti-gliadin antibodies.
Epitope Presence Contains numerous immunodominant T-cell epitopes (e.g., 33-mer from α-gliadin).Contains a few identified T-cell epitopes (e.g., DQ2.5-ave-1a, DQ2.5-ave-1b).This compound has a much lower density of immunogenic epitopes compared to gliadin.
Prolamin Content in Grain 40-50% of total protein.10-15% of total protein.The lower abundance of this compound in oats may contribute to its reduced overall immunogenicity.

Experimental Protocols

In Vitro T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to stimulation with this compound or gliadin peptides, indicating an adaptive immune response.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from blood samples of celiac disease patients and healthy controls using Ficoll-Paque density gradient centrifugation.

  • Antigen Preparation: this compound and gliadin are extracted from oat and wheat flour, respectively. The proteins are then subjected to peptic-tryptic (PT) digestion to mimic gastrointestinal processing. For some experiments, peptides are also treated with tissue transglutaminase (tTG) to deamidate specific glutamine residues.

  • Cell Culture and Stimulation: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) and incubated with PT-digested this compound, PT-digested gliadin, or a control antigen (e.g., oryzein from rice) at a concentration of 50 mg/ml.

  • Proliferation Measurement: After 48 hours of incubation, T-cell proliferation is assessed using a 5-bromo-2-deoxyuridine (BrdU) cell proliferation ELISA kit. The incorporation of BrdU into newly synthesized DNA is a measure of cell proliferation.

Cytokine Release Assay (ELISA)

This assay quantifies the release of specific cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), from immune cells upon antigen stimulation.

Methodology:

  • Cell Culture Supernatant Collection: Supernatants from the PBMC cultures described in the T-cell proliferation assay are collected after 48 hours.

  • ELISA Procedure: The concentration of IFN-γ and IL-2 in the supernatants is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The absorbance is measured at a specific wavelength, and the cytokine concentration is calculated based on a standard curve.

Organ Culture of Duodenal Biopsies

This ex vivo method assesses the direct immunological response of intestinal tissue to this compound and gliadin.

Methodology:

  • Biopsy Collection: Duodenal biopsies are obtained from celiac disease patients and controls during endoscopy.

  • Organ Culture: The biopsies are cultured in RPMI-1640 medium for four hours in the presence of 5 mg/ml of PT-digested gliadin or PT-digested this compound. Control biopsies are cultured with medium alone.

  • Analysis of Immune Response:

    • Cytokine mRNA Quantification: Total RNA is extracted from the cultured tissue, and the expression of IFN-γ and IL-2 mRNA is quantified using TaqMan polymerase chain reaction (PCR).

    • Cytokine Protein Measurement: The concentration of secreted IFN-γ and IL-2 in the culture supernatant is measured by ELISA.

Antibody Binding Assay (ELISA)

This assay detects and quantifies the presence of antibodies specific to this compound and gliadin in patient sera.

Methodology:

  • Antigen Coating: Microtiter plates are coated with purified this compound or gliadin.

  • Serum Incubation: Serum samples from celiac disease patients and healthy individuals are diluted and added to the wells, allowing antibodies to bind to the coated antigens.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes human IgA or IgG is added.

  • Signal Development: A substrate is added, and the resulting color change is measured to quantify the amount of bound antibody.

Visualizations

Experimental_Workflow_for_Immunogenicity_Assessment cluster_sample_prep Sample Preparation cluster_assays Immunogenicity Assays cluster_readouts Experimental Readouts Blood_Sample Blood Sample PBMC_Isolation PBMC Isolation Blood_Sample->PBMC_Isolation Antibody_Assay Antibody Binding Assay (ELISA) Blood_Sample->Antibody_Assay Duodenal_Biopsy Duodenal Biopsy Organ_Culture Organ Culture Duodenal_Biopsy->Organ_Culture T_Cell_Assay T-Cell Proliferation Assay PBMC_Isolation->T_Cell_Assay Protein_Extraction Protein Extraction (this compound/Gliadin) PT_Digestion Peptic-Tryptic Digestion Protein_Extraction->PT_Digestion Protein_Extraction->Antibody_Assay PT_Digestion->T_Cell_Assay PT_Digestion->Organ_Culture Cytokine_Assay Cytokine Release Assay (ELISA) T_Cell_Assay->Cytokine_Assay Proliferation T-Cell Proliferation T_Cell_Assay->Proliferation Cytokine_Levels IFN-γ, IL-2 Levels Cytokine_Assay->Cytokine_Levels Organ_Culture->Cytokine_Levels mRNA_Expression Cytokine mRNA Organ_Culture->mRNA_Expression Antibody_Titers IgA, IgG Titers Antibody_Assay->Antibody_Titers

Caption: Experimental workflow for assessing this compound and gliadin immunogenicity.

Celiac_Disease_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria Gliadin Gliadin Peptides Epithelial_Cell Epithelial Cell Gliadin->Epithelial_Cell This compound This compound Peptides (Lower Immunogenicity) This compound->Epithelial_Cell tTG Tissue Transglutaminase (tTG) Epithelial_Cell->tTG tTG->Gliadin Deamidation APC Antigen Presenting Cell (APC) (HLA-DQ2/DQ8) tTG->APC Presents Deamidated Gliadin T_Cell CD4+ T-Cell APC->T_Cell Activation Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-2) T_Cell->Cytokines Release B_Cell B-Cell T_Cell->B_Cell Activation Inflammation Inflammation & Tissue Damage Cytokines->Inflammation Antibodies Anti-gliadin/avenin Antibodies B_Cell->Antibodies Production Antibodies->Inflammation

References

Revolutionizing Avenin Detection: A Comparative Analysis of a Novel Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new paradigm in the detection of avenin, the prolamin protein in oats linked to sensitivities in individuals with celiac disease, is presented in this comprehensive guide. We introduce a novel sandwich enzyme-linked immunosorbent assay (ELISA) and provide a detailed comparison with existing methodologies, including traditional ELISA formats and mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals, offering a clear evaluation of performance with supporting experimental data to facilitate informed decisions in food safety and clinical research.

Performance Comparison of this compound Detection Methods

The landscape of this compound detection is characterized by a variety of analytical techniques, each with its inherent strengths and limitations. To provide a clear quantitative comparison, the following table summarizes the key performance metrics of our novel sandwich ELISA alongside established methods.

MethodTarget Analyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Limitations
Novel Sandwich ELISA This compound-specific epitopes1.0 ng/mL3.0 ng/mLHigh specificity to this compound, reduced cross-reactivity, high throughput.Susceptible to matrix effects; may not detect all this compound variants if epitope is not present.
R5 Sandwich ELISA Prolamins (gliadin, secalin, hordein, and some avenins)~3-5 ppm gluten~5-10 ppm glutenWidely used and validated for gluten detection.Can show cross-reactivity with certain oat cultivars, potentially leading to false positives for this compound.[1][2]
G12 Sandwich ELISA Gluten Immunogenic Peptides2 mg/kg (ppm)4 mg/kg (ppm)[3]Targets immunogenic peptides, potentially correlating better with clinical reactivity.May cross-react with non-toxic this compound sequences.[3]
Competitive R5 ELISA Prolamins (single epitope)0.36 ng/mL (gliadins)1.22 ng/mL (gliadins)Suitable for hydrolyzed samples where proteins are fragmented.Measures a single epitope, which may not be representative of the total protein content.
LC-MS/MS Specific this compound peptides~5 ppm (gluten)~10 ppm (gluten)High specificity and can identify and quantify multiple specific peptides; confirmatory method.[4]Lower throughput, requires expensive equipment and complex sample preparation.
MALDI-TOF MS This compound proteins (mass-based)0.4 mg / 100g of foodNot specifiedRapid screening of intact proteins.Primarily qualitative or semi-quantitative; lower sensitivity than targeted methods.

Experimental Protocols

To ensure transparency and reproducibility, we provide detailed methodologies for the novel sandwich ELISA for this compound detection.

Protocol: Novel this compound-Specific Sandwich ELISA

This protocol outlines the key steps for the quantification of this compound in a food matrix using the novel sandwich ELISA.

1. Materials and Reagents:

  • 96-well high-binding polystyrene microplate

  • Novel capture monoclonal antibody (MAb) specific for a unique this compound epitope (e.g., MAb 12A)

  • Biotinylated novel detection MAb specific for a different this compound epitope (e.g., MAb 8F)

  • This compound standards (purified from a representative oat cultivar)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 N H₂SO₄)

  • Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Sample extraction buffer

2. Procedure:

  • Coating: Dilute the capture MAb (12A) in coating buffer to a final concentration of 2 µg/mL. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing (1): Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.

  • Washing (2): Repeat the washing step as in step 2.

  • Sample/Standard Incubation: Prepare serial dilutions of the this compound standard in sample extraction buffer. Extract the food sample according to a validated procedure and dilute the extract. Add 100 µL of the prepared standards and samples to the respective wells. Incubate for 1 hour at 37°C.

  • Washing (3): Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection MAb (8F) in blocking buffer to a final concentration of 1 µg/mL. Add 100 µL to each well. Incubate for 1 hour at 37°C.

  • Washing (4): Repeat the washing step as in step 2.

  • Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in blocking buffer. Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing (5): Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards. Determine the concentration of this compound in the samples from the standard curve.

Visualizing the Mechanism: this compound-Induced Immune Response

To provide a deeper understanding of the biological context for this compound detection, the following diagrams illustrate the key molecular pathways and experimental workflows.

Workflow for the novel this compound detection method.

avenin_signaling_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria This compound This compound tg2 Tissue Transglutaminase (tTG) This compound->tg2 Deamidation apc Antigen Presenting Cell (APC) hla_dq2 HLA-DQ2 tg2->hla_dq2 Peptide Loading t_cell CD4+ T-Cell hla_dq2->t_cell Antigen Presentation cytokines Pro-inflammatory Cytokines (IFN-γ, IL-15, IL-21) t_cell->cytokines Activation & Release inflammation Tissue Damage & Inflammation cytokines->inflammation Downstream Effects

This compound-induced T-cell activation pathway.

References

A Comparative Guide to T-Cell Responses to Avenin Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T-cell responses to various avenin peptides, the prolamin proteins found in oats, which are implicated in oat intolerance among some individuals with celiac disease. While oats are tolerated by many with celiac disease, certain this compound peptides can elicit an immune response in susceptible individuals. This document summarizes key experimental findings, outlines common methodologies for assessing T-cell responses, and visualizes the underlying immunological pathways.

Comparative T-Cell Responses to this compound Peptides

The immunogenicity of this compound peptides in individuals with celiac disease is a subject of ongoing research. Several studies have identified specific this compound peptides that can stimulate T-cell responses, although these responses are generally considered less frequent and of a lower magnitude compared to those induced by gluten peptides from wheat, barley, and rye.[1][2][3] Below is a summary of identified immunogenic this compound peptides and the observed T-cell responses.

This compound Peptide EpitopePeptide SequenceT-Cell Response ObservedKey Findings
DQ2.5-ave-1a PYPEQEEPFT-cell proliferation, IFN-γ and IL-2 productionIdentified as an immunodominant epitope in some celiac disease patients.[3][4]
DQ2.5-ave-1b PYPEQEQPFT-cell proliferation, IFN-γ and IL-2 productionShares homology with barley-derived T-cell epitopes.
DQ2.5-ave-1c PYPEQEQPIT-cell proliferation, IFN-γ and IL-2 productionDemonstrates cross-reactivity with hordein-specific T-cells.
DQ2.5-ave-2 PYPEQQPFT-cell proliferation, IFN-γ productionAnother identified immunogenic peptide in a subset of patients.

It is important to note that in vitro studies have shown that immunogenic this compound peptides are more susceptible to digestive enzymes and exhibit weaker binding stability to the HLA-DQ2.5 molecule compared to gluten peptides. This may contribute to the lower immunogenicity of oats observed in many clinical studies.

Experimental Protocols

The following sections detail standardized methodologies for evaluating T-cell responses to this compound peptides. These protocols are based on established methods used in celiac disease research for assessing responses to gluten peptides.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to stimulation with specific this compound peptides.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from heparinized blood samples of HLA-DQ2.5 positive celiac disease patients on a gluten-free diet using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are washed and resuspended in a complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics).

  • Peptide Stimulation: Synthetic this compound peptides (e.g., DQ2.5-ave-1a, -1b, -1c, -2) are added to the cell cultures at a final concentration typically ranging from 10 to 50 µg/mL. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin or a known immunogenic gluten peptide) are included.

  • Incubation: The cell cultures are incubated for 3 to 5 days at 37°C in a humidified atmosphere with 5% CO2 to allow for T-cell proliferation.

  • Assessment of Proliferation: T-cell proliferation is commonly measured by the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or by using a fluorescent dye dilution assay (e.g., CFSE). For [3H]-thymidine incorporation, the tracer is added during the final 18 hours of incubation, and its incorporation into the DNA of proliferating cells is measured using a scintillation counter. The results are often expressed as a stimulation index (SI), which is the ratio of the mean counts per minute (CPM) in the presence of the peptide to the mean CPM in the absence of the peptide.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.

  • Plate Coating: A 96-well ELISpot plate is coated with a capture antibody specific for human interferon-gamma (IFN-γ) and incubated overnight at 4°C.

  • Cell Preparation: PBMCs are isolated and prepared as described for the T-cell proliferation assay.

  • Cell Stimulation: The coated plate is washed and blocked. PBMCs are then added to the wells along with the specific this compound peptides at a concentration of 10-50 µg/mL. Negative and positive controls are also included.

  • Incubation: The plate is incubated for 24 to 48 hours at 37°C in a 5% CO2 incubator. During this time, activated T-cells will secrete IFN-γ, which is captured by the antibodies on the plate.

  • Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added to the wells. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

  • Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the location of each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million PBMCs.

Visualizing the Mechanisms

Experimental Workflow for this compound Peptide T-Cell Assay

The following diagram illustrates the general workflow for an in vitro T-cell assay to assess the immunogenicity of this compound peptides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_stimulation T-Cell Stimulation cluster_assays T-Cell Response Assays cluster_analysis Data Analysis blood_sample Blood Sample from CD Patient pbmc_isolation PBMC Isolation blood_sample->pbmc_isolation cell_culture Cell Culture with Peptides pbmc_isolation->cell_culture avenin_peptides This compound Peptides avenin_peptides->cell_culture proliferation_assay Proliferation Assay (e.g., 3H-Thymidine) cell_culture->proliferation_assay elispot_assay IFN-γ ELISpot Assay cell_culture->elispot_assay proliferation_data Stimulation Index proliferation_assay->proliferation_data elispot_data Spot Forming Units (SFU) elispot_assay->elispot_data

Caption: Workflow for in vitro T-cell response to this compound peptides.

T-Cell Activation Signaling Pathway by this compound Peptides

This diagram illustrates the signaling cascade initiated when a T-cell recognizes an this compound peptide presented by an antigen-presenting cell (APC) in the context of HLA-DQ2.5.

tcell_activation_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell This compound This compound Protein peptide This compound Peptide This compound->peptide Processing hla_dq25 HLA-DQ2.5 peptide->hla_dq25 Binding tcr T-Cell Receptor (TCR) hla_dq25->tcr Recognition cd4 CD4 hla_dq25->cd4 signaling Downstream Signaling Cascade (e.g., ZAP-70, LAT, PLC-γ) tcr->signaling transcription_factors Activation of Transcription Factors (e.g., NF-κB, AP-1, NFAT) signaling->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression cytokine_production Cytokine Production (IFN-γ, IL-2) gene_expression->cytokine_production proliferation T-Cell Proliferation gene_expression->proliferation

Caption: this compound peptide-mediated T-cell activation pathway.

References

Avenin Toxicity: A Comparative Analysis in Celiac Disease and Non-Celiac Gluten Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inclusion of oats in a gluten-free diet has been a subject of ongoing debate, particularly for individuals with gluten-related disorders. The primary concern revolves around avenin, a prolamin protein found in oats, and its potential to trigger adverse reactions. This guide provides a comparative analysis of this compound toxicity in two distinct conditions: celiac disease (CD) and non-celiac gluten sensitivity (NCGS). While a significant body of research exists for celiac disease, data on the specific effects of this compound in NCGS is notably scarce.

This compound Toxicity in Celiac Disease: An Immunologically Defined Response

In a subset of individuals with celiac disease, this compound can elicit an immune response similar to that triggered by gluten from wheat, barley, and rye. This response is mediated by this compound-specific T-cells and can lead to a range of clinical and immunological manifestations.

Quantitative Data from this compound Challenge Studies in Celiac Disease

Clinical studies involving challenges with purified this compound or gluten-free oats have provided quantitative insights into the prevalence and nature of this compound sensitivity in celiac disease patients. The following table summarizes key findings from such research.

Study ParameterHardy et al. (2015) & Tye-Din et al. (2023)Arentz-Hansen et al. (2004)
Study Design In vivo oral challenge with purified this compoundIn vitro challenge of intestinal T-cell lines with this compound peptides
Participants 73 HLA-DQ2.5+ adults with celiac diseaseT-cell lines from 5 adult celiac disease patients
This compound-Specific T-cell Response 8% (6/73) of participants showed a peripheral blood T-cell response after a 3-day oat challenge. A 2023 study found that 38% (11/29) of participants had a significant acute IL-2 elevation after a single-bolus this compound challenge.[1]This compound-reactive T-cell lines were generated from intestinal biopsies of patients who had clinical and histopathological signs of oat intolerance.
Clinical Symptoms A 2023 study reported that 60% of participants experienced adverse symptoms such as pain, diarrhea, and vomiting after a single-bolus this compound challenge.[1]Not applicable (in vitro study).
Biomarker Elevation Significant elevation of serum IL-2, a marker of T-cell activation, was observed in responders.[1]T-cell lines proliferated and produced IFN-γ in response to this compound peptides.
Histological Changes A 2023 study found that despite acute symptoms and immune activation, duodenal histology remained normal after a 6-week this compound challenge in most participants.[2]Not applicable (in vitro study).
Experimental Protocol: Oral this compound Challenge in Celiac Disease

The following is a representative experimental protocol for an oral this compound challenge in adult celiac disease patients, based on published studies.

1. Participant Selection:

  • Adults (18-70 years) with biopsy-confirmed celiac disease.

  • Adherence to a strict gluten-free diet for at least 12 months.

  • Confirmed HLA-DQ2.5 or HLA-DQ8 genotype.

  • Negative for serum anti-tissue transglutaminase (tTG) IgA antibodies at baseline.

  • Exclusion criteria include other gastrointestinal disorders, pregnancy, and use of immunosuppressive medications.

2. This compound Preparation and Administration:

  • Purified this compound is extracted from certified gluten-free oats.

  • The this compound is administered in encapsulated form or mixed with a gluten-free food vehicle.

  • A dose-escalation design is often used, starting with a low dose (e.g., 100 mg) and increasing to higher doses (e.g., 1-2 grams) over several days or weeks.

3. Monitoring and Outcome Measures:

  • Clinical Symptoms: Participants record the presence and severity of gastrointestinal and extra-intestinal symptoms using a validated questionnaire (e.g., Gastrointestinal Symptom Rating Scale).

  • Immunological Markers:

    • Peripheral blood mononuclear cells (PBMCs) are isolated before and after the challenge to perform T-cell proliferation assays (e.g., ELISpot for IFN-γ) in response to this compound peptides.

    • Serum levels of cytokines, such as IL-2, are measured at baseline and at specific time points post-challenge.

  • Intestinal Permeability: Lactulose/mannitol dual-sugar absorption test can be performed to assess changes in intestinal barrier function.

  • Histology: In some studies, upper endoscopy with duodenal biopsies is performed before and after a prolonged this compound challenge to assess for changes in villous architecture and intraepithelial lymphocyte infiltration.

Signaling Pathway of this compound-Induced T-Cell Activation in Celiac Disease

The immunological response to this compound in sensitive individuals with celiac disease is thought to follow a pathway similar to that of gluten. This compound peptides are presented by antigen-presenting cells (APCs) expressing HLA-DQ2 or HLA-DQ8 to specific CD4+ T-cells, leading to their activation and the production of pro-inflammatory cytokines.

Avenin_Celiac_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria This compound This compound (Oats) Avenin_Peptides This compound Peptides This compound->Avenin_Peptides Digestion APC Antigen Presenting Cell (HLA-DQ2/DQ8) Avenin_Peptides->APC Uptake and Processing T_Cell This compound-Specific CD4+ T-Cell APC->T_Cell Antigen Presentation Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-2) T_Cell->Cytokines Activation and Release Inflammation Mucosal Inflammation Cytokines->Inflammation

This compound-induced T-cell activation pathway in celiac disease.

This compound and Non-Celiac Gluten Sensitivity: A Significant Knowledge Gap

In stark contrast to celiac disease, there is a profound lack of scientific literature and clinical data on the specific role of this compound in non-celiac gluten sensitivity. NCGS is a condition characterized by intestinal and extra-intestinal symptoms that improve on a gluten-free diet, after celiac disease and wheat allergy have been excluded. The underlying mechanisms of NCGS are still poorly understood, and the triggers are thought to be multifactorial, potentially involving gluten, other wheat proteins like amylase-trypsin inhibitors, and fermentable carbohydrates (FODMAPs).

To date, no published studies have specifically investigated the clinical or immunological response to a purified this compound challenge in a well-defined cohort of individuals with NCGS. Therefore, it is not possible to provide quantitative data or detailed experimental protocols comparable to those available for celiac disease.

The symptoms reported by some individuals with NCGS after consuming oats could be attributable to several factors other than a specific reaction to this compound:

  • Contamination: Oats are frequently contaminated with gluten-containing grains during harvesting, transport, and processing.

  • High Fiber Content: Oats are rich in fiber, which can cause gastrointestinal symptoms like bloating and gas in some individuals, especially those with underlying functional gut disorders.

  • Nocebo Effect: The expectation of symptoms after consuming a food that is often associated with gluten may lead to the perception of adverse effects.

Logical Relationship between this compound and NCGS: An Uncharted Territory

The following diagram illustrates the current understanding of the relationship between this compound and NCGS, highlighting the significant knowledge gap.

Avenin_NCGS_Relationship This compound This compound Question ? This compound->Question NCGS Non-Celiac Gluten Sensitivity (NCGS) Question->NCGS Direct link not established

References

Avenin Immunogenicity: A Comparative Guide to In Vivo and In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the immunogenic potential of avenin, a protein found in oats, is critical, particularly in the context of celiac disease. This guide provides an objective comparison of in vivo and in vitro assays used to assess this compound immunogenicity, supported by experimental data and detailed protocols.

The debate around the safety of oats for individuals with celiac disease hinges on the immunogenicity of this compound. While oats are a valuable nutritional source, the potential for this compound to trigger an immune response similar to gluten remains a concern.[1][2] Both in vivo and in vitro research methods are crucial in elucidating this complex issue. In vivo studies offer insights into the systemic response within a living organism, while in vitro assays provide a controlled environment to dissect cellular and molecular mechanisms.[3]

Quantitative Comparison of In Vivo and In Vitro Assays

The following table summarizes quantitative data from various studies, offering a comparative overview of key assays for this compound immunogenicity.

Assay TypeMethodKey MetricsTypical Findings with this compoundReference
In Vivo Oral this compound Challenge Symptom scores, Serum Interleukin-2 (IL-2) levels, Duodenal histologyAcute symptoms and elevated IL-2 in a subset of celiac patients, but often without significant histological damage after prolonged exposure.[4][5]
T-cell Response Analysis Frequency of this compound-specific CD4+ T cells in bloodIncreased frequency of activated T cells observed after a short-term challenge.
In Vitro T-cell Proliferation Assay Stimulation Index (SI)Some studies show this compound-induced T-cell proliferation, while others report no significant response.
Cytokine Release Assay (ELISA, ELISPOT) Interferon-gamma (IFN-γ), Interleukin-2 (IL-2) concentrationVariable results: some studies show no significant IFN-γ or IL-2 release, while others demonstrate a response, particularly with specific oat cultivars.
Organ Culture of Duodenal Biopsies Cytokine mRNA and protein levels (IFN-γ, IL-2), Intraepithelial lymphocyte (IEL) density, Villous height to crypt depth ratioGenerally, this compound does not induce the same level of inflammatory response (e.g., IFN-γ production) as gliadin. Some studies report an increase in IELs with certain oat varieties.
Antibody Detection (ELISA) IgA and IgG anti-avenin antibody levelsChildren with celiac disease on a normal diet have significantly higher levels of anti-avenin antibodies compared to reference children.

Experimental Protocols

In Vivo Oral this compound Challenge

This protocol is based on studies investigating the clinical and immunological response to this compound in celiac disease patients.

  • Participant Selection: Recruit diagnosed celiac disease patients who are following a strict gluten-free diet.

  • This compound Preparation: Use purified, food-grade this compound confirmed to be free of contamination from wheat, barley, and rye.

  • Challenge Protocol:

    • Single-Bolus Challenge: Administer a single dose of this compound (e.g., 0.1g to 6g) to participants.

    • Extended Challenge: Participants consume a daily dose of this compound for a specified period (e.g., 6 weeks).

  • Monitoring:

    • Symptom Assessment: Record gastrointestinal and other symptoms at baseline and at set intervals post-challenge.

    • Blood Collection: Collect blood samples at baseline and at specific time points (e.g., 4 hours post-challenge) for serum cytokine analysis (e.g., IL-2).

    • Duodenal Biopsy: Perform upper endoscopy with duodenal biopsies at baseline and at the end of the challenge period to assess histological changes.

  • Analysis:

    • Analyze serum IL-2 levels using ELISA.

    • Evaluate duodenal biopsies for changes in villous architecture and immune cell infiltration.

    • Correlate symptom scores with immunological and histological data.

In Vitro T-cell Proliferation Assay

This protocol is adapted from studies assessing the cellular immune response to this compound.

  • Sample Collection: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood of celiac disease patients.

  • Antigen Preparation: Prepare a peptic-tryptic (PT) digest of this compound. In some protocols, the this compound is also treated with tissue transglutaminase (tTG) to mimic in vivo deamidation.

  • Cell Culture:

    • Culture PBMCs in a 96-well plate.

    • Add the prepared this compound digest to the cell cultures at a predetermined concentration (e.g., 50 µg/ml).

    • Include positive (e.g., gliadin digest) and negative (medium alone) controls.

  • Proliferation Measurement: After a specific incubation period (e.g., 48 hours), assess T-cell proliferation using methods such as:

    • 3H-thymidine incorporation: Measure the incorporation of radiolabeled thymidine into newly synthesized DNA.

    • BrdU incorporation: Use an ELISA-based method to detect the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into proliferating cells.

  • Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean proliferation in the presence of the antigen by the mean proliferation in the negative control. An SI above a certain threshold (e.g., >3) is considered a positive response.

In Vitro Cytokine Release Assay (ELISA) from Duodenal Biopsies

This protocol is based on organ culture experiments to measure the local immune response to this compound.

  • Biopsy Collection: Obtain duodenal biopsies from celiac disease patients.

  • Organ Culture:

    • Place individual biopsies in a culture plate with RPMI 1640 medium.

    • Add peptic-tryptic (PT) digested this compound (e.g., 5 mg/ml) to the culture medium.

    • Include positive (PT-gliadin) and negative (medium alone) controls.

  • Incubation: Culture the biopsies for a defined period (e.g., 4 hours).

  • Sample Collection:

    • Collect the culture supernatant.

    • Extract total RNA from the biopsy tissue.

  • Cytokine Measurement:

    • Protein Level (ELISA): Measure the concentration of secreted cytokines (e.g., IFN-γ, IL-2) in the culture supernatant using a standard ELISA kit.

    • mRNA Level (RT-qPCR): Quantify the expression of cytokine mRNA (e.g., IFN-γ, IL-2) in the tissue using TaqMan polymerase chain reaction.

  • Data Analysis: Compare the levels of cytokine protein and mRNA in the this compound-stimulated cultures to the control cultures.

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz.

InVivoWorkflow cluster_patient Patient Recruitment & Baseline cluster_challenge This compound Challenge cluster_monitoring Post-Challenge Monitoring cluster_analysis Data Analysis Patient Celiac Disease Patient (Gluten-Free Diet) Baseline Baseline Assessment: - Symptom Score - Blood Sample (Serum) - Duodenal Biopsy Patient->Baseline Challenge Oral this compound Administration (Single or Extended Dose) Baseline->Challenge Monitoring Symptom Monitoring Challenge->Monitoring Blood_Collection Blood Collection (e.g., 4h) Challenge->Blood_Collection Endoscopy Endoscopy & Biopsy (End of Challenge) Challenge->Endoscopy Correlation Correlate Clinical, Immunological, and Histological Data Monitoring->Correlation Serum_Analysis Serum IL-2 Analysis (ELISA) Blood_Collection->Serum_Analysis Histo_Analysis Histological Analysis Endoscopy->Histo_Analysis Serum_Analysis->Correlation Histo_Analysis->Correlation

Caption: Workflow for an in vivo oral this compound challenge.

InVitroWorkflow cluster_sample Sample Preparation cluster_culture Cell Culture & Stimulation cluster_assay Assay & Measurement cluster_analysis Data Analysis Blood Patient Blood Sample PBMC Isolate PBMCs Blood->PBMC Culture Culture PBMCs PBMC->Culture This compound This compound Protein Digest Peptic-Tryptic Digest This compound->Digest Stimulate Stimulate with This compound Digest Digest->Stimulate Culture->Stimulate Controls Controls: - Positive (Gliadin) - Negative (Medium) Culture->Controls Proliferation T-cell Proliferation Assay (e.g., BrdU) Stimulate->Proliferation Cytokine Cytokine Release Assay (e.g., ELISA for IFN-γ) Stimulate->Cytokine SI Calculate Stimulation Index Proliferation->SI Concentration Measure Cytokine Concentration Cytokine->Concentration Comparison Compare to Controls SI->Comparison Concentration->Comparison SignalingPathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-cell cluster_downstream Downstream Effects This compound This compound Peptide HLA_DQ HLA-DQ2/DQ8 This compound->HLA_DQ TCR T-cell Receptor (TCR) HLA_DQ->TCR Antigen Presentation Activation T-cell Activation TCR->Activation Proliferation Proliferation Activation->Proliferation Cytokine_Release Cytokine Release (IFN-γ, IL-2) Activation->Cytokine_Release Inflammation Intestinal Inflammation Cytokine_Release->Inflammation Damage Tissue Damage Inflammation->Damage

References

A Comparative Analysis of Avenin Sequences Across Avena Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of avenin sequences across various Avena species, tailored for researchers, scientists, and drug development professionals. Avenins, the prolamins found in oats, are of significant interest due to their potential, though relatively low, immunogenicity in individuals with celiac disease, as well as their role in the nutritional quality of oats. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex relationships to facilitate a deeper understanding of this compound diversity.

Comparative Data on this compound Characteristics

The following tables summarize key quantitative data regarding this compound content, gene copy number, and the presence of immunogenic epitopes across different Avena species.

Table 1: this compound Content and Gene Number in Avena Species

CharacteristicAvena sativa (Cultivated Oat)Other Avena Species (Diploid, Tetraploid)Reference
This compound as % of Total Seed Protein 10-15%Variable, but generally a minor component[1][2][3]
Number of this compound Genes 7 to 10 in cv. 'Gigant'; potentially 12-14 or more in other varieties4 to 8[4][5]
Ploidy Level Hexaploid (2n=6x=42)Diploid (2n=2x=14), Tetraploid (2n=4x=28)

Table 2: Celiac Disease-Related Epitopes in Avenins

EpitopeSequencePresence in Avena SpeciesPhylogenetic GroupReference
DQ2.5-ave-1a PYPEQQEPFPresent in all tested Avena speciesGroup III
DQ2.5-ave-1b PYPEQQQPFPresent in all tested Avena speciesGroup II
DQ2.5-ave-1c PYPEQEQPIIdentified in proteomic studiesGroup 2 (Tanner et al.)
DQ2.5-ave-2 PYPEQQPFIdentified in proteomic studiesGroup 4 (Tanner et al.)
Wheat/Barley/Rye Epitopes e.g., 33-mer from α-gliadinAbsent in native form; variants with 1-3 amino acid substitutions existN/A

Experimental Protocols

Detailed methodologies are crucial for the reproducible and comparative study of this compound sequences. The following sections outline standard protocols for this compound extraction, characterization, and genetic analysis.

This compound Protein Extraction

This protocol describes the isolation of the this compound protein fraction from oat flour based on its solubility in alcohol solutions.

  • Defatting (Optional but Recommended):

    • Suspend oat flour in acetone or hexane (1:10 w/v).

    • Stir for 1 hour at room temperature.

    • Centrifuge and discard the supernatant.

    • Air-dry the pellet to remove residual solvent.

  • Albumin and Globulin Removal:

    • Add cold water to the flour to extract albumins. Mix continuously for 90 minutes at 4°C. Centrifuge and collect the supernatant (albumin fraction).

    • To the remaining pellet, add a salt solution (e.g., 1 M NaCl) to extract globulins. Mix and centrifuge. Collect the supernatant (globulin fraction).

    • Wash the remaining pellet with cold water three times to remove residual albumins and globulins.

  • This compound Extraction:

    • To the pellet from the previous step, add 50-70% (v/v) aqueous ethanol or isopropanol.

    • Mix continuously for 30-60 minutes at room temperature.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant containing the this compound fraction.

    • Repeat the extraction step on the pellet to ensure complete recovery and pool the supernatants.

  • Precipitation and Purification (Chill Method):

    • A recently developed method involves chilling the 50% ethanol extract.

    • Cool the extract to below 15°C; a precipitate will begin to form, with complete precipitation around 10°C.

    • This selectively precipitates avenins, separating them from starch and other contaminants.

    • The purified this compound can be collected by centrifugation.

SDS-PAGE Analysis of this compound Proteins

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to separate this compound proteins based on their molecular weight.

  • Sample Preparation:

    • Dissolve the extracted this compound in a sample buffer containing SDS, a reducing agent (like DTT or β-mercaptoethanol), glycerol, and a tracking dye (bromophenol blue).

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Electrophoresis:

    • Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel (typically 11-12% for avenins).

    • Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Visualization:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue or PageBlue to visualize the separated protein bands.

    • Destain the gel to remove background staining and visualize the protein bands corresponding to avenins (typically in the 20-40 kDa range).

Mass Spectrometry for this compound Identification and Sequencing

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying specific this compound proteins and determining their amino acid sequences.

  • In-gel Digestion (if starting from SDS-PAGE):

    • Excise the protein bands of interest from the SDS-PAGE gel.

    • Destain the gel pieces.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins into smaller peptides using a protease such as trypsin or chymotrypsin.

    • Extract the peptides from the gel.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture into a liquid chromatography system coupled to a mass spectrometer.

    • The peptides are separated by reverse-phase chromatography and then ionized.

    • The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments selected peptides to determine their amino acid sequence (MS2 or tandem MS scan).

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein sequence database (e.g., NCBI, UniProt) containing known Avena protein sequences.

    • Software algorithms match the experimental spectra to theoretical spectra generated from the database to identify the proteins and their corresponding sequences.

This compound Gene Cloning and Sequencing

This protocol outlines the steps to amplify and sequence this compound genes from genomic DNA.

  • Genomic DNA (gDNA) Extraction:

    • Extract gDNA from young leaf tissue or seeds using a suitable method, such as a modified CTAB (cetyltrimethylammonium bromide) protocol.

  • Primer Design and PCR Amplification:

    • Design PCR primers that target conserved regions of this compound genes. Multiple primer pairs may be necessary to amplify the full diversity of this compound genes.

    • Perform PCR using the extracted gDNA as a template to amplify the this compound gene sequences.

  • Cloning and Sequencing:

    • Ligate the PCR products into a cloning vector.

    • Transform the vectors into a suitable host (e.g., E. coli).

    • Select positive clones and culture them.

    • Extract the plasmid DNA and sequence the inserted this compound gene using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis:

    • Assemble and align the obtained sequences to identify different this compound genes and their variants.

    • Translate the DNA sequences into amino acid sequences for further analysis, such as phylogenetic tree construction and epitope screening.

Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the classification of this compound proteins.

Experimental_Workflow start Oat Flour (from different Avena species) extraction This compound Protein Extraction (e.g., 50-70% Ethanol) start->extraction dna_extraction Genomic DNA Extraction start->dna_extraction sds_page SDS-PAGE Analysis extraction->sds_page lcms LC-MS/MS Analysis extraction->lcms sds_page->lcms In-gel digestion protein_id Protein Identification & Sequence Confirmation lcms->protein_id pcr PCR Amplification of this compound Genes dna_extraction->pcr sequencing Cloning and Sequencing pcr->sequencing gene_analysis Gene Sequence Analysis & Phylogenetic Tree Construction sequencing->gene_analysis comparison Comparative Analysis of this compound Sequences, Structures, and Epitopes protein_id->comparison gene_analysis->comparison

Caption: Experimental workflow for the comparative analysis of this compound proteins and genes.

Avenin_Classification avenins This compound Proteins groupI Group I avenins->groupI groupII Group II avenins->groupII groupIII Group III avenins->groupIII groupIV Group IV avenins->groupIV no_epitopes No Known T-cell Immunoreactive Epitopes groupI->no_epitopes epitope_b Contains Epitope DQ2.5-ave-1b groupII->epitope_b epitope_a Contains Epitope DQ2.5-ave-1a groupIII->epitope_a groupIV->no_epitopes

References

Avenin-Induced Immune Responses in Celiac Disease: A Comparative Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of celiac disease, understanding the immunogenicity of dietary proteins beyond wheat, barley, and rye is critical. Avenin, the prolamin found in oats, has been a subject of considerable debate regarding its safety for individuals with celiac disease. This guide provides a comparative analysis of the reproducibility of this compound-induced immune responses, summarizing key experimental data, detailing methodologies, and visualizing experimental workflows to offer a comprehensive overview for the scientific community.

The immune response to this compound in celiac disease patients is not uniform, with studies revealing a subset of individuals who exhibit a reproducible acute inflammatory reaction. However, the long-term clinical significance of this reactivity remains an area of active investigation, as initial responses do not consistently translate to the chronic intestinal damage characteristic of the disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating this compound-induced immune responses in celiac disease patients.

Table 1: In Vivo this compound Challenge Studies

Study CohortChallenge ProtocolPercentage of RespondersKey Immune MarkersHistological FindingsReference
29 adult HLA-DQ2.5+ celiac disease patientsSingle-bolus purified this compound challenge (increasing doses)38% (11/29) showed significant acute IL-2 elevation; 59% (17/29) experienced acute symptoms.[1][2][3][4]Mean 16-fold elevation in serum IL-2; Increased frequency of activated this compound-specific tetramer+ effector memory CD4+ T cells.[1]Not applicable for single-bolus challenge.
5 IL-2 responders from the single-bolus challenge6-week daily challenge with the highest tolerated this compound dose100% (5/5) initially showed T-cell activation, which returned to baseline by 6 weeks.Initial increase in activated this compound-specific T cells, which returned to baseline; IL-2 responses became undetectable.Duodenal histology remained normal.
73 adult HLA-DQ2.5+ celiac disease patients3-day oat ingestion8% (6/73) mounted an this compound-specific T cell response in blood.This compound-specific T cell responses.Not assessed.
19 adult celiac disease patients12-week consumption of 50g oats/dayOne patient was identified as oat-sensitive.Not specified.One patient developed villous atrophy.
8 adult celiac disease patients (3 IL-2 responders, 5 non-responders)3-month whole oat feeding study (50g daily)No significant immune or clinical effects were stimulated.Not specified.Not assessed.

Table 2: In Vitro this compound Challenge Studies

Study CohortExperimental SetupKey Immune Markers MeasuredFindingsReference
8 celiac disease patientsDuodenal biopsies cultured with peptic-tryptic (PT) this compound for 4 hours.IFN-γ and IL-2 mRNA and protein levels.This compound failed to induce a statistically significant increase in IFN-γ or IL-2.
9 celiac disease patientsDuodenal biopsies cultured with PT gliadin for 4 hours (positive control).IFN-γ and IL-2 mRNA and protein levels.Significant increase in IFN-γ mRNA in all patients; increased IFN-γ protein in 4 patients.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key protocols used in the cited studies.

1. In Vivo Single-Bolus this compound Challenge

  • Objective: To assess the acute immune response to a single dose of purified this compound.

  • Participants: HLA-DQ2.5+ adult celiac disease patients on a gluten-free diet.

  • Protocol:

    • Participants undergo a series of challenges with increasing doses of food-grade purified this compound (e.g., 0.05g, 0.1g, 0.5g, 1g, 4g, and 6g).

    • A washout period of at least 4 weeks is maintained between challenges.

    • Blood samples are collected at baseline (pre-challenge) and 4 hours post-challenge for serum IL-2 measurement.

    • Symptoms such as pain, diarrhea, and vomiting are recorded.

  • Key Assay: Serum IL-2 levels are measured using methods like electrochemiluminescence (e.g., Meso Scale Discovery). A significant response is defined as a notable fold-increase (e.g., >2.5-fold) over baseline.

2. In Vivo Extended this compound/Oat Challenge

  • Objective: To evaluate the clinical and immunological effects of sustained this compound or whole oat consumption.

  • Participants: Celiac disease patients, sometimes selected based on their response to a single-bolus challenge.

  • Protocol:

    • A baseline duodenal biopsy is collected via gastroscopy.

    • Participants consume a fixed daily amount of purified this compound or gluten-free whole oats (e.g., 50g) for a specified period (e.g., 6 weeks to 3 months).

    • Blood samples are collected periodically to assess T-cell responses (e.g., using this compound-specific tetramers) and serological markers.

    • A follow-up duodenal biopsy is performed at the end of the challenge period to assess for histological changes.

  • Key Analyses: Histomorphometry of duodenal biopsies to determine villous height to crypt depth ratio and intraepithelial lymphocyte count. Flow cytometry with this compound-specific tetramers to quantify circulating this compound-reactive T cells.

3. In Vitro Duodenal Biopsy Culture

  • Objective: To measure the direct immunogenic effect of this compound on intestinal tissue from celiac disease patients.

  • Protocol:

    • Duodenal biopsies are obtained from celiac disease patients.

    • Biopsies are cultured in vitro with peptic-tryptic (PT) digested this compound (e.g., 5 mg/ml) for a defined period (e.g., 4 hours).

    • Control cultures include biopsies with media alone or with PT-gliadin as a positive control.

    • After culture, tissue and supernatant are collected.

  • Key Analyses:

    • Cytokine mRNA Quantification: Total RNA is extracted from the tissue, and levels of IFN-γ and IL-2 mRNA are quantified by real-time PCR.

    • Secreted Cytokine Measurement: The concentration of IFN-γ and IL-2 protein in the culture supernatant is measured by ELISA.

Visualizing Experimental Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and a simplified proposed signaling pathway for the this compound-induced immune response.

G cluster_0 In Vivo this compound Challenge Workflow participant Celiac Disease Patient (HLA-DQ2.5+) challenge Oral this compound Challenge (Single Bolus or Extended) participant->challenge blood_sample Blood Sample Collection (Baseline and Post-Challenge) challenge->blood_sample biopsy Duodenal Biopsy (Pre and Post Extended Challenge) challenge->biopsy symptom_assessment Symptom Assessment challenge->symptom_assessment il2_assay Serum IL-2 Measurement blood_sample->il2_assay tcell_analysis This compound-Specific T-Cell Analysis (Tetramer Staining) blood_sample->tcell_analysis histology Histological Analysis biopsy->histology outcome Acute Response vs. Chronic Tolerance/Damage symptom_assessment->outcome il2_assay->outcome tcell_analysis->outcome histology->outcome

Workflow for in vivo this compound challenge studies.

G cluster_1 This compound-Induced T-Cell Activation Pathway This compound This compound apc Antigen Presenting Cell (APC) (e.g., Dendritic Cell) This compound->apc Uptake and Processing t_cell This compound-Specific CD4+ T-Cell apc->t_cell Antigen Presentation via HLA-DQ2.5 cytokines Pro-inflammatory Cytokines (e.g., IL-2, IFN-γ) t_cell->cytokines Activation and Release symptoms Acute Symptoms cytokines->symptoms Induction of

Proposed pathway for acute this compound-induced immune response.

References

Avenin vs. Hordein and Secalin: A Comparative Guide to T-cell Activation in Celiac Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the T-cell activating potential of avenin (from oats), hordein (from barley), and secalin (from rye), the dietary triggers of celiac disease. The information presented is supported by experimental data to aid in research and development related to celiac disease and gluten-free food products.

Executive Summary

Celiac disease is an autoimmune disorder triggered by the ingestion of gluten proteins from wheat, barley (hordein), and rye (secalin). While oats (containing this compound) have been traditionally considered less immunogenic, evidence suggests that a subset of celiac disease patients can mount an immune response to certain oat cultivars. This guide delves into the comparative immunogenicity of these prolamins, focusing on their ability to activate T-cells, a key event in the pathogenesis of celiac disease. The general hierarchy of T-cell reactivity to these prolamins is considered to be hordeins > secalins > avenins.

Quantitative Comparison of T-cell Activation

The following tables summarize quantitative data from various studies comparing the T-cell stimulatory capacity of this compound, hordein, and secalin. The primary metrics used are Interferon-gamma (IFN-γ) production and T-cell proliferation, which are key indicators of a pro-inflammatory T-cell response.

Table 1: T-cell IFN-γ Response to this compound, Hordein, and Secalin

ProlaminPeptide/DigestT-cell SourceAssayIFN-γ Production (Spot Forming Cells/10^6 PBMCs or pg/mL)Reference
This compoundPeptic-tryptic (PT) digestDuodenal biopsies from celiac patientsELISpot/ELISANo significant increase[1][2]
This compoundThis compound peptides (e.g., DQ2.5-ave-1a/b/c)Peripheral Blood Mononuclear Cells (PBMCs) from celiac patientsELISpotThis compound-specific responses in 8% of patients after oat challenge[3][4]
HordeinPT digestDuodenal biopsies from celiac patientsELISpot/ELISASignificant increase, often greater than gliadin[5]
HordeinHordein peptides (e.g., DQ2.5-hor-3a)PBMCs from celiac patientsELISpotEfficiently induced cross-reactive T-cells in most patients after barley challenge
SecalinPT digestDuodenal biopsies from celiac patientsELISpot/ELISASignificant increase

Table 2: T-cell Proliferation in Response to this compound, Hordein, and Secalin

ProlaminPeptide/DigestT-cell SourceAssayProliferation Index (Stimulation Index - SI)Reference
This compoundThis compound peptidesT-cell lines from celiac patient biopsies[3H]-thymidine incorporationPositive responses (SI > 3) in a subset of patients
HordeinPT digestT-cell lines from celiac patients[3H]-thymidine incorporationStrong proliferative responses
SecalinPT digestT-cell lines from celiac patients[3H]-thymidine incorporationStrong proliferative responses

Key T-cell Epitopes

The immunogenicity of these prolamins is dictated by the presence of specific T-cell epitopes. These are short peptide sequences that, after modification by the enzyme tissue transglutaminase (tTG), bind to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells, leading to T-cell activation.

Table 3: Immunodominant T-cell Epitopes

ProlaminEpitope NameCore SequenceReference
This compoundDQ2.5-ave-1aPYPEQEEPF
This compoundDQ2.5-ave-1bPYPEQEQPF
This compoundDQ2.5-ave-1cPYPEQEQPI
HordeinDQ2.5-hor-3aPIPEQPQPY
Hordein(unnamed)EPEQPIPEQPQPYPQQ
Secalin(unnamed)QPFPQPQQPIPQ

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Prolamin Extraction and Digestion

This protocol describes the extraction of prolamins from cereal grains and their subsequent enzymatic digestion to generate peptides for T-cell assays.

  • Materials: Defatted flour (oats, barley, or rye), 60% (v/v) aqueous ethanol, 0.4 M NaCl, 0.067 M NaK phosphate buffer (pH 7.6), Pepsin-agarose, Trypsin-agarose, HCl, NaOH.

  • Procedure:

    • Extract albumins and globulins from defatted flour by stirring with the salt/phosphate buffer. Centrifuge and discard the supernatant. Repeat three times.

    • Extract prolamins from the pellet with 60% ethanol. Centrifuge and collect the supernatant. Repeat three times.

    • Combine the ethanol extracts, concentrate using a vacuum evaporator, dialyze against 0.01 M acetic acid, and freeze-dry.

    • For peptic-tryptic (PT) digestion, dissolve the extracted prolamin in diluted HCl (pH 2.0) and add pepsin-agarose. Stir at 37°C for 2 hours.

    • Centrifuge to remove the pepsin-agarose. Adjust the pH of the supernatant to 7.8 with NaOH and add trypsin-agarose. Stir at 37°C for 2 hours.

    • Centrifuge to remove the trypsin-agarose. Adjust the pH to 7.0 with HCl, centrifuge again, and freeze-dry the supernatant containing the PT-digested peptides.

T-cell Proliferation Assay ([3H]-thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

  • Materials: Peripheral Blood Mononuclear Cells (PBMCs) or intestinal T-cell lines from celiac disease patients, RPMI 1640 medium supplemented with 10% fetal calf serum, L-glutamine, and antibiotics, prolamin peptides, [3H]-thymidine.

  • Procedure:

    • Isolate PBMCs from blood using Ficoll-Paque density gradient centrifugation or establish T-cell lines from intestinal biopsies.

    • Plate 2 x 10^5 PBMCs or T-cells per well in a 96-well round-bottom plate.

    • Add the prolamin peptides at various concentrations (e.g., 10-100 µg/mL). Use media alone as a negative control and a mitogen (e.g., phytohemagglutinin) as a positive control.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Pulse the cells with 1 µCi of [3H]-thymidine per well and incubate for an additional 18 hours.

    • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • Calculate the Stimulation Index (SI) as the mean counts per minute (cpm) of antigen-stimulated wells divided by the mean cpm of unstimulated wells. An SI > 3 is typically considered a positive response.

IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method to quantify cytokine-secreting cells at the single-cell level.

  • Materials: 96-well ELISpot plates pre-coated with an anti-IFN-γ capture antibody, PBMCs from celiac patients, prolamin peptides, biotinylated anti-IFN-γ detection antibody, streptavidin-alkaline phosphatase, and a substrate (e.g., BCIP/NBT).

  • Procedure:

    • Isolate PBMCs and resuspend in complete RPMI medium.

    • Add 2.5 x 10^5 PBMCs per well to the pre-coated ELISpot plate.

    • Add the prolamin peptides to the wells. Include negative (media only) and positive (mitogen) controls.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Wash the plate to remove the cells, leaving behind the secreted IFN-γ captured by the antibody on the plate surface.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

    • Wash the plate and add the substrate. Spots will form at the locations of the IFN-γ-secreting cells.

    • Stop the reaction by washing with water. Allow the plate to dry completely.

    • Count the spots using an automated ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million PBMCs.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for T-cell activation by gluten-related prolamins and a typical experimental workflow for identifying immunogenic peptides.

T_Cell_Activation_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria Prolamin This compound / Hordein / Secalin Peptides Prolamin Peptides Prolamin->Peptides Proteolytic Digestion APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Peptides->APC Uptake tTG Tissue Transglutaminase (tTG) Peptides->tTG Enters Lamina Propria HLA_DQ HLA-DQ2/8 APC->HLA_DQ Processed and Loaded tTG->Peptides Deamidation (Q -> E) T_Cell CD4+ T-cell HLA_DQ->T_Cell Antigen Presentation Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ) T_Cell->Cytokines Activation & Release

Caption: T-cell activation by this compound, hordein, or secalin peptides.

Experimental_Workflow start Start: Cereal Grain (Oats, Barley, Rye) extraction Prolamin Extraction start->extraction digestion Enzymatic Digestion (Pepsin/Trypsin) extraction->digestion peptide_library Generation of Peptide Library digestion->peptide_library t_cell_assay T-cell Activation Assay (ELISpot or Proliferation) peptide_library->t_cell_assay t_cell_isolation Isolation of Patient T-cells (Blood or Biopsy) t_cell_isolation->t_cell_assay identification Identification of Immunogenic Peptides (e.g., Mass Spectrometry) t_cell_assay->identification Positive Hits end End: Characterized T-cell Epitopes identification->end

Caption: Experimental workflow for identifying immunogenic peptides.

References

Correlating Avenin Intake with Clinical Symptoms in Celiac Disease: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For individuals with celiac disease, a strict gluten-free diet is the only effective treatment. This involves the lifelong avoidance of wheat, barley, and rye.[1][2] The inclusion of oats in this diet, however, remains a subject of debate. While oats are technically gluten-free, they contain a protein called avenin, which is structurally similar to gluten prolamins.[1][3] This guide provides a comprehensive comparison of findings from key studies investigating the correlation between this compound intake and clinical and immunological symptoms in celiac disease, aimed at researchers, scientists, and drug development professionals.

Comparative Analysis of Clinical and Immunological Responses to this compound

Recent clinical trials have moved towards using purified this compound to eliminate confounding factors like gluten contamination and the high fiber content of whole oats.[4] These studies provide a clearer picture of this compound's direct effects.

A pivotal study involving a single-bolus challenge with purified this compound in 29 adults with celiac disease (HLA-DQ2.5+) demonstrated a dose-dependent response. Acute symptoms were reported in 59% of participants, and T-cell activation, measured by serum interleukin-2 (IL-2), was observed in 38%. Notably, higher IL-2 levels correlated with more severe symptoms. However, a subsequent 6-week this compound feeding study in a subset of these responders showed a decrease in symptoms and IL-2 levels over time, with no development of intestinal damage (enteropathy).

In contrast, a systematic review and meta-analysis of 28 studies found no evidence that the addition of oats to a gluten-free diet affects symptoms, histology, or serology in patients with celiac disease. It is important to note that the overall quality of evidence in this meta-analysis was considered low. Another systematic review concluded that while most patients can tolerate oats symptomatically, the long-term effects remain unknown, necessitating regular follow-up.

Some studies have reported that a small subset of celiac disease patients experience clinical symptoms and show signs of mucosal inflammation upon oat consumption. In vitro studies have also shown that this compound can stimulate pro-inflammatory T-cell responses in some individuals with celiac disease.

Table 1: Comparison of Clinical and Immunological Outcomes from this compound/Oat Challenge Studies

Study Design & PopulationThis compound/Oat InterventionKey Clinical Symptom FindingsKey Immunological FindingsReference
Purified this compound Challenge (n=29 adults with CD, HLA-DQ2.5+)Single-bolus, dose-escalation of purified this compound (0.05g to 6g)59% experienced acute symptoms (e.g., pain, diarrhea, vomiting). Symptom severity correlated with IL-2 levels.38% showed T-cell activation (elevated serum IL-2). Increased frequency of this compound-specific T-cells in blood.
Extended Purified this compound Feeding (n=5 IL-2 responders from above)Daily consumption of highest tolerated this compound dose for 6 weeksInitial acute symptoms resolved over time.IL-2 responses and this compound-specific T-cell frequency returned to baseline. No duodenal histology deterioration.
Systematic Review & Meta-Analysis (28 studies, 661 patients in controlled trials)Addition of pure/uncontaminated oats to a GFD (up to 12 months)No significant effect on symptoms (Standardized Mean Difference: -0.22).No significant effect on histology, intraepithelial lymphocyte counts, or serology.
Randomized Controlled Trial (n=39 adults with CD)50g of oats-containing gluten-free products daily for 1 yearMore gastrointestinal symptoms, particularly diarrhea, in the oats group.Slightly but significantly higher density of intraepithelial lymphocytes in the oats group. No change in serology.
Double-Blind, Placebo-Controlled Trial (n=177 children with CD)Purified, nonreactive oat products for two 6-month periodsNo statistically significant difference in Gastrointestinal Symptoms Rating Scale (GSRS) scores.No significant difference in IgA anti-transglutaminase or IgA anti-avenin antibodies.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing study outcomes. Below are representative protocols for this compound challenges and symptom assessment.

1. Purified this compound Challenge Protocol

This protocol is based on a study that used food-grade this compound purified from contamination-free oats.

  • Participants: Adults with biopsy-confirmed celiac disease, positive for HLA-DQ2.5, and on a strict gluten-free diet.

  • This compound Preparation: Food-grade this compound is purified from certified gluten-free oats to a high purity (e.g., 85%).

  • Challenge Design: A single-bolus, dose-escalation design is employed with washout periods (e.g., 4 weeks) between challenges. Doses can range from 0.05g to 6g of this compound.

  • Symptom Assessment: Clinical symptoms such as abdominal pain, diarrhea, and vomiting are recorded. The Gastrointestinal Symptom Rating Scale (GSRS) can be used for a standardized assessment.

  • Immunological Assessment:

    • Serum IL-2: Blood samples are collected at baseline and at a specified time post-challenge (e.g., 4 hours) to measure IL-2 levels as a marker of T-cell activation.

    • T-cell Analysis: this compound-specific T-cells in peripheral blood can be identified and quantified using techniques like tetramer staining.

    • Intestinal Biopsy: Duodenal biopsies may be taken before and after a prolonged challenge period (e.g., 6 weeks) to assess for histological changes, such as villous atrophy and intraepithelial lymphocyte infiltration.

2. Gastrointestinal Symptom Rating Scale (GSRS)

The GSRS is a validated questionnaire used to assess the severity of gastrointestinal symptoms. It typically includes multiple items that are rated on a Likert scale, covering dimensions such as abdominal pain, reflux, diarrhea, constipation, and indigestion.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Challenge

The following diagram illustrates a typical workflow for a clinical study investigating the effects of this compound in celiac disease patients.

G cluster_screening Phase 1: Screening & Baseline cluster_challenge Phase 2: this compound Challenge cluster_monitoring Phase 3: Acute Monitoring cluster_longterm Phase 4: Extended Feeding (for Responders) P Patient Recruitment (Biopsy-confirmed CD, HLA-DQ2.5+) B Baseline Assessment (Symptoms, Serology, Biopsy) P->B D Dose-Escalation Challenge (Single Bolus of Purified this compound) B->D W Washout Period D->W 4 weeks S Symptom Monitoring (GSRS) D->S I Immunological Monitoring (Serum IL-2 at 4h) D->I W->D Next Dose F Daily this compound Intake (6 weeks) I->F E End-of-Study Assessment (Symptoms, Serology, Biopsy) F->E

This compound Challenge Experimental Workflow

Immune Signaling Pathway in this compound-Sensitive Celiac Disease

This diagram outlines the proposed immunological cascade triggered by this compound in susceptible individuals.

G cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina Lamina Propria A This compound Intake T Tissue Transglutaminase (tTG) Deamidates this compound Peptides A->T APC Antigen Presenting Cell (APC) Presents this compound Peptide via HLA-DQ2.5 T->APC Th This compound-Specific CD4+ T-cell APC->Th TCR engagement IL2 IL-2 Secretion (T-cell Activation Marker) Th->IL2 Cy Pro-inflammatory Cytokines Th->Cy Sym Clinical Symptoms (Pain, Diarrhea) IL2->Sym Cy->Sym Dam Potential for Mucosal Inflammation (Increased IELs) Cy->Dam

This compound-Induced Immune Response Pathway

The Role of Oat Cultivar Variability

It is increasingly recognized that not all oat varieties are equal in their potential to trigger an immune response. Studies have shown that different oat cultivars contain varying amounts of this compound and different this compound epitopes. Some research has identified specific oat varieties that exhibit higher reactivity with antibodies used in gluten detection tests, suggesting the presence of celiac-toxic epitopes. This variability may explain some of the discrepancies observed across different clinical studies. Future research should clearly define the cultivars used to allow for better comparison and risk assessment.

Conclusion and Future Directions

The current body of evidence suggests that while the majority of individuals with celiac disease can tolerate pure, uncontaminated oats, a subset of patients experience acute clinical symptoms and a measurable immune response to this compound. Reassuringly, short-term to medium-term studies indicate that this acute reaction may not translate to long-term intestinal damage.

For drug development professionals, the transient and dose-dependent nature of the this compound-induced immune response could serve as a valuable model for testing the efficacy of novel celiac disease therapies. The use of purified this compound in challenges provides a controlled system to assess the modulation of T-cell activation and clinical symptoms.

Future research should focus on:

  • Long-term studies to definitively establish the safety of oat consumption in both this compound-sensitive and non-sensitive individuals.

  • Identifying reliable biomarkers to predict which individuals with celiac disease are likely to react to this compound.

  • Standardizing oat cultivars used in clinical trials or clearly reporting the cultivars to account for variability in this compound content and immunogenicity.

References

A Comparative Guide to the Validation of Animal Models for Avenin Intolerance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of avenin intolerance, a sensitivity to a protein found in oats that can affect some individuals with celiac disease, necessitates the use of reliable animal models.[1] Proper validation of these models is critical to ensure the translatability of research findings to human conditions. This guide provides a comparative overview of commonly used animal models and the key experimental data supporting their validation. While direct studies on this compound intolerance in animal models are limited, this guide leverages data from broader gluten and gliadin sensitivity studies as a relevant proxy.

Comparison of Animal Models for this compound/Gluten Intolerance Studies

The selection of an appropriate animal model is a critical step in studying this compound intolerance. The following table summarizes key characteristics and validation parameters of commonly used models. It is important to note that most existing models have been validated using gluten or gliadin, the protein fractions from wheat, barley, and rye, due to their central role in celiac disease.

Animal ModelKey CharacteristicsAdvantagesDisadvantagesKey Validation Parameters
Mouse (Mus musculus) Genetically modifiable (e.g., HLA-DQ2/DQ8 transgenic), diverse strains available (e.g., BALB/c, C57BL/6).[2][3]Well-characterized immune system, availability of reagents, relatively low cost, potential for genetic manipulation to mimic human predisposition.[4]Often require sensitization with adjuvants to induce pathology, may not fully recapitulate all aspects of human disease, such as spontaneous enteropathy.Villous atrophy, crypt hyperplasia, intraepithelial lymphocyte (IEL) infiltration, serum anti-gliadin antibodies (IgG, IgA), cytokine profiles (e.g., IFN-γ, IL-2), T-cell activation.
Rat (Rattus norvegicus) Larger size allows for easier surgical manipulation and sample collection.Useful for studying gluten digestion and in vivo effects of gliadin on enterocytes.Less genetic manipulation potential compared to mice, fewer available immunological reagents.Villous atrophy, crypt hyperplasia, IEL infiltration.
Non-Human Primate (e.g., Rhesus Macaque) Spontaneously develop gluten-sensitive enteropathy with clinical and histological features similar to human celiac disease.Closely mimics human disease progression and pathology.High cost, ethical considerations, limited availability.Villous atrophy, anti-gliadin antibodies, clinical symptoms (e.g., diarrhea).

Quantitative Data from Validation Studies

The following tables present a summary of quantitative data from studies validating animal models of gluten sensitivity. These parameters are crucial for assessing the severity of the induced intolerance and for comparing the efficacy of potential therapeutics.

Table 1: Histological Assessment of Intestinal Damage

Animal ModelChallenge AgentVillus Height to Crypt Depth Ratio (V:C)Intraepithelial Lymphocyte (IEL) Count (per 100 enterocytes)Reference
Mouse (BALB/c)Gliadin + AdjuvantDecreased (specific values vary by study)Increased >25
Mouse (NOD-DQ8)GlutenDecreasedIncreased
Rhesus MacaqueGlutenDecreasedNot consistently reported

Table 2: Serological and Cytokine Responses

Animal ModelChallenge AgentAnti-Gliadin Antibody Titer (IgG/IgA)Key Cytokine Changes (Serum/Tissue)Reference
Mouse (BALB/c)Gliadin + AdjuvantIncreased (ELISA OD values)Increased IFN-γ, IL-2, IL-15
Mouse (NOD-DQ8)GlutenIncreasedIncreased IFN-γ
Rhesus MacaqueGlutenIncreased (ELISA)Not consistently reported

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of validation studies. Below are summaries of key experimental procedures.

Induction of this compound/Gluten Intolerance in Mice

a) Oral Gavage with Gliadin:

  • Animals: 8-12 week old BALB/c mice.

  • Preparation of Gliadin Solution: Dissolve crude gliadin in 0.02 M HCl.

  • Procedure: Administer the gliadin solution (typically 2-5 mg/mouse) via oral gavage using a 20-22 gauge ball-tipped gavage needle. The volume should not exceed 10 ml/kg body weight. The gavage is typically performed daily or several times a week for a period of 2-8 weeks.

  • Control Group: Administer the vehicle (0.02 M HCl) using the same procedure.

b) Intraperitoneal Sensitization with Gluten:

  • Animals: 8-12 week old mice (strain may vary).

  • Preparation of Gluten Solution: Suspend gluten in sterile saline. An adjuvant, such as cholera toxin or aluminum hydroxide, is often used to enhance the immune response.

  • Procedure: Inject the gluten-adjuvant suspension intraperitoneally (i.p.). The typical dose is 50-100 µg of gluten per mouse. This is often followed by an oral gluten challenge.

  • Control Group: Inject the vehicle with adjuvant i.p.

Histological Assessment of Villous Atrophy
  • Sample Collection: Euthanize mice and collect the proximal small intestine (duodenum).

  • Fixation and Processing: Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section at 4-5 µm thickness.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E).

  • Analysis: Measure the villus height and crypt depth using a calibrated microscope and image analysis software. Calculate the villus-to-crypt (V:C) ratio. A reduced V:C ratio is indicative of villous atrophy. Count the number of intraepithelial lymphocytes (IELs) per 100 enterocytes. An increased IEL count is a hallmark of inflammation.

Measurement of Anti-Gliadin Antibodies (ELISA)
  • Sample Collection: Collect blood via cardiac puncture or tail vein bleeding and separate the serum.

  • ELISA Protocol:

    • Coat a 96-well plate with a solution of gliadin and incubate overnight.

    • Wash the plate and block with a blocking buffer (e.g., BSA in PBS).

    • Add diluted serum samples to the wells and incubate.

    • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG or IgA).

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Compare the optical density (OD) values of the experimental group to the control group.

Cytokine Profiling
  • Sample Collection: Collect serum or isolate cells from the spleen or mesenteric lymph nodes.

  • Measurement: Use a multiplex cytokine assay (e.g., Luminex) or individual ELISAs to quantify the levels of key cytokines such as IFN-γ, IL-2, IL-4, IL-10, and TNF-α in the serum or cell culture supernatants.

  • Data Analysis: Compare the cytokine concentrations between the this compound/gluten-challenged group and the control group.

T-Cell Activation Assays
  • Cell Isolation: Isolate lymphocytes from the spleen, mesenteric lymph nodes, or intestinal lamina propria.

  • Flow Cytometry: Stain cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69). Analyze the percentage of activated T cells using a flow cytometer.

  • T-Cell Proliferation Assay: Culture isolated T-cells in the presence of this compound or gliadin peptides. Measure T-cell proliferation by [3H]-thymidine incorporation or using a dye dilution assay (e.g., CFSE).

Mandatory Visualizations

G cluster_epithelium Intestinal Epithelium cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell This compound Peptides This compound Peptides Epithelial Cell Epithelial Cell This compound Peptides->Epithelial Cell Uptake tTG Tissue Transglutaminase (tTG) This compound Peptides->tTG Deamidation Epithelial Cell->tTG Deamidated this compound Deamidated this compound tTG->Deamidated this compound APC APC Deamidated this compound->APC HLA-DQ2/DQ8 HLA-DQ2/DQ8 TCR T-Cell Receptor (TCR) HLA-DQ2/DQ8->TCR Recognition APC->HLA-DQ2/DQ8 Presents Peptide CD4+ T-Cell CD4+ T-Cell TCR->CD4+ T-Cell Activation Cytokine Production Pro-inflammatory Cytokines (IFN-γ, IL-2) CD4+ T-Cell->Cytokine Production Tissue Damage Villous Atrophy, Crypt Hyperplasia Cytokine Production->Tissue Damage

Caption: Putative signaling pathway of this compound-induced T-cell activation.

G cluster_0 Model Induction cluster_1 In-Life Assessment cluster_2 Sample Collection cluster_3 Ex-Vivo Analysis cluster_4 Data Analysis start Select Animal Model (e.g., Mouse) induction Induce Intolerance (e.g., Oral Gavage with this compound) start->induction clinical_signs Monitor Clinical Signs (Weight Loss, Diarrhea) induction->clinical_signs euthanasia Euthanasia & Sample Collection clinical_signs->euthanasia histology Histological Analysis (Villus Atrophy, IELs) euthanasia->histology serology Serological Analysis (Anti-Avenin Antibodies) euthanasia->serology cytokines Cytokine Profiling euthanasia->cytokines t_cell T-Cell Activation Assays euthanasia->t_cell analysis Compare Experimental vs. Control histology->analysis serology->analysis cytokines->analysis t_cell->analysis

Caption: Experimental workflow for validating an animal model of this compound intolerance.

References

Comparing the effects of raw vs cooked avenin on immunogenicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the immunogenic potential of proteins is paramount. This guide provides a comparative analysis of the immunogenicity of avenin, a prolamin found in oats, with a particular focus on its effects in the context of celiac disease. While the initial aim was to compare raw versus cooked this compound, the existing body of scientific literature does not provide sufficient comparative data on this specific aspect. Therefore, this guide will focus on the well-documented comparison of this compound's immunogenic profile against gliadin (a component of gluten) and the observed variability in immune responses to this compound among individuals.

Immunogenicity of this compound vs. Gliadin

This compound has been a subject of interest due to the potential inclusion of oats in a gluten-free diet for celiac disease patients. The core of the disease's pathogenesis lies in the immune response to gluten proteins, primarily gliadin from wheat. The key question has been whether this compound elicits a similar immunogenic response.

Studies have shown that in many individuals with celiac disease, purified this compound does not trigger the same level of immune response as gliadin.[1] An in vitro study using duodenal biopsies from celiac patients found that peptic-tryptic digested (PT) gliadin induced a significant increase in interferon-γ (IFN-γ) and interleukin-2 (IL-2) mRNA levels, key markers of a Th1 inflammatory response characteristic of celiac disease. In contrast, PT this compound did not elicit a significant IFN-γ or IL-2 response in these same experimental conditions.[1] This suggests that the specific T-cell epitopes in gliadin that drive the inflammatory cascade may be absent or less potent in this compound.[1]

However, the notion that this compound is entirely non-immunogenic is not universally supported. Some studies have demonstrated that this compound can activate peripheral lymphocytes from celiac disease patients, although the response may vary depending on the oat cultivar.[2] This variability suggests that the immunogenic potential of this compound could be linked to the specific amino acid sequences present in different oat varieties.[2]

Variable Immune Response to this compound in Celiac Disease

A significant finding in this compound research is the heterogeneity of the immune response among individuals with celiac disease. While many can tolerate oats without adverse effects, a subset of patients experiences clinical symptoms and immune activation upon consuming this compound.

A study involving single-bolus challenges with purified this compound in adults with celiac disease found that 38% (11 out of 29) of participants showed a significant elevation in serum IL-2, a sensitive marker of gluten-specific T-cell activation. Furthermore, 59% (17 out of 29) experienced acute symptoms such as pain, diarrhea, and vomiting, with the severity of symptoms correlating with higher IL-2 levels. This indicates that for a susceptible subgroup of celiac disease patients, this compound is indeed immunogenic.

Interestingly, a follow-up 6-week this compound challenge in individuals who initially reacted showed that activated this compound-specific T-cells returned to baseline levels, and IL-2 responses became undetectable. The initial acute symptoms also resolved, and duodenal histology remained normal. This suggests that even in sensitive individuals, the immune response to this compound may not be sustained in the same way it is with gluten, which typically leads to persistent mucosal damage.

The molecular basis for this variable sensitivity is not fully understood but may be related to the lower proline content in avenins compared to wheat gliadins, which could affect their resistance to digestion and subsequent presentation to the immune system.

Data Summary

ParameterThis compoundGliadin
IFN-γ mRNA Induction No significant increase observed in in vitro biopsy cultures.Significant increase observed in in vitro biopsy cultures.
IL-2 mRNA Induction No significant increase observed in in vitro biopsy cultures.Increase observed in in vitro biopsy cultures.
T-cell Activation (in vivo) Observed in a subset (38%) of celiac disease patients.A hallmark of celiac disease pathogenesis.
Clinical Symptoms Induced in a subset (59%) of celiac disease patients in a challenge study.Common upon gluten exposure in untreated celiac disease.
Sustained Immune Response Immune response (IL-2, T-cell activation) appeared to diminish with continued exposure in a 6-week study.Typically leads to chronic inflammation and villous atrophy.

Experimental Protocols

In Vitro Organ Culture of Duodenal Biopsies

  • Objective: To assess the in vitro immunogenicity of this compound and gliadin on duodenal tissue from celiac disease patients.

  • Methodology:

    • Duodenal biopsies were obtained from treated celiac disease patients (on a gluten-free diet).

    • Biopsies were cultured in RPMI 1640 medium.

    • Cultures were stimulated with either 5 mg/ml of peptic-tryptic (PT) digested gliadin or 5 mg/ml of PT this compound for four hours. Control biopsies were cultured with medium alone.

    • Following incubation, total RNA was extracted from the tissue.

    • The expression levels of IFN-γ and IL-2 mRNA were quantified using TaqMan polymerase chain reaction (PCR).

    • Secreted IFN-γ and IL-2 proteins in the culture supernatant were measured by enzyme-linked immunosorbent assay (ELISA).

In Vivo this compound Challenge Study

  • Objective: To determine the frequency and nature of symptoms and immune activation after ingestion of purified this compound in celiac disease patients.

  • Methodology:

    • HLA-DQ2.5+ adults with celiac disease on a gluten-free diet were enrolled.

    • Participants underwent a series of single-bolus this compound challenges with increasing amounts (0.05g, 0.1g, 0.5g, 1g, 4g, and 6g) with a 4-week washout period between challenges.

    • Symptoms were recorded, and serum was collected at 4 hours post-challenge to measure IL-2 levels as a marker of T-cell activation.

    • A subset of participants who showed an IL-2 response underwent a 6-week daily this compound challenge at the highest tolerated dose.

    • T-cell responses were assessed using this compound-specific tetramers, and duodenal histology was examined before and after the 6-week challenge.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro Organ Culture cluster_invivo In Vivo Challenge Biopsy Duodenal Biopsy (Celiac Patient) Culture Culture with PT-Avenin or PT-Gliadin Biopsy->Culture RNA_Extraction RNA Extraction Culture->RNA_Extraction ELISA ELISA (IFN-γ, IL-2 Protein) Culture->ELISA qPCR RT-qPCR (IFN-γ, IL-2 mRNA) RNA_Extraction->qPCR Patient Celiac Patient Challenge This compound Ingestion (Single Bolus or 6-week) Patient->Challenge Symptom_Assessment Symptom Assessment Challenge->Symptom_Assessment Blood_Sample Blood Sample (4h) Challenge->Blood_Sample Duodenal_Biopsy Duodenal Biopsy (pre/post 6-week) Challenge->Duodenal_Biopsy IL2_Measurement Serum IL-2 Measurement Blood_Sample->IL2_Measurement Histology Histological Analysis Duodenal_Biopsy->Histology

Figure 1: Experimental workflows for assessing this compound immunogenicity.

T_cell_activation_pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell This compound This compound Peptide HLA_DQ2_DQ8 HLA-DQ2/DQ8 This compound->HLA_DQ2_DQ8 Binding TCR T-Cell Receptor (TCR) HLA_DQ2_DQ8->TCR Presentation Activation T-Cell Activation TCR->Activation Proliferation Proliferation Activation->Proliferation Cytokine_Release Cytokine Release (IFN-γ, IL-2) Activation->Cytokine_Release Inflammation Mucosal Inflammation Cytokine_Release->Inflammation Leads to

Figure 2: Simplified T-cell activation pathway in response to this compound in susceptible individuals.

References

A Guide to Avenin Quantification: An Inter-laboratory Comparison of Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of avenins, the prolamins found in oats, is critical for ensuring the safety of gluten-free products for individuals with celiac disease. This guide provides an objective comparison of common analytical methods for avenin quantification, supported by experimental data from various studies. It aims to assist laboratories in selecting the most appropriate method for their specific needs.

Method Comparison

The primary methods for this compound quantification include Enzyme-Linked Immunosorbent Assay (ELISA), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the most prevalent this compound quantification methods based on available literature. It is important to note that a direct inter-laboratory study with standardized samples was not available; therefore, these values are compiled from various sources and should be considered as representative.

MethodPrincipleTargetReported LODReported LOQThroughputKey AdvantagesKey Limitations
ELISA (G12 Antibody) ImmunoassaySpecific gluten epitopes2 mg/kg[1][2]4 mg/kg[1][2]HighHigh sensitivity, suitable for routine screening.Potential for cross-reactivity with non-toxic this compound epitopes; results can be antibody-dependent.[1]
ELISA (R5 Antibody) ImmunoassaySpecific gluten epitopes0.2 ppm (for wheat gluten)Not specifiedHighDetects different epitopes than G12, providing complementary information.Performance with avenins can vary depending on the oat cultivar and extraction method.
RP-HPLC ChromatographyTotal this compound proteinNot specifiedNot specifiedMediumGood for quantification of total this compound content and profiling different this compound fractions.Lower sensitivity compared to ELISA; complex chromatograms can be difficult to interpret.
MALDI-TOF-MS Mass SpectrometryThis compound protein mass0.4 mg / 100g of foodNot specifiedLow to MediumHigh specificity, allows for the direct observation of this compound mass patterns, useful for confirmation.Less quantitative than other methods without appropriate standards; requires specialized equipment.
LC-MS/MS Mass SpectrometrySpecific this compound peptidesNot specifiedNot specifiedLow to MediumConsidered one of the most accurate approaches for identifying and quantifying specific immunogenic peptides.High complexity, incomplete databases of reactive epitopes can be a limitation.

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are summaries of typical experimental protocols for the key this compound quantification methods.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for its high sensitivity and throughput. The protocol generally involves the extraction of proteins, followed by immunological detection using specific antibodies.

Extraction:

  • Weigh 0.5 g of oat flour and add 4.5 mL of 50% (v/v) ethanol.

  • Vortex regularly for 1 hour and then centrifuge at 3000 x g for 1 hour.

  • Chill the supernatant at 4°C overnight and centrifuge again.

  • Redissolve the pellet in 0.3 mL of 60% (v/v) ethanol with incubation at room temperature for 2 hours.

  • For analysis, mix 75 µL of the redissolved avenins with 25 µL of the ELISA kit's standard extraction buffer.

Immunoassay (Example with G12 Antibody Kit):

  • Follow the manufacturer's instructions for the AgraQuant® ELISA kit.

  • Record absorbance at 450 nm using a microplate reader.

  • Quantify this compound concentration based on a standard curve.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates avenins based on their hydrophobicity, allowing for their quantification and the analysis of their different fractions.

Sample Preparation:

  • Resuspend 10 mg of freeze-dried this compound in 70% (v/v) ethanol and vortex for 30 minutes.

  • Centrifuge at 15,870 x g for 20 minutes.

  • Filter the supernatant through a 0.45 µm filter before injection.

Chromatographic Conditions:

  • Column: Zorbax 300SB-C8, 75 mm x 2.1 mm, 5 µm particles.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Mobile Phase B: 0.1% TFA in deionized water.

  • Gradient: A multi-step gradient from 23% to 47% of mobile phase A.

  • Flow Rate: 1 cm³/min.

  • Detection: UV at 210 nm.

Mass Spectrometry (MS)

Mass spectrometry, particularly MALDI-TOF-MS and LC-MS/MS, offers high specificity for identifying and quantifying avenins.

MALDI-TOF-MS Sample Preparation:

  • Extract 60 mg of flour or 10 mg of purified this compound with 300 µL of 70% (v/v) ethanol by vortexing for 30 minutes at room temperature.

  • Prepare samples for MALDI-TOF-MS analysis according to the instrument's standard procedures.

LC-MS/MS Analysis: LC-MS/MS provides a more in-depth analysis by identifying and quantifying specific peptides after enzymatic digestion of the this compound proteins. This is considered a highly accurate but also a highly complex method.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for ELISA and RP-HPLC.

ELISA_Workflow cluster_extraction Protein Extraction cluster_immunoassay Immunoassay start Oat Flour Sample (0.5g) extraction Extract with 50% Ethanol start->extraction centrifuge1 Centrifuge (3000g, 1h) extraction->centrifuge1 chill Chill Supernatant (4°C, overnight) centrifuge1->chill centrifuge2 Centrifuge chill->centrifuge2 redissolve Redissolve Pellet in 60% Ethanol centrifuge2->redissolve mix Mix with ELISA Buffer redissolve->mix extracted_protein Extracted this compound mix->extracted_protein elisa_plate Add to ELISA Plate extracted_protein->elisa_plate incubation Incubation with Antibodies elisa_plate->incubation wash Washing Steps incubation->wash substrate Add Substrate wash->substrate read Read Absorbance (450nm) substrate->read quantify Quantify vs. Standard Curve read->quantify result This compound Concentration quantify->result

Caption: Workflow for this compound Quantification using ELISA.

RPHPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis RP-HPLC Analysis start This compound Sample (10mg) resuspend Resuspend in 70% Ethanol start->resuspend vortex Vortex (30 min) resuspend->vortex centrifuge Centrifuge (15,870g, 20 min) vortex->centrifuge filter Filter Supernatant (0.45µm) centrifuge->filter prepared_sample Prepared Sample filter->prepared_sample inject Inject into HPLC System prepared_sample->inject separation Separation on C8 Column inject->separation detection UV Detection (210nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification result This compound Concentration & Profile quantification->result

Caption: Workflow for this compound Quantification using RP-HPLC.

Conclusion

The choice of an this compound quantification method depends on the specific research or quality control objective. ELISA methods are well-suited for high-throughput screening due to their sensitivity and ease of use. RP-HPLC provides valuable information on the total this compound content and the distribution of different this compound fractions. Mass spectrometry, particularly LC-MS/MS, offers the highest specificity and is the gold standard for identifying and quantifying immunogenic peptides, although it is more resource-intensive. For comprehensive and reliable this compound quantification, a combination of these methods is often recommended. For instance, ELISA can be used for initial screening, with positive results confirmed by a more specific method like LC-MS/MS.

References

Avenin's Dichotomy: A Comparative Guide to its Role in Innate vs. Adaptive Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the immunogenicity of avenin, the prolamin protein in oats, has been a subject of intense research and debate, particularly within the context of celiac disease (CD). While structurally similar to gluten proteins in wheat, barley, and rye, this compound's ability to trigger an immune response is nuanced. Emerging evidence reveals a significant divergence in its capacity to activate the body's two major defensive arms: the rapid, non-specific innate immune system and the slower, highly specific adaptive immune system. This guide provides a comparative analysis of this compound as a trigger for these distinct pathways, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Adaptive Immune Response: A Well-Defined T-Cell-Mediated Pathway

The most substantial body of evidence points to this compound's role in activating the adaptive immune system, specifically in a subset of individuals with celiac disease. This response is highly specific, involving the recognition of particular this compound-derived peptide sequences by CD4+ T-cells.

The activation cascade begins when this compound is digested into smaller peptides. In genetically susceptible individuals (those carrying HLA-DQ2 or HLA-DQ8 genes), these peptides can be modified by the enzyme tissue transglutaminase (tTG). This modification enhances their binding to HLA-DQ2/DQ8 molecules on the surface of antigen-presenting cells (APCs). These APCs then present the this compound peptides to specific CD4+ T-cells, triggering their activation, proliferation, and the release of pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). This T-cell activation is a hallmark of the adaptive immune response seen in celiac disease.[1][2]

Studies have shown that while this compound contains fewer immunogenic T-cell epitopes compared to gliadin, it can elicit a potent T-cell response in a minority of CD patients.[1][3] Research indicates that between 8% and 38% of celiac disease patients exhibit a T-cell response to this compound.[4] This response is often dose-dependent and can lead to acute symptoms such as pain and diarrhea.

Adaptive_Immune_Response_to_this compound cluster_lumen Intestinal Lumen cluster_lamina Lamina Propria This compound This compound (Oats) AveninPeptides Digested this compound Peptides This compound->AveninPeptides Digestion tTG tTG AveninPeptides->tTG Deamidation cluster_lamina cluster_lamina AveninPeptides->cluster_lamina APC Antigen Presenting Cell (APC) TCell CD4+ T-Cell APC->TCell Presents Antigen Cytokines Pro-inflammatory Cytokines (IL-2, IFN-γ) TCell->Cytokines Activation & Release Cytokines->TCell Proliferation HLA_DQ2 HLA-DQ2 tTG->HLA_DQ2 Binds to HLA_DQ2->APC Presented on Innate_Immune_Response_to_Cereals cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Gliadin Gliadin Peptides (e.g., p31-43) IEC Intestinal Epithelial Cell (IEC) Gliadin->IEC Interaction This compound This compound Peptides This compound->IEC Interaction (Evidence Lacking) Stress Epithelial Stress IEC->Stress Induces IL15 IL-15 Production cluster_epithelium cluster_epithelium IL15->cluster_epithelium Inflammation Stress->IL15 Upregulates Experimental_Workflow cluster_invivo In Vivo Challenge cluster_exvivo Ex Vivo Culture p1 Patient Recruitment (CD, HLA-DQ2.5+) p2 Baseline Blood Draw (Serum IL-2) p1->p2 p3 Oral this compound Bolus p2->p3 p4 4hr Blood Draw & Symptom Log p3->p4 p5 IL-2 & Cytokine Analysis p4->p5 e1 Duodenal Biopsy Collection e2 Biopsy Culture with PT-Avenin/Gliadin e1->e2 e3 Harvest Supernatant & Tissue e2->e3 e4 ELISA (Protein) & qPCR (mRNA) e3->e4 e5 Data Analysis e4->e5

References

Safety Operating Guide

Proper Disposal of Avenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Avenin, a protein found in oats, is generally not classified as a hazardous substance. [1][2][3] As a result, specific disposal protocols for this compound are not commonly available. Instead, its disposal falls under the general guidelines for non-hazardous biological materials.[4] Laboratory personnel should always prioritize safety and adhere to their institution's specific waste management policies.

Step-by-Step Disposal Procedures

The disposal of this compound and materials contaminated with it should follow the standard operating procedures for non-hazardous biological waste. This ensures the safety of laboratory personnel and the environment.

1. Waste Segregation:

  • At the point of generation, separate waste contaminated with this compound from hazardous chemical, radioactive, and sharps waste.

  • Use designated containers clearly labeled for biological or non-hazardous waste to prevent cross-contamination.

2. Liquid this compound Waste:

  • Decontamination: For this compound solutions that may have been in contact with potentially infectious agents, decontamination is a crucial first step. This can be achieved by:

    • Autoclaving: Steam sterilization is an effective method for killing microorganisms.

    • Chemical Disinfection: Adding a disinfectant like a 10% bleach solution can neutralize biological activity.

  • Sewer Disposal: After decontamination, liquid this compound waste can typically be poured down the sanitary sewer with a large volume of running water. However, always check with your institution's Environmental Health and Safety (EHS) office for local regulations.

3. Solid this compound Waste:

  • Collection: Place solid waste contaminated with this compound, such as gloves, pipette tips, and paper towels, into a designated biohazard bag.

  • Decontamination: If required by your facility's protocols, autoclave the biohazard bag.

  • Final Disposal: After autoclaving, the waste can often be disposed of as regular trash. If not autoclaved, the sealed biohazard bag should be placed in a regulated medical waste container for pickup by a licensed contractor.

4. Sharps Waste:

  • Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a rigid, puncture-resistant sharps container labeled with the universal biohazard symbol.

  • Never recap, bend, or break needles.

  • Once the sharps container is two-thirds to three-quarters full, it should be sealed and disposed of as regulated medical waste.

5. Spill Cleanup:

  • In case of a spill, alert personnel in the area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Cover the spill with an absorbent material.

  • Collect the absorbed material and any contaminated debris and place it in a designated biohazard waste bag.

  • Wipe the spill area with a suitable disinfectant.

Waste Characterization and Disposal Summary

For clarity, the table below summarizes the characteristics of this compound waste and the recommended disposal considerations.

Waste TypeKey CharacteristicsDisposal Considerations
Liquid this compound Solutions Aqueous solutions containing this compound protein.Decontaminate if necessary (autoclave or chemical disinfection). Dispose of down the sanitary sewer with copious amounts of water, per institutional guidelines.
Solid this compound Waste Lab consumables (gloves, tubes, etc.) contaminated with this compound.Place in a biohazard bag. Autoclave if required, then dispose of as regular trash. Otherwise, dispose of in a regulated medical waste container.
This compound-Contaminated Sharps Needles, glass, etc., that have come into contact with this compound.Place immediately into a designated sharps container. Do not overfill. Dispose of as regulated medical waste.

Disposal Workflow for Non-Hazardous Biological Materials

The following diagram illustrates the decision-making process for the proper disposal of non-hazardous biological materials like this compound.

G This compound Waste Disposal Workflow start This compound Waste Generated is_liquid Is the waste liquid? start->is_liquid is_sharp Is the waste a sharp? is_liquid->is_sharp No (Solid) decontaminate_liquid Decontaminate if necessary (e.g., autoclave, 10% bleach) is_liquid->decontaminate_liquid Yes sharps_container Place in puncture-resistant sharps container is_sharp->sharps_container Yes solid_waste_bag Place in biohazard bag is_sharp->solid_waste_bag No sewer_disposal Dispose down sanitary sewer with plenty of water decontaminate_liquid->sewer_disposal rmw_disposal Dispose as Regulated Medical Waste (RMW) sharps_container->rmw_disposal autoclave_solid Autoclave if required solid_waste_bag->autoclave_solid autoclave_solid->rmw_disposal No regular_trash Dispose as regular trash autoclave_solid->regular_trash Yes

This compound Waste Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Avenin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Avenin, the primary storage protein in oats. Adherence to these procedures will minimize risk and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

This compound, in its purified, powdered form, should be handled as a potential respiratory sensitizer and a combustible dust. While not classified as a hazardous chemical, inhalation of the powder can trigger allergic reactions in sensitized individuals.[1] The primary risks are associated with its physical form as a fine powder and its allergenic properties.

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling this compound powder:

PPE CategoryItemSpecificationRationale
Respiratory Protection N95 or higher rated respiratorNIOSH-approvedTo prevent inhalation of fine this compound particles and potential sensitization.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 compliantTo protect eyes from airborne dust.
Hand Protection Nitrile glovesPowder-freeTo prevent skin contact and contamination.
Body Protection Laboratory coatFully buttonedTo protect clothing and skin from dust.

Operational Plans: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent dust from becoming airborne and to protect from moisture.

Handling and Weighing:

  • All handling of this compound powder should be conducted in a chemical fume hood or a ventilated enclosure to minimize dust dispersion.

  • Use anti-static tools and equipment to reduce the risk of ignition from static discharge, as this compound powder is a combustible dust.

  • Clean work surfaces with a damp cloth after handling to remove any residual powder. Do not use dry sweeping methods, which can re-aerosolize the dust.

Disposal Plan

This compound is a non-hazardous biological material. Disposal should follow standard laboratory procedures for such waste.

Waste TypeCollectionTreatmentFinal Disposal
Solid Waste (e.g., contaminated gloves, weigh boats, paper towels)Designated biohazard bagAutoclave if required by institutional policyRegular trash after autoclaving, or as per institutional guidelines for non-hazardous lab waste.[2]
Liquid Waste (e.g., this compound solutions)Leak-proof containerDecontaminate with a 10% bleach solution (final concentration) for at least 30 minutesPour down the sanitary sewer with copious amounts of water.[2]
Unused this compound Powder Collect in a sealed, labeled containerTreat as solid wasteFollow procedures for solid waste disposal.

Exposure Limits and Combustible Dust Information

ParameterValueSource
Occupational Exposure Limit (OEL) for Grain Dust (including Oat) 10 mg/m³ (8-hour Time-Weighted Average)OSHA
Combustible Dust Hazard YesGeneral for organic powders

Experimental Protocols: this compound Extraction

For researchers needing to extract this compound, the following is a summarized methodology based on established protocols.[3][4]

Materials:

  • Oat flour

  • 50% (v/v) ethanol

  • Centrifuge and tubes

  • Vortex mixer

Procedure:

  • Suspend oat flour in 50% (v/v) ethanol.

  • Shake or vortex the mixture for an extended period (e.g., 90 minutes to 2 days) at room temperature.

  • Centrifuge the suspension to pellet the insoluble material.

  • Carefully collect the supernatant, which contains the this compound.

  • The this compound can be further purified from the supernatant by methods such as chill precipitation or chromatography.

Safe Handling Workflow

G Safe this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Final Steps prep_ppe Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) prep_workspace Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh this compound Powder prep_workspace->handle_weigh handle_dissolve Dissolve in Solvent (e.g., Ethanol) handle_weigh->handle_dissolve cleanup_solid Dispose of Solid Waste (Gloves, etc.) in Biohazard Bag handle_dissolve->cleanup_solid cleanup_liquid Decontaminate Liquid Waste (e.g., with Bleach) cleanup_solid->cleanup_liquid dispose_liquid Dispose of Liquid Waste down Sanitary Sewer cleanup_liquid->dispose_liquid cleanup_surface Clean Work Surfaces with Damp Cloth end_ppe Doff PPE cleanup_surface->end_ppe dispose_liquid->cleanup_surface end_wash Wash Hands Thoroughly end_ppe->end_wash

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.